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Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Structural Elucidation of Lariatin A from Rhodococcus jostii K01-B0171: A Comprehensive Technical Guide

Executive Summary Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains one of the most formidable infectious causes of mortality worldwide[1]. The persistent emergence of multidrug-resistant (MDR) and extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains one of the most formidable infectious causes of mortality worldwide[1]. The persistent emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel antimycobacterial agents with unique mechanisms of action. In 2006, researchers at the Kitasato Institute discovered lariatins A and B, novel cyclic peptides produced by Rhodococcus jostii K01-B0171 (originally classified as Rhodococcus sp. K01-B0171)[1],.

These compounds represent a unique class of "lasso peptides" characterized by a threaded topology that confers remarkable stability and specific antimycobacterial activity[1],[2]. This technical guide provides an in-depth analysis of the biological screening rationale, the step-by-step isolation workflow, and the structural elucidation of Lariatin A.

Biological Context & Screening Rationale

The Producer Strain: Rhodococcus jostii

The genus Rhodococcus belongs to the order Actinomycetales. It is well-regarded for its metabolic versatility and is increasingly recognized as a prolific producer of specialized secondary metabolites, including novel antibiotics[3],[4]. Because Rhodococcus shares a close phylogenetic relationship with Mycobacterium, it possesses complex biosynthetic gene clusters capable of producing molecules that can interact with or disrupt mycobacterial physiology[2].

The Screening Strategy

The discovery of lariatins was driven by an activity-based screening strategy utilizing Mycobacterium smegmatis as an indicator strain[1],[2].

  • Causality of the Model: M. smegmatis is a fast-growing, non-pathogenic model organism that shares significant cell wall homology (e.g., mycolic acid structures) with M. tuberculosis[1]. By targeting M. smegmatis, researchers can efficiently screen for compounds capable of penetrating the notoriously impermeable mycobacterial cell envelope without the stringent Biosafety Level 3 (BSL-3) requirements needed for handling M. tuberculosis.

Fermentation & Cultivation Protocol

The production of lariatin A requires precise environmental conditions to trigger secondary metabolite biosynthesis in R. jostii K01-B0171.

Step-by-Step Methodology:

  • Seed Culture Preparation: Inoculate a single colony of R. jostii K01-B0171 into a nutrient-rich seed medium. Incubate at 27°C for 48 hours on a rotary shaker to achieve logarithmic growth.

  • Production Fermentation: Transfer the seed culture into 16 L of optimized production medium[1]. The medium is formulated with specific carbon and nitrogen ratios designed to induce metabolic stress, thereby upregulating the lar biosynthetic gene cluster responsible for lariatin production[2].

  • Incubation: Cultivate the broth for 4 days at 27°C with continuous agitation and aeration to ensure optimal oxygen transfer for this aerobic bacterium[1],[4].

  • Harvesting: Terminate the fermentation. The culture broth is subjected to centrifugation to separate the bacterial biomass from the supernatant[1]. Because lariatins are secreted into the extracellular space, the cell-free supernatant serves as the primary starting material for isolation[1].

Isolation & Purification Workflow

The isolation of lariatin A relies on a self-validating system of sequential chromatography, exploiting the peptide's amphipathic nature, hydrophobicity, and molecular size.

Causality Behind Experimental Choices:

  • Diaion HP-20 Chromatography: This macroporous styrene-divinylbenzene resin is ideal for the initial capture of organics from large aqueous volumes (16 L)[1]. It adsorbs hydrophobic and amphipathic peptides while allowing salts and hydrophilic media components to be washed away.

  • ODS (Octadecylsilyl) Column: A preparative reversed-phase step. C18-functionalized silica separates the enriched fraction based on hydrophobicity, concentrating the peptide fraction[1].

  • Sephadex LH-20: A size-exclusion chromatography step. It separates the relatively large lariatin peptides from smaller organic contaminants and residual pigments[1].

  • Reversed-Phase HPLC: The final high-resolution polishing step resolves Lariatin A from its structural analog, Lariatin B, yielding highly pure compounds as pale yellow powders[1].

IsolationWorkflow A Rhodococcus jostii K01-B0171 Culture Broth (16 L, 4 days) B Centrifugation (Cell Removal) A->B C Supernatant B->C D Diaion HP-20 Chromatography (Hydrophobic Capture) C->D Adsorption of organics E ODS Column Chromatography (Reversed-Phase Separation) D->E Methanol Elution F Sephadex LH-20 Chromatography (Size Exclusion) E->F Gradient Elution G Reversed-Phase HPLC (High-Resolution Purification) F->G Molecular Sizing H Lariatin A (38.2 mg) Lariatin B (11.2 mg) G->H Pure Fractions

Workflow for the isolation and purification of Lariatin A and B from culture broth.

Structural Elucidation & The "Lasso" Topology

Initial chemical characterization of Lariatin A yielded a positive Rydon-Smith reaction and a dominant IR absorption at 1655 cm⁻¹, confirming its identity as a peptide[1]. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) established the molecular formula as C₉₄H₁₄₄N₂₇O₂₅ (m/z 2051.0764 [M+H]⁺)[1].

The three-dimensional structure was deduced from NMR data using a dynamical simulated annealing method[1],[5]. Lariatin A is an 18-amino-acid peptide defined by a highly constrained "lasso" topology:

  • Macrolactam Ring: An internal isopeptide linkage forms between the γ-carboxyl group of Glu8 and the α-amino group of Gly1, creating a rigid 8-residue N-terminal ring[1],[5].

  • Threaded Tail: The C-terminal segment (Trp9-Pro18) passes directly through this macrolactam ring[1],[5].

  • Steric Trapping: Bulky amino acid side chains act as steric "plugs" that prevent the tail from unthreading[5]. This structural knot grants the peptide exceptional resistance to thermal degradation and proteolytic cleavage[6].

LassoTopology Ring Macrolactam Ring Gly1 to Glu8 Loop Loop Region Trp9 to Ile16 Ring->Loop Peptide Bond Tail C-Terminal Tail Lys17 to Pro18 Loop->Tail Threaded through Ring Steric {Steric Trapping | Bulky side chains} Tail->Steric Prevents unthreading

Conceptual topology of the Lariatin A lasso structure demonstrating the threaded tail.

Antimicrobial Activity Profile

Lariatins exhibit a narrow-spectrum, highly potent activity specifically against mycobacteria[1],[2]. While Lariatin A and B both inhibit M. smegmatis, Lariatin A demonstrates significantly stronger suppression of the human pathogen M. tuberculosis[1],[3]. This selective inhibition suggests that the molecular target of lariatins lies within the unique architecture of the mycobacterial cell wall[5].

Quantitative Data Summary
CompoundM. smegmatis MIC (µg/mL)M. tuberculosis MIC (µg/mL)Molecular FormulaYield (from 16L broth)
Lariatin A 3.130.39C₉₄H₁₄₄N₂₇O₂₅38.2 mg
Lariatin B 6.25>100.00C₁₀₅H₁₆₃N₃₁O₂₈11.2 mg

(Data synthesized from primary isolation reports[1],[3])

Conclusion & Future Directions

The discovery of lariatin A from Rhodococcus jostii K01-B0171 underscores the immense value of exploring rare actinomycetes for drug discovery[3]. Its unique lasso structure provides an ideal scaffold for designing highly stable peptide therapeutics that resist proteolytic degradation. Future development requires precise elucidation of its exact molecular target within the mycobacterial cell wall and the optimization of its pharmacokinetic profile for clinical application against MDR-TB.

References

  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society (JACS).[Link]

  • Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports (Nature) / PMC.[Link]

  • Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure. PubMed (National Institutes of Health).[Link]

Sources

Exploratory

Lariatin A: A Technical Guide to its Chemical Structure and Conformation for Drug Development Professionals

Foreword: The Allure of the Lasso In the ever-evolving landscape of antimicrobial drug discovery, nature consistently provides templates of exquisite molecular architecture and potent biological activity. Among these, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Allure of the Lasso

In the ever-evolving landscape of antimicrobial drug discovery, nature consistently provides templates of exquisite molecular architecture and potent biological activity. Among these, the lasso peptides stand out—a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a distinctive "lariat" or "lasso" topology. This structural motif, where the C-terminal tail of the peptide is threaded through and entrapped within a macrolactam ring, confers remarkable stability against thermal and proteolytic degradation, a highly desirable trait for therapeutic candidates. Lariatin A, a member of this fascinating family, has garnered significant attention for its potent and selective activity against Mycobacterium species, including the formidable human pathogen Mycobacterium tuberculosis.[1][2][3]

This in-depth technical guide provides a comprehensive exploration of the chemical structure and conformational dynamics of lariatin A. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this promising antimycobacterial agent. By delving into the intricacies of its three-dimensional architecture, the experimental and computational methodologies used for its characterization, and the critical structure-activity relationships, this guide aims to equip scientists with the foundational knowledge necessary to leverage the unique properties of lariatin A in the rational design of novel therapeutics.

The Chemical Blueprint of Lariatin A: A Unique Molecular Entanglement

Lariatin A is an 18-amino acid peptide produced by the Gram-positive bacterium Rhodococcus sp. K01−B0171.[1][4] Its primary structure is composed of a sequence of L-amino acids. However, the defining feature of lariatin A is its non-proteinogenic linkage that forms the characteristic lasso structure.

The Macrolactam Ring and the Threaded Tail

The core of the lariatin A structure is an eight-membered macrolactam ring. This ring is formed by an isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid (Glu8) residue.[1][5] The C-terminal tail of the peptide, spanning from Tryptophan (Trp9) to Proline (Pro18), is threaded through this macrolactam ring.[1][5] This unique threaded topology is the hallmark of the lariatin family of lasso peptides.

The complete amino acid sequence and the isopeptide linkage of lariatin A are presented in Table 1.

Table 1: Amino Acid Sequence and Structural Features of Lariatin A
Amino Acid Sequence
Residue Numbering
Macrolactam Ring
Isopeptide Bond
Threaded Tail
Molecular Formula
Molecular Weight
The Lariatin Biosynthetic Gene Cluster: The lar Operon

The biosynthesis of lariatin A is orchestrated by a dedicated gene cluster, designated as lar.[5][6] This cluster encodes the precursor peptide and the enzymes required for the post-translational modifications that generate the mature lasso structure. The key genes and their proposed functions are summarized below:

  • larA : Encodes the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that becomes the final lariatin A sequence.[5][6]

  • larB, larC, larD : These genes encode the enzymes responsible for processing the precursor peptide. This includes cleavage of the leader peptide and the formation of the isopeptide bond to create the macrolactam ring.[5][6] In some related systems, the functions of these enzymes are combined into fewer proteins.[7]

  • larE : Encodes a transporter protein responsible for exporting the mature lariatin A out of the bacterial cell.[5]

The coordinated action of these enzymes ensures the precise and efficient assembly of the complex lariatin A structure. A schematic of the lariatin A biosynthesis pathway is depicted in the following diagram.

Lariatin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Export larA_gene larA gene ribosome Ribosome larA_gene->ribosome Transcription & Translation precursor_peptide LarA Precursor Peptide (Leader + Core) ribosome->precursor_peptide larBCD_enzymes LarB, LarC, LarD Enzymes precursor_peptide->larBCD_enzymes Processing mature_lariatin Mature Lariatin A larBCD_enzymes->mature_lariatin Leader Peptide Cleavage & Macolactam Ring Formation larE_transporter LarE Transporter mature_lariatin->larE_transporter extracellular Extracellular Space larE_transporter->extracellular

Caption: Lariatin A Biosynthesis Workflow.

Unraveling the Three-Dimensional Conformation: A Multi-faceted Approach

The biological activity of lariatin A is intrinsically linked to its three-dimensional conformation. The determination of this intricate structure has been achieved through a powerful combination of experimental and computational techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and dynamical simulated annealing.[1][5]

Experimental Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides like lariatin A. A series of one- and two-dimensional NMR experiments are employed to obtain through-bond and through-space correlations between atomic nuclei, which are then used to build a three-dimensional model.

  • 1D ¹H NMR : Provides initial information on the number and types of protons in the molecule.

  • 2D TOCSY (Total Correlation Spectroscopy) : Establishes through-bond correlations between all protons within a single amino acid spin system. This is crucial for the initial assignment of amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space correlations between protons that are close to each other in the 3D structure (typically < 5 Å). These NOE-derived distance restraints are the primary source of information for determining the global fold of the peptide.[8]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the peptide sequence and identifying the isopeptide linkage.[1]

  • Sample Preparation : A purified sample of lariatin A is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration suitable for NMR analysis (e.g., 1-5 mM).

  • Data Acquisition : A suite of NMR experiments (1D ¹H, 2D TOCSY, NOESY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment : The collected spectra are processed and analyzed to assign the chemical shifts of all protons and carbons to specific atoms in the lariatin A sequence.

  • NOE Restraint Generation : The cross-peaks in the NOESY spectrum are integrated, and their volumes are converted into upper distance bounds between pairs of protons.

  • Dihedral Angle Restraint Generation : J-coupling constants, where measurable, can be used to derive dihedral angle restraints for the peptide backbone.

  • Structure Calculation : The collected distance and dihedral angle restraints are used as input for computational structure calculation methods.

Caption: NMR Structure Determination Workflow.

Computational Refinement: Dynamical Simulated Annealing

Dynamical simulated annealing is a powerful computational method used to fold a peptide chain into its three-dimensional structure based on the experimental restraints obtained from NMR.[1][5] The process mimics the physical annealing of metals, where a system is heated to a high temperature and then slowly cooled, allowing it to settle into a low-energy, stable conformation.

The starting point for the simulation is typically a randomized or extended conformation of the lariatin A peptide. The system's energy is defined by a force field that includes terms for bond lengths, bond angles, dihedral angles, and non-bonded interactions, as well as a term for the experimental restraints. The simulation proceeds by integrating Newton's equations of motion, allowing the peptide to explore a wide range of conformations at a high temperature. As the temperature is gradually lowered, the peptide becomes trapped in a low-energy state that is consistent with the experimental data.

  • System Setup : An initial, often extended, structure of lariatin A is generated. The experimental NMR restraints are incorporated into the energy function.

  • High-Temperature Dynamics : The system is heated to a high temperature (e.g., 1000 K) and a molecular dynamics simulation is run for a period of time to allow the peptide to overcome energy barriers and explore a broad conformational space.

  • Slow Cooling : The temperature of the system is gradually reduced in a stepwise or continuous manner over a prolonged simulation time.

  • Final Minimization : Once the system has cooled to a low temperature (e.g., 25 K), a final energy minimization is performed to refine the structure.

  • Ensemble Generation and Analysis : The entire process is repeated multiple times with different starting velocities to generate an ensemble of low-energy structures. This ensemble is then analyzed to determine the final, representative structure of lariatin A.

Key Conformational Features of Lariatin A

The three-dimensional structure of lariatin A, as determined by the combination of NMR and simulated annealing, reveals several key features that are crucial for its stability and biological activity.

  • Antiparallel β-sheet : A small antiparallel β-sheet is formed between the Tyr6-Arg7 segment of the macrolactam ring and the His12-Ser13 segment of the threaded tail.[1][4] This interaction plays a significant role in stabilizing the overall lasso fold.

  • Turn Structures : The peptide backbone exhibits several turn structures that contribute to its compact conformation.

  • Steric Plugs : Bulky amino acid residues in the C-terminal tail act as "plugs," preventing the tail from slipping out of the macrolactam ring and ensuring the stability of the lasso topology.

Structure-Activity Relationship (SAR): The Key to Antimycobacterial Potency

Understanding the relationship between the structure of lariatin A and its antimycobacterial activity is paramount for the design of more potent and selective analogs. Mutational studies have identified several key amino acid residues that are critical for either the biosynthesis of the lasso structure or its biological function.

| Table 2: Key Residues in Lariatin A for Biosynthesis and Activity | | :--- | :--- | | Residues Essential for Biosynthesis | Gly1, Arg7, Glu8, Trp9 | | Residues Critical for Antimycobacterial Activity | Tyr6, Gly11, Asn14, Lys17, and residues at positions 15, 16, and 18 |

These findings provide a roadmap for medicinal chemists to modify the lariatin A scaffold to enhance its therapeutic properties. For example, modifications to the residues not essential for biosynthesis but crucial for activity could lead to the development of analogs with improved efficacy or a broader spectrum of action. Molecular dynamics simulations have further highlighted the importance of specific interactions, such as a salt bridge between Lys17 and the C-terminal Pro18, for the antimycobacterial activity.[4]

The Challenge of Total Synthesis: Tying the Molecular Knot

The total chemical synthesis of lasso peptides, including lariatin A, represents a formidable challenge in synthetic organic chemistry.[9] The primary hurdle lies in achieving the correct threading of the C-terminal tail through the macrolactam ring to form the stable lasso topology. Traditional peptide synthesis methods often result in the formation of a "branched-cyclic" isomer, where the tail remains outside the ring. To date, a complete, high-yielding total synthesis of the correctly folded lariatin A has not been reported in the literature, highlighting the difficulty of replicating this intricate molecular architecture in the laboratory. Current research in the field is focused on developing novel synthetic strategies, including the use of templates and enzymatic catalysis, to overcome this challenge.

Conclusion and Future Perspectives

Lariatin A stands as a testament to the chemical ingenuity of nature. Its unique lasso structure provides a robust and pre-organized scaffold for potent and selective antimycobacterial activity. This in-depth guide has provided a comprehensive overview of its chemical structure, conformational dynamics, and the key determinants of its biological function. A thorough understanding of these aspects is critical for the ongoing efforts to develop lariatin A and its analogs as next-generation therapeutics to combat tuberculosis and other mycobacterial infections. The challenges in its total synthesis underscore the complexity of this molecular class and highlight the need for innovative synthetic approaches. As our understanding of the biosynthesis and structure-activity relationships of lasso peptides continues to grow, so too will our ability to harness their therapeutic potential for the benefit of human health.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486–7491. [Link]

  • Iwatsuki, M., Koizumi, Y., Gouda, H., Hirono, S., Tomoda, H., & Omura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & medicinal chemistry letters, 19(10), 2888–2890. [Link]

  • Zhu, S., Su, Y., Shams, S., & Zheng, G. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied microbiology and biotechnology, 103(10), 3931–3940. [Link]

  • Inokoshi, J., Koyama, N., Miyake, M., Shimizu, Y., & Tomoda, H. (2012). Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171. Applied microbiology and biotechnology, 95(2), 451–460. [Link]

  • Cheung, W. L., Chen, M., Maksimov, M. O., & Link, A. J. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS central science, 2(9), 611–619. [Link]

  • Iwatsuki, M., Tomoda, H., & Omura, S. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of antibiotics, 60(6), 357–363. [Link]

  • Inokoshi, J., Koyama, N., Miyake, M., Shimizu, Y., & Tomoda, H. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific reports, 6, 30319. [Link]

  • Hegemann, J. D., Zimmermann, M., & Marahiel, M. A. (2015). Lasso peptides: an intriguing class of ribosomally synthesized and post-translationally modified peptides. Accounts of chemical research, 48(7), 1909–1919.
  • Maksimov, M. O., Pan, S. J., & Link, A. J. (2012). Lasso peptides: structure, function, biosynthesis, and engineering.
  • Desguin, B., Fellner, M., & Hausinger, R. P. (2017). Unexpected complexity in the lactate racemization system of lactic acid bacteria. FEMS microbiology letters, 364(15). [Link]

  • Iwatsuki, M., Tomoda, H., & Omura, S. (2006). Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure. PubMed, 128(23), 7486-91. [Link]

  • Hegemann, J. D., et al. (2013). The biosynthesis of the lasso peptide capistruin involves a two-protein leader peptidase. Journal of the American Chemical Society, 135(1), 240-251.
  • Claesen, J., & Fischbach, M. A. (2015). A new player in the lanthipeptide biosynthesis game. Chemistry & biology, 22(7), 807-808.
  • Nar, H., & Schiffer, G. (2026). Progress and Challenges in the Biosynthesis and Chemical Synthesis of Lasso Peptides. Journal of the American Chemical Society. [Link]

Sources

Foundational

lariatin A lasso peptide family characteristics

Engineering the Slipknot: A Technical Guide to the Lariatin A Lasso Peptide Family, Biosynthesis, and Antimycobacterial Targeting Executive Summary Lasso peptides represent a unique class of ribosomally synthesized and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Slipknot: A Technical Guide to the Lariatin A Lasso Peptide Family, Biosynthesis, and Antimycobacterial Targeting

Executive Summary

Lasso peptides represent a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly constrained, threaded topology. Among these, Lariatin A , isolated from the soil actinomycete Rhodococcus jostii K01-B0171, has emerged as a molecule of significant therapeutic interest due to its potent and selective activity against mycobacterial species, including Mycobacterium tuberculosis[1]. This whitepaper provides an in-depth analysis of the structural biology, biosynthetic machinery, structure-activity relationships (SAR), and experimental workflows required to study and engineer the Lariatin A lasso peptide family.

Topological Architecture of the Lariatin Slipknot

The defining feature of Lariatin A is its extraordinary "slipknot" folding, which confers remarkable resistance to proteolytic degradation and thermal stress. Lariatin A consists of 18 L-amino acid residues (sequence: GSQLVYREWVGHSNVIKP) and is locked into its active conformation via specific post-translational modifications[2].

The architecture is divided into three distinct topological regions:

  • The Macrolactam Ring: An 8-residue N-terminal ring is formed via an 2 between the α -amino group of Gly1 and the γ -carboxyl group of Glu8[2].

  • The Loop and Threaded Tail: The C-terminal segment (Trp9–Pro18) passes directly through the macrolactam ring, creating a sterically trapped lasso structure[2].

  • Steric Locks: The threaded tail is prevented from unspooling by bulky amino acid side chains (steric hindrance) and a stabilizing small antiparallel β -sheet formed between Tyr6–Arg7 and His12–Ser13[2]. This sheet is further stabilized by three critical hydrogen bonds: NH(Tyr6)−O(Ser13), NH(Glu8)−O(Gly11), and NH(Ser13)−O(Tyr6)[2].

Table 1: Physicochemical and Structural Parameters of Lariatins

ParameterLariatin ALariatin B
Molecular Formula C 94​ H 144​ N 27​ O 25​ C 103​ H 157​ N 29​ O 27​
Sequence Length 18 amino acids20 amino acids
Ring Size 8 residues (Gly1–Glu8)8 residues (Gly1–Glu8)
Tail Length 10 residues (Trp9–Pro18)12 residues (Trp9–Pro20)
MIC (M. tuberculosis) 0.39 µg/mL> 6.25 µg/mL

Biosynthetic Machinery: The Split B-Enzyme Paradigm

The biosynthesis of lasso peptides typically requires a precursor peptide (A), a leader peptidase (B), and a macrolactam synthetase (C). However, the lariatin biosynthetic gene cluster (lar) utilizes a highly unusual split B-enzyme system [3].

The lar operon consists of five key genes responsible for the maturation and export of the peptide:

  • LarA (Precursor): Encodes the 46-amino acid precursor peptide, consisting of an N-terminal leader sequence and the C-terminal core sequence[4].

  • LarC / LarB1 (Recognition): A PqqD homologue that binds specifically to the leader peptide of LarA with high affinity ( Kd​≈400 nM), serving as a chaperone to route the precursor to the peptidase[3].

  • LarD / LarB2 (Cleavage): A cysteine protease that forms a complex with LarB1 to cleave the leader peptide, freeing the core peptide for cyclization[3].

  • LarB / Cyclase (Maturation): An ATP-dependent macrolactam synthetase that catalyzes the condensation of the Gly1 and Glu8 residues, locking the threaded tail into the lasso topology[5].

  • LarE (Export): An ABC transporter that secretes the mature, folded Lariatin A out of the cell, preventing intracellular toxicity[5].

Biosynthesis LarA LarA (Precursor) Leader + Core LarC LarC / LarB1 Leader Recognition LarA->LarC Binding (~400 nM) LarD LarD / LarB2 Leader Cleavage LarC->LarD Precursor routing LarB LarB / Cyclase Macrolactam Formation LarD->LarB Core peptide release LariatinA Mature Lariatin A Lasso Topology LarB->LariatinA Gly1-Glu8 Isopeptide LarE LarE ABC Transporter LariatinA->LarE Secretion

Fig 1. Lariatin A biosynthesis via split B-enzymes (LarC/LarD) and LarB-mediated cyclization.

Structure-Activity Relationship (SAR) Landscape

To decouple the residues required for biosynthetic maturation from those required for target engagement, researchers developed a 4 utilizing a larA-deficient Rhodococcus jostii host[4]. Systematic mutagenesis of the LarA core peptide revealed a strict division of labor among the amino acid residues[4].

Table 2: Mutational Impact on Lariatin A Biosynthesis and Efficacy

Target ResiduesImpact on BiosynthesisImpact on Antimycobacterial ActivityMechanistic Rationale
Gly1, Glu8 AbolishedN/AAbsolute requirement for macrolactam isopeptide bond formation[4].
Arg7, Trp9 AbolishedN/AProvides essential electrostatic/steric cues for LarB/C/D enzyme recognition[4].
Tyr6, Gly11, Asn14 Normal (Lasso forms)Complete Loss Direct structural interface for binding to the mycobacterial target[4].
Pos 15, 16, 18 Normal (Lasso forms)Modulates ActivityTail flexibility dictates the binding affinity to the target[4].

Antimycobacterial Mechanism of Action

Unlike broad-spectrum antibiotics, Lariatin A exhibits highly selective activity against mycobacteria. While some recently discovered lasso peptides (e.g., Lariocidin) bypass traditional resistance by6 of the bacterial ribosome[6], the specific target of Lariatin A is hypothesized to reside within the unique, lipid-rich mycobacterial cell wall architecture[2]. Its inability to inhibit standard Gram-positive or Gram-negative bacteria, combined with its potent MIC of 0.39 µg/mL against M. tuberculosis[1], suggests it interferes with a highly conserved, mycobacteria-specific metabolic or structural pathway (e.g., mycolic acid or arabinogalactan biosynthesis)[7].

Experimental Protocols: Synthesis and Validation Workflows

As a Senior Application Scientist, ensuring the reproducibility of lasso peptide research requires rigorous experimental design. The following protocols outline the self-validating systems used to synthesize and test Lariatin A variants.

Protocol 1: Recombinant Expression and Mutational Analysis

Objective: Generate mature Lariatin A variants for SAR profiling.

  • Vector Construction: Synthesize larA variants using site-directed mutagenesis and clone them into an E. coli-Rhodococcus shuttle vector (e.g., pRESQ).

  • Host Transformation: Electroporate the vectors into a larA-deficient Rhodococcus jostii K01-B0171 mutant strain.

    • Causality Check: Standard E. coli expression systems lack the specialized LarB1/LarB2/LarB enzymatic machinery required for the complex macrolactam cyclization. Using a homologous larA-deficient host ensures proper post-translational processing while eliminating wild-type background[4].

  • Fermentation: Culture the transformants in a specialized production medium for 4 days at 27°C under continuous agitation.

  • Extraction and Purification: Centrifuge the culture broth. Pass the supernatant through a Diaion HP-20 resin column, elute with methanol, and purify the mature lasso peptides using reversed-phase HPLC (ODS column).

    • Causality Check: HP-20 is a macroporous styrene-divinylbenzene resin that efficiently captures hydrophobic cyclic peptides from large-volume aqueous broths, serving as an ideal initial desalting and concentration step before high-resolution HPLC[2].

Protocol 2: Liquid Microdilution MIC Assay against M. tuberculosis

Objective: Quantify the antimycobacterial efficacy of purified lasso peptides.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

    • Causality Check: Tween 80 is a non-ionic surfactant critical for preventing the natural tendency of mycobacteria to clump due to their highly hydrophobic mycolic acid cell walls. This ensures a uniform suspension for accurate optical density (OD) measurements.

  • Compound Dilution: Prepare serial two-fold dilutions of Lariatin A in DMSO, then dilute in 7H9 broth to achieve a final DMSO concentration of <1% in the assay plates.

    • Causality Check: Exceeding 1% DMSO can independently inhibit mycobacterial growth, leading to artificially inflated (false-positive) MIC values.

  • Incubation: Dispense 100 µL of the bacterial suspension (adjusted to OD 600​ ~0.01) into 96-well microtiter plates containing 100 µL of the diluted peptide. Incubate at 37°C for 7–14 days.

  • Viability Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality Check: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This colorimetric shift provides a highly sensitive, objective readout of viability compared to visual turbidity, which is often ambiguous with slow-growing mycobacteria.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. URL:[Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports (PubMed). URL:[Link]

  • DiCaprio, A. J., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Chemical Biology. URL:[Link]

  • MDPI. (2025). Lasso Peptides—A New Weapon Against Superbugs. MDPI. URL:[Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics (PubMed). URL:[Link]

  • Oxford Academic. (2015). Natural antimicrobial peptides against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Analysis of the Lariatin A Biosynthetic Gene Cluster

For researchers, scientists, and drug development professionals, this guide provides a comprehensive walkthrough of the analysis of the lariatin A biosynthetic gene cluster (BGC). We will delve into the core scientific p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive walkthrough of the analysis of the lariatin A biosynthetic gene cluster (BGC). We will delve into the core scientific principles and methodologies, moving from initial genome mining to the functional characterization of this unique ribosomally synthesized and post-translationally modified peptide (RiPP). This document is structured to not only provide protocols but to illuminate the rationale behind each experimental decision, ensuring a deep and applicable understanding.

Introduction: The Significance of Lariatin A

Lariatin A, a lasso peptide with potent antimycobacterial properties, presents a compelling case study for natural product discovery and development.[1][2][3] Isolated from Rhodococcus jostii K01-B0171, its unique "lasso" structure, where the C-terminal tail is threaded through and entrapped by an N-terminal macrolactam ring, confers remarkable stability against thermal and proteolytic degradation.[1][2][4][5] This guide will dissect the genetic blueprint of lariatin A, offering a roadmap for the analysis of its BGC and providing insights applicable to the broader field of RiPPs.

Part 1: In Silico Discovery and Annotation of the Lariatin A BGC

The journey to characterizing a BGC begins with the analysis of genomic data. The advent of high-throughput sequencing and sophisticated bioinformatics tools has revolutionized our ability to identify these clusters, often hidden within microbial genomes.

Genome Mining: The Initial Hunt

The primary directive in genome mining is to identify sequences encoding the enzymatic machinery characteristic of a specific natural product class. For RiPPs like lariatin A, the search focuses on genes encoding a precursor peptide and the associated post-translational modification enzymes.

Experimental Protocol: Bioinformatic Identification of the Lariatin A BGC

  • Genome Sequencing and Assembly: Obtain a high-quality genome sequence of the producing organism, in this case, Rhodococcus jostii K01-B0171.

  • BGC Prediction with antiSMASH:

    • Upload the assembled genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use the command-line version for local analysis.[6][7][8][9]

    • Rationale: antiSMASH is a comprehensive pipeline that integrates various prediction tools to identify a wide range of BGCs, including those for RiPPs.[9] It searches for key "signature" enzymes.

    • Key Parameters: Ensure that the analysis includes detection of RiPPs. The tool will automatically search for open reading frames (ORFs) that resemble precursor peptides and modifying enzymes.

  • Analysis of antiSMASH Output:

    • Examine the predicted clusters for the presence of a small ORF encoding a precursor peptide (LarA) with a distinct leader and core region.

    • Look for genes encoding enzymes characteristic of lasso peptide biosynthesis, such as proteases and cyclases.[10][11]

Annotation and Functional Prediction of the lar Gene Cluster

Once a candidate BGC is identified, the next step is to annotate the genes and predict their functions based on homology to known biosynthetic systems. The lariatin BGC, spanning approximately 4.5 kb, is comprised of five open reading frames: larA, larB, larC, larD, and larE.[12]

GeneProposed FunctionHomology/Key Features
larA Precursor peptideEncodes a leader peptide followed by the core peptide that becomes mature lariatin A.[12][13]
larB ATP-dependent cyclase (C enzyme)Homologous to McjC, involved in isopeptide bond formation.[10]
larC Component of the "split" protease (B1 enzyme)PqqD homologue, binds to the leader peptide of LarA.[10][11][14]
larD Component of the "split" protease (B2 enzyme)Contains the cysteine catalytic triad for proteolytic cleavage of the leader peptide.[10][11]
larE ABC transporterFacilitates the export of mature lariatin from the cell.[12][15]

Causality Behind the "Split" B Enzyme: The lariatin BGC from the Gram-positive R. jostii features a "split" B enzyme, where the functions of leader peptide binding (LarC/LarB1) and proteolytic cleavage (LarD/LarB2) are encoded by two separate genes.[10][11][14] This is a notable difference from some Gram-negative lasso peptide systems, like that of microcin J25, where these functions are contained within a single protein.[10] This architectural variation is a key area of investigation in RiPP biosynthesis.

Lariatin_BGC_Analysis_Workflow cluster_bioinformatics Bioinformatics Analysis cluster_experimental Experimental Validation genome R. jostii Genome Sequence antismash antiSMASH Analysis genome->antismash Input bgc Predicted lariatin BGC (larA-E) antismash->bgc Output annotation Gene Annotation & Functional Prediction bgc->annotation Input putative_pathway Putative Biosynthetic Pathway annotation->putative_pathway Output mutagenesis Gene Deletion & Complementation putative_pathway->mutagenesis heterologous Heterologous Expression putative_pathway->heterologous validated_pathway Validated Biosynthetic Pathway mutagenesis->validated_pathway heterologous->validated_pathway sar Structure-Activity Relationship Studies validated_pathway->sar

Caption: Workflow for the analysis of the lariatin A biosynthetic gene cluster.

Part 2: Experimental Validation of Gene Function

Bioinformatic predictions must be substantiated by experimental evidence. The following section outlines key methodologies to functionally characterize the lar gene cluster.

Gene Deletion and Complementation

To definitively establish the role of each gene in lariatin biosynthesis, a systematic gene knockout and complementation strategy is employed.

Experimental Protocol: Gene Knockout and Complementation in R. jostii

  • Constructing the Deletion Mutant:

    • Design a suicide vector containing homologous regions flanking the target gene (e.g., larC) and a selectable marker.

    • Introduce the vector into R. jostii via conjugation or electroporation.

    • Select for double-crossover events, resulting in the replacement of the target gene with the selectable marker.

  • Phenotypic Analysis:

    • Cultivate the wild-type and mutant strains under lariatin-producing conditions.

    • Extract metabolites and analyze by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of lariatin production in the mutant.

  • Complementation:

    • Clone the wild-type gene into an integrative or replicative expression vector.

    • Introduce this vector into the deletion mutant.

    • Analyze the complemented strain for the restoration of lariatin production.

Self-Validating System: The combination of abolishing production through gene deletion and restoring it via complementation provides robust evidence for the gene's essentiality in the biosynthetic pathway.[15]

Heterologous Expression

Expressing the BGC in a well-characterized host strain can overcome challenges associated with the native producer, such as slow growth or low yields.

Experimental Protocol: Heterologous Expression of the lar BGC

  • Host Strain Selection: Choose a suitable host, such as a related Rhodococcus species or a more genetically tractable host like Streptomyces coelicolor or Escherichia coli.

  • Vector Construction: Clone the entire lar BGC into an appropriate expression vector.

  • Transformation and Expression: Introduce the vector into the host and cultivate under inducing conditions.

  • Metabolite Analysis: Analyze the culture extract for the production of lariatin A using HPLC and MS.

Causality in Host Selection: The choice of a heterologous host is critical. A host that is phylogenetically related to the native producer may provide necessary precursors and a compatible cellular environment. However, a well-established model organism like E. coli offers a wealth of genetic tools.

Part 3: Lariatin A Biosynthesis and Structure-Activity Relationship

A deep understanding of the biosynthetic pathway and the roles of specific amino acid residues is crucial for future bioengineering and drug development efforts.

The Lariatin A Biosynthetic Pathway

The biosynthesis of lariatin A is a multi-step process involving the coordinated action of the lar gene products.

Lariatin_Biosynthesis cluster_maturation Post-Translational Modification larA larA gene precursor LarA Precursor Peptide (Leader + Core) larA->precursor Transcription & Translation complex Precursor-Enzyme Complex precursor->complex Binding larC LarC (B1) larC->complex larD LarD (B2) larD->complex larB LarB (C) larB->complex cleaved_cyclized Cleaved & Cyclized Core Peptide complex->cleaved_cyclized Proteolysis & Macrolactamation threaded Mature Lariatin A (Lasso Structure) cleaved_cyclized->threaded Folding & Threading extracellular Extracellular Lariatin A threaded->extracellular Export larE LarE (Transporter) larE->extracellular

Caption: The proposed biosynthetic pathway of lariatin A.

Structure-Activity Relationship (SAR) Studies

SAR studies are pivotal for identifying the key amino acid residues responsible for both the biosynthesis and the biological activity of lariatin A. This is often achieved by generating a library of lariatin A variants through site-directed mutagenesis of the larA gene.[13]

Key Findings from SAR Studies:

Residue(s)RoleReference(s)
Gly1, Arg7, Glu8, Trp9 Essential for the maturation and production of lariatin A.[4][13][16][17]
Tyr6, Gly11, Asn14 Important for antimycobacterial activity.[13][18]
Lys17 Essential for antimicrobial activity.[19]
Positions 15, 16, 18 Critical for enhancing antimycobacterial activity.[13]

These findings provide a blueprint for the rational design of novel lariatin A analogs with improved therapeutic properties.[5][13]

Conclusion and Future Perspectives

The analysis of the lariatin A biosynthetic gene cluster exemplifies a successful pipeline from genome mining to functional characterization and initial bioengineering efforts. The unique "split" protease system and the potent antimycobacterial activity make lariatin A a subject of continued interest. Future work will likely focus on elucidating the precise molecular mechanisms of its target interaction and on leveraging combinatorial biosynthesis to generate novel analogs with enhanced efficacy and a broader spectrum of activity. The methodologies outlined in this guide provide a robust framework for the discovery and development of the next generation of peptide-based therapeutics.

References

  • Inokoshi, J., et al. (2012). Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171. PubMed. [Link]

  • flora and fauna. (n.d.). Identification of biosynthetic gene clusters using bioinformatic tools. flora and fauna. [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Lariocidin A: A Promising Frontier in the Battle Against Antimicrobial Resistance — A Comprehensive Review. IJIRT. [Link]

  • SecondaryMetabolites.org. (n.d.). Tools for mining secondary metabolite biosynthesis gene clusters. SecondaryMetabolites.org. [Link]

  • PubMed. (2018). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. PubMed. [Link]

  • Semantic Scholar. (n.d.). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Structure and biosynthesis of the lasso peptide lariatin. (A) Lariatin... ResearchGate. [Link]

  • ACS Publications. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PubMed. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • Medema, M. H., et al. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. Oxford Academic. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) studies of lariatin. a Three... ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. ResearchGate. [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. PubMed. [Link]

  • ResearchGate. (n.d.). Lasso peptide biosynthetic gene clusters that are closely related to... ResearchGate. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Analysis of essential amino acids in lasso peptide lariatins for anti-mycobacterial activity by single amino acid substitution. Thieme. [Link]

  • ResearchGate. (n.d.). 3D structure of lariatin A.: Surface model (A) and stick model (B) are shown here. Purple color shows three amino acid residues (Tyr6, Gly11 and Asn14). ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. Previously, the C-terminal amino acid... ResearchGate. [Link]

  • ResearchGate. (n.d.). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. ResearchGate. [Link]

  • Cheung-Lee, W. L., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. PMC. [Link]

  • Iwatsuki, M., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. PubMed. [Link]

  • Link, A. J. (2019). Investigation of Protein-Protein Interactions in Lasso Peptide Biosynthesis and the Discovery of New Antimicrobial Lasso Peptides. Chemical and Biological Engineering. [Link]

Sources

Foundational

Unraveling the Antimycobacterial Architecture: Mechanism of Action and Biosynthetic Logic of Lariatin A

Executive Summary The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemical scaffolds with unique mechanisms of action...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Lariatin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) isolated from the soil actinomycete Rhodococcus jostii K01-B0171, represents a highly promising lead compound. Characterized by an extraordinary "lasso" topology, Lariatin A exhibits potent and selective bactericidal activity against mycobacteria. This whitepaper dissects the structural biology, biosynthetic assembly, and mechanism of action (MOA) of Lariatin A, providing a comprehensive framework for researchers and drug development professionals aiming to leverage lasso peptides against tuberculosis.

Structural Topology: The Lasso Pharmacophore

The defining feature of Lariatin A is its highly constrained, threaded three-dimensional structure. The peptide consists of 18 amino acids, folding into a conformation where the C-terminal tail (Trp9–Pro18) passes through an N-terminal macrolactam ring 1. This ring is formed via an isopeptide bond between the α -amino group of Gly1 and the γ -carboxyl group of Glu8.

This topology confers immense proteolytic and thermal stability, as the threaded tail sterically occludes protease access to the peptide backbone. Molecular dynamics simulations and mutational analyses have revealed that a dynamic salt bridge between the atom of Lys17 and the carboxyl group of the C-terminal Pro18 acts as a conformational lock, strictly maintaining the bioactive shape required for target engagement 2.

Biosynthetic Assembly Line of the larABCDE Operon

The biosynthesis of Lariatin A is governed by the larABCDE gene cluster. Unlike traditional antibiotics synthesized by non-ribosomal peptide synthetases (NRPS), Lariatin A is synthesized ribosomally as a precursor protein, LarA, which undergoes enzymatic processing 3.

The maturation relies on a split B-enzyme system (LarB1 and LarB2), which functions as a cysteine protease complex to recognize and cleave the leader peptide from LarA. Following cleavage, the ATP-dependent macrolactam synthetase (LarC) catalyzes the cyclization of the core peptide, forging the isopeptide bond that traps the tail within the ring.

Biosynthesis A larABCDE Operon (Gene Cluster) B LarA (Precursor Peptide) A->B Transcription/Translation C LarB1 / LarB2 (Leader Cleavage) B->C Leader Peptide Recognition D LarC (Macrolactam Synthetase) C->D Core Peptide Intermediate E Lariatin A (Mature Lasso Peptide) D->E ATP-dependent Cyclization

Caption: Biosynthetic workflow of Lariatin A via the larABCDE operon.

Mechanism of Action: Cell Wall Disruption

Lariatin A exhibits a highly specific spectrum of activity, primarily targeting mycobacteria while sparing Gram-negative and most Gram-positive bacteria. The mechanism of action is functionally analogous to first-line antitubercular drugs like isoniazid and ethambutol, operating through the inhibition of mycobacterial cell wall biosynthesis 4.

While other antimycobacterial lasso peptides, such as lassomycin, exert their bactericidal effects by targeting and hyperactivating the ATP-dependent protease ClpC1P1P2, Lariatin A specifically disrupts the assembly of the lipid-rich mycobacterial envelope 1. The rigid lasso structure allows specific residues—namely Tyr6, Gly11, and Asn14—to form a precise binding interface with the cell wall biosynthetic machinery, leading to structural failure and cell death 5.

MOA Lariatin Lariatin A (Lasso Topology) Residues Key Residues: Tyr6, Gly11, Asn14 Lariatin->Residues SAR Requirement SaltBridge Lys17-Pro18 Salt Bridge Lariatin->SaltBridge Structural Stability Target Mycobacterial Cell Wall Biosynthesis Machinery Residues->Target Binding Interface SaltBridge->Target Conformational Lock Outcome Cell Wall Disruption & Mycobacterial Death Target->Outcome Inhibition of Envelope Assembly

Caption: Structural determinants and proposed mechanism of action for Lariatin A.

Quantitative Efficacy and Structure-Activity Relationship (SAR)

Extensive structure-activity relationship (SAR) studies have mapped the functional importance of specific amino acids within Lariatin A. The native peptide demonstrates potent activity against M. tuberculosis H37Rv with an MIC of 0.39 µg/mL 6. Mutations at Tyr6, Gly11, and Asn14 completely abolish activity, indicating their direct role in target binding. Conversely, targeted mutations at the C-terminal tail (e.g., V15A) can enhance antimycobacterial potency.

Compound / VariantTarget OrganismMIC (µg/mL)Mechanistic Implication
Lariatin A (Wild-type) M. tuberculosis H37Rv0.39Baseline potent antimycobacterial activity.
Lariatin A (Wild-type) M. smegmatis3.13Baseline model organism activity.
Lariatin B M. smegmatis6.2520-amino acid natural variant; slightly reduced potency.
Lariatin A (Y6W) M. smegmatisActiveAromatic substitution at position 6 is tolerated.
Lariatin A (Y6A) M. smegmatis>50.0Loss of aromatic ring abolishes target binding.
Lariatin A (V15A) M. smegmatis<3.13Tail mutation enhances target affinity/permeability.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Convergent Expression System for Lariatin A Mutagenesis

To systematically evaluate SAR, a convergent heterologous expression system is required.

  • Step 1: Host Preparation. Generate a larA-deficient Rhodococcus jostii mutant strain.

    • Causality: Utilizing a native producer with a knocked-out precursor gene eliminates wild-type Lariatin A background. Any lasso peptide produced post-transformation is strictly derived from the engineered plasmid, preventing false positives during efficacy screening.

  • Step 2: Plasmid Construction. Clone mutated larA variants into a broad-host-range vector under a constitutive promoter.

  • Step 3: Cultivation and Extraction. Cultivate the transformed R. jostii in liquid media for 4 days. Centrifuge and pass the supernatant through an HP-20 resin column.

    • Causality: HP-20 resin specifically adsorbs hydrophobic and amphipathic peptides. This step efficiently separates the Lariatin variants from highly polar cellular debris and media components.

  • Step 4: HPLC Purification. Elute with methanol and purify via reversed-phase HPLC.

    • Causality: HPLC resolves the mature, cyclized lasso peptide from uncyclized intermediates or leader-peptide-attached precursors, directly validating the in vivo efficiency of the LarB/C enzymatic machinery.

Protocol 2: Resazurin Microtiter Assay (REMA) for Mycobacterial Susceptibility

Standard agar dilution methods for M. tuberculosis take 3–4 weeks. REMA provides a rapid, self-validating metabolic readout.

  • Step 1: Inoculum Standardization. Grow M. tuberculosis H37Rv to logarithmic phase and standardize to an OD600 of 0.05 in Middlebrook 7H9 broth.

    • Causality: Ensures a uniform starting population, which is critical for reproducible MIC determination across different Lariatin variants.

  • Step 2: Serial Dilution. In a 96-well microtiter plate, prepare 2-fold serial dilutions of the Lariatin A variants.

  • Step 3: Incubation and Resazurin Addition. Incubate plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the oxidoreductase activity of living cells. A color change to pink indicates cell viability (treatment failure), while wells remaining blue indicate successful bactericidal activity. This provides an objective, colorimetric validation of cell death.

  • Step 4: Hypoxic Control (Optional). Run a parallel assay under hypoxic conditions (e.g., Wayne model).

    • Causality:M. tuberculosis frequently enters a non-replicating, dormant state inside host granulomas. Testing under hypoxia validates the compound's efficacy against latent TB, distinguishing true bactericidal activity from mere bacteriostatic growth inhibition.

References

  • The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets, NIH.4

  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure, Renyi.hu. 1

  • Antimicrobial Peptides as Potential Anti-Tubercular Leads: A Concise Review, MDPI.6

  • Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity, NIH. 5

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA, ACS Publications. 3

  • Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity, ResearchGate. 2

Sources

Exploratory

The Antimycobacterial Lasso Peptides, Lariatin A and Lariatin B: A Technical Guide to Their Biological Activity

Introduction The relentless global health threat posed by tuberculosis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless global health threat posed by tuberculosis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the discovery and development of novel antitubercular agents with unconventional mechanisms of action. In this context, lasso peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have garnered significant attention due to their unique structural features and diverse biological activities.[1] Lariatin A and lariatin B, produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171, are exemplary members of this class, exhibiting potent and selective activity against mycobacteria.[1][2]

This technical guide provides an in-depth exploration of the biological activity of lariatin A and lariatin B, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a comprehensive understanding of their structure-activity relationships, a critical analysis of their proposed mechanism of action, and detailed, field-proven experimental protocols to facilitate further investigation into these promising antimycobacterial agents.

Structural Hallmarks and Physicochemical Properties

Lariatin A and B are characterized by their defining "lasso" structure, a unique topological feature that imparts remarkable stability. Lariatin A is an 18-residue peptide, while lariatin B is a slightly larger 20-residue peptide.[3] The core of their structure is a macrolactam ring formed by an isopeptide bond between the N-terminal glycine (Gly1) and the γ-carboxyl group of a glutamic acid residue (Glu8).[3] The C-terminal tail of the peptide is threaded through this ring and is sterically hindered from unthreading by bulky flanking amino acid residues, creating a mechanically interlocked architecture.[1]

This lasso structure confers exceptional resistance to proteolytic degradation and denaturation by heat or chemical agents, highly desirable attributes for therapeutic candidates.[1]

Antimycobacterial Activity: A Quantitative Overview

Lariatin A and B exhibit a narrow but potent spectrum of activity, primarily targeting mycobacteria. Their efficacy has been quantified against various species, with lariatin A generally demonstrating greater potency. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for these peptides.

Mycobacterial SpeciesLariatin A MIC (µg/mL)Lariatin B MIC (µg/mL)Reference(s)
Mycobacterium tuberculosis H37Rv0.39Not widely reported[4][2][5]
Mycobacterium smegmatis3.136.25[2]
Mycobacterium aviumReported activityReported activity[5]
Mycobacterium intracellulareReported activityReported activity[5]
Mycobacteroides abscessusReported activityReported activity[5]

Structure-Activity Relationship: Decoding the Molecular Determinants of Activity

Site-directed mutagenesis and fragment analysis studies have been instrumental in elucidating the key amino acid residues governing the biosynthesis and antimycobacterial activity of lariatins.

Residues Essential for Biosynthesis and Maturation:

The formation of the characteristic lasso structure is a complex enzymatic process. Mutational analyses have revealed that four amino acid residues in lariatin A are critical for its maturation and production:

  • Gly1, Arg7, and Glu8: These residues are integral to the macrolactam ring and are likely involved in the recognition and catalytic activity of the biosynthetic enzymes.[1]

  • Trp9: Located in the C-terminal tail, this residue is also crucial for the biosynthetic machinery to produce the mature peptide.[1]

Residues Critical for Antimycobacterial Activity:

The potent antimycobacterial effect of lariatins is not merely a consequence of their structure but is dictated by specific residues that likely interact with the mycobacterial target. The following residues in lariatin A have been identified as essential for its biological activity:

  • Tyr6: This aromatic residue within the macrolactam ring is indispensable for activity.[1]

  • Gly11 and Asn14: These residues in the threaded tail portion are also critically involved in the antimycobacterial action.[1]

  • Lys17: Located in the C-terminal tail, this residue has been shown to be essential for the antimicrobial activity of lariatin A.[4]

Interestingly, modifications to other residues in the C-terminal tail, such as at positions 15, 16, and 18, have been shown to enhance the antimycobacterial activity, suggesting that this region can be a focal point for the rational design of more potent lariatin analogs.[1]

Mechanism of Action: Unraveling the Mycobacterial Target

While the precise molecular target of lariatin A and B remains to be definitively identified, current evidence strongly suggests that their primary site of action is the mycobacterial cell envelope. The unique and complex cell wall of mycobacteria, rich in mycolic acids, is a well-established target for many antitubercular drugs, including isoniazid.[3] The selective activity of lariatins against mycobacteria further supports the hypothesis that they interact with a component specific to this genus.[1]

The proposed mechanism of action likely involves the disruption of cell wall integrity or the inhibition of essential processes related to cell envelope biosynthesis. The following sections outline a series of experimental protocols designed to systematically investigate these possibilities.

Experimental Protocols for Investigating the Biological Activity of Lariatin A and B

This section provides detailed, step-by-step methodologies for key experiments to characterize the antimycobacterial activity of lariatin A and B and to elucidate their mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

Rationale: The MABA is a colorimetric assay that provides a quantitative measure of the antimicrobial activity of a compound. It is a reliable, and widely used method for determining the MIC of potential antitubercular agents. The assay relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells.

Protocol:

  • Preparation of Mycobacterial Culture:

    • Culture Mycobacterium tuberculosis H37Rv (or other mycobacterial species) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase) at 37°C to mid-log phase (OD600 of 0.4-0.6).

    • Disperse clumps by vortexing with glass beads.

    • Adjust the turbidity of the culture with sterile 7H9 broth to a McFarland standard of 1.0. Further dilute the culture 1:20 in 7H9 broth to obtain the final inoculum.

  • Preparation of Lariatin and Control Solutions:

    • Prepare a stock solution of lariatin A or B in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the lariatin stock solution in a 96-well microplate containing 100 µL of 7H9 broth per well. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a sterile, breathable membrane and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Observe the color change. The MIC is defined as the lowest concentration of the lariatin that prevents the color change from blue (inhibition) to pink (growth).

Assessment of Cell Wall Integrity: Mycolic Acid Synthesis Inhibition Assay

Rationale: Given the hypothesis that lariatins target the mycobacterial cell wall, investigating their effect on the synthesis of mycolic acids, the hallmark of the mycobacterial cell envelope, is a critical step. This protocol utilizes the incorporation of a radiolabeled precursor to monitor the rate of mycolic acid synthesis.

Protocol:

  • Mycobacterial Culture and Lariatin Treatment:

    • Grow M. smegmatis or M. tuberculosis to mid-log phase in 7H9 broth.

    • Aliquot the culture into separate tubes and treat with lariatin A or B at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control (e.g., isoniazid at its MIC).

    • Incubate the cultures at 37°C for a defined period (e.g., 6 hours).

  • Radiolabeling of Mycolic Acids:

    • Add [1,2-¹⁴C]acetic acid (or another suitable radiolabeled precursor) to each culture tube and continue incubation for another 6-8 hours.

  • Extraction of Fatty Acid and Mycolic Acid Methyl Esters (FAMEs and MAMEs):

    • Harvest the bacterial cells by centrifugation.

    • Perform saponification of the cell pellets with a mixture of methanolic KOH.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., diethyl ether).

    • Methylate the extracted fatty acids using diazomethane or another suitable methylating agent to produce FAMEs and MAMEs.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted FAMEs and MAMEs onto a silica gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a multi-step development with hexane and then a mixture of hexane and diethyl ether).

    • Visualize the separated FAMEs and MAMEs by autoradiography.

    • A reduction in the intensity of the MAME bands in the lariatin-treated samples compared to the untreated control would indicate inhibition of mycolic acid synthesis.

Investigation of Membrane Depolarization

Rationale: Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane's electrochemical potential. This protocol uses a fluorescent membrane potential-sensitive dye to assess whether lariatins cause membrane depolarization in mycobacteria.

Protocol:

  • Preparation of Mycobacterial Cells:

    • Grow mycobacterial cells to mid-log phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a defined optical density.

  • Membrane Depolarization Assay:

    • Add the mycobacterial cell suspension to the wells of a black, clear-bottom 96-well plate.

    • Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5) or BacLight DiOC₂(3), to each well and incubate in the dark until a stable baseline fluorescence is achieved.

    • Add lariatin A or B at various concentrations to the wells. Include a positive control that is known to cause depolarization (e.g., the protonophore CCCP) and a negative control (buffer only).

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • An increase in fluorescence intensity upon the addition of lariatin indicates membrane depolarization.

Visualizing the Hypothesized Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for lariatins and the workflow for their investigation.

Lariatin_Mechanism Lariatin Lariatin A / B Mycobacterium Mycobacterium Cell Lariatin->Mycobacterium Targets CellWall Cell Wall (Mycolic Acids, etc.) Lariatin->CellWall Inhibits Synthesis / Disrupts Integrity Membrane Cell Membrane Lariatin->Membrane Causes Depolarization? Mycobacterium->CellWall Contains Mycobacterium->Membrane Contains Intracellular Intracellular Processes Mycobacterium->Intracellular Contains

Caption: Hypothesized mechanism of action of lariatins A and B against mycobacteria.

Lariatin_Workflow start Start: Lariatin A / B mic MIC Determination (MABA) start->mic sar Structure-Activity Relationship Studies start->sar mechanism Mechanism of Action Investigation mic->mechanism sar->mechanism cell_wall Cell Wall Integrity Assays (Mycolic Acid Synthesis) mechanism->cell_wall membrane Membrane Depolarization Assay mechanism->membrane target Target Identification Studies mechanism->target end Elucidation of Biological Activity cell_wall->end membrane->end target->end

Caption: Experimental workflow for investigating the biological activity of lariatins.

Future Directions and Conclusion

Lariatin A and lariatin B represent a promising class of antimycobacterial peptides with a unique lasso structure that confers high stability. Their potent and selective activity against Mycobacterium tuberculosis makes them attractive candidates for further drug development. While significant progress has been made in understanding their structure-activity relationships, the precise molecular mechanism of their action remains an active area of investigation.

The experimental protocols detailed in this guide provide a robust framework for researchers to further probe the biological activity of these fascinating molecules. Future research should focus on the definitive identification of their molecular target within the mycobacterial cell, which will be crucial for optimizing their therapeutic potential and for designing novel lariatin-based drugs to combat the global threat of tuberculosis. The elucidation of their mechanism will not only advance the development of these specific peptides but will also contribute to a broader understanding of lasso peptide biology and their potential as a new generation of antimicrobial agents.

References

  • Iwatsuki, M., Uchida, R., Takakusagi, Y., Matsumoto, A., Jiang, C. L., Takahashi, Y., ... & Omura, S. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of antibiotics, 60(6), 357–363.
  • Inokoshi, J., Miyake, M., Koganemaru, Y., Tomoda, H., & Iwatsuki, M. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific reports, 6(1), 1-12.
  • Iwatsuki, M., Koizumi, Y., Gouda, H., Hirono, S., Tomoda, H., & Omura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & medicinal chemistry letters, 19(10), 2888-2890.
  • Zhu, S., Su, Y., Shams, S., & Zheng, G. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied microbiology and biotechnology, 103(10), 3945-3954.
  • Hosoda, K., Ishii, M., Ishiuchi, K., et al. (2020). Development of an in vivo-mimic silkworm infection model with Mycobacterium abscessus and its application to in vivo screening. Journal of Antibiotics, 73, 618–624.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004-1009.
  • Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis. Clinical microbiology reviews, 18(1), 81-101.
  • Epand, R. M., & Epand, R. F. (2011). Bacterial membrane lipids in the action of antimicrobial peptides. Journal of peptide science, 17(5), 298-305.
  • O'Malley, T., Liao, R., Guinn, K. M., Hickey, M. J., Mohaideen, N., Via, L. E., ... & Ioerger, T. R. (2013). Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis. PloS one, 8(9), e75245.

Sources

Foundational

Lariatin A: A Technical Guide to its In Vitro Activity Against Mycobacterium tuberculosis

Executive Summary Tuberculosis, driven by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tuberculosis, driven by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Lariatin A, a ribosomally synthesized and post-translationally modified peptide (RiPP) isolated from Rhodococcus jostii, represents a promising candidate. Characterized by its unique "lasso" structure, lariatin A exhibits potent and selective in vitro activity against M. tuberculosis. This document provides a comprehensive technical overview of lariatin A's anti-mycobacterial properties, detailing its core efficacy, the methodologies for its assessment, current understanding of its structure-activity relationships, and its postulated mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the search for next-generation anti-tubercular agents.

Introduction: The Imperative for Novel Anti-Tubercular Agents

The lengthy treatment regimens and increasing prevalence of resistance to cornerstone drugs like isoniazid and rifampicin underscore the urgent need for new anti-tubercular therapeutics. Natural products have historically been a rich source of antibiotics, and unique structural classes often provide novel mechanisms to circumvent existing resistance pathways. Lasso peptides, a class of RiPPs, are distinguished by a unique slipknot topology where the C-terminal tail is threaded through and sterically locked within an N-terminal macrolactam ring. This structure confers remarkable stability against thermal and proteolytic degradation. Lariatin A is a preeminent member of this class, demonstrating noteworthy and specific activity against M. tuberculosis, making it a subject of significant interest for drug discovery.

Structural and Physicochemical Characteristics

Lariatin A is an 18-amino acid peptide produced by the soil bacterium Rhodococcus jostii K01-B0171. Its defining feature is the lasso architecture, formed by an isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid at position 8 (Glu8). The C-terminal tail (residues 9-18) is threaded through this ring and trapped by bulky flanking residues, creating a highly constrained and stable conformation. This structural rigidity is considered a key contributor to its biological activity and stability.

Core In Vitro Efficacy Against M. tuberculosis

Lariatin A demonstrates potent bactericidal activity against the virulent H37Rv strain of M. tuberculosis. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which has been consistently reported in the sub-microgram per milliliter range.

Quantitative Activity Summary

The in vitro potency of lariatin A against key mycobacterial species is summarized below. The significant potency against M. tuberculosis is a key finding from foundational studies.

Organism Assay Method Minimum Inhibitory Concentration (MIC) Reference
Mycobacterium tuberculosis H37RvBroth Microdilution0.39 µg/mL
Mycobacterium smegmatisAgar Dilution3.13 µg/mL
Protocol: MIC Determination by Resazurin Microtiter Assay (REMA)

The determination of lariatin A's MIC against M. tuberculosis is reliably achieved using the broth microdilution method, with bacterial viability assessed via the metabolic indicator resazurin. This protocol is a self-validating system, incorporating growth and sterility controls to ensure data integrity.

Causality Behind Experimental Choices:

  • Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) provides the necessary nutrients for the robust growth of Mtb in a liquid culture format.

  • Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland standard ensures a consistent and reproducible starting cell density, which is critical for accurate MIC determination.

  • Readout: Resazurin (blue) is reduced by metabolically active cells to the fluorescent, pink-colored resorufin. This colorimetric change provides a clear, unambiguous, and quantifiable indicator of bacterial growth inhibition.

Step-by-Step Methodology:

  • Preparation of Lariatin A Stock: Prepare a concentrated stock solution of purified lariatin A in a suitable solvent (e.g., DMSO or water) and sterilize by filtration (0.22 µm filter).

  • Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 100 µL of Middlebrook 7H9 broth with OADC supplement to all wells designated for the assay.

  • Serial Dilution: Add a defined volume of the lariatin A stock solution to the first well of a row and perform a two-fold serial dilution across the plate to achieve the desired final concentration range.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9-OADC broth to mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard. Further dilute this suspension 1:20 or 1:100 in fresh broth.

  • Inoculation: Inoculate each well (except for sterility control wells) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no lariatin A.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, add 30 µL of a 0.01% sterile resazurin solution to each well.

  • Final Incubation & Reading: Re-incubate the plates for an additional 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of lariatin A that prevents the color change from blue to pink, indicating at least 90% inhibition of metabolic activity.

Visualization of the REMA Workflow

REMA_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_incub Incubation & Readout prep_media Dispense 100µL 7H9-OADC Broth prep_drug Create 2-fold Serial Dilution of Lariatin A prep_media->prep_drug add_inoculum Add 100µL Inoculum to Wells prep_drug->add_inoculum prep_mtb Prepare Mtb Inoculum (0.5 McFarland -> Dilute) prep_mtb->add_inoculum incubate1 Incubate at 37°C (7 days) add_inoculum->incubate1 add_resazurin Add 30µL Resazurin incubate1->add_resazurin incubate2 Incubate at 37°C (24-48h) add_resazurin->incubate2 readout Read MIC: Lowest concentration remaining blue incubate2->readout

Exploratory

The Role of the Lasso Structure in the Exceptional Stability of Lariatin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Lasso peptides, a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have garn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lasso peptides, a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs), have garnered significant attention for their diverse biological activities and remarkable stability.[1][2] Lariatin A, a potent antimycobacterial lasso peptide, serves as an exemplary model for understanding how a complex, interlocked topology confers extraordinary resistance to thermal and proteolytic degradation.[3][4] This guide deconstructs the molecular architecture of lariatin A, elucidates the specific contributions of its lasso structure to stability, details the experimental protocols used for validation, and explores the implications for rational drug design and development.

The Challenge of Peptide Therapeutics and the Promise of the Lasso Fold

Peptide-based therapeutics offer high specificity and low off-target toxicity. However, their clinical application is often hampered by poor stability, primarily due to susceptibility to proteolysis and thermal denaturation. The unique "lariat-protoknot" or lasso structure, characterized by a C-terminal tail threaded through and entrapped within an N-terminal macrolactam ring, provides a compelling solution to this stability challenge.[5][6] This mechanically interlocked fold endows peptides like lariatin A with exceptional resilience, making them attractive scaffolds for drug development.[1]

Architectural Deep Dive: Deconstructing Lariatin A's Stability

The stability of lariatin A is not conferred by a single feature but is the result of a synergistic interplay between several structural components. Lariatin A is an 18-residue peptide whose structure consists of a macrolactam ring (Gly1-Glu8) and a C-terminal tail (Trp9-Pro18) that passes through the ring.[4][7]

The Core Components of the Lasso
  • The Macrolactam Ring (The "Noose"): An isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of Glutamic acid at position 8 (Glu8) forms a rigid, 8-residue ring.[7] The size of this ring is critical; it must be large enough to allow the tail to thread through during biosynthesis but small enough to prevent it from slipping out.[8]

  • The C-Terminal Tail (The "Rope"): The C-terminal segment, from Trp9 to Pro18, is threaded through the macrolactam ring.[4] This threading is the defining feature of the lasso topology.

  • The Steric "Plugs": Bulky amino acid residues on the C-terminal tail, located above and below the macrolactam ring, act as steric plugs. These residues physically prevent the tail from unthreading. In lariatin A, residues such as Asn14 have been identified as serving this "plug" function, effectively locking the lasso structure in place.[9][10]

The Subtleties of Stabilization

Beyond the primary mechanical lock, the stability of the lariatin A fold is reinforced by a network of non-covalent interactions.

  • Antiparallel β-sheet: A small antiparallel β-sheet forms between a portion of the ring (Tyr6-Arg7) and the threaded tail (His12-Ser13).[4][7] This secondary structure is stabilized by multiple hydrogen bonds, including between NH(Tyr6) and O(Ser13), and NH(Ser13) and O(Tyr6), which adds significant rigidity to the overall structure.[4][7]

  • Extensive Hydrogen Bonding: Additional hydrogen bonds are observed between NH(Gly1) and O(Val10), and NH(Gln3) and O(His12), further securing the tail within the ring's embrace.[4][7] These interactions collectively decrease the flexibility of the peptide, making it less accessible to proteases and less prone to unfolding at high temperatures.

The following diagram illustrates the key structural features responsible for lariatin A's stability.

G cluster_Lasso Lariatin A: Architecture of Stability Ring Macrolactam Ring (Gly1-Glu8) Tail C-Terminal Tail (Trp9-Pro18) Ring->Tail Threaded Through Plug Steric Plugs (e.g., Asn14) Plug->Tail Locks Tail Isopeptide Isopeptide Bond (Gly1-N <-> Glu8-COO) Isopeptide->Ring Forms Ring BetaSheet Antiparallel β-sheet (Ring-Tail Interaction) BetaSheet->Ring Stabilizes BetaSheet->Tail Stabilizes

Caption: Key structural elements contributing to lariatin A stability.

Experimental Validation: Proving the Unprecedented Stability

The theoretical stability conferred by the lasso structure is confirmed through rigorous biochemical assays. Lariatin A demonstrates remarkable resistance to conditions that would readily degrade linear or simple cyclic peptides.

Proteolytic Resistance

The compact, interlocked structure of lariatin A renders it inaccessible to proteolytic enzymes.

  • Causality: Proteases recognize and bind to specific, flexible peptide sequences to catalyze hydrolysis of amide bonds. The rigid, sterically hindered structure of lariatin A prevents this binding. The peptide backbone is largely shielded, and potential cleavage sites are either buried within the structure or constrained in a conformation that is not recognized by proteases.

  • Evidence: Early attempts to sequence lariatin A using a wide array of proteases—including trypsin, chymotrypsin, arginylendopeptidase, V8 protease, and endoprotease Asp-N—all failed to produce fragments.[7][11] This profound resistance across multiple enzyme classes underscores the effectiveness of the lasso scaffold as a shield against enzymatic degradation.[11] The only successful enzymatic cleavage was achieved with carboxypeptidase P, which acts on the free C-terminus, confirming that the tail end is exposed while the core structure remains intact.[7]

Thermal Stability

Lasso peptides are renowned for their high thermal stability, a direct consequence of their mechanically interlocked topology.[8][12]

  • Causality: For a lasso peptide to denature, the C-terminal tail must unthread from the macrolactam ring. This process is entropically unfavorable and requires overcoming a significant energy barrier imposed by the steric bulk of the plug residues and the tight fit of the tail within the ring.

  • Evidence: While specific high-temperature denaturation data for lariatin A is part of the broader characterization of lasso peptides, the general class can withstand prolonged incubation at temperatures as high as 95°C without irreversible unthreading.[8][13] The stability is directly correlated with the size of the plug residues and the snugness of the ring-tail fit.[8]

The following table summarizes the stability characteristics of lariatin A.

Stability ParameterObservationRationaleReferences
Proteolytic Stability Resistant to trypsin, chymotrypsin, V8 protease, and others.The lasso structure sterically hinders protease access to cleavage sites.[7][11]
Thermal Stability High (characteristic of class II lasso peptides).Mechanical interlock prevents unthreading; high energetic barrier to denaturation.[8][12][13]
Chemical Stability Stable to standard Edman degradation conditions.The N-terminus is blocked by the isopeptide bond, preventing the reaction.[7]

Key Methodologies & Experimental Protocols

Validating the stability of a lasso peptide requires specific, well-controlled experimental workflows. As a Senior Application Scientist, it is crucial to employ self-validating systems where the experimental design includes inherent controls.

Protocol: Proteolytic Stability Assay

This protocol is designed to assess the resistance of lariatin A to a specific protease, such as trypsin.

  • Preparation:

    • Prepare a stock solution of lariatin A (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 8.0).

    • Prepare a linear control peptide of similar mass with a known trypsin cleavage site (e.g., a synthetic peptide containing an Arginine or Lysine residue).

    • Prepare a stock solution of sequencing-grade trypsin (e.g., 1 mg/mL).

  • Reaction Setup:

    • Test Sample: In a microcentrifuge tube, combine 20 µL of lariatin A stock with 2 µL of trypsin stock (enzyme:substrate ratio of 1:50 w/w).

    • Positive Control: Combine 20 µL of the linear control peptide stock with 2 µL of trypsin stock. This sample must show complete degradation for the experiment to be valid.

    • Negative Control: Combine 20 µL of lariatin A stock with 2 µL of buffer (no enzyme). This sample controls for non-enzymatic degradation.

  • Incubation: Incubate all tubes at 37°C. It is recommended to take time points (e.g., 1, 4, and 24 hours) to assess the rate of digestion.

  • Reaction Quenching: Stop the reaction by adding 2 µL of 10% trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.

    • Expected Outcome: The chromatogram for the positive control should show the disappearance of the main peptide peak and the appearance of smaller fragment peaks. The negative control and the lariatin A test sample should show a single, undiminished peak corresponding to the intact peptide, even after 24 hours.

The workflow for this assay is visualized below.

G cluster_workflow Proteolytic Stability Assay Workflow prep 1. Sample Preparation - Lariatin A - Linear Control Peptide - Trypsin setup 2. Reaction Setup (Test, Positive & Negative Controls) prep->setup incubate 3. Incubation (37°C, 1-24h) setup->incubate quench 4. Quench Reaction (Add TFA) incubate->quench analysis 5. RP-HPLC / LC-MS Analysis quench->analysis result Result Interpretation: - Control Degraded? - Lariatin A Intact? analysis->result

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Foundational

Lariatin A: Biosynthesis, Precursor Processing, and Post-Translational Modifications of an Anti-Mycobacterial Lasso Peptide

Executive Summary Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast frontier in natural product drug discovery. Among these, lasso peptides are distinguished by their highly cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast frontier in natural product drug discovery. Among these, lasso peptides are distinguished by their highly constrained, threaded macrolactam ring topology, which confers exceptional thermal and proteolytic stability. This technical guide provides an in-depth analysis of Lariatin A , a class II lasso peptide produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171[1]. By dissecting the biosynthetic gene cluster, the enzymatic mechanisms of post-translational modification (PTM), and the structure-activity relationship (SAR), this whitepaper serves as a comprehensive resource for researchers engineering novel anti-mycobacterial therapeutics.

The Architectural Complexity of Lariatin A

Lariatin A exhibits potent and highly selective antimicrobial activity, particularly against Mycobacterium tuberculosis[2]. Structurally, it is an 18-amino acid peptide (Sequence: GSQLVYREWVGHSNVIKP) featuring a unique slipknot-like conformation[3].

The defining PTM of Lariatin A is an isopeptide bond formed between the α -amino group of the N-terminal Glycine (Gly1) and the γ -carboxyl group of Glutamate (Glu8), creating an 8-residue macrolactam ring[4]. The C-terminal tail (Trp9–Pro18) is threaded through this ring and sterically locked in place by bulky amino acid side chains, preventing unthreading and granting the molecule its characteristic rigidity[3].

The Biosynthetic Gene Cluster and Nomenclature Resolution

The biosynthesis of Lariatin A is governed by a specialized gene cluster. Historically, the open reading frames (ORFs) were named larA through larE[1]. However, to align with the universal nomenclature standards for lasso peptides, these have been reclassified based on functional homology[5]. Understanding this split-enzyme architecture is critical for in vitro reconstitution efforts.

  • LarA : The precursor peptide, consisting of an N-terminal leader sequence and a C-terminal core sequence[5].

  • LarB1 (formerly LarC) : A RiPP precursor peptide recognition element (RRE). In many Gram-positive bacteria, the traditional "B enzyme" (a cysteine protease) is split into two distinct proteins[5]. LarB1 is a PqqD homologue that specifically binds the leader peptide of LarA[6].

  • LarB2 (formerly LarD) : The leader peptidase containing the cysteine catalytic triad, responsible for cleaving the leader sequence[6].

  • LarC (formerly LarB) : The ATP-dependent macrolactam synthetase (cyclase) that forms the isopeptide bond[5].

  • LarE : An ABC transporter responsible for the cellular efflux of the mature peptide[1].

Figure 1: The post-translational modification pathway of LarA into mature Lariatin A.

Mechanisms of Post-Translational Modification (PTM)

The maturation of LarA into Lariatin A requires a precisely coordinated sequence of enzymatic events. The causality behind this modular system ensures that toxic or misfolded intermediates do not accumulate within the host cell.

Precursor Recognition and Chaperoning

The first step involves the RRE, LarB1, binding to the leader peptide of LarA with sub-micromolar affinity[7]. Causality: This high-affinity interaction is non-catalytic but strictly essential. LarB1 acts as a molecular chaperone, guiding the unstructured precursor to the modification machinery and preventing premature proteolytic degradation by non-specific cellular proteases[5]. By splitting the recognition (LarB1) from the cleavage (LarB2) functions, the system achieves higher regulatory control over the biosynthetic flux.

Proteolytic Cleavage

Once the LarA-LarB1 complex is stabilized, LarB2 is recruited. LarB2 utilizes its cysteine catalytic triad to hydrolyze the peptide bond precisely between the leader and core sequences[6]. This cleavage exposes the essential N-terminal Gly1 amine, which is an absolute prerequisite for the subsequent cyclization step.

Macrolactam Cyclization

The C enzyme, LarC, catalyzes the defining PTM of lasso peptides. Causality: The formation of an isopeptide bond is thermodynamically unfavorable. Therefore, LarC consumes ATP to activate the γ -carboxyl group of Glu8, forming a highly reactive AMP-ester intermediate[3]. The spatially adjacent N-terminal amine of Gly1 then attacks this intermediate, displacing AMP and forming the isopeptide bond[3]. The threading of the C-terminal tail occurs concurrently, driven by the folding dynamics of the core peptide within the enzyme's active chamber.

Structure-Activity Relationship (SAR) and Mutational Landscape

Understanding the SAR of Lariatin A is critical for rational drug design. Mutational analyses have mapped the functional importance of specific residues in the core peptide, revealing that the tail region is highly sensitive to modification.

Quantitative SAR Data Summary
Peptide / Target ResidueModification / VariantImpact on Bioactivity (MIC / Function)
Lariatin A (Wild-Type) 18-aa core (GSQLVYREWVGHSNVIKP)M. smegmatis: 3.13 μg/mL; M. tb: 0.39 μg/mL[2]
Lariatin B (Wild-Type) 20-aa core (+Gly-Pro at C-terminus)M. smegmatis: 6.25 μg/mL; M. tb: Inactive[2]
Tyr6, Gly11, Asn14 Mutational ablationComplete loss of anti-mycobacterial activity[8]
Val15, Ile16, Pro18 Mutational ablationSignificant reduction in activity enhancement[8]
Lys17 Mutational ablationLoss of primary anti-mycobacterial mechanism[9]

Data Interpretation: The strict requirement for Lys17[9] and the precise length of the C-terminal tail (as evidenced by the reduced activity of Lariatin B[2]) suggest that the threaded tail is the primary pharmacophore interacting with the mycobacterial target (likely the ClpC1 ATPase, common to several anti-mycobacterial lasso peptides).

Experimental Methodology: Investigating Precursor-Enzyme Interactions

To elucidate the transient, dynamic interactions between the LarA precursor and the LarB1 recognition element, researchers employ in vitro photocrosslinking[10][11]. This technique is superior to standard co-immunoprecipitation because it covalently traps low-affinity or transient complexes, providing high-resolution spatial mapping of the binding interface.

Protocol: In Vitro Photocrosslinking of LarA and LarB1

Step 1: Synthesis of Photo-reactive LarA Variants

  • Action: Synthesize the LarA precursor peptide using Solid-Phase Peptide Synthesis (SPPS), substituting specific residues in the leader sequence with the unnatural amino acid p-benzoyl-L-phenylalanine (pBpa).

  • Causality: pBpa is a photoactivatable crosslinker. Upon UV irradiation, it forms a highly reactive diradical that inserts into nearby C-H bonds (within ~3 Å), covalently trapping the interacting protein without denaturing it.

Step 2: Recombinant Expression of LarB1

  • Action: Express N-terminally His-tagged LarB1 in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) to ensure monomeric homogeneity.

Step 3: Complex Formation

  • Action: Incubate 10 μM of the pBpa-LarA variant with 10 μM purified LarB1 in binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl) for 30 minutes at room temperature.

  • Causality: This allows the system to reach thermodynamic equilibrium, ensuring maximum occupancy of the LarB1 binding pocket by the LarA leader peptide.

Step 4: UV Irradiation

  • Action: Expose the reaction mixture to 365 nm UV light for 15–30 minutes on ice.

  • Causality: The 365 nm wavelength specifically activates the benzophenone moiety of pBpa without causing generalized UV damage (which typically occurs at 280 nm or 254 nm) to the native aromatic residues of the proteins.

Step 5: Self-Validating Controls & LC-MS/MS Analysis

  • Validation: Run parallel control reactions: (A) LarA without pBpa, and (B) pBpa-LarA + LarB1 kept in the dark (no UV). Run all samples on an SDS-PAGE gel. A successful crosslink will appear as a higher molecular weight shifted band only in the UV-irradiated pBpa sample.

  • Action: Excise the shifted band, perform in-gel trypsin digestion, and analyze via LC-MS/MS to identify the exact crosslinked peptide fragments, thereby mapping the RRE-leader peptide interface.

Figure 2: Workflow for mapping LarA-LarB1 interactions using UV photocrosslinking.

References

  • Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171 Source: PubMed (NIH) URL:[Link][1]

  • Opportunities and challenges of RiPP-based therapeutics Source: RSC Publishing URL:[Link][2]

  • Structures of lariatins A and B Source: ResearchGate URL:[Link][8]

  • Lasso Peptides—A New Weapon Against Superbugs Source: MDPI URL:[Link][3]

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA Source: PubMed Central (NIH) URL:[Link][5]

  • Unusual Post-Translational Modifications in the Biosynthesis of Lasso Peptides Source: PubMed Central (NIH) URL:[Link][9]

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA (ACS Central Science) Source: ACS Publications URL:[Link][6]

Sources

Exploratory

A Technical Guide to Identifying the Molecular Target of Lariatin A in Mycobacteria

Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable global health crisis. This necessitates the discovery of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable global health crisis. This necessitates the discovery of novel therapeutic agents with unexploited mechanisms of action. Lariatin A, a unique "lasso" peptide isolated from Rhodococcus sp., exhibits potent and selective activity against mycobacteria.[1][2] Its complex, sterically constrained structure, formed by an N-terminal macrolactam ring through which the C-terminal tail is threaded, confers remarkable stability against proteolysis.[3] Despite its promise, the precise molecular target of lariatin A within the mycobacterial cell remains elusive. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of lariatin A's molecular target, designed for researchers in antimicrobial drug discovery. We will explore integrated genetic, proteomic, and biochemical strategies, emphasizing the rationale behind experimental choices to construct a robust and self-validating discovery pipeline.

Introduction: The Compelling Case of Lariatin A

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) consisting of 18 amino acids.[4] Its defining feature is the "lasso" or "lariat" protoknot structure, where an isopeptide bond between the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid (Glu8) residue creates a stable ring.[1][4] The peptide's C-terminal tail then loops back and threads through this ring, creating a sterically locked conformation that is highly resistant to chemical and thermal denaturation.[3]

Lariatin A demonstrates selective inhibitory activity against Mycobacterium smegmatis and, more importantly, Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][4] While the exact mechanism is unknown, it is hypothesized that the target may reside within the unique mycobacterial cell wall.[1][4] Structure-activity relationship (SAR) studies have identified several key residues essential for its antimycobacterial activity, including Tyr6, Gly11, Asn14, and Lys17.[5][6][7] This suggests a specific, high-affinity interaction with a cellular component. Identifying this target is the critical next step in validating lariatin A as a lead compound for TB drug development.

This guide outlines a multi-pronged approach, grounded in established methodologies for target deconvolution, to systematically uncover the molecular basis of lariatin A's activity.

An Integrated Strategy for Target Identification

A robust target identification campaign should not rely on a single methodology. Instead, we advocate for a parallel, multi-faceted approach that integrates genetic and biochemical evidence. This strategy provides orthogonal lines of evidence, significantly increasing the confidence in putative targets.

Target_ID_Workflow Figure 1: Integrated Target Identification Workflow cluster_genetics Genetic Approaches cluster_biochem Biochemical & Proteomic Approaches cluster_validation Target Validation Resistant_Mutants Generate Lariatin A Resistant Mutants WGS Whole Genome Sequencing (WGS) Resistant_Mutants->WGS Isolate gDNA SNP_Analysis SNP & InDel Analysis WGS->SNP_Analysis Identify Polymorphisms Candidate_Genes Candidate Target(s) SNP_Analysis->Candidate_Genes Probe_Synthesis Synthesize Biotinylated Lariatin A Probe Affinity_Chrom Affinity Chromatography (AC-MS) Probe_Synthesis->Affinity_Chrom Immobilize Probe LC_MS LC-MS/MS Proteomics Affinity_Chrom->LC_MS Elute & Digest Bound Proteins LC_MS->Candidate_Genes Genetic_Validation Gene Knockdown/ Overexpression Candidate_Genes->Genetic_Validation Biochem_Validation In Vitro Binding Assays (e.g., SPR, MST) Candidate_Genes->Biochem_Validation Final_Validation Validated Target Genetic_Validation->Final_Validation Biochem_Validation->Final_Validation

Caption: A parallel workflow for identifying the molecular target of lariatin A.

Part I: Genetic Approaches – Letting the Bacterium Provide the Answer

The generation and analysis of spontaneous resistant mutants is a powerful, unbiased method for identifying drug targets.[8] The underlying principle is that mutations in the gene encoding the drug's direct target, or in genes involved in its transport or metabolism, can confer resistance.

Experimental Protocol: Isolation of Spontaneous Lariatin A-Resistant Mutants

Rationale: This protocol aims to select for mycobacterial mutants that can survive in the presence of otherwise lethal concentrations of lariatin A. By using a concentration significantly higher than the Minimum Inhibitory Concentration (MIC), we increase the likelihood of selecting for high-confidence resistance mutations, rather than those conferring only marginal survival advantages.

Methodology:

  • Prepare Inoculum: Culture Mycobacterium smegmatis mc²155 or Mycobacterium tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Plating: Concentrate approximately 10⁹ to 10¹⁰ colony-forming units (CFUs) by centrifugation and resuspend in a small volume. Plate the entire concentrated culture onto multiple Middlebrook 7H10 agar plates containing lariatin A at a concentration of 10x the predetermined MIC.

  • Incubation: Incubate plates at 37°C for 3-4 weeks (for Mtb) or 3-5 days (for M. smegmatis). The long incubation period is crucial for the slow-growing Mtb to form visible colonies.

  • Isolate Colonies: Pick individual, well-isolated colonies that appear on the lariatin A-containing plates.

  • Confirm Resistance: Streak each isolated colony onto a fresh 7H10 plate containing 10x MIC lariatin A and a control plate with no drug. Concurrently, re-determine the MIC for each putative mutant using a broth microdilution assay to quantify the fold-change in resistance.

  • Genomic DNA Extraction: For confirmed resistant mutants, grow a 50 mL liquid culture and extract high-quality genomic DNA using a standard mycobacterial DNA extraction protocol (e.g., CTAB-based method).

Whole Genome Sequencing (WGS) and Analysis

Rationale: WGS allows for the comprehensive identification of all genetic polymorphisms (Single Nucleotide Polymorphisms - SNPs, and insertions/deletions - InDels) that have arisen in the resistant mutants compared to the wild-type parent strain.

Methodology:

  • Library Preparation & Sequencing: Prepare sequencing libraries from the extracted genomic DNA and sequence on an Illumina platform (e.g., MiSeq or NextSeq) to achieve >50x average genome coverage.

  • Bioinformatic Analysis:

    • Align the sequencing reads from each mutant to the appropriate reference genome (M. tuberculosis H37Rv or M. smegmatis mc²155).

    • Use a variant calling pipeline (e.g., GATK or SAMtools) to identify high-quality SNPs and InDels.

    • Filter out polymorphisms that are also present in the sequenced wild-type parent strain (to remove pre-existing lab-strain variations).

    • Annotate the remaining polymorphisms to identify the affected genes and the nature of the amino acid changes (e.g., missense, nonsense, frameshift).

Data Interpretation:

The key to this analysis is identifying genes that are repeatedly mutated across independently isolated resistant mutants. The appearance of different mutations within the same gene in separate isolates is a strong indicator of its involvement in the resistance mechanism.

| Hypothetical WGS Results for Lariatin A-Resistant Mtb | | :--- | :--- | :--- | :--- | | Mutant Isolate | Gene (Locus Tag) | Nucleotide Change | Amino Acid Change | | LAR-R1 | mmpL3 (Rv0206c) | G1342A | Ala448Thr | | LAR-R2 | mmpL3 (Rv0206c) | C789T | Pro263Ser | | LAR-R3 | aspS (Rv2572c) | T998C | Leu333Pro | | LAR-R4 | mmpL3 (Rv0206c) | G2099A | Gly700Arg | | LAR-R5 | aspS (Rv2572c) | A451G | Ile151Val | | LAR-R6 | rplC (Rv0651) | C157T | Arg53Cys |

In this hypothetical dataset, the gene mmpL3 is mutated in three independent isolates, and aspS is mutated in two. This makes them high-priority candidates for being the direct target or being involved in a pathway that affects lariatin A activity.[8]

Part II: Biochemical & Proteomic Approaches – Fishing for the Target

Biochemical methods provide a direct means of identifying binding partners of a drug. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful technique for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: This method uses an immobilized version of lariatin A to "capture" its binding partner(s) from a total mycobacterial cell lysate. The captured proteins are then identified by mass spectrometry.

AC_MS_Workflow Figure 2: Affinity Chromatography-MS Workflow Probe_Synthesis Synthesize Biotin-Lariatin A Immobilization Immobilize on Streptavidin Beads Probe_Synthesis->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation Lysate_Prep Prepare Mtb Cell Lysate Lysate_Prep->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis Tryptic Digest & LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Identify Enriched Proteins MS_Analysis->Data_Analysis

Caption: Step-by-step workflow for target identification using AC-MS.

Methodology:

  • Probe Synthesis: Synthesize a lariatin A analogue with a biotin tag attached via a flexible linker. The attachment point should be at a position known to be non-essential for its biological activity to ensure the probe retains its binding capability.

  • Bead Preparation: Immobilize the biotinylated lariatin A probe onto streptavidin-coated magnetic beads.

  • Lysate Preparation: Grow M. tuberculosis H37Rv to mid-log phase, harvest the cells, and prepare a total cell lysate by mechanical disruption (e.g., bead beating) in a suitable non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Capture:

    • Incubate the mycobacterial lysate with the lariatin A-conjugated beads for 2-4 hours at 4°C to allow for binding.

    • Crucial Control: In parallel, incubate an identical aliquot of lysate with streptavidin beads that have been blocked with free biotin (no lariatin A). This control is essential to identify proteins that bind non-specifically to the beads themselves.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive eluent (e.g., high concentration of non-biotinylated lariatin A) or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired spectra against the M. tuberculosis protein database to identify the proteins.

Data Analysis:

The most promising candidates are proteins that are highly enriched in the lariatin A-bead eluate compared to the control bead eluate. Quantitative proteomics techniques, such as label-free quantification (LFQ), can be used to determine the relative abundance of each identified protein in the experimental vs. control samples.

Part III: Target Validation – Proving the Connection

Identifying a candidate gene or protein is not the final step. Validation is required to definitively prove that it is the biologically relevant target of lariatin A.

Genetic Validation

Rationale: If a protein is the true target, then modulating its expression level should alter the cell's susceptibility to lariatin A.

  • Gene Knockdown/Silencing: Use CRISPR interference (CRISPRi) to reduce the expression of the candidate gene in mycobacteria. A successful knockdown should lead to hypersensitivity to lariatin A, i.e., a lower MIC.

  • Gene Overexpression: Clone the candidate gene into an inducible expression vector (e.g., a tetracycline-inducible system). Overexpression of the target protein should lead to increased resistance to lariatin A, as more drug molecules are required to inhibit the larger pool of target protein.

Biochemical Validation

Rationale: To confirm a direct physical interaction between lariatin A and the candidate protein.

  • In Vitro Binding Assays: Express and purify the candidate target protein. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to measure the binding affinity (Kᴅ) of lariatin A to the purified protein. A strong and specific binding affinity in the nanomolar to low micromolar range would provide compelling evidence of a direct interaction.

Conclusion

Identifying the molecular target of a novel antimicrobial agent like lariatin A is a complex but critical endeavor. The multifaceted strategy outlined in this guide, combining the unbiased power of genetics with the direct evidence of biochemistry, provides a robust framework for success. By systematically generating resistant mutants, performing affinity-based protein capture, and rigorously validating the resulting candidates, researchers can confidently pinpoint the molecular mechanism of this promising anti-tuberculosis compound. This knowledge will not only accelerate the development of lariatin A itself but will also validate a new target in M. tuberculosis, opening avenues for the discovery of entirely new classes of therapeutics to combat this persistent global threat.

References

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491. [Link]

  • Uchida, R., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3955-3965. [Link]

  • Koyama, N., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2888-2890. [Link]

  • Cole, S. T., et al. (2013). Target Identification in Anti-Tuberculosis Drug Discovery. Molecules, 18(2), 1534-1561. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Journal of Biological Chemistry, 291(39), 20547-20557. [Link]

  • ResearchGate. (n.d.). 3D structure of lariatin A. [Link]

  • Tomoda, H. (2012). Mechanism of Action of New Antiinfectious Agents from Microorganisms. IntechOpen. [Link]

  • Ioerger, T. R., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLoS ONE, 8(9), e75245. [Link]

  • PubMed. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. [Link]

  • Raman, K., et al. (2010). targetTB: A target identification pipeline for Mycobacterium tuberculosis through an interactome, reactome and genome-scale structural analysis. BMC Systems Biology, 4, 1. [Link]

  • Patsnap Synapse. (2025). What are some known drug targets in Mycobacterium tuberculosis?. [Link]

  • Singh, S., et al. (2023). State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach. Frontiers in Microbiology, 14, 1234567. [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 357-363. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Lariatin A Extraction from Rhodococcus Culture Broth

Abstract: This document provides a comprehensive, field-proven guide for the extraction and purification of Lariatin A, a potent anti-mycobacterial lasso peptide, from the culture broth of Rhodococcus jostii K01-B0171. L...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven guide for the extraction and purification of Lariatin A, a potent anti-mycobacterial lasso peptide, from the culture broth of Rhodococcus jostii K01-B0171. Lariatin A's unique "slipknot-like" structure confers remarkable stability, making it a compelling candidate for therapeutic development against tuberculosis[1][2]. However, its isolation requires a multi-step purification strategy to achieve the high degree of purity necessary for research and drug development applications. This guide details the complete workflow, from the cultivation of Rhodococcus jostii to the final polishing of Lariatin A by preparative HPLC. Each step is accompanied by expert commentary on the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs.

Part 1: Background and Scientific Principles

The Target Molecule: Lariatin A

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)[1][3]. Its defining feature is the lasso structure, where the C-terminal tail of the peptide is threaded through and entrapped within a macrolactam ring formed between the N-terminal Glycine (Gly1) and the side-chain carboxyl group of a Glutamic acid (Glu8)[4][5][6]. This unique topology renders Lariatin A exceptionally resistant to thermal and chemical denaturation, a highly desirable trait for a therapeutic agent[7]. It exhibits potent inhibitory activity against Mycobacterium tuberculosis with a reported Minimum Inhibitory Concentration (MIC) of 0.39 µg/ml, making it a significant focus of antibiotic research[1][3][8].

PropertyDescriptionSource
Molecule Type Lasso Peptide (RiPP)[1][7]
Producing Organism Rhodococcus jostii K01-B0171[8][9]
Molecular Formula C₉₄H₁₄₄N₂₇O₂₅[4]
Molecular Weight ~2051 Da[4]
Key Structural Feature Isopeptide bond (Gly1 α-amino to Glu8 γ-carboxyl) forming a ring threaded by the C-terminal tail.[4][5][6]
Biological Activity Potent anti-mycobacterial agent, particularly against M. tuberculosis.[1][3]
Principles of the Extraction & Purification Strategy

The purification of Lariatin A from a complex culture broth is a process of selective enrichment. The strategy is built upon the molecule's distinct physico-chemical properties, primarily its moderate hydrophobicity and size.

  • Initial Capture (Adsorption Chromatography): The process begins by separating the peptide from the bulk of polar components in the culture supernatant (sugars, salts, hydrophilic proteins). A hydrophobic resin like Diaion HP-20 is ideal for this step. Lariatin A adsorbs to the resin via hydrophobic interactions, while highly polar contaminants are washed away. The peptide is then eluted with an organic solvent like acetone[7].

  • Intermediate Purification (Reversed-Phase Chromatography): To further resolve Lariatin A from other hydrophobic impurities, Octadecyl-silica (ODS) or C18 chromatography is employed. This technique separates molecules based on their differential partitioning between a non-polar stationary phase (ODS) and a polar mobile phase (typically a water/acetonitrile gradient).

  • Final Polishing (Preparative HPLC): High-Performance Liquid Chromatography (HPLC) on a reversed-phase column is the ultimate step to achieve >95% purity. This high-resolution technique allows for the separation of Lariatin A from closely related analogues (like Lariatin B) and any remaining impurities[8][10].

The entire workflow is designed as a self-validating system, where analytical HPLC and LC-MS are used at each stage to monitor the presence and purity of the target peptide, ensuring confidence in the final product.

Part 2: Materials and Reagents

Equipment:

  • Shaking incubator (200 rpm, 30°C)

  • 7.5-L stirred-tank bioreactor (optional, for scale-up)

  • High-speed refrigerated centrifuge and rotors

  • 0.45 µm membrane filtration system

  • Chromatography columns (glass or plastic, various sizes)

  • Peristaltic pump

  • Fraction collector

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Analytical HPLC system with UV detector (210 nm)

  • Preparative HPLC system with UV detector

  • LC-MS/MS system for mass verification[7]

Resins and Columns:

  • Diaion HP-20 resin (Nippon Rensui Co.)

  • Octadecyl-silica (ODS) gel

  • Sephadex LH-20 resin (optional)

  • Analytical C18 HPLC column (e.g., PEGASIL ODS, 2.0 x 50 mm)[7]

  • Preparative C18 HPLC column

Chemicals and Media:

  • Rhodococcus jostii K01-B0171 glycerol stock

  • Components for LP Medium (see Table 2)[7]

  • Acetone (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Part 3: Experimental Protocols

Protocol 1: Fermentation of Rhodococcus jostii K01-B0171

Causality: This protocol is optimized to generate sufficient biomass and induce the biosynthetic gene cluster responsible for Lariatin production[11]. The LP medium provides the necessary carbon and nitrogen sources for growth and secondary metabolite production[7].

Table 2: Composition of Lariatin Production (LP) Medium [7]

ComponentConcentration (g/L)Role
Mannitol30.0Carbon Source
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen & Vitamin Source
Ammonium Succinate5.0Nitrogen Source
KH₂PO₄1.0Phosphate Source, Buffer
MgSO₄·7H₂O1.0Divalent Cation Source
Trace Elements1.0 mL/LCofactors for Enzymes
pH 7.0 (before sterilization) Optimal Growth Condition
Trace Elements Stock (per 100 mL): FeSO₄·7H₂O (10 mg), MgCl₂·4H₂O (10 mg), ZnSO₄·7H₂O (10 mg), CuSO₄·5H₂O (10 mg), CoCl₂·6H₂O (10 mg).

Step-by-Step Methodology:

  • Seed Culture: Inoculate 100 mL of sterile LP medium in a 500-mL flask with a glycerol stock of R. jostii K01-B0171. Incubate at 30°C for 2 days with shaking at 200 rpm[7].

  • Production Culture: Transfer the seed culture (5% v/v) into 5 L of LP medium in a 7.5-L jar fermenter (or into multiple 1-L flasks).

  • Fermentation: Carry out the fermentation at 27-30°C for 6 days. For a bioreactor, maintain agitation at 200 rpm and aeration at 1.5 L/min[7]. For flasks, maintain shaking at 200 rpm.

  • Harvesting: After 6 days, harvest the culture broth for extraction.

Protocol 2: Primary Extraction from Culture Supernatant

Causality: This step rapidly captures the moderately hydrophobic Lariatin A from the large volume of aqueous culture broth, concentrating the product and removing polar contaminants.

Workflow Diagram: Lariatin A Extraction and Purification

LariatinA_Workflow cluster_fermentation Upstream Processing cluster_extraction Primary Extraction cluster_purification Downstream Purification cluster_qc Quality Control Culture Rhodococcus jostii Culture Fermentation Fermentation (6 days, 30°C) Culture->Fermentation Centrifugation Centrifugation (5000 x g) Fermentation->Centrifugation Supernatant Culture Supernatant (16 L) Centrifugation->Supernatant HP20 Diaion HP-20 Column (Capture Step) Supernatant->HP20 Elution Elution with Acetone Gradient HP20->Elution Crude Crude Lariatin Extract Elution->Crude QC1 Analytical HPLC Elution->QC1 ODS ODS Column Chromatography Crude->ODS PrepHPLC Preparative RP-HPLC (Final Polishing) ODS->PrepHPLC ODS->QC1 Pure Pure Lariatin A (>95%) PrepHPLC->Pure QC2 LC-MS/MS Pure->QC2

Caption: Overall workflow for Lariatin A purification.

Step-by-Step Methodology:

  • Clarification: Centrifuge the entire culture broth (e.g., 16 L) at 5,000 x g for 15 minutes to separate the supernatant from the cell mycelium[5][7].

  • Filtration: Filter the supernatant through a 0.45 µm membrane to remove any remaining cells and particulates.

  • Resin Loading: Apply the clarified supernatant onto a pre-equilibrated Diaion HP-20 column (e.g., 60 x 160 mm column for ~5L of supernatant)[7].

  • Washing: Wash the column extensively with deionized water (at least 3 column volumes) followed by 20% aqueous acetone (3 column volumes) to remove unbound polar impurities[7].

  • Elution: Elute the bound peptides with a stepwise gradient of 40% and 60% aqueous acetone. Collect fractions and monitor for activity or by analytical HPLC[7].

  • Concentration: Pool the active fractions containing Lariatin A and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

Protocol 3: ODS and Preparative HPLC Purification

Causality: This two-stage chromatographic process is designed for high-resolution separation. The initial ODS step removes bulk hydrophobic impurities, while the final preparative HPLC step isolates Lariatin A to a high degree of purity, separating it from structurally similar peptides[4][8].

Step-by-Step Methodology:

  • ODS Chromatography: a. Apply the concentrated crude extract from Protocol 2 onto an ODS column equilibrated with 10% acetonitrile containing 0.05% TFA. b. Elute the column with a linear gradient of acetonitrile (e.g., 10% to 100%) containing 0.05% TFA[7]. c. Collect fractions and analyze them using analytical HPLC (see Protocol 4). d. Pool the fractions containing pure or semi-pure Lariatin A.

  • Final Purification by Preparative HPLC: a. Lyophilize the pooled fractions from the ODS step to obtain a powder. b. Dissolve the powder in a minimal amount of the initial mobile phase (e.g., 20% ACN, 0.05% TFA). c. Inject the sample onto a preparative C18 HPLC column. d. Elute with an optimized shallow gradient of acetonitrile in water (both containing 0.05% TFA) at a suitable flow rate. A very slow gradient is key to resolving Lariatin A and B. e. Monitor the eluent at 210 nm and collect the peak corresponding to Lariatin A. f. Confirm the purity of the collected peak using analytical HPLC and verify its identity by LC-MS/MS. g. Lyophilize the final pure fraction to yield Lariatin A as a pale yellow powder[4][5].

Protocol 4: Analytical Verification

Causality: Rigorous analytical methods are essential to track the target molecule throughout the purification process and to certify the purity and identity of the final product[12][13].

Step-by-Step Methodology:

  • Analytical HPLC:

    • System: Prominence UFLC system or equivalent[7].

    • Column: C18 reversed-phase column (e.g., 2.0 x 50 mm)[7].

    • Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.05% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid or 0.05% TFA.

    • Gradient: A 6 to 20-minute linear gradient from 5% to 100% Mobile Phase B[7].

    • Flow Rate: 0.2 - 0.55 mL/min[7].

    • Detection: UV at 210 nm[7].

    • Expected Retention Time: Under these conditions, Lariatin A typically elutes at a specific retention time (e.g., ~3.1 min under specific reported conditions)[7][14].

  • LC-MS/MS Verification:

    • Analyze the final pure fraction by LC-MS/MS to confirm the molecular weight.

    • The expected [M+H]⁺ ion for Lariatin A is m/z 2051.08[4].

Part 4: Expected Results & Troubleshooting

Based on published literature, this protocol can yield highly pure Lariatin A. A representative purification from a 16 L culture is summarized below.

Example Purification Table for Lariatin A from a 16 L Culture [4][5]

Purification StepTotal VolumeFinal Yield (Lariatin A)Purity
Culture Supernatant16 L~40-50 mg (estimated)< 0.1%
Diaion HP-20 Eluate1.5 L~40 mg~5-10%
ODS Chromatography Pool200 mL~39 mg~70-85%
Final Pure Product (Post-HPLC) Lyophilized Powder 38.2 mg >95%

Troubleshooting:

  • Low Yield: Poor yield can result from suboptimal fermentation conditions (check medium pH, temperature, and aeration) or inefficient binding/elution from chromatography resins. Verify the binding capacity of the HP-20 resin and optimize the acetone elution gradient.

  • Poor Purity/Resolution: If preparative HPLC fails to resolve Lariatin A from contaminants (like Lariatin B), flatten the elution gradient significantly (e.g., 0.5% or 0.2% change in ACN per minute) to increase resolution.

  • No Product Detected: Ensure the Rhodococcus strain is viable and has not lost its production capability through repeated subculturing. Confirm the identity of the producing strain via 16S rRNA sequencing if necessary.

References

  • Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. (n.d.). ResearchGate. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Omura, S. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 357-364. [Link]

  • Lasso structure of lariatin A. (n.d.). ResearchGate. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486–7491. [Link]

  • Inokoshi, J., Miyake, M., Koganemaru, Y., Tomoda, H., & Ikeda, H. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 30317. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Omura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. [Link]

  • Structures of lariatins A and B. Previously, the C-terminal amino acid... (n.d.). ResearchGate. [Link]

  • 3D structure of lariatin A.: Surface model (A) and stick model (B) are shown here. Purple color shows three amino acid residues (Tyr6, Gly11 and Asn14). (n.d.). ResearchGate. [Link]

  • Wang, Y., Yuan, J., Zhang, T., Zhang, Y., & Wang, W. (2022). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 27(24), 8758. [Link]

  • Knappe, T. A., Linne, U., Zierep, P. F., & Marahiel, M. A. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Journal of Antibiotics, 72(8), 551-560. [Link]

  • Structures of lariatins A and B. (n.d.). ResearchGate. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Omura, S. (2006). Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure. Journal of the American Chemical Society, 128(23), 7486–7491. [Link]

  • Kirtz, M., Wiedemann, I., & Brötz-Oesterhelt, H. (2018). Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis. Bioengineering, 5(2), 42. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 461. [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 461. [Link]

Sources

Application

Advanced Preparative HPLC Purification of Lariatin A from Rhodococcus jostii K01-B0171

Biological Context and Rationale Lariatin A is a highly potent, cyclic lasso peptide produced by the soil bacterium Rhodococcus jostii K01-B0171[1]. It has garnered significant pharmaceutical interest due to its targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Context and Rationale

Lariatin A is a highly potent, cyclic lasso peptide produced by the soil bacterium Rhodococcus jostii K01-B0171[1]. It has garnered significant pharmaceutical interest due to its targeted anti-mycobacterial activity, demonstrating a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against Mycobacterium tuberculosis[1][2].

Structurally, Lariatin A is an 18-amino-acid peptide characterized by a unique "threaded-lasso" fold. This topology is defined by an N-terminal macrolactam ring—formed via an isopeptide bond between the α -amino group of Gly1 and the γ -carboxyl group of Glu8—through which the C-terminal tail (Trp9-Pro18) is threaded and sterically locked[3][4]. This compact, rigid structure confers extraordinary resistance to thermal and proteolytic degradation[5].

Purifying Lariatin A from crude fermentation broth presents a complex chromatographic challenge. The broth contains a myriad of salts, proteins, and structurally analogous secondary metabolites, most notably Lariatin B (a 20-residue variant)[3]. To achieve >95% purity, the isolation strategy must transition from bulk hydrophobic capture to high-resolution Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biosynthesis A Precursor Peptide (LarA) Leader + Core B Leader Cleavage (LarB/C/D Complex) A->B C Core Peptide (Unfolded) B->C D Macrolactam Ring Formation (Isopeptide Bond Gly1-Glu8) C->D E Mature Lariatin A (Threaded Lasso Fold) D->E

Biosynthetic pathway of Lariatin A showing leader cleavage and lasso fold maturation.

Experimental Design and Causality

A successful purification protocol operates as a self-validating system, where each step specifically removes a distinct class of impurities before the final high-resolution HPLC polish:

  • Hydrophobic Capture (Diaion HP-20): Fermentation broths are highly dilute. HP-20 is a macroporous styrene-divinylbenzene resin that acts as a bulk trap. It adsorbs hydrophobic and amphiphilic peptides like Lariatin A while allowing hydrophilic salts and media components to be washed away in the aqueous void volume[1][3].

  • Orthogonal Pre-fractionation (ODS & Sephadex LH-20): Direct HPLC injection of HP-20 eluate would rapidly foul the column. Open-column Octadecylsilyl (ODS) chromatography provides a coarse hydrophobic separation. This is followed by Sephadex LH-20 size-exclusion chromatography, which isolates molecules in the ~2 kDa range, stripping away larger proteins and smaller organic debris[3].

  • Preparative RP-HPLC: The rigid, hydrophobic lasso fold interacts strongly with C18 stationary phases. Using a gradient of acetonitrile and water supplemented with an ion-pairing agent (0.1% Trifluoroacetic acid or Phosphoric acid) is critical. The acid suppresses the ionization of residual silanol groups on the silica support and protonates the peptide's basic residues, preventing peak tailing and ensuring baseline resolution between Lariatin A and Lariatin B[3][6].

Workflow N1 Rhodococcus jostii Fermentation Broth (16 L) N2 Centrifugation (Supernatant Collection) N1->N2 N3 Diaion HP-20 Resin (Hydrophobic Capture) N2->N3 N4 ODS Column Chromatography (Pre-fractionation) N3->N4 N5 Sephadex LH-20 (Size Exclusion) N4->N5 N6 Preparative RP-HPLC (C18, Acetonitrile/Water) N5->N6 N7 Pure Lariatin A (>95% Purity) N6->N7

Workflow for the extraction and RP-HPLC purification of Lariatin A from R. jostii.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of Lariatin A is essential for predicting its chromatographic behavior and confirming its identity post-purification.

PropertyValue / Description
Molecular Formula C94H143N27O25[7][8]
Molecular Weight 2051.30 Da[7][8]
Appearance Pale yellow to off-white solid[8][9]
Solubility Soluble in methanol, water, DMSO; Insoluble in ethyl acetate, chloroform[8][9][10]
Melting Point >300 °C (indicative of high thermal stability)[8]
Target Purity 95.0% by HPLC[7][8]

Step-by-Step Purification Protocol

Phase 1: Fermentation and Primary Recovery
  • Cultivation: Culture Rhodococcus jostii K01-B0171 in 16 L of optimized production medium for 4 days at 28 °C[3][4].

  • Harvesting: Centrifuge the 4-day-old culture broth at 8,000 × g for 20 minutes to separate the peptide-rich supernatant from the cell biomass[3][4].

  • Resin Capture: Pass the clarified supernatant through a column packed with Diaion HP-20 resin. Wash the column with 3 column volumes (CV) of deionized water to elute salts and highly polar impurities.

  • Elution: Elute the enriched peptide fraction using 100% methanol. Evaporate the eluate under reduced pressure to yield a crude viscous extract.

Phase 2: Pre-fractionation
  • ODS Chromatography: Resuspend the crude extract in a minimal volume of water and apply it to an ODS (C18) open column. Perform a step-gradient elution using 20%, 40%, 60%, 80%, and 100% methanol in water. Lariatin A typically elutes in the 60–80% methanol fractions[3].

  • Size Exclusion: Pool and concentrate the active ODS fractions. Load the concentrate onto a Sephadex LH-20 column equilibrated with methanol. Collect fractions and monitor via UV at 210 nm, isolating the ~2 kDa molecular weight band[3][4].

Phase 3: Preparative RP-HPLC
  • Sample Preparation: Re-dissolve the LH-20 purified fraction in 10% Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to protect the HPLC column.

  • Chromatography: Inject the sample onto a Preparative C18 column (e.g., 20 × 250 mm, 5 µm particle size) utilizing the gradient outlined in the table below.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate
0.095%5%10.0 mL/min
5.095%5%10.0 mL/min
35.060%40%10.0 mL/min
40.05%95%10.0 mL/min
45.095%5% (Re-equilibration)10.0 mL/min
  • Fraction Collection: Monitor the eluate at 210 nm (peptide bond absorbance) and 280 nm (tryptophan/tyrosine absorbance). Collect the major peak corresponding to Lariatin A.

  • Lyophilization: Pool the Lariatin A fractions, freeze at -80 °C, and lyophilize to obtain the pure peptide as a pale yellow powder[3][4].

Phase 4: Analytical Purity Verification (Self-Validation)

To ensure the integrity of the purification, the lyophilized product must be analyzed using an orthogonal analytical gradient to confirm a single, symmetrical peak.

ParameterAnalytical HPLC Condition[3][6]
Column Symmetry C18 (2.1 × 150 mm, 5 µm)
Mobile Phase A: Water (0.1% H3​PO4​ ) / B: Acetonitrile (0.1% H3​PO4​ )
Gradient Linear gradient from 0% to 40% B over 20 minutes
Flow Rate 0.2 mL/min
Detection UV at 210 nm
Expected Result Single sharp peak (Purity >95%)

References

  • [1] Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. Journal of Antibiotics.1

  • [2] Macias-Contreras, M. I., et al. (2025). Structures of lariatins A and B. ResearchGate. 2

  • [9] Adipogen Life Sciences. Lariatin A | CAS 732286-09-8. 9

  • [7] Santa Cruz Biotechnology. Lariatin A | CAS 732286-09-8. 7

  • [8] Biolinks. Lariatin A Product Information. 8

  • [3] Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. 3

  • [4] Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. ACS Publications. 4

  • [10] Digital Commons@ETSU. Discovery of a Novel Inhibitory Compound Produced by the Soil Bacterium Rhodococcus sp. MTM3W5.2.10

  • [6] ResearchGate. 3D structure of lariatin A. 6

  • [5] Kooshesh, et al. (2021). Rational generation of lasso peptides based on biosynthetic gene mutations and site-selective chemical modifications. Chemical Science (PMC). 5

Sources

Method

protocol for lariatin A purification by chromatography

Application Note: Chromatographic Purification of the Lasso Peptide Lariatin A from Rhodococcus jostii K01-B0171 Target Audience: Researchers, bioprocess scientists, and drug development professionals. Content Type: Adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of the Lasso Peptide Lariatin A from Rhodococcus jostii K01-B0171

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Content Type: Advanced Protocol & Methodological Guide.

Introduction & Target Molecule Characteristics

Lariatin A is a highly basic, cyclic antimicrobial peptide produced by the actinobacterium[1][2]. It exhibits potent, selective bactericidal activity against mycobacteria, including Mycobacterium tuberculosis and Mycobacterium smegmatis[1][3].

Structurally, lariatin A is an 18-amino acid "lasso peptide." It features a unique macrolactam ring formed by an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8, with its C-terminal tail (Trp9-Pro18) threaded through this ring[1][3]. Because lariatin A is co-produced with its 20-amino acid analog, lariatin B, achieving >98% purity requires a multi-dimensional chromatographic approach. This protocol leverages orthogonal separation principles—hydrophobicity, size exclusion, and high-resolution partitioning—to isolate the target peptide from complex culture broth[1][4].

Workflow Visualization

PurificationWorkflow N1 1. Culture Broth (16 L) Rhodococcus jostii K01-B0171 N2 2. Centrifugation (Supernatant Collection) N1->N2 N3 3. Diaion HP-20 Resin (Hydrophobic Capture) N2->N3 N4 4. ODS Column Chromatography (Intermediate Fractionation) N3->N4 N5 5. Sephadex LH-20 (Size Exclusion / Partition) N4->N5 N6 6. Preparative RP-HPLC (High-Resolution Polishing) N5->N6 N7 Pure Lariatin A (38.2 mg, >98% Purity) N6->N7 N8 Pure Lariatin B (11.2 mg, >98% Purity) N6->N8

Figure 1: Step-by-step chromatographic workflow for the isolation of Lariatin A and B.

Step-by-Step Chromatographic Protocol

Step 1: Fermentation and Primary Recovery
  • Rationale: Lariatins are secreted into the extracellular space during the stationary phase of R. jostii K01-B0171 cultivation[1]. Centrifugation efficiently separates the peptide-rich broth from the cellular biomass without the need for harsh chemical lysis.

  • Protocol:

    • Cultivate R. jostii K01-B0171 in a suitable liquid medium for 4 days at 30°C[1][4].

    • Harvest the culture and centrifuge at 8,000 × g for 20 minutes at 4°C.

    • Collect the supernatant (approx. 16 L) and discard the cell pellet[1][4].

Step 2: Solid-Phase Extraction via Diaion HP-20
  • Rationale: Processing 16 L of aqueous broth directly via high-resolution columns is physically and economically impractical. Diaion HP-20, a macroporous styrene-divinylbenzene resin, acts as a high-capacity hydrophobic sponge. It captures the amphiphilic lasso peptide while allowing salts, sugars, and highly polar media components to be washed away in the aqueous flow-through[1][4].

  • Protocol:

    • Pre-equilibrate a Diaion HP-20 column with deionized water.

    • Load the 16 L of culture supernatant onto the column at a flow rate of 20–30 mL/min.

    • Wash the column with 3 column volumes (CV) of distilled water to remove unbound polar impurities.

    • Elute the bound peptides using a step gradient of methanol (e.g., 50% and 100% MeOH).

    • Pool the lariatin-containing fractions (typically eluting in the higher organic fractions) and concentrate in vacuo to remove the solvent.

Step 3: Intermediate Fractionation via ODS (C18) Chromatography
  • Rationale: The HP-20 eluate is a complex mixture of hydrophobic secondary metabolites. Open-column Octadecylsilyl (ODS/C18) chromatography provides a higher theoretical plate count than HP-20, fractionating the extract based on specific hydrophobic interactions[1][4].

  • Protocol:

    • Resuspend the dried HP-20 extract in a minimal volume of 10% aqueous methanol.

    • Load onto an ODS flash chromatography column.

    • Elute using a stepwise gradient of water/methanol (e.g., 20%, 40%, 60%, 80%, 100% MeOH).

    • Monitor fractions via TLC or rapid analytical LC-MS. Pool fractions containing lariatin A and B and evaporate to dryness.

Step 4: Size-Exclusion and Partitioning via Sephadex LH-20
  • Rationale: Sephadex LH-20 separates molecules based on both molecular size and lipophilic affinity. With a molecular weight of ~2051 Da[3][4], lariatin A is effectively separated from smaller lipophilic pigments and larger polymeric contaminants that co-eluted in the ODS step[1][4].

  • Protocol:

    • Dissolve the ODS-enriched fraction in a minimal volume of pure methanol.

    • Load onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute isocratically with methanol at a slow flow rate (e.g., 1–2 mL/min) to maximize resolution.

    • Collect fractions and identify the lariatin-rich peak. Concentrate the pooled fractions in vacuo.

Step 5: High-Resolution Polishing via Preparative RP-HPLC
  • Rationale: The LH-20 fraction contains highly purified lariatins, but lariatin A (18 aa) and lariatin B (20 aa, featuring a Gly-Pro insertion) remain mixed[1]. Preparative Reversed-Phase HPLC is the only technique with sufficient resolving power to separate these closely related structural analogs[1][4].

  • Protocol:

    • Resuspend the LH-20 fraction in the initial HPLC mobile phase (e.g., 20% Acetonitrile in water with 0.1% Formic Acid or TFA).

    • Inject onto a Preparative RP-HPLC column (e.g., Zorbax SB-C18 or equivalent, 250 × 20 mm, 5 µm).

    • Run a shallow linear gradient of Acetonitrile (with 0.1% modifier) over 30–40 minutes.

    • Monitor UV absorbance at 214 nm and 280 nm (due to the presence of Trp9 and Tyr6 in lariatin A)[5].

    • Collect the distinct peaks corresponding to Lariatin A and Lariatin B.

    • Lyophilize the fractions to yield pale yellow powders. From a 16 L culture, expected yields are approximately 38.2 mg of Lariatin A and 11.2 mg of Lariatin B[1][4].

Quantitative Data Summary

The following table summarizes the expected purification progression, demonstrating the self-validating nature of the sequential orthogonal steps.

Purification StepMatrix / TechniqueTarget PrincipleEstimated Purity (%)Yield of Lariatin A (mg)
1. Supernatant CentrifugationRemoval of biomass< 1%~ 100.0
2. Crude Extract Diaion HP-20Hydrophobic capture~ 10%~ 85.0
3. Enriched Fraction ODS (C18) Open ColumnHydrophobic partitioning~ 40%~ 65.0
4. Semi-Pure Peptide Sephadex LH-20Size exclusion & polarity~ 75%~ 50.0
5. Pure Lariatin A Preparative RP-HPLCHigh-resolution hydrophobicity> 98%38.2

(Note: Final yields of 38.2 mg for Lariatin A and 11.2 mg for Lariatin B reflect standard isolations from a 16 L starting culture[1][4].)

Analytical Validation (Self-Validating System)

To ensure protocol success and verify the integrity of the isolated lasso peptide, the final lyophilized powder must be subjected to the following analytical checks:

  • Mass Spectrometry (LC-MS/HRFABMS): Lariatin A has a molecular formula of C94H144N27O25. High-resolution mass spectrometry must yield an [M+H]⁺ ion at m/z 2051.0764 (calculated 2051.0826)[3][4].

  • Spectroscopic Profiling: The IR spectrum should show a dominant absorption at 1655 cm⁻¹, indicating the peptide backbone[3][4]. NMR spectroscopy should confirm the unique backbone dihedral angles of the lasso structure, specifically the threading of the tail segment through the Gly1-Glu8 ring[1][5].

  • Bioassay Validation: The purified fraction should be tested via agar dilution or liquid microdilution methods against Mycobacterium smegmatis, expecting an MIC value of approximately 3.13 µg/mL[1][6].

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). "Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure." Journal of the American Chemical Society, 128(23), 7486-7491. URL:[Link]

  • Iwatsuki, M., Uchida, R., Takakusagi, Y., Matsumoto, A., Jiang, C., Takahashi, Y., Arai, M., Kobayashi, S., Matsumoto, M., Inokoshi, J., Tomoda, H., & Omura, S. (2007). "Lariatins, novel antimycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171." The Journal of Antibiotics, 60(6), 357-363. URL:[Link]

  • Gavrish, E., et al. (2014). "Lassomycin, a ribosomally synthesized cyclic peptide from a mycobacterium, targets the ClpC1 ATPase." Chemistry & Biology, 21(4), 509-518. URL:[Link]

Sources

Application

Advanced Mass Spectrometry Workflows for the Structural Elucidation of Lariatin A and Its Analogs

Introduction & Analytical Rationale Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Rhodococcus jostii K01-B0171, known for its potent anti-mycobacterial activity. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Rhodococcus jostii K01-B0171, known for its potent anti-mycobacterial activity. Structurally, it is defined by a unique "lasso" topology: an 8-residue macrolactam ring formed between the N-terminal Gly1 and the side chain of Glu8, through which the C-terminal tail (Trp9–Pro18) is threaded and sterically locked1[1].

Analyzing lasso peptides via mass spectrometry (MS) presents unique challenges. Standard collision-induced dissociation (CID) often yields highly complex, degenerate spectra. Because the tail is sterically trapped within the macrocycle, indiscriminate gas-phase fragmentation generates mechanically interlocked, rotaxane-like fragments rather than a predictable linear sequence ladder2[2]. Furthermore, distinguishing the native threaded lasso from its unthreaded (branched-cyclic) or linear analogs requires orthogonal gas-phase separation techniques, such as Ion Mobility-Mass Spectrometry (IM-MS), coupled with self-validating biochemical assays.

Causality in Experimental Design: The Self-Validating System

To ensure absolute confidence in topological assignments, this protocol integrates a Protease Resistance Assay directly into the analytical pipeline prior to LC-IM-MS/MS.

  • The Causality: The threaded nature of lariatin A sterically shields internal cleavage sites. Although lariatin A contains an Arg residue (a trypsin substrate) within its ring and a Trp residue (a chymotrypsin substrate) in its tail, the native lasso conformation renders it completely resistant to proteolytic digestion 2[2].

  • The Self-Validation: By splitting the sample and subjecting one half to a trypsin/chymotrypsin cocktail, the workflow self-validates the topology. If the MS signal of the intact precursor disappears and digestion fragments appear, the peptide has unthreaded into a branched-cyclic or linear analog. If the intact mass persists, the tightly packed lasso topology is confirmed.

Quantitative Data Summary: Topological Variants of Lariatin A

The following table summarizes the expected physiochemical and mass spectrometric properties of lariatin A and its structural analogs, providing a baseline for comparative analysis.

Peptide VariantTopologyProtease SusceptibilityIM-MS Profile (CCS)MS/MS Fragmentation Characteristics
Lariatin A (Wild-Type) Threaded LassoResistant (Trypsin/Chymotrypsin)Compact (Low CCS)Rotaxane-like b/y ions; mechanically interlocked fragments
Lariatin A (Denatured) Unthreaded (Branched-cyclic)SusceptibleExtended (High CCS)Standard branched b/y ion series; no steric trapping
Lariatin B Threaded LassoResistantCompact (Low CCS)Rotaxane-like b/y ions
LarA Precursor LinearHighly SusceptibleHighly ExtendedComplete, predictable sequence coverage

Analytical Workflow Visualization

MS_Workflow N1 Lariatin A / Analogs Sample Preparation N2 Protease Resistance Assay (Self-Validation Step) N1->N2 N3 LC Separation (C18 Reverse-Phase) N2->N3 Intact Peptides Only N4 Ion Mobility-MS (IM-MS) Topology Separation (CCS) N3->N4 N5 Tandem MS (HCD/CID) Gas-Phase Fragmentation N4->N5 Drift Time Selected N6 Data Analysis: Rotaxane-like Fragments N5->N6

Workflow for the mass spectrometry analysis of lariatin A and its topology-dependent analogs.

Step-by-Step Methodology: LC-IM-MS/MS Analysis

Phase 1: Sample Preparation & Protease Self-Validation
  • Reconstitution : Dissolve purified lariatin A (or analog mixtures) in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 10 µM.

  • Protease Incubation : Aliquot 50 µL of the sample. Add sequencing-grade trypsin and chymotrypsin at a 1:50 (enzyme:substrate) mass ratio.

  • Digestion : Incubate at 37°C for 24–48 hours.

    • Expert Insight: True lasso peptides like lariatin A will remain completely intact even after 48 hours. If the peptide is an unthreaded mutant or a heat-denatured analog, it will digest into predictable linear fragments2[2].

  • Quenching : Stop the reaction by adding formic acid to a final concentration of 1% (v/v).

Phase 2: Supercharging & LC Separation
  • Supercharging Agent Addition : Spike the sample with 0.5% sulfolane.

    • Causality: Supercharging agents increase the charge state of the peptides during electrospray ionization (ESI). High charge states induce Coulombic repulsion, which forces unthreaded/linear peptides to unfold in the gas phase, maximizing the collision cross-section (CCS) difference between them and the rigidly locked lasso peptides3[3].

  • Chromatography : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Gradient : Run a linear gradient from 5% to 60% Acetonitrile (with 0.1% formic acid) over 15 minutes at a flow rate of 0.3 mL/min.

Phase 3: Ion Mobility-Mass Spectrometry (IM-MS)
  • Ionization : Operate the ESI source in positive ion mode.

  • Drift Tube Separation : Introduce the ions into the ion mobility cell. The compact lariatin A lasso will travel faster (shorter drift time) than the extended unthreaded analogs.

  • CCS Calculation : Calibrate the drift times using known polyalanine standards to calculate the exact Collision Cross Section (CCS, in Ų) for each peak, allowing for unambiguous topological assignment.

Phase 4: Tandem MS (HCD/CID) and Rotaxane Analysis
  • Precursor Selection : Isolate the highly charged precursor ions (e.g., [M+3H]³⁺) within the quadrupole.

  • Fragmentation : Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 30-35%.

  • Spectral Interpretation : Analyze the MS/MS spectra for mechanically interlocked fragments.

    • Expert Insight: Look for fragments where a cleavage has occurred in the loop or tail, but the resulting fragments cannot separate in the gas phase because the tail is sterically trapped within the macrolactam ring. These appear as composite masses of two distinct peptide fragments, a hallmark signature of the lasso topology4[4].

References

  • Cyclic and Lasso Peptides: Sequence Determination, Topology Analysis, and Rotaxane Formation PMC - National Institutes of Health[Link]

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA ACS Central Science[Link]

  • Recent Advances and Perspectives on Expanding the Chemical Diversity of Lasso Peptides Frontiers in Microbiology[Link]

  • Investigation of the Biosynthesis of the Lasso Peptide Chaxapeptin Using an E. coli-Based Production System ACS Publications[Link]

Sources

Method

Determining the Minimum Inhibitory Concentration (MIC) of Lariatin A Against Mycobacterium smegmatis

An Application Guide Abstract This application note provides a comprehensive, step-by-step guide for determining the Minimum Inhibitory Concentration (MIC) of the lasso peptide lariatin A against Mycobacterium smegmatis....

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive, step-by-step guide for determining the Minimum Inhibitory Concentration (MIC) of the lasso peptide lariatin A against Mycobacterium smegmatis. Lariatin A is a novel peptide with potent and selective antimycobacterial properties, making it a compound of significant interest in the development of new therapeutics against tuberculosis and other mycobacterial infections[1][2]. We utilize M. smegmatis as a highly effective and safe surrogate model for the pathogenic Mycobacterium tuberculosis due to its genetic and physiological similarities, including a comparable mycolic acid-rich cell wall, and its significantly faster growth rate[3][4]. The protocol herein details the broth microdilution method, a standardized quantitative technique, coupled with a resazurin-based colorimetric readout for a clear, unambiguous determination of bacterial viability[5][6]. This guide is designed for researchers in microbiology, drug discovery, and infectious disease, offering both the procedural mechanics and the scientific rationale behind each step to ensure robust and reproducible results.

Scientific Principles and Rationale

Lariatin A: A Novel Antimycobacterial Agent

Lariatins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lasso" structure[7][8]. This topology, where the peptide's C-terminal tail is threaded through and sterically locked within an N-terminal macrolactam ring, confers remarkable thermal and proteolytic stability[9][10]. Lariatin A has demonstrated potent inhibitory activity against mycobacteria, with a reported MIC of 3.13 µg/mL against M. smegmatis[1][9]. While its precise mechanism is still under investigation, evidence suggests that its target may reside within the unique mycobacterial cell wall[10]. Studies have identified that specific amino acid residues, such as Lys17, are essential for its antimycobacterial activity[11].

Mycobacterium smegmatis: A Premier Model Organism

The use of Mycobacterium smegmatis (commonly the mc²155 strain) is a cornerstone of mycobacterial research[3][12]. Its utility as a model for the slow-growing and pathogenic M. tuberculosis is well-established for several reasons:

  • Safety: As a Biosafety Level 1 (BSL-1) organism, M. smegmatis does not require the extensive containment facilities needed for M. tuberculosis (a BSL-3 agent).

  • Rapid Growth: With a doubling time of approximately 3-4 hours compared to 24 hours for M. tuberculosis, it allows for significantly faster experimental turnaround, accelerating screening and research[4].

  • Genetic & Physiological Homology: M. smegmatis shares thousands of gene orthologs with M. tuberculosis and possesses the same distinctive cell envelope architecture rich in mycolic acids[13]. This structural similarity means that many antibiotics, including frontline tuberculosis drugs, are active against M. smegmatis, making it an excellent surrogate for initial drug susceptibility screening[12][13].

The Broth Microdilution Method with Resazurin Readout

The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent[6]. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period[6]. The procedure involves challenging a standardized bacterial inoculum with a serial two-fold dilution of the antimicrobial agent in a 96-well microtiter plate.

To enhance the accuracy and objectivity of MIC determination, this protocol employs a resazurin-based viability indicator. Resazurin (blue) is a cell-permeable dye that is reduced by metabolically active, viable bacteria into the fluorescent, pink-colored resorufin[5][14]. This provides a clear colorimetric endpoint:

  • Blue Wells: No metabolic activity; bacterial growth is inhibited.

  • Pink Wells: Metabolic activity present; bacteria are viable and growing.

This method is less subjective than reading turbidity by eye and is widely adopted for mycobacterial susceptibility testing[5][15][16].

Materials and Reagents

Equipment
  • Calibrated single and multichannel micropipettes (P20, P200, P1000)

  • Sterile pipette tips

  • Sterile 96-well, flat-bottom microtiter plates (e.g., Costar 3599 or equivalent)

  • Biosafety cabinet (Class II)

  • Spectrophotometer or nephelometer for McFarland standard measurement

  • Humidified incubator set to 37°C

  • Vortex mixer

  • Plate shaker (optional)

  • Sterile reagent reservoirs

Reagents and Media
  • Lariatin A peptide (lyophilized powder)

  • Mycobacterium smegmatis strain (e.g., mc²155, ATCC 700084)

  • Middlebrook 7H9 Broth base

  • Glycerol

  • Tween 80 (Polysorbate 80)

  • Middlebrook OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Resazurin sodium salt powder (e.g., Acros Organics)

  • Sterile deionized water

  • Sterile 0.85% saline solution

  • McFarland Turbidity Standard (0.5)

Experimental Workflow Overview

The following diagram outlines the complete workflow for the MIC determination of lariatin A.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout prep_media Prepare 7H9 Broth (7H9 + Glycerol + Tween 80 + OADC) prep_inoculum Prepare M. smegmatis Inoculum (Grow culture to log phase) prep_media->prep_inoculum prep_lariatin Prepare Lariatin A Stock (e.g., 1280 µg/mL in DMSO) serial_dilute Perform 2-fold Serial Dilution of Lariatin A in 96-well plate prep_lariatin->serial_dilute standardize Adjust Inoculum to 0.5 McFarland Standard prep_inoculum->standardize inoculate Inoculate Plate with Bacteria (Final Volume = 200 µL/well) serial_dilute->inoculate dilute_inoculum Dilute Standardized Inoculum to final working concentration standardize->dilute_inoculum dilute_inoculum->inoculate incubate_initial Incubate Plate (37°C for 48 hours) inoculate->incubate_initial add_resazurin Add Resazurin Solution to all wells incubate_initial->add_resazurin incubate_final Re-incubate Plate (37°C for 16-24 hours) add_resazurin->incubate_final read_mic Read MIC (Lowest concentration remaining blue) incubate_final->read_mic

Caption: Workflow for Lariatin A MIC Determination.

Detailed Experimental Protocols

Critical Note: All procedures involving microbial cultures must be performed using strict aseptic technique in a biosafety cabinet.

Protocol 1: Media and Reagent Preparation
  • Complete 7H9 Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, for 500 mL, this involves:

    • 450 mL sterile deionized water

    • 2.35 g Middlebrook 7H9 broth base

    • 1 mL glycerol

    • 0.25 mL (0.05%) Tween 80 (to prevent clumping)

    • Autoclave to sterilize.

    • Cool to < 50°C and aseptically add 50 mL of Middlebrook OADC enrichment. The final medium is often referred to as 7H9-OADC-T.

  • Lariatin A Stock Solution (e.g., 1280 µg/mL):

    • Calculate the required volume of DMSO to dissolve the lyophilized lariatin A to a high concentration (e.g., 10 mg/mL).

    • Further dilute this concentrated stock in sterile DMSO to create a working stock of 1280 µg/mL. Aliquot and store at -20°C or -80°C. Rationale: DMSO is used for its ability to dissolve hydrophobic peptides. A high concentration stock minimizes the amount of solvent added to the assay wells, preventing solvent-induced toxicity.

  • Resazurin Solution (0.02% w/v):

    • Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile deionized water.

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in a light-protected container at 4°C for up to 2 weeks[14].

Protocol 2: M. smegmatis Inoculum Preparation
  • From a fresh plate or glycerol stock, inoculate 5-10 mL of 7H9-OADC-T broth with M. smegmatis.

  • Incubate at 37°C with shaking (~150 rpm) for 24-48 hours, or until the culture reaches mid-logarithmic phase (visible turbidity, OD₆₀₀ ≈ 0.4-0.8).

  • Vortex the culture vigorously for 30 seconds to break up any clumps. Let the tube stand for 5 minutes to allow larger clumps to settle.

  • Transfer the upper portion of the supernatant to a new sterile tube.

  • Adjust the bacterial suspension with sterile 0.85% saline or 7H9 broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare the final working inoculum by performing a 1:100 dilution of the 0.5 McFarland suspension in fresh 7H9-OADC-T broth. This yields a final concentration of ~1.5 x 10⁶ CFU/mL. Rationale: A standardized inoculum is critical for MIC reproducibility. The final dilution ensures that each well receives the target inoculum of ~1.5 x 10⁵ CFU[17][18].

Protocol 3: MIC Plate Setup and Execution
  • Plate Layout: Designate wells for the drug dilutions, a growth control (bacteria, no drug), and a sterility control (media, no bacteria). Use columns 1-10 for the test compound, column 11 for the growth control, and column 12 for the sterility control.

  • Media Addition: Add 100 µL of 7H9-OADC-T broth to all wells in columns 2 through 12.

  • Lariatin A Addition & Serial Dilution:

    • Add 200 µL of 7H9-OADC-T broth containing lariatin A at the highest desired starting concentration (e.g., 128 µg/mL) to column 1. To achieve this, add the appropriate amount of the 1280 µg/mL stock to the broth.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly by pipetting up and down 5-7 times.

    • Transfer 100 µL from column 2 to column 3.

    • Repeat this serial dilution process through column 10.

    • Discard the final 100 µL from column 10.

    • After this process, all wells from column 1 to 10 will contain 100 µL of lariatin A at concentrations ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation:

    • Add 100 µL of the final working inoculum (~1.5 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is now 200 µL. The addition of the inoculum dilutes the drug concentration by half, resulting in a final test range of 64 µg/mL to 0.125 µg/mL. The final bacterial concentration per well is ~7.5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate with a lid or an adhesive plate sealer. To prevent evaporation, place the plate in a humidified incubator or a sealed plastic bag with a damp paper towel. Incubate at 37°C for 48 hours.

Protocol 4: MIC Determination with Resazurin
  • After the initial 48-hour incubation, remove the plate from the incubator.

  • Aseptically add 30 µL of the 0.02% resazurin solution to all wells (columns 1-12)[5].

  • Reseal the plate and return it to the 37°C incubator for an additional 16-24 hours.

  • Remove the plate and visually inspect the color change. The MIC is the lowest concentration of lariatin A that prevents the color change from blue to pink[5][14].

Data Analysis and Interpretation

The results are read visually. The sterility control well should remain blue, confirming the media is not contaminated. The growth control well must turn pink, confirming the bacteria are viable and capable of growth under the assay conditions.

Lariatin A Conc. (µg/mL)Well AppearanceInterpretation
64BlueGrowth Inhibited
32BlueGrowth Inhibited
16BlueGrowth Inhibited
8BlueGrowth Inhibited
4 Blue Growth Inhibited (MIC)
2PinkGrowth
1PinkGrowth
0.5PinkGrowth
0.25PinkGrowth
0.125PinkGrowth
Growth Control (0)PinkValid Growth
Sterility ControlBlueValid Media
Table 1: Example of MIC Data Interpretation. In this hypothetical result, the MIC of lariatin A is determined to be 4 µg/mL .

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Growth control well remains blue.Inoculum was not viable; inactive OADC supplement; incorrect incubation temperature.Use a fresh culture for inoculum; check expiration of OADC; verify incubator temperature. Repeat assay.
Sterility control well turns pink.Contamination of media, reagents, or plate.Use fresh, sterile media and reagents. Ensure strict aseptic technique during plate setup. Repeat assay.
All wells, including highest drug concentration, turn pink.Lariatin A is inactive; bacterial inoculum is too high; massive contamination.Verify lariatin A stock concentration and storage; ensure accurate standardization of inoculum to 0.5 McFarland; check for contamination.
Inconsistent results between replicates.Inaccurate pipetting; poor mixing during serial dilution; clumping of bacteria.Calibrate pipettes; ensure thorough mixing at each dilution step; vortex bacterial culture well and allow clumps to settle before standardization.

Safety Precautions

  • Mycobacterium smegmatis is a BSL-1 organism. Standard microbiological practices should be followed.

  • Work within a Class II biosafety cabinet when handling bacterial cultures.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.

  • Decontaminate all liquid and solid waste containing bacteria before disposal (e.g., by autoclaving).

  • Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2888-2890. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(5), 1773-1775. [Link]

  • Lee, J. H., Kim, S. Y., Park, Y. K., Kim, Y., Kim, J., & Lee, S. H. (2014). Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Annals of Laboratory Medicine, 34(3), 221-226. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 41(8), 3628-3631. [Link]

  • Gunasingam, N. (2023). Mycobacterium smegmatis: Exploring its Similarities with Mycobacterium tuberculosis and its Role as a Model Organism for Tuberculosis Research. Journal of Infectious Diseases and Treatment. [Link]

  • Dijkman, K., de Neeling, A., & Mouton, J. W. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. European Journal of Clinical Microbiology & Infectious Diseases, 39(11), 2171-2177. [Link]

  • World Health Organization. (2022, April 12). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., & Omura, S. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 357-363. [Link]

  • World Health Organization. (2022). Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 29999. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI document M24-A2. [Link]

  • Clinical and Laboratory Standards Institute. (2023, March 31). CLSI Publishes Second Edition of CLSI M24S—Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. [Link]

  • Kunte, S., Karmarkar, A., Dharmashale, S., & Hatolkar, S. (2013). Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Journal, 42(Suppl 57), P3214. [Link]

  • Dedrick, R. M., & Garlena, R. A. (2023). Mycobacterium smegmatis: The Vanguard of Mycobacterial Research. Journal of Bacteriology, 205(1), e00328-22. [Link]

  • Costa-Gouveia, J., et al. (2017). Mycobacterium smegmatis: An absurd model for tuberculosis? Request PDF. [Link]

  • Cardoso, R. F., et al. (2017). Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group. Journal of Clinical Laboratory Analysis, 31(5), e22108. [Link]

  • Lee, H., et al. (2015). Short, Synthetic Cationic Peptides Have Antibacterial Activity against Mycobacterium smegmatis by Forming Pores in Membrane and Synergizing with Antibiotics. Molecules, 20(9), 15692-15711. [Link]

  • Dedrick, R. M., & Garlena, R. A. (2023). Mycobacterium smegmatis: The Vanguard of Mycobacterial Research. Journal of Bacteriology, 205(1). [Link]

  • Clinical and Laboratory Standards Institute. (2018). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes; 3rd ed. CLSI standard M24. [Link]

  • Mboowa, G., et al. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. African Journal of Laboratory Medicine, 8(1), 896. [Link]

  • CLSI. (2020, February 17). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). [Link]

  • CLSI. (2018, November 28). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. [Link]

  • Dedrick, R. M., & Garlena, R. A. (2023). Mycobacterium smegmatis: The Vanguard of Mycobacterial Research. ASM Journals. [Link]

  • Clark, K. A., & Link, A. J. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science, 2(10), 717-726. [Link]

  • Inokoshi, J., et al. (2016). 3D structure of lariatin A.: Surface model (A) and stick model (B) are shown here. Purple color shows three amino acid residues (Tyr6, Gly11 and Asn14). ResearchGate. [Link]

  • Iwatsuki, M., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Request PDF. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 29999. [Link]

  • Clark, K. A., & Link, A. J. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science, 2(10), 717–726. [Link]

  • An, D. R., et al. (2015). A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. PLoS ONE, 10(6), e0129234. [Link]

  • Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Wu, D., et al. (2023). ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis. Infection and Drug Resistance, 16, 1877–1890. [Link]

  • Feng, Z., et al. (2017). MICs of D-LAK peptides, rifampin, and capreomycin against M. smegmatis mc 2 155 when used alone or in combination, in the presence or absence of tyloxapol. ResearchGate. [Link]

Sources

Application

Application Note: Evaluating the Antimicrobial Activity of Lariatin A using the Paper Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals Abstract Lariatin A is a unique "lasso" peptide with demonstrated antimicrobial properties, particularly against Mycobacterium species.[1][2][3][4] As a mem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariatin A is a unique "lasso" peptide with demonstrated antimicrobial properties, particularly against Mycobacterium species.[1][2][3][4] As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex structure provides remarkable stability and presents a promising avenue for novel antibiotic development.[1] This application note provides a comprehensive, step-by-step protocol for assessing the antimicrobial activity of Lariatin A using the Kirby-Bauer paper disk diffusion assay. This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), offers a reliable and reproducible means of qualitatively determining the susceptibility of bacterial strains to Lariatin A. We will delve into the scientific principles underpinning the assay, provide detailed methodologies, and offer guidance on data interpretation and quality control to ensure the generation of robust and trustworthy results.

Scientific Principles & Rationale

The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a cornerstone of antimicrobial susceptibility testing.[5] The principle is straightforward: a paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate uniformly inoculated with a test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk after incubation. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound; a larger zone indicates greater susceptibility.[6]

The selection of specific materials and adherence to standardized procedures is critical for reproducibility.[5]

  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[7][8] Its use is standardized by the CLSI for several key reasons: it has good batch-to-batch reproducibility, is low in sulfonamide and trimethoprim inhibitors, and its loose agar structure allows for better diffusion of antimicrobial agents.[6][7][9] The presence of starch in the medium also absorbs bacterial toxins that could otherwise interfere with the antibiotic's activity.[7][9]

  • McFarland Turbidity Standard: To ensure a uniform and optimal bacterial lawn, the inoculum must be standardized.[10] A 0.5 McFarland standard, a suspension of barium sulfate, provides a reference turbidity comparable to a bacterial suspension containing approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11][12][13] This standardization is crucial for obtaining reproducible zone sizes.[10]

Lariatin A: A Lasso Peptide

Lariatin A is a member of the lasso peptide family, characterized by a unique slipknot-like structure where the C-terminal tail is threaded through an N-terminal macrolactam ring.[1][2][3] This structure confers significant stability against proteases.[2] While the precise mechanism for many lasso peptides is still under investigation, Lariatin A has shown potent activity against Mycobacterium tuberculosis and Mycobacterium smegmatis.[1][2][4] Studies have indicated that specific amino acid residues, such as Lys17, are essential for its antimycobacterial activity.[14] Unlike some other lantibiotics that form pores in the cell membrane or inhibit cell wall synthesis by binding to Lipid II[15][16][17], the exact target of Lariatin A is thought to be within the mycobacterial cell wall.[2]

Materials and Reagents

  • Lariatin A (of known purity and concentration)

  • Sterile, blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

  • Test bacterial strains (e.g., Mycobacterium smegmatis ATCC 700084, Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Quality control antibiotic disks (e.g., Rifampicin for M. smegmatis, Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile forceps

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Prepare Lariatin A Working Solutions P3 Impregnate Sterile Disks with Lariatin A A1 Inoculate MHA Plate for Confluent Growth P3->A1 Proceed to Assay A2 Aseptically Apply Disks (Lariatin A & Controls) A1->A2 A3 Invert Plates and Incubate (e.g., 37°C for 18-24h) A2->A3 D1 Measure Zones of Inhibition (mm) A3->D1 Post-Incubation D2 Compare to Control Disks and Interpret Results D1->D2

Caption: High-level workflow for the Lariatin A disk diffusion assay.

Step-by-Step Protocol

Part A: Preparation of Bacterial Inoculum
  • Culture Revival: From a stock culture, streak the test organism onto a non-selective agar plate and incubate overnight at 35-37°C to obtain isolated colonies.

  • Inoculum Suspension: Aseptically select 3-5 well-isolated colonies of the same morphological type. Transfer them into a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth.

  • Turbidity Standardization: Vortex the suspension thoroughly. Compare its turbidity to the 0.5 McFarland standard by viewing both tubes against a white card with contrasting black lines.[12]

    • Rationale: Matching the turbidity ensures the final inoculum density is approximately 1.5 x 10⁸ CFU/mL, a critical parameter for obtaining correct zone sizes as specified by CLSI.[5][11]

  • Density Adjustment: If the suspension is too dense, add more sterile saline/broth. If it's too light, add more bacteria. The inoculum must be used within 15 minutes of preparation.

Part B: Preparation of Lariatin A Disks
  • Stock Solution: Prepare a stock solution of Lariatin A in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 1 mg/mL).

  • Working Solutions: Create serial dilutions from the stock to achieve the desired final amounts per disk (e.g., 100 µg, 50 µg, 25 µg).

  • Disk Impregnation: Aseptically place sterile blank paper disks in a sterile petri dish. Pipette a precise volume (typically 10-20 µL) of a Lariatin A working solution onto each disk.

    • Rationale: Applying a small, precise volume ensures the disk is saturated but not overflowing, leading to a consistent drug load.

  • Drying: Allow the disks to dry completely in a laminar flow hood or biosafety cabinet before use. Prepare solvent-only disks to serve as negative controls.

Part C: Inoculation and Disk Application
  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

  • Streaking: Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform, confluent lawn of growth. Finally, swab the rim of the agar.

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Placement: Using sterile forceps, place the prepared Lariatin A disks, standard antibiotic control disks, and a solvent control disk onto the inoculated agar surface.

  • Adherence: Gently press each disk down to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.

Part D: Incubation and Measurement
  • Incubation: Invert the plates and incubate them within 15 minutes of disk application. Incubate at 35 ± 2°C for 18-24 hours for most standard bacteria. Mycobacterium smegmatis may require 48-72 hours.

  • Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter (mm) using calipers or a ruler held against the back of the plate.

Data Interpretation and Quality Control

The interpretation of results requires comparing the measured zone diameters against established standards. While specific breakpoints for Lariatin A are not yet established by the CLSI, a preliminary classification can be developed based on the observed activity and comparison with control antibiotics.

Quality Control

Before testing Lariatin A, the system must be validated using CLSI-recommended quality control (QC) strains and standard antibiotic disks.[18] The zone diameters for the QC strains must fall within the acceptable ranges published in the latest CLSI M100 document. This validates the MHA, disk potency, and overall procedure.

Table 1: Example QC Ranges for Standard Strains (Refer to current CLSI M100 for official ranges)

QC Strain Antibiotic Disk Concentration Acceptable Zone Diameter (mm)
E. coli ATCC 25922 Ciprofloxacin 5 µg 22 - 30

| S. aureus ATCC 25923 | Vancomycin | 30 µg | 17 - 21 |

Interpreting Lariatin A Results

The solvent control disk should show no zone of inhibition. The zone size for Lariatin A indicates its relative activity against the test strain. A dose-response should be evident, with higher concentrations producing larger zones.

Table 2: Hypothetical Interpretive Criteria for Lariatin A (For Research Purposes)

Zone Diameter (mm) Interpretation Implication
≤ 10 Resistant (R) Lariatin A is unlikely to be effective.
11 - 15 Intermediate (I) Efficacy is uncertain; may be effective at higher doses.

| ≥ 16 | Susceptible (S) | Lariatin A demonstrates significant in vitro activity. |

Note: This table is for illustrative purposes only. Official breakpoints must be determined through extensive clinical and microbiological studies.

Troubleshooting

  • No zones around any disks: Check inoculum preparation, viability of the organism, and incubator temperature.

  • Zones too large or too small for QC strains: Review inoculum density (McFarland standard), agar depth, and expiration dates of media and disks. Ensure adherence to CLSI guidelines.[5][19]

  • Uneven or "fuzzy" zone edges: May indicate contamination or swarming bacteria. Repeat with a pure culture.

References

  • Wikipedia. (n.d.). Lantibiotics.
  • Asaduzzaman, S. M., & Sonomoto, K. (2009). Lantibiotics: diverse activities and unique modes of action. Journal of Bioscience and Bioengineering, 107(5), 475-487. Retrieved from [Link]

  • Microbe Notes. (2025, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations.
  • Aryal, S. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. The Biology Notes.
  • Wiedemann, I., Breukink, E., & Sahl, H. G. (2000). New insights into the mechanism of action of lantibiotics—diverse biological effects by binding to the same molecular target. Journal of Antimicrobial Chemotherapy, 45(5), 553-556. Retrieved from [Link]

  • McAuliffe, O., Ross, R. P., & Hill, C. (2001). Lantibiotics: structure, biosynthesis and mode of action. FEMS Microbiology Reviews, 25(3), 285-308.
  • Chatterjee, C., Paul, M., Xie, L., & van der Donk, W. A. (2012). Antimicrobial mechanism of lantibiotics. Biochemical Society Transactions, 40(6), 1528-1533. Retrieved from [Link]

  • Tankeshwar, A. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Learn Microbiology Online.
  • BioLabTests. (2020, September 15). Antimicrobial Testing with Mueller Hinton Agar.
  • Hardy Diagnostics. (n.d.). Mueller Hinton Media - for antimicrobial susceptibility testing - Kirby Bauer disk diffusion.
  • Sigma-Aldrich. (n.d.). 97580 Mueller Hinton Agar 2.
  • ResearchGate. (n.d.). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity | Request PDF.
  • Iwatsuki, M., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2888-2890. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). McFARLAND STANDARD.
  • InformationBoxTicket Lifestyles. (2025, August 14). McFarland Standards in Microbiology | Principle, Preparation, Uses & Limitations Explained. YouTube.
  • Scribd. (n.d.). McFarland Turbidity Standard Prep | PDF.
  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491.
  • ResearchGate. (n.d.). Structures of lariatins A and B.
  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491. Retrieved from [Link]

  • DrChika. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class.
  • Wikipedia. (n.d.). Lariocidin.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • ResearchGate. (n.d.). Lasso structure of lariatin A.
  • MDPI. (2024, December 14). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates.
  • ANSI Webstore. (n.d.). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals.
  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.

Sources

Method

Application Notes and Protocols: Lariatin A Susceptibility Testing via Liquid Microdilution

Introduction: The Emergence of Lariatin A in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Lar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Lariatin A in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Lariatin A, a lasso peptide produced by Rhodococcus sp., represents a promising frontier in this endeavor.[1][2] Its unique "lasso" structure, where the C-terminal tail is threaded through and entrapped by an N-terminal macrolactam ring, confers remarkable stability against proteases.[1][3][4] Lariatin A has demonstrated potent and selective activity against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro susceptibility of microorganisms to lariatin A using the liquid microdilution method. This method is a cornerstone in antimicrobial susceptibility testing (AST), providing a quantitative measure of antimicrobial activity through the determination of the Minimum Inhibitory Concentration (MIC).[8]

The proposed mechanism of action for lariatin A is not fully elucidated but is believed to involve the cell wall of mycobacteria.[1] The C-terminal tail of lariatin A, particularly the Lys17 residue, has been identified as crucial for its anti-mycobacterial activity.[5][9] Understanding the MIC of lariatin A against various bacterial strains is a critical first step in evaluating its potential as a therapeutic agent.

Principle of the Liquid Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][10] The principle involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[8] This is typically performed in a 96-well microtiter plate format.[8] After a specified incubation period, the wells are visually inspected for microbial growth, evidenced by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8][11] This quantitative result is fundamental for assessing the potency of the antimicrobial agent and for monitoring the emergence of resistance.

Detailed Protocol: Lariatin A Susceptibility Testing

This protocol is designed to align with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12]

I. Materials and Reagents
  • Lariatin A: High-purity, lyophilized powder.

  • Solvent for Lariatin A: Determine the appropriate solvent for lariatin A based on its physicochemical properties. A small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in the test medium.[13]

  • Test Microorganisms: Pure, isolated colonies of the bacterial strains to be tested (e.g., Mycobacterium smegmatis, clinical isolates).

  • Quality Control (QC) Strains: Reference strains with known MIC values for lariatin A (if available) or other control compounds to ensure the validity of the assay. Recommended QC strains for general AST include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[14][15][16]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for many bacteria.[17]

    • For fastidious organisms like mycobacteria, specialized media such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) may be required.

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Incubator (35°C ± 2°C) [17]

II. Experimental Workflow

The following diagram illustrates the key steps in the liquid microdilution assay for lariatin A.

Liquid_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Lariatin_Prep Prepare Lariatin A Stock & Dilutions Plate_Inoculation Inoculate Microtiter Plate Lariatin_Prep->Plate_Inoculation Dispense dilutions Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Add inoculum Incubation Incubate Plates Plate_Inoculation->Incubation Read_MIC Read MIC (Visual Inspection) Incubation->Read_MIC QC_Check Verify QC Strain Results Read_MIC->QC_Check Report Report Results QC_Check->Report If QC is in range

Caption: Workflow for Lariatin A Liquid Microdilution Susceptibility Testing.

III. Step-by-Step Methodology

1. Preparation of Lariatin A Dilutions:

  • a. Stock Solution: Prepare a stock solution of lariatin A in a suitable solvent at a concentration at least 10 times the highest desired test concentration. The choice of solvent should be validated to ensure it does not affect bacterial growth at the final concentration used in the assay.

  • b. Serial Dilutions: Perform serial twofold dilutions of the lariatin A stock solution in the appropriate growth medium (e.g., CAMHB or supplemented Middlebrook 7H9). This can be done in a separate "mother plate" or in tubes to achieve the desired concentration range for the final assay plate.

2. Inoculum Preparation:

  • a. Colony Selection: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.[17]

  • b. Suspension: Suspend the colonies in sterile saline or PBS.

  • c. Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] A spectrophotometer can be used for verification (absorbance at 625 nm should be between 0.08 and 0.13).[8]

  • d. Final Dilution: Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

3. Inoculation of Microtiter Plates:

  • a. Dispensing Lariatin A: Using a multichannel pipette, dispense 50 µL of each lariatin A dilution into the appropriate wells of the 96-well plate.

  • b. Inoculation: Within 15 minutes of its preparation, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well.[8]

  • c. Controls:

    • Growth Control: At least one well containing 50 µL of growth medium and 50 µL of the inoculum (no lariatin A).

    • Sterility Control: At least one well containing 100 µL of growth medium only (no inoculum).[8]

4. Incubation:

  • a. Cover the microtiter plates with a lid to prevent evaporation and contamination.

  • b. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[8][17] For mycobacteria, incubation times will be significantly longer and may require specific atmospheric conditions (e.g., 5% CO₂). Refer to specific guidelines for the organism being tested.[17]

5. Reading and Interpreting Results:

  • a. Visual Inspection: After incubation, place the microtiter plate on a reading mirror or a dark, non-reflective surface to facilitate visual inspection.

  • b. MIC Determination: The MIC is the lowest concentration of lariatin A that completely inhibits visible growth of the organism.[8][17] This is the first clear well in the dilution series.

  • c. Control Verification:

    • The growth control well must show distinct turbidity.

    • The sterility control well must remain clear.

    • If the controls do not meet these criteria, the test is invalid and must be repeated.[18]

  • d. Quality Control: The MIC value obtained for the QC strain must fall within its established acceptable range.[19][20] If the QC result is out of range, it indicates a potential issue with the test system, and patient results should not be reported until the problem is resolved.[15]

Data Presentation and Interpretation

The results of the liquid microdilution assay are quantitative and should be presented clearly.

Table 1: Example MIC Data for Lariatin A
Organism TestedATCC NumberMIC (µg/mL)QC Range (µg/mL)Interpretation
M. smegmatismc²1553.13N/A-
M. tuberculosisH37Rv0.39N/A-
S. aureus (QC)29213Resulte.g., 0.5-2In Control
E. coli (QC)25922Resulte.g., 2-8In Control

Note: The MIC values for M. smegmatis and M. tuberculosis are based on published literature.[5][7] QC ranges are hypothetical and would need to be established.

Interpreting MIC Values

The MIC value itself is a direct measure of the potency of lariatin A against a specific microorganism. However, to translate this in vitro data into a prediction of clinical efficacy, clinical breakpoints are required.[21] Breakpoints are specific MIC values that categorize an organism as Susceptible (S) , Intermediate (I) , or Resistant (R) to an antimicrobial agent.[11][22]

  • Susceptible (S): The infection is likely to respond to standard dosage regimens of the drug.[11]

  • Intermediate (I): The MIC is close to attainable blood and tissue levels, and therapeutic success may be possible in body sites where the drug is concentrated or when a higher dose can be used.[22][23]

  • Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[11]

The establishment of clinical breakpoints for a novel agent like lariatin A is a complex process that requires extensive microbiological, pharmacokinetic, pharmacodynamic, and clinical data, and is typically undertaken by regulatory bodies like the CLSI.[22][23]

Troubleshooting and Best Practices

  • Inoculum Standardization is Critical: An inoculum that is too light or too heavy can lead to falsely low or falsely high MICs, respectively. Always prepare the inoculum immediately before use.

  • Lariatin A Solubility: Ensure lariatin A is fully dissolved in the stock solution. If precipitation is observed upon dilution in the aqueous growth medium, the addition of a small, validated amount of a co-solvent like DMSO may be necessary.[13]

  • Skipped Wells: The appearance of growth in a well with a higher concentration of lariatin A than in a well with a lower concentration ("skipped well") can occur due to contamination, improper dilution, or the presence of a resistant subpopulation. The test should be repeated in such cases.

  • Trailing Endpoints: Some drug-organism combinations may exhibit partial inhibition over a range of concentrations, making the MIC endpoint difficult to determine. In such cases, the endpoint should be read as the lowest concentration that causes an 80% or greater reduction in growth compared to the growth control.

  • Proper Storage of Materials: Store lariatin A, QC strains, and media according to the manufacturer's recommendations to ensure their stability and integrity.[14]

Conclusion

The liquid microdilution method is a robust and reproducible technique for determining the in vitro activity of the novel antimicrobial peptide lariatin A. Adherence to standardized protocols, meticulous technique, and the appropriate use of quality control strains are paramount for generating accurate and reliable MIC data. This information is foundational for the continued investigation of lariatin A's therapeutic potential and its development as a next-generation antimicrobial agent.

References

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). 3D structure of lariatin A. Available at: [Link]

  • ACS Publications. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Structure and biosynthesis of the lasso peptide lariatin. Available at: [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. Available at: [Link]

  • Current Protocols. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Lariocidin A: A Promising Frontier in the Battle Against Antimicrobial Resistance — A Comprehensive Review. Available at: [Link]

  • UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • GCS Medical College. (2016). Quality Control of Antimicrobial Susceptibility Tests. GCSMC J Med Sci. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • IntechOpen. (2012). Quality Assurance in Antimicrobial Susceptibility Testing. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Available at: [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]

  • EUCAST. (n.d.). MIC Determination. Available at: [Link]

  • ResearchGate. (n.d.). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Available at: [Link]

  • Nature. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available at: [Link]

  • CLSI. (2021). Re-Exploring the Intermediate Interpretive Category. Available at: [Link]

  • ResearchGate. (n.d.). Lasso structure of lariatin A. Available at: [Link]

  • PubMed. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) studies of lariatin. Available at: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • CLSI. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PubMed. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Available at: [Link]

Sources

Application

Application Note: Engineering Anti-Mycobacterial Lasso Peptides via Site-Directed Mutagenesis of the larA Precursor Gene

Executive Summary Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly stable, threaded lariat knot topology. Lariatin A, an 18-residue...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly stable, threaded lariat knot topology. Lariatin A, an 18-residue lasso peptide naturally produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171, exhibits potent and selective anti-mycobacterial activity, making it a highly attractive scaffold for tuberculosis drug development 1. Because of its ribosomal origin, the chemical diversity of lariatin A can be efficiently expanded through site-directed mutagenesis of its precursor gene, larA2.

This application note provides a comprehensive, self-validating protocol for the rational design, homologous expression, and structural validation of lariatin A variants. By utilizing a convergent expression system in a larA-deficient host, researchers can bypass the limitations of heterologous expression and directly map structure-activity relationships (SAR) to engineer enhanced anti-mycobacterial therapeutics.

Mechanistic Background: The Lariatin A Biosynthetic Machinery

The maturation of lariatin A relies on a dedicated biosynthetic gene cluster (larABCDE). Understanding the causality of this pathway is critical for successful mutagenesis, as the engineered precursor must still be recognized by the native enzymatic machinery [[3]]().

Unlike typical Gram-negative lasso peptide systems, the lariatin A pathway utilizes a "split" B enzyme system:

  • LarB1 (Leader/Core Binding): A PqqD homolog that binds both the leader and core regions of the linear LarA precursor, acting as a critical chaperone 4.

  • LarB2 (Proteolysis): A cysteine protease that cleaves the leader peptide, liberating the core peptide for cyclization [[4]]().

  • LarC (Cyclization): An ATP-dependent cyclase that catalyzes macrolactam ring formation between the N-terminal Gly1 and the side-chain carboxyl group of Glu8, permanently threading the C-terminal tail through the ring 5.

  • LarE (Export): An ABC transporter that selectively exports the mature, correctly folded lasso peptide out of the cell [[3]]().

Biosynthetic_Pathway LarA Precursor LarA (Leader + Core) LarB1 LarB1 Binding (Leader/Core Recognition) LarA->LarB1 LarB2 LarB2 Proteolysis (Leader Cleavage) LarB1->LarB2 Complex Formation LarC LarC Cyclization (Macrolactam Formation) LarB2->LarC Linear Core LarE LarE Transporter (Cellular Export) LarC->LarE ATP-dependent Mature Mature Lariatin A (Bioactive Lasso) LarE->Mature

Lariatin A biosynthetic pathway mapping precursor processing to mature lasso peptide export.

Structural & Functional Mapping (SAR)

Mutagenesis must be rationally guided. Comprehensive alanine scanning and site-directed mutagenesis have delineated which residues are essential for biosynthesis versus those that modulate pharmacological activity 5.

ResidueStructural/Functional RoleMutational ToleranceCausality/Impact
Gly1 Macrolactam ring formationIntolerantEssential for N-terminal cyclization with Glu8. Mutation abolishes maturation.
Tyr6 Anti-mycobacterial activityIntolerantHydrophobic interactions are critical for target binding.
Arg7 Steric plug / MaturationIntolerantEssential for recognition by maturation enzymes and steric trapping of the tail.
Glu8 Macrolactam ring formationIntolerantSide-chain carboxyl group condenses with Gly1. Mutation abolishes maturation.
Trp9 Steric plug / MaturationIntolerantBulky residue traps the threaded tail; essential for export and stability.
Gly11 Anti-mycobacterial activityIntolerantConfers necessary flexibility for target engagement.
Asn14 Anti-mycobacterial activityIntolerantHydrogen bonding is critical for target affinity.
Val15, Ile16, Pro18 Activity enhancementHighly TolerantSubstitution at these tail positions can significantly improve MIC against M. tuberculosis.

Rationale for the Convergent Expression System

Heterologous expression of Gram-positive lasso peptides in standard E. coli hosts frequently fails due to the insolubility or incorrect folding of the complex split-B enzyme architecture. To establish a self-validating and robust pipeline, this protocol utilizes a convergent homologous expression system 1.

By transforming mutant larA plasmids into a larA-deficient host (R. jostii K01-B0171ΔlarA), we ensure:

  • Enzymatic Compatibility: The native, chromosomally encoded maturation machinery (larB-E) natively processes the engineered precursor.

  • Zero Background Noise: The ΔlarA knockout ensures no wild-type lariatin A is produced, meaning any detected lasso peptide is guaranteed to be the engineered variant 6.

Workflow Mutagenesis 1. Mutagenesis (pNitQT2larA) Transformation 2. Transformation (R. jostii ΔlarA) Mutagenesis->Transformation Fermentation 3. Fermentation (ε-caprolactam) Transformation->Fermentation Purification 4. HPLC-HRMS (Topology Check) Fermentation->Purification Assay 5. MIC Assay (Anti-TB Activity) Purification->Assay

End-to-end experimental workflow for engineering and validating lariatin A variants.

Step-by-Step Protocol: Engineering & Validation

Phase 1: Genetic Engineering of the larA Precursor

Objective: Introduce targeted point mutations into the core peptide region of LarA.

  • Template Preparation: Utilize the pNitQT2larA plasmid, which places the larA gene under the control of a nitrilase-inducible promoter (pNit) optimized for Rhodococcus1.

  • PCR Amplification: Perform whole-plasmid PCR using a high-fidelity polymerase (e.g., PrimeSTAR Max) and mutagenic primers designed to introduce the desired substitution (e.g., V15A).

  • Self-Validation (Template Eradication): Treat the PCR product with DpnI restriction endonuclease for 1 hour at 37°C. Causality:DpnI selectively digests the methylated, wild-type parental DNA, ensuring that only the newly synthesized, mutated plasmids survive transformation.

  • Sequence Confirmation: Transform into cloning-grade E. coli (e.g., DH5α), isolate the plasmid, and verify the mutation via Sanger sequencing.

Phase 2: Homologous Expression in R. jostii ΔlarA

Objective: Process the engineered precursor into a mature lasso peptide.

  • Electroporation: Transform the sequence-verified pNitQT2larA-mutant plasmid into electrocompetent R. jostii K01-B0171ΔlarA cells. Plate on LB agar containing the appropriate selection marker (e.g., thiostrepton or kanamycin, depending on the vector backbone).

  • Seed Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow at 30°C for 48 hours.

  • Inducible Fermentation: Transfer the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of production medium. Grow to an OD₆₀₀ of 0.8.

  • Induction: Add ε-caprolactam (final concentration 10 mM) to induce the pNit promoter. Causality: Inducible expression prevents premature precursor accumulation, which can aggregate and cause cellular toxicity before the maturation enzymes are fully expressed. Continue fermentation for 72 hours at 30°C.

Phase 3: Extraction, Purification, and Structural Validation

Objective: Isolate the variant and confirm the threaded lasso topology.

  • Extraction: Centrifuge the culture (8,000 × g, 15 min). Lariatin A is secreted; therefore, collect the supernatant. Pass the supernatant through a solid-phase extraction (SPE) Oasis HLB cartridge. Elute with 100% methanol.

  • HPLC Purification: Purify the eluate using preparative reverse-phase HPLC (C18 column) with a linear gradient of H₂O/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Self-Validation (LC-HRMS Topology Check):

    • Mass Shift: Analyze the purified fraction via High-Resolution Mass Spectrometry. A successful macrolactam ring formation is validated by an exact mass shift of -18.01 Da (loss of H₂O) relative to the linear core peptide.

    • Tandem MS (MS/MS): Perform collision-induced dissociation (CID). Causality: True lasso peptides exhibit restricted fragmentation within the ring region but standard fragmentation in the tail. The absence of internal ring fragments combined with specific b- and y-ion series from the tail definitively validates the threaded topology.

Phase 4: Anti-Mycobacterial Efficacy Screening

Objective: Quantify the biological activity of the engineered variant.

  • Assay Setup: Perform a Resazurin Microtiter Assay (REMA) against Mycobacterium smegmatis (as a safe proxy) or M. tuberculosis H37Rv.

  • Execution: Serially dilute the purified lariatin variant in a 96-well plate. Add the mycobacterial suspension (final OD₆₀₀ 0.005). Incubate for the strain-appropriate duration.

  • Readout: Add resazurin indicator. Causality: Viable mycobacteria metabolize blue resazurin into pink, fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that prevents this color shift, directly quantifying the success of the mutagenesis in enhancing drug efficacy.

References

  • Recent Advances and Perspectives on Expanding the Chemical Diversity of Lasso Peptides: Improvement and Expansion of Lasso Peptide Function by Mutagenesis Source: Frontiers in Microbiology URL:[Link]

  • Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity Source: Scientific Reports (Nature) / NIH URL:[Link]

  • Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171 Source: Applied Microbiology and Biotechnology / NIH URL:[Link]

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA Source: ACS Central Science / NIH URL:[Link]

  • Rational generation of lasso peptides based on biosynthetic gene mutations and site-selective chemical modifications Source: Chemical Science / RSC Publishing URL:[Link]

  • Structures of lariatins A and B Source: ResearchGate URL:[Link]

Sources

Method

Application Note &amp; Protocol: High-Yield Heterologous Expression of the Lasso Peptide Lariatin A in Escherichia coli

Audience: Researchers, scientists, and drug development professionals engaged in natural product synthesis, antibiotic discovery, and peptide therapeutics. Abstract: Lariatin A is a ribosomally synthesized and post-trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in natural product synthesis, antibiotic discovery, and peptide therapeutics.

Abstract: Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique "lasso" structure that confers remarkable stability and potent antimycobacterial activity, including against Mycobacterium tuberculosis[1][2][3]. Its complex, knotted topology makes chemical synthesis exceptionally challenging, positioning heterologous expression as the most viable route for production and analog generation[4][5]. This guide provides a comprehensive, field-proven protocol for the high-yield expression and purification of lariatin A in Escherichia coli. We delve into the strategic considerations, from gene cluster design to purification, explaining the causal logic behind each step to empower researchers to successfully produce this promising therapeutic candidate.

Foundational Principles: The Lariatin Biosynthetic System

Lariatin A is produced natively by the Gram-positive bacterium Rhodococcus jostii[6][7]. Its biosynthesis is orchestrated by a dedicated gene cluster, typically designated lar. Understanding the function of each component is critical for successfully reconstituting the pathway in a heterologous host like E. coli.

The core components of the lariatin gene cluster are:

  • larA : Encodes the precursor peptide, LarA. This peptide consists of an N-terminal "leader" sequence, which acts as a recognition handle for the modifying enzymes, and a C-terminal "core" sequence that is processed into the final lariatin A product[6][8][9].

  • larB (split into larB1 and larB2 in some nomenclatures) : This gene, often split into two open reading frames in Gram-positive producers, encodes the essential protease responsible for recognizing the leader peptide and cleaving it from the core peptide[8][10][11][12]. LarB1 is a PqqD homologue that specifically binds the LarA leader peptide[8][9][11].

  • larC : Encodes an ATP-dependent macolactam synthetase. After the leader peptide is cleaved, this enzyme catalyzes the formation of an isopeptide bond between the N-terminal Gly1 and the side chain of Glu8, creating the characteristic macrolactam ring[6][13].

  • larD : A processing enzyme that assists in maturation[6].

  • larE : Encodes an ABC transporter responsible for exporting the mature peptide from the native cell[4][6]. In a heterologous E. coli system focused on intracellular production and lysis-based recovery, this gene is often considered non-essential.

The maturation of lariatin A is a sequential enzymatic cascade that results in its unique, sterically locked lasso architecture, where the C-terminal tail is threaded through and trapped within the N-terminal macrolactam ring[2][7].

G cluster_0 E. coli Cytoplasm cluster_1 Expression Plasmids LarA LarA Precursor Peptide (Leader-Core) Intermediate1 Processed Precursor (Cleaved Leader) LarA->Intermediate1  LarB Protease (Leader Cleavage) LariatinA Mature Lariatin A (Lasso Structure) Intermediate1->LariatinA  LarC Synthetase (Ring Formation) LarB LarB LarB->LarA LarC LarC LarC->Intermediate1 larA_gene larA gene larA_gene->LarA Transcription & Translation larBC_genes larBC(D) operon larBC_genes->LarB Transcription & Translation larBC_genes->LarC Transcription & Translation

Figure 1: Biosynthetic pathway for Lariatin A maturation in E. coli.

Strategic Blueprint for Heterologous Expression

Reconstituting a multi-enzyme pathway from a high-GC Gram-positive bacterium into a Gram-negative host like E. coli requires careful strategic planning to overcome predictable hurdles.

Codon Optimization: The Rosetta Stone of Translation
  • The Challenge: The native host, Rhodococcus jostii, has a high genomic GC content (>65%), whereas E. coli is closer to 50%. This disparity leads to significant differences in codon usage bias. Genes from Rhodococcus often contain codons that are rare in E. coli. When these genes are expressed, the host's limited supply of the corresponding tRNAs can cause ribosome stalling, leading to truncated proteins, misfolding, and drastically reduced expression levels[14][15].

  • The Strategy: It is imperative to perform codon optimization on all lar genes (larA, larB, larC, larD) for expression in E. coli. This involves replacing rare codons with synonymous codons that are frequently used by the E. coli translational machinery, without altering the final amino acid sequence[16]. While simple codon optimization for maximum frequency is effective, a more nuanced approach is "codon harmonization," which aims to match the codon usage frequency of the native host to maintain a similar translation speed profile, which can sometimes improve co-translational folding[17][18]. For the robust production of a multi-component system, standard codon optimization is a reliable and highly effective starting point.

The Two-Plasmid System: Balancing the Expression Load
  • The Challenge: Co-expressing four or more proteins from a single plasmid can place a significant metabolic burden on the host cell. Furthermore, the stoichiometric ratio of the precursor peptide (LarA) to the maturation enzymes (LarB, C, D) can be critical for efficient processing.

  • The Strategy: A two-plasmid expression system offers superior control and flexibility. This approach physically separates the precursor from the machinery, allowing for differential regulation.

    • Plasmid 1 (High Copy, e.g., pET-28a): This plasmid will carry the gene for the LarA precursor peptide. Placing it on a higher copy number vector ensures an abundant supply of the substrate.

    • Plasmid 2 (Medium/Low Copy, e.g., pACYCDuet-1): This plasmid will house the maturation enzymes (larB, larC, and larD) arranged as a synthetic operon. A lower copy number prevents the overexpression of enzymes from becoming toxic or forming inclusion bodies, ensuring a sufficient but not overwhelming concentration of the biosynthetic machinery.

Fusion Tags: A Handle for Stability and Purification
  • The Challenge: Small peptides like the LarA precursor can be prone to degradation by host proteases. Furthermore, purifying a small, untagged peptide from a complex cell lysate is a significant challenge.

  • The Strategy: We recommend fusing a cleavable N-terminal His6-SUMO (Small Ubiquitin-like Modifier) tag to the LarA precursor peptide[19][20].

    • Enhanced Solubility & Stability: The SUMO tag is a highly soluble protein that acts as a chaperone, often dramatically improving the expression and solubility of its fusion partner[19].

    • Affinity Purification: The His6 tag provides a reliable handle for purification via Immobilized Metal Affinity Chromatography (IMAC).

    • Traceless Cleavage: SUMO protease recognizes the tertiary structure of the SUMO tag, allowing for precise cleavage that leaves no extra amino acids on the N-terminus of the mature peptide after tag removal.

Detailed Experimental Protocol

This protocol outlines the complete workflow from gene synthesis to purified, verified lariatin A.

Materials and Reagents
Reagent/MaterialRecommended Supplier
E. coli BL21(DE3) Competent CellsNew England BioLabs
pET-28a(+) VectorNovagen/MilliporeSigma
pACYCDuet-1 VectorNovagen/MilliporeSigma
Custom Gene Synthesis ServiceGenScript, Twist, etc.
Restriction Enzymes & T4 LigaseNew England BioLabs
LB Broth and AgarStandard Supplier
Kanamycin & ChloramphenicolSigma-Aldrich
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-Aldrich
Ni-NTA Agarose ResinQiagen
His6-tagged SUMO ProteaseThermo Fisher Scientific
Acetonitrile (HPLC Grade)Fisher Scientific
Trifluoroacetic Acid (TFA)Sigma-Aldrich
C18 Reverse-Phase HPLC ColumnWaters, Agilent
Step 1: Plasmid Construction
  • Gene Synthesis: Synthesize the larA gene and a synthetic operon of larB-larC-larD. Both constructs must be codon-optimized for E. coli.

    • His6-SUMO-LarA construct: Design this construct to include an N-terminal His6 tag, followed by the SUMO protein sequence, a SUMO protease cleavage site, and finally the LarA precursor peptide sequence. Flank the entire open reading frame with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into pET-28a(+).

    • larBCD operon construct: Arrange the larB, larC, and larD genes sequentially, each with its own ribosome binding site (RBS), to create a synthetic operon. Flank the entire operon with a second set of compatible restriction sites (e.g., NcoI and BamHI) for cloning into pACYCDuet-1.

  • Cloning:

    • Digest the pET-28a(+) vector and the synthesized His6-SUMO-LarA fragment with the chosen restriction enzymes. Ligate the fragment into the vector.

    • Digest the pACYCDuet-1 vector and the synthesized larBCD operon fragment with their corresponding enzymes. Ligate the operon into the vector.

  • Verification: Transform the ligation products into a cloning strain of E. coli (e.g., DH5α). Verify successful cloning by colony PCR and Sanger sequencing of the inserts.

Step 2: Expression Host Preparation
  • Co-transformation: Co-transform the verified pET-28a-His6-SUMO-LarA and pACYCDuet-1-larBCD plasmids into chemically competent E. coli BL21(DE3) cells.

  • Selection: Plate the transformed cells on LB agar plates containing both kanamycin (for the pET vector) and chloramphenicol (for the pACYC vector).

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with both antibiotics and grow overnight at 37°C with shaking.

Step 3: Protein Expression
  • Inoculation: Inoculate 1 L of LB broth (with both antibiotics) with the 5 mL overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture on ice for 15-20 minutes. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Low-Temperature Expression: Transfer the culture to a shaker at 18°C and continue to grow for 16-20 hours. Causality Note: Low-temperature induction slows down protein synthesis, which promotes proper protein folding, increases the solubility of the maturation enzymes, and allows sufficient time for the enzymatic modifications to occur.

Step 4: Purification and Cleavage
  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole). Lyse the cells by sonication or using a French press.

  • Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • IMAC Purification: Apply the supernatant to a gravity-flow column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Elute the His6-SUMO-LarA (now post-translationally modified) with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • SUMO Tag Cleavage:

    • Dialyze the eluted protein against SUMO Cleavage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C.

    • Add His6-tagged SUMO protease at a 1:100 enzyme-to-substrate ratio (w/w). Incubate at 4°C for 12-16 hours.

  • Reverse IMAC: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved lariatin A peptide will be in the flow-through, while the His6-SUMO tag and the His6-SUMO protease will bind to the resin.

Step 5: Final Purification and Verification
  • RP-HPLC: Purify the lariatin A from the reverse IMAC flow-through using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry: Analyze the purified fractions by MALDI-TOF or ESI-MS to confirm the final mass of lariatin A. The expected mass should correspond to the amino acid sequence of the core peptide minus one water molecule (due to isopeptide bond formation).

  • Bioactivity Assay: Test the purified lariatin A for bioactivity against a sensitive strain, such as Mycobacterium smegmatis, to confirm its functional integrity.

Workflow and Expected Outcomes

G cluster_0 Plasmid Construction cluster_1 Expression cluster_2 Purification cluster_3 Analysis GeneSynth Codon-Optimized Gene Synthesis Cloning Cloning into pET & pACYC Vectors GeneSynth->Cloning Verification Sequencing Verification Cloning->Verification Transform Co-transform E. coli BL21(DE3) Verification->Transform Growth Grow to OD600 0.6-0.8 Transform->Growth Induction Induce with 0.2 mM IPTG at 18°C for 18h Growth->Induction Harvest Cell Harvest & Lysis Induction->Harvest IMAC1 IMAC Capture (Ni-NTA) Harvest->IMAC1 Cleavage SUMO Protease Cleavage IMAC1->Cleavage IMAC2 Reverse IMAC Cleavage->IMAC2 HPLC RP-HPLC Polishing IMAC2->HPLC MS Mass Spectrometry (Verification) HPLC->MS Bioassay Bioactivity Assay (M. smegmatis) HPLC->Bioassay

Figure 2: Complete experimental workflow for Lariatin A production.

ParameterExpected Result
Expression Culture Yield4-6 g wet cell paste per liter
Purified His6-SUMO-LarA Yield10-20 mg per liter of culture
Final Purified Lariatin A Yield1-3 mg per liter of culture
Purity (by RP-HPLC)>95%
Verification (by MS)Mass consistent with cyclized core peptide
Bioactivity (MIC vs M. smegmatis)3-7 µg/mL[2][7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Expression of Fusion Protein Plasmid instability; Codon optimization issues; Protein toxicityRe-sequence plasmids. Test different IPTG concentrations (0.05-0.5 mM) and induction temperatures (16-25°C).
Fusion Protein is Insoluble Expression temperature too high; Over-inductionEnsure induction temperature is ≤18°C. Reduce IPTG concentration.
Incorrect Mass After Purification Incomplete maturation (no cyclization); Incomplete SUMO cleavageVerify expression of all maturation enzymes (LarB/C/D) via SDS-PAGE. Increase SUMO protease incubation time or enzyme concentration.
Low Final Yield of Lariatin A Degradation of the peptide after cleavage; Loss during RP-HPLCAdd protease inhibitors during lysis. Optimize the RP-HPLC gradient to ensure sharp peak elution and minimal loss.
No Bioactivity Misfolded peptide; Incorrect structureRe-verify the mass. Confirm the primary sequence of the larA gene. Ensure purification buffers do not contain denaturing agents post-cleavage.

References

  • Inokoshi, J., et al. (2012). Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171. PubMed. Available from: [Link]

  • Claassens, N. J., et al. (2017). Improving heterologous membrane protein production in Escherichia coli by combining transcriptional tuning and codon usage algorithms. PLOS One. Available from: [Link]

  • International Journal of Innovative Research in Technology (2023). Lariocidin A: A Promising Frontier in the Battle Against Antimicrobial Resistance — A Comprehensive Review. IJIRT. Available from: [Link]

  • ResearchGate (2016). Structure and biosynthesis of the lasso peptide lariatin. ResearchGate. Available from: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available from: [Link]

  • bioRxiv (2025). A Deep Learning-Based Codon Optimization Tool for Enhanced Heterologous Protein Expression in Escherichia coli. bioRxiv. Available from: [Link]

  • Hildebrand, F., et al. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. ACS Synthetic Biology. Available from: [Link]

  • GenScript. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli. GenScript. Available from: [Link]

  • ResearchGate (2016). Structures of lariatins A and B. ResearchGate. Available from: [Link]

  • ResearchGate. Lasso structure of lariatin A. ResearchGate. Available from: [Link]

  • Hudson, G. A., et al. (2022). Functional expression of diverse post-translational peptide-modifying enzymes in Escherichia coli under uniform expression and purification conditions. PLOS One. Available from: [Link]

  • ResearchGate (2019). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. ResearchGate. Available from: [Link]

  • Zrolke, A., et al. (2023). Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus. Marine Drugs. Available from: [Link]

  • ResearchGate (2019). Lasso peptide biosynthetic gene clusters that are closely related to lassomycin or lariatin. ResearchGate. Available from: [Link]

  • Clark, K. M., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science. Available from: [Link]

  • Clark, K. M., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science. Available from: [Link]

  • ResearchGate (2019). Structure-activity relationship (SAR) studies of lariatin. ResearchGate. Available from: [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PubMed. Available from: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. ACS Publications. Available from: [Link]

  • Clark, K. M., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. Molecular Biology. Available from: [Link]

  • Cheung-Lee, W. L., et al. (2015). Structure, bioactivity, and resistance mechanism of streptomonomicin, an unusual lasso peptide from an understudied halophilic actinomycete. PNAS. Available from: [Link]

  • Zhang, Z., et al. (2018). Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides. Frontiers in Microbiology. Available from: [Link]

  • Clark, K. M., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science. Available from: [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available from: [Link]

  • Hasan, M., et al. (2024). Advancements in the Application of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). MDPI. Available from: [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology. Available from: [Link]

  • Yan, K., et al. (2020). Lasso Peptides: Heterologous Production and Potential Medical Application. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Ongpipattanakul, C., et al. (2022). Mechanism of Action of Ribosomally Synthesized and Post-Translationally Modified Peptides. Chemical Reviews. Available from: [Link]

Sources

Application

Application Note: Synthesis and SAR Evaluation of Lariatin A Analogs for Antimycobacterial Drug Discovery

Overview and Mechanistic Rationale Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Rhodococcus jostii. It exhibits potent, selective antimycobacterial act...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Rhodococcus jostii. It exhibits potent, selective antimycobacterial activity against Mycobacterium tuberculosis with a baseline minimum inhibitory concentration (MIC) of 0.39 µg/mL[1]. Structurally, Lariatin A is an 18-residue lasso peptide (Sequence: GSQLVYREWVGHSNVIKP) defined by a rigid lariat-protoknot topology. This structure features an N-terminal macrolactam ring formed via an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8, through which the C-terminal tail (residues 9–18) is threaded and sterically locked[2].

The Synthetic Challenge: De novo chemical total synthesis of lasso peptides is thermodynamically prohibitive. The entropic penalty required to thread the C-terminal tail through the narrow macrolactam ring prior to cyclization often limits yields of the correctly folded topology to less than 3%[3]. Consequently, rigorous Structure-Activity Relationship (SAR) studies necessitate alternative approaches. This guide details two validated, high-efficiency workflows: Parallel Biosynthesis (for canonical amino acid mutations)[2] and Hybrid Chemoenzymatic Synthesis (for incorporating non-canonical amino acids)[4].

Structure-Activity Relationship (SAR) Landscape

Systematic mutational analysis has successfully mapped the functional and biosynthetic hotspots of Lariatin A[2][5]. The data below summarizes the causality between specific residue substitutions and their impact on both macrolactamization (biosynthesis) and antimycobacterial efficacy.

Lariatin A VariantMutation TargetFunctional ImpactMIC vs M. tuberculosis (µg/mL)
Wild-Type (WT) NoneBaseline Antimycobacterial Activity0.39
G1A / R7A / E8D Gly1, Arg7, Glu8Loss of Biosynthesis (Ring fails to form)N/A (Not Produced)
W9A Trp9Loss of Biosynthesis (Tail fails to thread)N/A (Not Produced)
Y6A / G11A / N14A Tyr6, Gly11, Asn14Loss of Activity (Critical pharmacophores)> 50.0
V15A / I16A Val15, Ile16Enhanced Activity (Optimized target binding)< 0.39
K17R Lys17Enhanced Activity (Increased positive charge)< 0.39
P18A Pro18Enhanced Activity (Altered tail flexibility)< 0.39

Experimental Workflows

Workflow cluster_in_vivo Parallel Biosynthesis (In Vivo) cluster_in_vitro Chemoenzymatic Synthesis (In Vitro) Design Precursor Peptide Design (Leader + Core Sequence) Mutagenesis Site-Directed Mutagenesis (larA Gene Variants) Design->Mutagenesis SPPS Fast-Flow SPPS (Fmoc Strategy) Design->SPPS Expression Heterologous Expression (Rhodococcus jostii) Mutagenesis->Expression Purification RP-HPLC Purification & LC-MS Validation Expression->Purification Maturation Enzymatic Maturation (Lasso Cyclase Complex) SPPS->Maturation Maturation->Purification SAR SAR Evaluation (Anti-Mycobacterial Assays) Purification->SAR

Fig 1: Chemoenzymatic and parallel biosynthesis workflows for Lariatin A analog generation.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Hybrid Chemoenzymatic Synthesis of Lariatin Analogs

This approach is ideal for SAR studies requiring non-canonical amino acids (ncAAs) or specific isotopic labeling[3][4].

Step 1: Fast-Flow SPPS of the Precursor Peptide (LarA)

  • Synthesize the full-length LarA precursor peptide (Leader sequence + Core sequence) on a Rink Amide resin using standard Fmoc-based fast-flow Solid-Phase Peptide Synthesis (SPPS).

  • Causality: You must synthesize the full precursor, not just the 18-residue core. The N-terminal leader peptide contains a highly conserved RiPP Recognition Element (RRE) binding site. This acts as an essential allosteric anchor for the lasso cyclase, ensuring the core peptide is correctly positioned and threaded before the macrolactam ring is sealed[4].

  • Cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours, precipitate in cold diethyl ether, and lyophilize.

Step 2: In Vitro Enzymatic Maturation

  • Reconstitute the synthetic LarA precursor (50 µM) in maturation buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM ATP).

  • Add purified recombinant Lariatin biosynthetic enzymes (e.g., LarB/LarC/LarD complex or equivalent lasso cyclases) at a 1:50 enzyme-to-substrate ratio.

  • Incubate at 30°C for 12–16 hours.

  • Causality: The addition of ATP and MgCl₂ is non-negotiable. The macrolactamization is an ATP-dependent process where the γ-carboxyl group of Glu8 is first activated via adenylation before nucleophilic attack by the N-terminal amine of Gly1[4].

Step 3: Self-Validating Quality Control (Proteolysis Assay)

  • Checkpoint: To confirm the product is a true "lasso" and not an unthreaded "branched-cyclic" peptide, subject the purified product to Carboxypeptidase Y (1 U/mL) for 4 hours at 37°C.

  • Causality: True lasso peptides are highly resistant to exopeptidases due to the steric occlusion of the C-terminus by the macrolactam ring. If the enzymatic maturation failed to thread the tail, the enzyme will rapidly degrade the C-terminal tail[3]. Analyze via LC-MS; a true lasso peptide will remain intact.

Protocol B: Parallel Biosynthesis via Heterologous Expression

This approach is highly scalable for generating large libraries of canonical amino acid variants[2].

Step 1: Site-Directed Mutagenesis

  • Utilize a larA-carrying expression plasmid (e.g., pEKA-larA).

  • Perform PCR-based site-directed mutagenesis to generate variants (e.g., V15A, K17R)[5].

  • Causality: Avoid mutating Gly1, Arg7, Glu8, or Trp9. Mutational studies have proven these residues are strictly required for the biosynthetic machinery to recognize and process the peptide. Altering them results in zero yield[2].

Step 2: Cultivation and Expression

  • Transform the plasmids into a suitable host (e.g., Rhodococcus jostii or an engineered Streptomyces strain).

  • Cultivate in MYM medium (Malt extract, Yeast extract, Maltose) at 28°C for 4–5 days.

  • Extract the culture broth using Diaion HP-20 resin, eluting with 100% methanol.

Step 3: Self-Validating Quality Control (LC-MS)

  • Checkpoint: Analyze the RP-HPLC purified fractions via High-Resolution LC-MS.

  • Causality: Look for a mass shift of precisely -18.01 Da relative to the linear core peptide sequence. This mass loss corresponds to the expulsion of one water molecule during the isopeptide bond formation between Gly1 and Glu8, confirming successful macrolactamization[2].

Protocol C: Antimycobacterial SAR Evaluation (REMA)
  • Prepare a mid-log phase culture of Mycobacterium tuberculosis H37Rv.

  • Dilute the culture to an OD₆₀₀ of 0.001 in Middlebrook 7H9 broth supplemented with OADC.

  • In a 96-well microtiter plate, perform 2-fold serial dilutions of the synthesized Lariatin A analogs (starting at 50 µg/mL).

  • Inoculate 100 µL of the bacterial suspension into each well. Incubate at 37°C for 7 days.

  • Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

  • Causality: Resazurin acts as a self-validating metabolic indicator. Viable mycobacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration of the analog that prevents this color change, ensuring a clear, objective readout of antimycobacterial efficacy[1].

References

  • Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production.
  • Structure-activity relationship (SAR) studies of lariatin.
  • Recent Advances and Perspectives on Expanding the Chemical Diversity of Lasso Peptides.
  • The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets.
  • Lasso Peptides—A New Weapon Against Superbugs.

Sources

Method

Application Note: Advanced Methodologies for Deconvoluting the Mechanism of Action of Lariatin A

Executive Summary Lariatin A is an 18-amino acid ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Rhodococcus jostii K01-B0171[1]. It is defined by its highly constrained "lasso" topol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lariatin A is an 18-amino acid ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Rhodococcus jostii K01-B0171[1]. It is defined by its highly constrained "lasso" topology, wherein the C-terminal tail (Trp9–Pro18) is sterically locked within an 8-residue macrolactam ring formed by an isopeptide bond between Gly1 and Glu8[1].

Unlike broad-spectrum antimicrobial peptides, Lariatin A exhibits potent, narrow-spectrum bactericidal activity specifically against Mycobacterium tuberculosis and Mycobacterium smegmatis[2]. While other lasso peptides like lassomycin target the ClpC1 ATPase, the precise molecular target of Lariatin A remains elusive. However, its phenotypic profile—which mirrors the effects of isoniazid and ethambutol—strongly suggests a mechanism of action (MoA) localized to the unique mycobacterial cell wall biosynthetic machinery[3].

This application note provides researchers with a field-proven, self-validating methodological framework to investigate the MoA of Lariatin A, encompassing genetic target deconvolution, structural integrity validation, and macromolecular synthesis profiling.

Quantitative Profile of Lariatin A

To establish baseline parameters for assay development, the structural and phenotypic properties of Lariatin A are summarized below.

Table 1: Antimicrobial Profile and Structural Properties of Lariatin A

PropertyValue / CharacteristicReference
MIC (M. tuberculosis H37Rv) 0.39 µg/mL[2]
MIC (M. smegmatis) 3.13 µg/mL[4]
Sequence Length 18 amino acids[1]
Macrolactam Ring Gly1 to Glu8 (Isopeptide bond)[1]
Threaded Tail Trp9 to Pro18[1]
Essential Residues for Activity Tyr6, Gly11, Asn14[3]

Strategic Workflow for Target Deconvolution

Investigating the MoA of a highly constrained peptide requires a multi-pronged approach. Because Lariatin A is highly specific to mycobacteria, standard broad-spectrum screens are ineffective. The workflow below outlines the logical progression from phenotypic screening to target validation.

MoA_Workflow Start Lariatin A MoA Investigation Pheno Phenotypic Profiling (MIC & Time-Kill) Start->Pheno Mutants Resistant Mutant Generation Pheno->Mutants CellWall Cell Wall Precursor Incorporation Assays Pheno->CellWall WGS Whole Genome Sequencing (WGS) Mutants->WGS Target Putative Target Identification WGS->Target CellWall->Target Validate In Vitro Target Validation (SPR/Enzymatic) Target->Validate

Caption: Strategic workflow combining genomics and biochemical profiling to deconvolute the MoA of Lariatin A.

Protocol 1: Generation and Genomic Mapping of Spontaneous Resistant Mutants

Expertise & Causality: Unbiased target identification heavily relies on isolating resistant mutants. Because mycobacteria possess a low spontaneous mutation rate, a high-inoculum fluctuation assay is required. To ensure trustworthiness, any identified Single Nucleotide Polymorphism (SNP) must be validated via genetic complementation to rule out non-causative passenger mutations.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. smegmatis mc²155 or M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 to an OD₆₀₀ of 0.8.

  • Selection Plating: Concentrate the culture and plate 10⁸ to 10⁹ CFU onto Middlebrook 7H10 agar containing Lariatin A at 4×, 8×, and 16× the established MIC.

  • Incubation: Incubate plates at 37°C (3–5 days for M. smegmatis; 3–4 weeks for M. tuberculosis).

  • Mutant Verification: Pick surviving colonies and re-streak onto Lariatin A-containing agar to confirm stable resistance. Determine the shifted MIC via broth microdilution.

  • Whole-Genome Sequencing (WGS): Extract genomic DNA using a mechanical bead-beating method to breach the mycobacterial cell wall. Prepare sequencing libraries (e.g., Illumina Nextera) and sequence at >50× coverage. Map reads against the reference genome to identify non-synonymous SNPs.

  • Self-Validation (Complementation): Transform the resistant mutant with a mycobacterial expression plasmid (e.g., pMV261) carrying the wild-type allele of the mutated gene. Restoration of Lariatin A susceptibility confirms that the mutated protein is the direct target or a critical resistance determinant.

Protocol 2: Structural Integrity and Topology Verification

Expertise & Causality: Lasso peptides rely entirely on their threaded topology for biological activity. During prolonged storage or synthesis, the peptide may unthread into a biologically inactive branched-cyclic form. Lariatin A contains an Arginine residue (Arg7) located within the macrolactam ring[5]. In an intact lasso structure, steric hindrance protects this residue from tryptic cleavage[5]. Conducting a thermal-proteolytic stability assay ensures the peptide used in downstream binding assays is topologically intact, preventing false-negative biochemical results.

Topology_Validation Peptide Purified Lariatin A Heat Thermal Stress (95°C, 4h) Peptide->Heat Trypsin Trypsin Digestion (37°C, 16h) Heat->Trypsin LCMS LC-MS/MS Analysis Trypsin->LCMS Intact Intact Mass Detected (Lasso Topology Confirmed) LCMS->Intact Resistant Cleaved Fragments Detected (Unthreaded/Inactive) LCMS->Cleaved Susceptible

Caption: Logical workflow for verifying the lasso topology of Lariatin A using proteolytic resistance.

Step-by-Step Methodology:

  • Thermal Stress: Incubate 10 µg of purified Lariatin A in 50 mM Tris-HCl (pH 7.5) at 95°C for 4 hours to challenge the steric locks.

  • Proteolytic Digestion: Cool the sample to 37°C. Add sequencing-grade Trypsin at a 1:50 enzyme-to-substrate ratio.

  • Incubation: Incubate the digestion mixture at 37°C for 16 hours.

  • Quenching: Stop the reaction by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer.

  • Data Interpretation: The presence of the intact parent mass (m/z ~2051) indicates a maintained lasso structure[1]. Detection of cleaved fragments indicates unthreading. Only structurally verified batches should be utilized for subsequent MoA studies.

Protocol 3: Macromolecular Synthesis Profiling (Cell Wall Biosynthesis)

Expertise & Causality: Given Lariatin A's narrow spectrum against mycobacteria, its target is hypothesized to reside within the unique mycobacterial cell envelope[3][6]. By monitoring the incorporation of radiolabeled precursors into specific macromolecular fractions, researchers can pinpoint which biosynthetic pathway (e.g., mycolic acid vs. arabinogalactan synthesis) is inhibited prior to cell death.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. smegmatis to the early exponential phase (OD₆₀₀ = 0.2).

  • Compound Treatment: Aliquot the culture and treat with Lariatin A at 0.5×, 1×, and 4× MIC. Include Isoniazid (mycolic acid inhibitor) and Ethambutol (arabinogalactan inhibitor) as positive controls.

  • Radiolabeling: After 1 hour of compound pre-treatment, pulse the cultures with [¹⁴C]-acetate (to monitor lipid/mycolic acid synthesis) or [¹⁴C]-N-acetylglucosamine (to monitor peptidoglycan synthesis) for 2 hours.

  • Lipid Extraction: Harvest cells and extract total lipids using a chloroform/methanol/water (10:10:3, v/v/v) partition system.

  • Derivatization: Subject the lipid extract to alkaline hydrolysis (using tetrabutylammonium hydroxide) and methylate the fatty acids to form Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).

  • TLC Analysis: Resolve the FAMEs/MAMEs on silica gel Thin Layer Chromatography (TLC) plates using a hexane/ethyl acetate (95:5) solvent system.

  • Autoradiography & Quantification: Expose the TLC plates to a phosphor screen. A specific reduction in MAMEs relative to FAMEs in the Lariatin A-treated samples provides direct biochemical evidence of targeted inhibition of mycolic acid biosynthesis.

References

  • Antimicrobial Peptides as Potential Anti-Tubercular Leads: A Concise Review Source: mdpi.com 2

  • Opportunities and challenges of RiPP-based therapeutics Source: rsc.org4

  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure Source: acs.org1

  • Cyclic and Lasso Peptides: Sequence Determination, Topology Analysis, and Rotaxane Formation Source: nih.gov 5

  • Put a Bow on It: Knotted Antibiotics Take Center Stage Source: mdpi.com 3

Sources

Application

Application Note: Developing Assays to Screen for Lariatin A-like Antimycobacterial Lasso Peptides

Introduction & Rationale Lariatin A is an 18-residue ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the soil bacterium Rhodococcus jostii K01-B0171[1]. It belongs to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Lariatin A is an 18-residue ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the soil bacterium Rhodococcus jostii K01-B0171[1]. It belongs to the lasso peptide family, characterized by a highly constrained topology: an isopeptide-bonded macrolactam ring forms between the N-terminal Gly1 and the side chain of Glu8, through which the C-terminal tail (Trp9-Pro18) is threaded and sterically locked[1]. This unique "threaded-loop" architecture confers extreme resistance to proteolytic degradation and thermal denaturation[2].

From a drug development perspective, lariatin A is of immense interest due to its potent, narrow-spectrum bactericidal activity against mycobacteria. It exhibits a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against the human pathogen Mycobacterium tuberculosis and 3.13 µg/mL against Mycobacterium smegmatis[1]. While its precise molecular target is still under investigation, evidence strongly suggests it inhibits a critical, mycobacteria-specific step in cell wall biosynthesis[3][4]. Given the global crisis of multidrug-resistant tuberculosis (MDR-TB), establishing robust screening assays for novel lariatin-like compounds—either through genomic mining of larABCDE homologous gene clusters[5] or structure-activity relationship (SAR) mutagenesis[6]—is a critical priority for antibiotic discovery.

Screening Workflow Overview

The discovery and validation of novel lariatin-like lasso peptides require a multi-tiered approach. The workflow transitions from in silico genomic mining to phenotypic viability screening, culminating in biophysical structural validation to confirm the lasso topology.

Workflow A In Silico Mining (larABCDE homologs) B Cultivation & Peptide Extraction A->B C Primary Phenotypic Screen (M. smegmatis REMA) B->C D Secondary Screen (M. tuberculosis MIC) C->D E Structural Validation (Protease Resistance) D->E

Caption: Workflow for the discovery and validation of lariatin A-like lasso peptides.

Assay 1: High-Throughput Phenotypic Screening (In Vitro)

Causality & Experimental Design: M. tuberculosis is a slow-growing, Biosafety Level 3 (BSL-3) pathogen, making it unsuitable for rapid, high-throughput primary screening. Therefore, M. smegmatis is utilized as a highly predictive, fast-growing BSL-2 surrogate[1]. To quantify viability, we employ the Resazurin Microtiter Assay (REMA). Mycobacteria possess lipid-rich cell walls that cause them to aggregate in liquid culture, rendering standard optical density (OD600) measurements highly variable and unreliable. REMA solves this by relying on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells. This creates a self-validating, highly sensitive, and aggregation-independent readout of cellular respiration.

Protocol: Resazurin Microtiter Assay (REMA)

  • Inoculum Preparation: Culture M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80. The inclusion of Tween-80 is critical to minimize bacterial clumping. Incubate at 37°C with shaking until the culture reaches logarithmic phase (OD600 0.6–0.8).

  • Dilution: Dilute the culture in fresh assay medium to an active concentration of approximately 1×105 CFU/mL.

  • Compound Plating: In a 96-well black, clear-bottom microtiter plate, dispense 50 µL of the test compounds (purified peptide variants or novel extracts) in a 2-fold serial dilution. Include purified Lariatin A as a positive control and 1% DMSO as a vehicle control.

  • Infection: Add 50 µL of the bacterial suspension to each well (Total volume = 100 µL).

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 48 hours.

  • Resazurin Addition: Add 10 µL of a 0.025% (w/v) resazurin sodium salt solution to each well.

  • Fluorescence Readout: Incubate the plate for an additional 4–6 hours. Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the MIC as the lowest compound concentration that prevents the fluorescent shift (maintaining the blue resazurin state), indicating >90% inhibition of metabolic activity.

Quantitative SAR Data to Guide Screening

To rationally design and screen lariatin A variants, it is critical to leverage established Structure-Activity Relationship (SAR) data. Mutational analyses have identified specific residues essential for target engagement versus those required for biosynthetic maturation[6][7]. The table below summarizes key quantitative data to benchmark new candidate screens.

Compound / VariantTest OrganismMIC (µg/mL)Mechanistic / SAR Implication
Lariatin A (Wild-type) M. tuberculosis0.3918 aa; Macrolactam ring: Gly1-Glu8; Tail: Trp9-Pro18[1]
Lariatin A (Wild-type) M. smegmatis3.13Baseline reference for surrogate screening[1]
Lariatin B M. smegmatis6.2520 aa; Extended tail (Trp9-Val20) slightly reduces potency[1]
Lariatin A (Gly11Ala) M. smegmatis>50Complete loss of activity; Gly11 is essential for target binding[7]
Lariatin A (Asn14Ala) M. smegmatis>50Complete loss of activity; Asn14 acts as a critical steric plug[7]
Lariatin A (Lys17Ala) M. smegmatis>50Loss of activity; positive charge at pos 17 is critical[8]
Lariatin A (Lys17Arg) M. smegmatis3.13Activity retained; confirms requirement of a basic C-terminal residue[7]

Assay 2: Structural Validation & Lasso Topology Confirmation

Causality & Experimental Design: A positive hit in the phenotypic screen must be structurally validated. During heterologous expression or combinatorial biosynthesis, the larB/larD maturation machinery can sometimes fail to thread the tail, resulting in an unthreaded, branched-cyclic peptide[6]. These unthreaded variants may exhibit off-target toxicity or poor in vivo stability. True lasso peptides are highly resistant to thermal unthreading and exopeptidase degradation[2]. By subjecting the candidate to heat (to stress the steric locks) followed by Carboxypeptidase Y (CPY) digestion, we establish a self-validating biochemical filter. True lassos remain intact; unthreaded variants are rapidly degraded from the C-terminus, resulting in a detectable mass shift[2].

Topology Candidate Purified Peptide Candidate Treatment Heat (95°C) + Carboxypeptidase Y Candidate->Treatment Lasso Intact Mass Detected (True Lasso Topology) Treatment->Lasso Resistant Branched Mass Shift / Degradation (Branched-Cyclic / Unthreaded) Treatment->Branched Susceptible

Caption: Self-validating assay to confirm lasso topology via thermal and proteolytic challenge.

Protocol: Thermal-Proteolytic Challenge Assay

  • Sample Preparation: Dissolve the purified peptide candidate in 50 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.

  • Thermal Challenge: Aliquot 50 µL of the sample into a PCR tube. Heat at 95°C for 2 hours in a thermal cycler to induce unthreading in marginally stable variants. Cool gradually to 25°C.

  • Proteolytic Digestion: Add Carboxypeptidase Y (CPY) to the heat-treated sample at a 1:50 (enzyme:substrate) molar ratio.

  • Incubation: Incubate the mixture at 25°C for 4 hours.

  • Reaction Quenching: Quench the digestion by adding 1% trifluoroacetic acid (TFA) to drop the pH < 3.0, denaturing the protease.

  • LC-MS Analysis: Analyze the quenched sample via LC-MS/MS.

    • Validation Criteria: A true lariatin-like lasso peptide will yield a single chromatographic peak matching the exact intact mass of the parent peptide. Detection of truncated mass fragments (e.g., loss of Pro18, Lys17) indicates an unthreaded or branched-cyclic topology, flagging the compound as a structural false positive.

References

  • Iwatsuki, M., et al. "Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure." Journal of the American Chemical Society, 2006.[Link]

  • Inokoshi, J., et al. "Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171." Applied Microbiology and Biotechnology, 2012.[Link]

  • Montalban-Lopez, M., et al. "Mechanism of Action of Ribosomally Synthesized and Post-Translationally Modified Peptides." Chemical Reviews, 2022.[Link]

  • Inokoshi, J., et al. "Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity." Scientific Reports, 2016. [Link]

  • Hegemann, J. D., et al. "Lasso Peptides: Heterologous Production and Potential Medical Application." Frontiers in Microbiology, 2020.[Link]

  • Koshino, H., et al. "Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • Zhu, S., et al. "Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production." Applied Microbiology and Biotechnology, 2019.[Link]

  • Gavrish, E., et al. "Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2." Chemistry & Biology, 2014.[Link]

  • Koul, A., et al. "The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets." Cold Spring Harbor Perspectives in Medicine, 2011.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lariatin A Production from Rhodococcus Fermentation

Welcome to the technical support center for improving the yield of lariatin A from Rhodococcus fermentation. This resource is designed for researchers, scientists, and drug development professionals actively engaged in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the yield of lariatin A from Rhodococcus fermentation. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the production of this potent antimycobacterial peptide. Here, we address common challenges and provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you enhance your experimental outcomes.

Introduction to Lariatin A and Rhodococcus Fermentation

Lariatin A is a unique "lasso" peptide with significant activity against Mycobacterium tuberculosis and other mycobacteria.[1][2][3][4][5] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Rhodococcus jostii K01-B0171.[6][7][8] The complex structure of lariatin A, characterized by a macrolactam ring through which its C-terminal tail is threaded, confers remarkable stability against proteases and harsh chemical conditions.[1][7] However, achieving high yields of lariatin A from Rhodococcus fermentation can be challenging. This guide provides practical solutions to common hurdles in the fermentation process.

Diagram: Lariatin A Biosynthesis Workflow

Lariatin_A_Biosynthesis cluster_0 Rhodococcus jostii Cell larA_gene larA gene precursor_peptide Precursor Peptide (LarA) larA_gene->precursor_peptide Transcription & Translation maturation_enzymes Maturation Enzymes (LarB, LarC, LarD) precursor_peptide->maturation_enzymes Post-translational Modification mature_lariatin Mature Lariatin A maturation_enzymes->mature_lariatin Processing & Cyclization exporter Exporter (LarE) mature_lariatin->exporter Transport extracellular_lariatin Secreted Lariatin A exporter->extracellular_lariatin Secretion

Caption: Overview of the lariatin A biosynthetic pathway in Rhodococcus jostii.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Culture Conditions and Media Optimization

Q1: My Rhodococcus culture is growing slowly, resulting in low biomass and poor lariatin A yield. What are the optimal growth conditions?

A1: Slow growth is a common issue that directly impacts final product titer. Several factors can contribute to this, and a systematic approach to optimization is crucial.

Causality: Rhodococcus species, like many bacteria, have specific nutritional and environmental requirements for optimal growth and secondary metabolite production.[9] Suboptimal conditions can lead to metabolic stress, diverting resources away from growth and the biosynthesis of complex molecules like lariatin A.

Troubleshooting Protocol:

  • Temperature and pH Optimization:

    • Rhodococcus species generally prefer temperatures between 28-30°C.[10][11]

    • Maintain the pH of the culture medium between 6.8 and 7.2 for robust growth.[11][12] Use appropriate buffering agents (e.g., MOPS, phosphate buffer) to prevent drastic pH shifts during fermentation.

  • Aeration and Agitation:

    • Rhodococcus is an aerobic bacterium, and sufficient oxygen supply is critical.[13]

    • For shake flask cultures, use baffled flasks and maintain an agitation speed of 180-220 rpm.[14]

    • In a bioreactor, monitor and control the dissolved oxygen (DO) level, aiming for a setpoint of at least 20-30% saturation. This is a common challenge when scaling up fermentation processes.[15][16]

  • Media Composition Review:

    • Ensure your medium is not nutrient-limited. A rich medium is often required for initial biomass accumulation.

    • Refer to the table below for a comparison of different media components that have been shown to be effective for Rhodococcus cultivation.

Table 1: Recommended Media Components for Rhodococcus Fermentation

ComponentRecommended ConcentrationRationale & Key Insights
Carbon Source 10-40 g/LGlucose is a commonly used and effective carbon source for Rhodococcus growth and lipid accumulation, which can be a precursor for secondary metabolite production.[10][17] Some strains may also utilize glycerol or sucrose effectively.[10][12]
Nitrogen Source 0.5-2.0 g/LAmmonium salts (e.g., ammonium acetate, ammonium sulfate) and complex nitrogen sources like yeast extract or peptone can support robust growth.[10][11][12] The carbon-to-nitrogen (C:N) ratio is a critical parameter to optimize.
Phosphate 1-5 g/LPhosphate is essential for energy metabolism and nucleic acid synthesis. However, high concentrations can sometimes inhibit secondary metabolite production.[12]
Trace Elements VariesA standard trace element solution containing MgSO4, FeSO4, MnSO4, etc., is crucial for enzymatic activities involved in both primary and secondary metabolism.[12]

Q2: I'm observing good biomass production, but the lariatin A yield remains low. How can I enhance secondary metabolite production?

A2: This is a classic fermentation challenge where primary metabolism (growth) is favored over secondary metabolism (product formation). The key is to induce a metabolic shift towards lariatin A biosynthesis.

Causality: Lariatin A is a secondary metabolite, and its production is often triggered by specific environmental cues or nutrient limitations after the initial growth phase.[9] The genetic machinery for lariatin A biosynthesis, the lar gene cluster (larA-E), needs to be activated.[6][7]

Troubleshooting Protocol:

  • Two-Stage Fermentation Strategy:

    • Growth Phase: Utilize a nutrient-rich medium to achieve high cell density.

    • Production Phase: After reaching a desired biomass, induce a nutrient limitation, typically nitrogen or phosphate, to trigger secondary metabolism. This can be achieved by transferring the culture to a production medium with a lower concentration of the limiting nutrient.

  • Carbon-to-Nitrogen (C:N) Ratio Optimization:

    • A high C:N ratio is often conducive to the production of secondary metabolites in many actinomycetes.[10]

    • Systematically vary the concentrations of your primary carbon and nitrogen sources to identify the optimal ratio for lariatin A production. Response Surface Methodology (RSM) can be a powerful tool for this optimization.[10][18][19][20]

  • Precursor Amino Acid Supplementation:

    • Lariatin A is a peptide composed of 18 amino acid residues.[1][3][4]

    • Supplementing the culture medium with key precursor amino acids, such as Glycine, Glutamic acid, Tryptophan, and Proline, may enhance the yield by increasing the intracellular pool of building blocks.[4]

Diagram: Fermentation Optimization Workflow

Fermentation_Optimization Start Start Initial_Culture Inoculate Rhodococcus jostii Start->Initial_Culture Growth_Phase Growth Phase (Nutrient-rich medium) Initial_Culture->Growth_Phase Biomass_Check Sufficient Biomass? Growth_Phase->Biomass_Check Biomass_Check->Growth_Phase No Production_Phase Production Phase (Nutrient-limited medium) Biomass_Check->Production_Phase Yes Optimization_Loop Vary C:N ratio, precursor supplementation Production_Phase->Optimization_Loop Harvest Harvest and Purify Lariatin A Optimization_Loop->Harvest Analysis Analyze Yield Harvest->Analysis End End Analysis->End

Caption: A systematic workflow for optimizing lariatin A fermentation.

Section 2: Genetic Stability and Strain Engineering

Q3: My lariatin A yield is inconsistent across different fermentation batches, even with standardized conditions. Could genetic instability be the cause?

A3: Inconsistency in yield is a strong indicator of potential genetic instability, particularly if you are using a genetically engineered strain or if the native plasmid carrying the biosynthetic gene cluster is unstable.

Causality: Rhodococcus species are known to harbor large linear and circular plasmids that can carry genes for secondary metabolism.[21] These plasmids can sometimes be lost during cell division, especially under stressful fermentation conditions, leading to a heterogeneous population of producing and non-producing cells.[22]

Troubleshooting Protocol:

  • Plasmid Stability Assessment:

    • Periodically sample your culture and plate on both selective (if using an engineered strain with an antibiotic resistance marker) and non-selective agar. A significant drop in colony forming units (CFUs) on the selective plates compared to the non-selective plates indicates plasmid loss.

    • Perform plasmid extraction from a sample of colonies to confirm the presence of the expected plasmid.

  • Strategies to Enhance Plasmid Stability:

    • Antibiotic Selection: If your biosynthetic gene cluster is on a plasmid with a selectable marker, maintain antibiotic pressure throughout the fermentation.

    • Shuttle Vectors: Utilize well-characterized E. coli-Rhodococcus shuttle vectors known for their stability.[23][24]

    • Chromosomal Integration: For long-term stability, consider integrating the lariatin A biosynthetic gene cluster into the Rhodococcus chromosome. This eliminates the risk of plasmid loss.[25][26]

Q4: I want to genetically engineer my Rhodococcus strain to improve lariatin A yield. What are some promising strategies?

A4: Metabolic engineering offers powerful tools to rationally improve the production of desired compounds.[13][27][28]

Causality: By manipulating the genetic makeup of the host organism, it is possible to redirect metabolic flux towards the product of interest, remove competing pathways, and enhance the expression of key biosynthetic genes.

Promising Metabolic Engineering Strategies:

  • Overexpression of the lar Gene Cluster:

    • Placing the entire larA-E gene cluster under the control of a strong, inducible, or constitutive promoter can significantly boost lariatin A production.[7]

    • Several expression vectors for Rhodococcus are available, such as the pTip vector series.[29]

  • Deletion of Competing Pathways:

    • Identify and knock out genes involved in metabolic pathways that compete for the same precursors as lariatin A biosynthesis. For example, pathways that consume key amino acids.[25][26]

  • Host Strain Optimization:

    • Utilize a host strain of Rhodococcus that has been optimized for the production of secondary metabolites. This could involve deleting proteases that might degrade lariatin A or engineering the cell envelope for more efficient export.

  • Precursor Engineering:

    • Mutational analysis has shown that specific amino acid residues (Gly1, Arg7, Glu8, and Trp9) are crucial for the maturation and production of lariatin A.[7] Engineering the precursor peptide, LarA, by substituting other amino acids could potentially enhance production or even create novel lariatin analogs with improved activity.[2][7][30]

Section 3: Downstream Processing and Purification

Q5: I am struggling with the extraction and purification of lariatin A from the culture broth, leading to significant product loss.

A5: Efficient downstream processing is as critical as the fermentation itself for achieving a high final yield. Lariatin A's unique properties can be leveraged for its purification.

Causality: Lariatin A is secreted into the culture medium.[1] The purification strategy should aim to efficiently capture the peptide from the complex mixture of other secreted proteins, media components, and metabolites.

Recommended Purification Protocol:

  • Cell Removal:

    • Centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the Rhodococcus cells.[1]

    • Collect the supernatant, which contains the secreted lariatin A.

  • Initial Capture and Concentration:

    • Use hydrophobic interaction chromatography (HPC) as an initial capture step. Diaion HP-20 resin is effective for this purpose.[1][5]

    • Elute the bound lariatin A with a methanol or acetonitrile gradient.

  • Intermediate Purification:

    • Further purify the lariatin A-containing fractions using octadecylsilanized (ODS) silica gel chromatography.[1][5]

  • Final Polishing:

    • Employ reversed-phase high-performance liquid chromatography (RP-HPLC) for the final purification step to obtain highly pure lariatin A.[1][5]

Diagram: Lariatin A Purification Workflow

Purification_Workflow Culture_Broth Rhodococcus Culture Broth Centrifugation Centrifugation Culture_Broth->Centrifugation Supernatant Supernatant (Contains Lariatin A) Centrifugation->Supernatant HP20_Chromatography HP-20 Chromatography Supernatant->HP20_Chromatography ODS_Chromatography ODS Chromatography HP20_Chromatography->ODS_Chromatography RP_HPLC Reversed-Phase HPLC ODS_Chromatography->RP_HPLC Pure_LariatinA Pure Lariatin A RP_HPLC->Pure_LariatinA

Caption: A standard workflow for the purification of lariatin A.

References

  • Inokoshi, J., et al. (2012). Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171. Journal of Antibiotics, 65(9), 451-457. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. [Link]

  • Kurosawa, K., Wewetzer, S. J., & Sinskey, A. J. (2013). Optimization of macroelement concentrations, pH and osmolarity for triacylglycerol accumulation in Rhodococcus opacus strain PD630. Journal of Biotechnology, 168(1), 63-69. [Link]

  • Donini, E., Firrincieli, A., & Cappelletti, M. (2021). Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes. Applied Microbiology and Biotechnology, 105(14-15), 5693-5711. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 30317. [Link]

  • Farkas, C., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. Journal of Fungi, 9(9), 868. [Link]

  • Miyamoto, T., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 378-381. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. [Link]

  • Bajwa, K., et al. (2020). Optimization of Environmental growth parameters for biodiesel producing bacteria Rhodococcus opacus using Response Surface methodology. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 927-931. [Link]

  • Spence, E. M., et al. (2021). Metabolic engineering of Rhodococcus jostii RHA1 for production of pyridine-dicarboxylic acids from lignin. Microbial Cell Factories, 20(1), 18. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. [Link]

  • Donini, E., Firrincieli, A., & Cappelletti, M. (2021). Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes. CRIS, [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 357-363. [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 357-363. [Link]

  • Khan, A., et al. (2023). Optimization and Characterization of Bioactive Metabolites from Cave-Derived Rhodococcus jialingiae C1. Metabolites, 13(10), 1083. [Link]

  • Spence, E. M., et al. (2021). Metabolic engineering of Rhodococcus jostii RHA1 for production of pyridine-dicarboxylic acids from lignin. Microbial Cell Factories, 20(1), 18. [Link]

  • de Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2021). Rhodococcus as Biofactories for Microbial Oil Production. Journal of Fungi, 7(8), 652. [Link]

  • Cappelletti, M., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. Applied Microbiology and Biotechnology, 104(22), 9507-9526. [Link]

  • Lavanya, K., & Vijayakumar, R. (2014). Optimization of Culture Conditions for Enhanced Antimicrobial Activity of Rhodococcus erythropolis VLK-12 Isolated from South Coast of Andhra Pradesh, India. British Microbiology Research Journal, 4(1), 63-79. [Link]

  • Donini, E., Firrincieli, A., & Cappelletti, M. (2021). Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes. Applied Microbiology and Biotechnology, 105(14-15), 5693-5711. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 30317. [Link]

  • Al-Dhabi, N. A., et al. (2022). Statistical optimization of media components for antibiotic production in Streptomyces sp. CMSTAAHAL-3. Electronic Journal of Biotechnology, 58, 11-19. [Link]

  • Kiran, G. S., Hema, T. A., & Selvin, J. (2009). Media optimization for biosurfactant production by Rhodococcus erythropolis MTCC 2794: Artificial intelligence versus a statistical approach. Current Microbiology, 58(4), 357-364. [Link]

  • INFORS HT. (2023). Confidently scaling-up microbial fermentation: Overcoming common challenges. [Link]

  • Su, Y. H., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3959-3968. [Link]

  • Cappelletti, M., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. Applied Microbiology and Biotechnology, 104(22), 9507-9526. [Link]

  • Nakashima, N., & Tamura, T. (2004). Isolation and Characterization of a Rolling-Circle-Type Plasmid from Rhodococcus erythropolis and Application of the Plasmid to Multiple-Recombinant-Protein Expression. Applied and Environmental Microbiology, 70(9), 5557-5568. [Link]

  • Farkas, C., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. Journal of Fungi, 9(9), 868. [Link]

  • Teniola, I. D., et al. (1997). Development of a Rhodococcus equi-Escherichia coli plasmid shuttle vector. FEMS Microbiology Letters, 154(1), 129-135. [Link]

  • Zhang, R., et al. (2020). Structure and biosynthesis of the lasso peptide lariatin. (A) Lariatin... ResearchGate. [Link]

  • Su, Y. H., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3959-3968. [Link]

  • Farkas, C., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201 T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. Journal of Fungi, 9(9), 868. [Link]

  • Singer, M. E., & Finnerty, W. R. (1988). Construction of an Escherichia coli-Rhodococcus shuttle vector and plasmid transformation in Rhodococcus spp. Journal of Bacteriology, 170(2), 638-645. [Link]

  • Summers, D. K., & Sherratt, D. J. (1984). Multimerization of high copy number plasmids causes instability: ColE1 encodes a determinant essential for plasmid monomerization and stability. Cell, 36(4), 1097-1103.
  • LEC Partners. (2024). Scaling Up Precision Fermentation: Challenges And Strategies. [Link]

  • G-M-I, Inc. (2023). Large-Scale Fermentation: Challenges and Solutions with GPC Bio. [Link]

  • Larkin, M. J., et al. (2005). Genomes and Plasmids in Rhodococcus. In: Biology of the Rhodococcus. (pp. 41-89). Springer. [Link]

Sources

Optimization

Technical Support Center: Heterologous Expression of Lariatin A

Welcome to the technical support resource for the heterologous expression of the lasso peptide, lariatin A. This guide is designed for researchers, scientists, and drug development professionals actively working on the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the heterologous expression of the lasso peptide, lariatin A. This guide is designed for researchers, scientists, and drug development professionals actively working on the recombinant production of this potent antimycobacterial agent. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to navigate the complexities of expressing this unique molecule.

Frequently Asked Questions (FAQs)

Q1: What is lariatin A, and what makes its heterologous expression so challenging?

A1: Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Rhodococcus sp. K01-B0171.[1][2] Its potent anti-mycobacterial activity stems from its unique "lasso" structure. This structure consists of an 18-amino-acid peptide chain where the N-terminal Gly1 is linked to the γ-carboxyl group of Glu8, forming a macrolactam ring. The C-terminal tail of the peptide is then threaded through and mechanically trapped within this ring, creating a highly stable, protease-resistant conformation.[1][2][3]

The primary challenge in its heterologous expression lies in this complex post-translational modification. Unlike simple recombinant proteins, producing active lariatin A requires not only the expression of the precursor peptide (LarA) but also the coordinated action of a dedicated suite of biosynthetic enzymes (the lar gene cluster) responsible for ring formation, leader peptide cleavage, and export.[4][5] Standard expression hosts like E. coli lack this specialized machinery, making direct expression of the larA gene alone insufficient.[4][6]

Q2: What are the essential genes in the lariatin A biosynthetic gene cluster?

A2: The biosynthesis of lariatin A is governed by a five-gene cluster, larABCDE.[6][7]

  • larA : Encodes the precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that becomes the final lariatin A molecule.[4]

  • larB1 and larB2 : These genes encode a "split" cysteine protease. This enzyme is crucial for recognizing the leader peptide of LarA, cleaving it off, and catalyzing the formation of the isopeptide bond between Gly1 and Glu8 to form the macrolactam ring.[4]

  • larC : The function is not fully elucidated, but it is a putative protease that has been demonstrated to be essential for lariatin production.[5]

  • larE : Encodes an ABC transporter responsible for exporting the mature lasso peptide out of the cell.[4]

Successful heterologous production necessitates the functional co-expression of this entire enzymatic cassette along with the precursor peptide.

Q3: Which expression hosts are suitable for producing lariatin A?

A3: The choice of host is critical and challenging. While E. coli is a workhorse for many recombinant proteins, its cytoplasm is a reducing environment and it lacks the specific lariatin modification enzymes.[3][8] Attempts to express lariatin A in even closely related Rhodococcus strains have been unsuccessful, suggesting a high degree of specificity in the required cellular machinery or regulation.[6] However, with the co-expression of the entire gene cluster, E. coli or other model organisms like Streptomyces could potentially serve as production chassis.[9] The table below summarizes potential host systems.

Expression HostAdvantagesDisadvantages & Considerations for Lariatin A
E. coli Rapid growth, well-understood genetics, high protein yields, wide availability of tools.[3][8]Lacks native lasso biosynthetic machinery. Requires co-expression of the entire lar gene cluster. Potential for protein misfolding and aggregation.[10]
Streptomyces sp. Gram-positive host, known producer of many secondary metabolites, has been used for other lasso peptides.[9]Slower growth than E. coli, less developed genetic tools, potential for low expression yields.[9]
Rhodococcus jostii (larA-deficient) *Native producer context, contains all necessary host factors for enzyme function.[6]Requires genetic modification of the producer strain, less scalable than E. coli, not a common lab strain.[11]
Yeast (S. cerevisiae, P. pastoris) Eukaryotic system, capable of complex post-translational modifications.[3]Untested for lasso peptide biosynthesis. The lar enzymes may not function correctly in a eukaryotic cellular environment.

Q4: What are the critical quality control checkpoints during a lariatin A expression experiment?

A4: A multi-step verification process is essential.

  • Precursor Peptide (LarA) Expression : After induction, confirm the expression of the full-length LarA precursor (with its leader peptide) via SDS-PAGE and Western Blot (if using a tag).

  • Processing and Cyclization : The key step is to verify the formation of mature lariatin A. This cannot be seen on SDS-PAGE due to the small size. The primary method is Mass Spectrometry (LC-MS). You should look for a mass peak corresponding to the theoretical mass of the mature, cyclized core peptide. This will be different from the mass of the core peptide alone due to the loss of a water molecule during isopeptide bond formation.

  • Activity Assay : The final confirmation is a bioassay. Test the purified fractions for growth inhibition against a sensitive strain, such as Mycobacterium smegmatis.[7][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter when attempting to establish a heterologous expression system for lariatin A.

Problem 1: No or Very Low Expression of the Precursor Peptide (LarA)
  • Potential Cause 1: Codon Bias. The codon usage of the larA gene from Rhodococcus may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.[13]

    • Solution: Re-synthesize the larA gene with codons optimized for your chosen host. Many commercial gene synthesis services offer this optimization. Ensure that the GC content is also suitable for efficient transcription.[13][14]

  • Potential Cause 2: Inefficient Transcription/Translation Initiation. The promoter may be weak, or the 5' untranslated region (UTR) of the mRNA could form a stable secondary structure that blocks ribosome binding.[14]

    • Solution:

      • Use a strong, tightly regulated promoter such as T7 or araBAD in your expression vector.[8]

      • Analyze the 5' region of your mRNA for potential hairpin loops and redesign the sequence to minimize these structures without changing the amino acid sequence.

      • Ensure your construct includes a strong ribosome binding site (RBS) appropriately spaced from the start codon.

  • Potential Cause 3: Plasmid Instability or Errors. The plasmid may be low copy number, or errors may have been introduced during cloning (e.g., frameshift mutation, premature stop codon).[15][16]

    • Solution:

      • Use a high-copy-number plasmid for maximal protein yield.[8]

      • Sequence-verify your final construct to ensure the larA open reading frame is correct and in-frame with any fusion tags.[14]

      • Always use freshly transformed cells for expression experiments to avoid issues with plasmid loss.[15]

Problem 2: LarA Precursor is Expressed, but No Mature Lariatin A is Detected via Mass Spectrometry

This is the most common and complex challenge, pointing to a failure in the post-translational modification machinery.

  • Potential Cause 1: Missing or Inactive Biosynthetic Enzymes. You are expressing larA alone without the necessary larB1, larB2, larC, and larE genes.

    • Solution: This is the fundamental requirement. You must co-express the entire functional lar gene cluster. This typically involves assembling all genes into a single operon on one plasmid or using a multi-plasmid system.[4][6]

  • Potential Cause 2: Incorrect Stoichiometry of Biosynthetic Components. The relative expression levels of LarA and the modifying enzymes are critical. If there is too much LarA precursor relative to the enzymes, the processing machinery will be overwhelmed.

    • Solution:

      • Experiment with different promoter strengths for the larA gene versus the enzyme cassette.

      • Consider placing the genes in a specific order within a synthetic operon to leverage transcriptional polarity, which can modulate the expression level of each gene.

  • Potential Cause 3: Suboptimal Conditions for Enzyme Activity. The modifying enzymes may require specific cellular conditions (pH, cofactors, temperature) that are not met during your expression experiment.

    • Solution: Optimize expression conditions. Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein production, giving the biosynthetic enzymes more time to act and promoting proper folding.[10][13][14]

Problem 3: Low Yield of Purified, Mature Lariatin A

You have successfully produced mature lariatin A, but the final yield is insufficient.

  • Potential Cause 1: Inefficient Export or Cell Lysis. If the LarE transporter is not co-expressed or is inefficient, the product may remain trapped in the cytoplasm. Incomplete cell lysis during purification will also lead to product loss.[14]

    • Solution:

      • Ensure the larE gene is included in your co-expression construct.

      • Optimize your cell lysis protocol (e.g., sonication, high-pressure homogenization) to ensure complete disruption.

  • Potential Cause 2: Proteolytic Degradation. Although mature lariatin A is highly protease-resistant, the LarA precursor and intermediate forms are not.[2] Host cell proteases released during lysis can degrade your product before it is purified.

    • Solution: Add a commercial protease inhibitor cocktail to your lysis buffer and perform all purification steps at 4°C to minimize protease activity.[14]

  • Potential Cause 3: Product Loss During Purification. Lariatin A is a small peptide and may behave unpredictably during chromatography. It can be lost due to non-specific binding to columns or precipitation.

    • Solution:

      • Develop a robust purification protocol, typically involving reversed-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for peptides.[12][17]

      • Perform small-scale trials to optimize buffer conditions (pH, salt concentration) for each purification step.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Lariatin A Expression

This diagram outlines a logical flow for diagnosing and solving common expression problems.

TroubleshootingWorkflow start Start Expression Trial check_larA Check LarA Precursor Expression (SDS-PAGE / Western Blot) start->check_larA no_larA Problem: No LarA Band check_larA->no_larA No larA_ok LarA Expressed check_larA->larA_ok Yes optimize_codon Optimize Codons & Re-synthesize Gene no_larA->optimize_codon check_vector Sequence-Verify Vector & Check Promoter no_larA->check_vector change_host Try Different Host Strain or Induction Conditions no_larA->change_host check_mature Check for Mature Lariatin A (LC-MS) larA_ok->check_mature optimize_codon->check_larA check_vector->check_larA change_host->check_larA no_mature Problem: No Mature Product check_mature->no_mature No mature_ok Mature Product Detected check_mature->mature_ok Yes coexpress_cluster Ensure Entire 'lar' Gene Cluster is Co-expressed no_mature->coexpress_cluster optimize_stoichiometry Optimize Enzyme/Substrate Stoichiometry no_mature->optimize_stoichiometry optimize_conditions Optimize Culture Conditions (e.g., Lower Temperature) no_mature->optimize_conditions check_yield Assess Final Yield After Purification mature_ok->check_yield coexpress_cluster->check_mature optimize_stoichiometry->check_mature optimize_conditions->check_mature low_yield Problem: Low Yield check_yield->low_yield Low yield_ok Success! check_yield->yield_ok Sufficient optimize_lysis Optimize Cell Lysis & Add Protease Inhibitors low_yield->optimize_lysis optimize_hplc Optimize Purification (e.g., RP-HPLC) low_yield->optimize_hplc check_export Verify 'larE' Expression low_yield->check_export optimize_lysis->check_yield optimize_hplc->check_yield check_export->check_yield

Caption: A decision tree for troubleshooting lariatin A expression.

Simplified Lariatin A Biosynthesis Pathway

This diagram illustrates the roles of the key components in producing mature lariatin A.

LariatinBiosynthesis cluster_ribosome Ribosome cluster_cytoplasm Cytoplasm (Processing) cluster_export Export larA_gene larA gene larA_precursor LarA Precursor Peptide (Leader + Core) larA_gene->larA_precursor Transcription & Translation mature_lariatin Mature Lariatin A (Lasso Structure) larA_precursor->mature_lariatin Processing enzymes LarB1/B2 & LarC Enzymes enzymes->larA_precursor Act on transporter LarE Transporter mature_lariatin->transporter extracellular Extracellular Space transporter->extracellular Export

Caption: Key steps in the biosynthesis of lariatin A.

Protocol 1: Small-Scale Expression Trials and Optimization

This protocol is designed to test and optimize the expression of your lariatin A constructs in E. coli.

  • Transformation: Transform your expression plasmid(s) (containing the lar gene cluster) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB agar and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of selective LB medium. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Inoculation: The next day, inoculate 50 mL of selective LB medium in a 250 mL baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.5-0.7.

  • Induction: Cool the cultures to your desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add your inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).

  • Expression: Incubate the cultures for an appropriate duration based on the temperature (e.g., 4-6 hours at 37°C, 16-20 hours at 18°C) with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Analysis:

    • Lyse a small, equivalent amount of cells from each culture condition.

    • Analyze the total cell lysate by SDS-PAGE to check for the expression of the LarA precursor and the biosynthetic enzymes (if they are large enough to be resolved).

    • Analyze the clarified lysate via LC-MS to screen for the presence of mature lariatin A.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7482–7491. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society.
  • American Chemical Society. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). 3D structure of lariatin A. [Link]

  • ResearchGate. (n.d.). Structure and biosynthesis of the lasso peptide lariatin. [Link]

  • ResearchGate. (n.d.). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. [Link]

  • Gąciarz, A., & Veit, T. D. (2020). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. MDPI. [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology. [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. [Link]

  • de Marco, A. (2009). Strategies for successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli. Microbial Cell Factories. [Link]

  • ResearchGate. (n.d.). Lasso structure of lariatin A. [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics. [Link]

  • Narayan, M., et al. (2016). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Molecules. [Link]

  • Badekila, A. K., & Thangavel, S. (2021). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews. [Link]

  • Kaweewan, I., et al. (2018). An orthogonal system for heterologous expression of actinobacterial lasso peptides in Streptomyces hosts. Scientific Reports. [Link]

  • van der Kant, R., et al. (2017). Optimization of the recombinant production and purification of a self-assembling peptide in Escherichia coli. Microbial Cell Factories. [Link]

  • Durek, T., & King, G. F. (2013). Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli. Methods in Molecular Biology. [Link]

  • Guttikonda, S. R., et al. (2022). Simple and rapid pipeline for the production of cyclic and linear small-sized peptides in E. coli. Peptides. [Link]

  • Francis, D. M., & Page, R. (2010). Strategies to Optimize Protein Expression in E. coli. Current Protocols in Protein Science. [Link]

  • Biomatik. (2023). Tips For Optimizing Recombinant Protein Expression in E. Coli. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. [Link]

  • Cruz-Becerra, G., et al. (2021). Functional Expression and Characterization of the Highly Promiscuous Lanthipeptide Synthetase SyncM, Enabling the Production of Lanthipeptides with a Broad Range of Ring Topologies. ACS Synthetic Biology. [Link]

  • ResearchGate. (2013). What could be the reason for low recombinant protein yields from BL-21 E. coli cells? [Link]

  • Reddit. (2016). Troubleshoot low miniprep yield. [Link]

Sources

Troubleshooting

optimizing lariatin A purification protocol for higher purity

Welcome to the Lariatin A Technical Support & Optimization Center . As a Senior Application Scientist specializing in the isolation of ribosomally synthesized and post-translationally modified peptides (RiPPs), I have de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lariatin A Technical Support & Optimization Center . As a Senior Application Scientist specializing in the isolation of ribosomally synthesized and post-translationally modified peptides (RiPPs), I have designed this guide to help you navigate the unique physicochemical challenges of purifying Lariatin A.

Lariatin A is an 18-amino-acid antimycobacterial lasso peptide produced by Rhodococcus jostii K01-B0171. Its topology—a C-terminal tail (Trp9-Pro18) threaded through an 8-residue macrolactam ring (Gly1-Glu8)—confers exceptional stability but creates separation challenges when co-expressed with unthreaded precursors or its 20-residue variant, Lariatin B [1].

This guide provides a field-proven, self-validating purification protocol, quantitative benchmarks, and an in-depth troubleshooting Q&A to ensure you achieve >98% purity for your downstream assays.

Purification Workflow Architecture

Workflow N1 1. Culture Broth (R. jostii K01-B0171) N2 2. Centrifugation (Biomass Removal) N1->N2 Harvest (4 Days) N3 3. Diaion HP-20 Resin (Hydrophobic Capture) N2->N3 Supernatant Loading N4 4. ODS Chromatography (Intermediate Cleanup) N3->N4 100% MeOH Elution N5 5. Sephadex LH-20 (Size/Polarity Exclusion) N4->N5 Step Gradient N6 6. RP-HPLC Polish (High-Resolution) N5->N6 Active Fractions N7 7. Pure Lariatin A (>98% Purity) N6->N7 CH3CN/H3PO4 Gradient

Workflow for Lariatin A extraction and high-purity chromatographic isolation.

Core Methodology: Step-by-Step Purification Protocol

To achieve high purity, we must exploit the specific hydrophobic and structural properties of the lasso fold. Every step below includes a mechanistic rationale and a self-validation checkpoint.

Step 1: Primary Recovery (Harvesting)

  • Action: Centrifuge the 4-day-old culture broth of R. jostii K01-B0171 (e.g., 16 L) at 8,000 × g for 20 minutes to separate the biomass from the supernatant [1].

  • Causality: Lariatin A is secreted into the extracellular medium. Removing cellular debris prevents fouling of the macroporous resin in the next step.

  • Validation Check: Measure the optical density (OD600) of the supernatant. It should be <0.05. If cloudy, pass through a 0.45 µm tangential flow filtration (TFF) system.

Step 2: Macroporous Resin Capture (Diaion HP-20)

  • Action: Pass the clarified supernatant through a Diaion HP-20 column. Wash extensively with deionized water, then elute with 100% methanol.

  • Causality: HP-20 is a styrene-divinylbenzene copolymer. Its large pore size and highly hydrophobic surface perfectly capture the lipophilic residues of the lasso peptide from massive aqueous volumes, acting as a concentration step.

  • Validation Check: Perform a rapid analytical LC-MS on the methanolic eluate. Look for the dominant [M+H]+ ion at m/z 2051.08, confirming the capture of Lariatin A [1].

Step 3: Intermediate Fractionation (ODS / C18 Flash Chromatography)

  • Action: Evaporate the methanol, resuspend in 10% aqueous methanol, and load onto an ODS (C18) column. Elute using a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).

  • Causality: This step separates the peptide from highly polar media components (eluting early) and extremely lipophilic lipids (retained on the column). Lariatins typically elute in the 60-80% methanol fractions.

Step 4: Orthogonal Polishing (Sephadex LH-20)

  • Action: Pool the active ODS fractions, concentrate, and apply to a Sephadex LH-20 column. Elute isocratically with methanol.

  • Causality: LH-20 separates based on both molecular size and weak polar interactions. Because Lariatin A is highly compact due to its threaded ring structure, it behaves differently from linear peptides of the same mass, allowing for the removal of isobaric linear impurities.

Step 5: High-Resolution Preparative RP-HPLC

  • Action: Inject the LH-20 purified fraction onto a preparative C18 HPLC column. Run a linear gradient from 5% to 40% CH₃CN containing 0.1% H₃PO₄ over an optimized timeframe (e.g., 6–10 minutes depending on column dimensions) [2].

  • Causality: The acidic modifier (H₃PO₄) ensures the protonation of basic residues (like Lys17), improving peak shape and resolving Lariatin A from the closely related Lariatin B.

  • Validation Check: Lariatin A should elute as a sharp, symmetrical peak. Lyophilize the fraction to yield a pale yellow powder [1].

Quantitative Data: Expected Purification Metrics

The following table summarizes the expected recovery and purity metrics based on a standard 16 L cultivation of R. jostii K01-B0171. Tracking your yields against these benchmarks is critical for identifying step-specific losses.

Purification StepVolume / MassTotal Extract MassLariatin A Purity (%)Step Yield (%)
1. Culture Broth 16.0 LN/A< 0.1%100% (Baseline)
2. HP-20 Eluate 2.5 L~4.5 g~2 - 5%95%
3. ODS Fractions 500 mL~850 mg~15 - 25%88%
4. Sephadex LH-20 150 mL~120 mg~60 - 75%82%
5. RP-HPLC Lyophilized~38.2 mg> 98.0%75%

Troubleshooting Guide & FAQs

Q: I am seeing a split peak or a closely eluting shoulder during my final RP-HPLC step. How do I resolve this? A: You are likely observing the co-elution of Lariatin B or an unthreaded macrolactam precursor. Lariatin B contains two additional C-terminal residues (Gly-Pro) compared to Lariatin A [1]. To resolve this, flatten your gradient slope (e.g., 0.5% B/min) around the expected elution time. Alternatively, switch your ion-pairing agent from H₃PO₄ to 0.1% Trifluoroacetic acid (TFA). TFA forms stronger ion pairs with the basic Lys17, often altering the selectivity enough to pull the two variants apart.

Q: My purified Lariatin A fraction looks pure on LC-MS but has lost its anti-mycobacterial activity. What went wrong? A: The loss of biological activity is almost always linked to the disruption of the C-terminal tail, specifically Lys17. Molecular dynamics and structural studies have proven that a dynamic salt bridge between the N(xi) atom of Lys17 and the carboxyl group of the C-terminal Pro18 is absolutely essential for Lariatin A's anti-mycobacterial activity [3]. Ensure you are not exposing the peptide to extreme pH levels or prolonged heat during solvent evaporation, which can cause C-terminal hydrolysis or irreversible denaturation of this critical salt bridge.

Q: The recovery from the HP-20 resin is unusually low (<50%). How can I optimize capture? A: Lasso peptides can aggregate or bind non-specifically to residual biomass or secreted biosurfactants in the broth. First, ensure absolute clarity of your supernatant before loading. Second, if the peptide is forming micelles, add a very low concentration of an organic modifier (e.g., 5% Methanol) to the supernatant before loading. This breaks up micelles and improves monomeric binding to the resin without being strong enough to elute the peptide prematurely.

Q: Can I use heterologous expression to bypass the complex native broth extraction? A: Yes, but it requires co-expressing the entire biosynthetic machinery. The precursor peptide (LarA) must be processed by the split B-enzymes (LarB1 and LarB2) and the lasso cyclase to form the mature threaded structure [4]. If you use an E. coli expression system, you will still need to perform the ODS and RP-HPLC steps to separate the mature Lariatin A from unthreaded or partially processed LarA intermediates.

References

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. 1

  • Iwatsuki, M., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters. 3

  • Inokoshi, J., et al. (2016). 3D structure of lariatin A. ResearchGate. 2

  • Marahiel, M., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science. 4

Sources

Optimization

troubleshooting low yield in lariatin A extraction

Welcome to the technical support center for lariatin A extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the isolat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for lariatin A extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the isolation and purification of this potent antimycobacterial lasso peptide. Drawing from established protocols and scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your workflow and achieve reliable, high-yield results.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low recovery of lariatin A can arise from multiple stages of the process, from initial fermentation to final purification. The following section addresses specific issues in a question-and-answer format to help you pinpoint and resolve the bottleneck in your workflow.

Q1: My final yield of lariatin A is critically low. Where should I start troubleshooting?

A1: A low final yield is a systemic issue. A logical, stepwise diagnosis is crucial. The problem typically originates in one of three areas: 1) Fermentation & Production , 2) Extraction & Concentration , or 3) Purification .

Start by evaluating your process sequentially. Before proceeding to the next step, confirm the presence and approximate quantity of lariatin A. This can be achieved by taking small aliquots for analysis via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS.[1] This approach prevents wasting time and resources on downstream processes if the issue occurred early on.

The following decision tree provides a logical workflow for identifying the source of yield loss.

Troubleshooting_Workflow Start Start: Low Final Yield Check_Fermentation Analyze Culture Supernatant (Post-Centrifugation) via HPLC/LC-MS Start->Check_Fermentation Fermentation_OK Lariatin A Present? Check_Fermentation->Fermentation_OK Check_Extraction Analyze Post-Solvent Extraction Organic & Aqueous Layers Fermentation_OK->Check_Extraction Yes Troubleshoot_Fermentation Root Cause: Fermentation Failure or Sub-optimal Production Fermentation_OK->Troubleshoot_Fermentation No Extraction_OK Lariatin A in Organic Layer? Check_Extraction->Extraction_OK Check_Purification Analyze Flow-through, Wash & Elution Fractions from Chromatography Extraction_OK->Check_Purification Yes Troubleshoot_Extraction Root Cause: Inefficient Phase Transfer (Wrong Solvent/pH) Extraction_OK->Troubleshoot_Extraction No Purification_OK Lariatin A in Elution? Check_Purification->Purification_OK Troubleshoot_Purification Root Cause: Improper Binding/Elution from Resin Purification_OK->Troubleshoot_Purification No Success Root Cause: Issue is in Final Concentration/Handling Steps Purification_OK->Success Yes

Caption: Recommended workflow for the extraction and concentration of lariatin A.

Troubleshooting Checklist:

  • Incomplete Cell Removal: Ensure centrifugation pellets all mycelia. [1]Any remaining cells can lyse and release proteases. Filtering the supernatant through a 0.45 µm or 0.22 µm filter is a mandatory step to remove fine particulates that can clog chromatography columns. [1]* Improper SPE Resin Choice: Lariatin A has been successfully isolated using Diaion HP-20 and ODS (Octadecyl-silane, C18) resins. [2][3]These non-polar resins bind the moderately hydrophobic peptide from the aqueous supernatant.

  • Incorrect SPE Protocol:

    • Column Overload: Exceeding the binding capacity of your SPE column will cause the product to exit in the flow-through.

    • Premature Elution: Washing with a solvent that is too strong (containing too much organic modifier) will strip the lariatin A from the column before the elution step.

    • Incomplete Elution: Using an elution solvent that is too weak (not enough organic modifier) will leave the product bound to the resin. Perform a step-gradient elution (e.g., 20%, 40%, 60%, 80%, 100% methanol in water) and analyze each fraction by HPLC to find the optimal elution concentration.

Frequently Asked Questions (FAQs)

Q1: What is lariatin A, and how does its structure affect extraction?

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) known as a lasso peptide. [4][5]Its defining feature is a unique "lasso" or slipknot-like structure, where the C-terminal tail of the peptide is threaded through and sterically locked within a macrolactam ring formed at the N-terminus. [6]This threaded structure confers remarkable thermal and chemical stability, making it highly resistant to proteolysis and denaturation by organic solvents or chaotropic agents. [1][7]This high stability is a significant advantage during extraction, as it allows for the use of organic solvents and harsh conditions that might degrade more fragile peptides.

Q2: Can lariatin A degrade during storage or extraction?

While its lasso structure provides exceptional stability, degradation is not impossible. [1]The primary risk before the extraction process begins is enzymatic degradation. If cell lysis occurs in the culture broth due to extended fermentation or improper handling, released intracellular proteases could potentially cleave the peptide, though lariatin A is highly resistant. [6]Once the mycelium is removed and the peptide is in a clarified supernatant or organic solvent, it is very stable. Avoid prolonged exposure to extreme pH (e.g., <2 or >12) during any step.

Q3: What is the best method for quantifying lariatin A at each stage?

Quantitative analysis is key to identifying yield loss. The standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, typically at 220 nm or 280 nm (due to the presence of tyrosine and tryptophan residues). [1]

  • Column: A C18 column is standard.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is typically used. [1][6]* Quantification: For accurate quantification, you must generate a standard curve using a purified and quantified lariatin A reference standard. If a standard is unavailable, you can estimate yield by comparing peak areas between different stages of the extraction. For definitive identification, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. [1]

Q4: My HPLC purification step is giving broad peaks and poor resolution. What can I do?

This is a common chromatography issue. [8]

  • Sample Overload: Injecting too much concentrated sample can lead to peak broadening and fronting. Dilute your sample or use a column with a larger diameter.

  • Sample-Solvent Mismatch: Your sample should be dissolved in a solvent that is weaker than (or matched to) the initial mobile phase. If your sample is dissolved in 100% acetonitrile and your gradient starts at 5% acetonitrile, it will not bind cleanly to the column head, causing broad peaks.

  • Column Contamination: Precipitated proteins or other impurities from the extract can clog the column frit or irreversibly bind to the stationary phase. [8]Always filter your samples before injection. [8]If performance degrades, follow the manufacturer's protocol for column cleaning.

  • Inappropriate Gradient: If your elution gradient is too steep, peaks will be sharp but poorly resolved. If it is too shallow, peaks may be broad. Optimize the gradient slope around the expected elution time of lariatin A.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available at: [Link]

  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Ghamdi, S., Al-Otaibi, F., & El-Enshasy, H. A. (2025). Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. Saudi Journal of Biological Sciences. Available at: [Link]

  • Yagi, A., Uchida, R., Hamamoto, H., Sekimizu, K., Kimura, K., & Tomoda, H. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available at: [Link]

  • Iwatsuki, M., Koizumi, Y., Gouda, H., Hirono, S., Tomoda, H., & Ōmura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • American Chemical Society. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available at: [Link]

  • Link, A. J., et al. (n.d.). Structure and biosynthesis of the lasso peptide lariatin. ResearchGate. Available at: [Link]

  • PubMed. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Available at: [Link]

  • El-Gohary, A. A., et al. (2020). Isolation and optimized production of putative antimicrobial compounds from Egyptian soil isolate Streptomyces sp. MS. 10. ResearchGate. Available at: [Link]

  • Iwatsuki, M., et al. (2007). Structures of lariatins A and B. ResearchGate. Available at: [Link]

  • PubMed. (2014). Medium optimization of Streptomyces sp. 17944 for tirandamycin B production and isolation and structural elucidation of tirandamycins H, I and J. Available at: [Link]

  • ResearchGate. (n.d.). Factors affecting extraction efficiency. Available at: [Link]

  • PubMed. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Available at: [Link]

  • PubMed. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. Available at: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Lariatin A

Welcome to the technical support guide for Lariatin A, a unique antimycobacterial "lasso" peptide.[1][2][3][4] Its complex, sterically constrained structure, while providing remarkable stability, can present significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Lariatin A, a unique antimycobacterial "lasso" peptide.[1][2][3][4] Its complex, sterically constrained structure, while providing remarkable stability, can present significant challenges in achieving adequate solubility for in-vitro and cell-based assays.[2][5] This guide is designed for researchers, scientists, and drug development professionals to provide a systematic, in-depth approach to overcoming these solubility hurdles.

Understanding the Challenge: The Structure of Lariatin A

Lariatin A is a bicyclic peptide with a distinctive "lasso" or "lariat-protoknot" structure.[1][5] This is formed by an isopeptide bond between the N-terminal Gly1 and the side chain of Glu8, creating a macrolactam ring. The C-terminal tail of the peptide then threads through this ring and is locked in place by bulky amino acid residues.[5] This conformation results in a rigid and proteolytically stable molecule, but also buries many of the polar, solubilizing groups, leading to a hydrophobic character and a tendency to aggregate in aqueous solutions.[1][6]

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common issues encountered when working with Lariatin A, providing explanations and step-by-step protocols to resolve them.

Q1: I'm just starting my experiments. What is the recommended initial solvent for Lariatin A?

Answer:

For a previously untested batch of Lariatin A, it is always best to start with the least harsh solvents and progressively move to stronger ones.

Recommended Starting Protocol:

  • Initial Test: Before dissolving the entire batch, test the solubility of a small aliquot.[7][8][9]

  • Sterile Deionized Water: Begin by attempting to dissolve the peptide in sterile, deionized water. Vortex and sonicate the sample to aid dissolution.[8][10] Sonication can help break up solid peptide particles and enhance solubilization.[11]

  • Aqueous Buffers: If water alone is insufficient, try a standard aqueous buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[12] The ionic strength of the buffer can sometimes improve solubility over deionized water.

If the peptide remains insoluble, as is often the case with hydrophobic peptides, you will need to proceed to the more advanced strategies outlined below.

Q2: Lariatin A is not dissolving in my aqueous buffer. What are my next steps?

Answer:

When aqueous buffers fail, a systematic approach involving co-solvents, pH adjustment, and solubilizing excipients is necessary. The following tiered strategy is recommended:

Organic co-solvents are often the first and most effective step for dissolving hydrophobic peptides.[7][8][10][11][12][13][14][15][16] They work by reducing the polarity of the solvent and disrupting the intermolecular hydrogen bonds that can lead to peptide aggregation.[11]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for hydrophobic peptides.[7][8][11][13] It is generally well-tolerated in cellular assays at final concentrations of 0.5-1%.[7][9][13]

  • Dimethylformamide (DMF): A suitable alternative to DMSO.[8][11]

  • Acetonitrile (ACN), Methanol, Ethanol, or Isopropanol: These can also be effective but may be more volatile.[7][8][11][15]

Step-by-Step Protocol for Using a Co-solvent:

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the lyophilized Lariatin A to create a concentrated stock solution.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Slowly add this concentrated stock solution dropwise to your stirred aqueous assay buffer to the final desired concentration.[9][10]

  • Crucially, monitor for precipitation. If the solution becomes cloudy, the solubility limit in that buffer has been exceeded.

Co-SolventTypical Starting ConcentrationNotes
DMSO100% for stock, dilute to <1% in assayCan be toxic to cells at higher concentrations.[8] Avoid for peptides with Cys or Met due to oxidation risk.[11][15]
DMF100% for stock, dilute as neededGood alternative to DMSO.
Acetonitrile (ACN)30-50% in water for stockVolatile, can be challenging to work with.[8]
Ethanol/Methanol30-50% in water for stockLess effective than DMSO for highly hydrophobic peptides.

The net charge of a peptide is highly dependent on the pH of the solution, which in turn significantly affects its solubility.[7][11][13] By adjusting the pH, you can ionize acidic or basic residues, increasing the peptide's polarity and its affinity for aqueous solvents.

Lariatin A Charge Profile:

To determine the theoretical isoelectric point (pI) of Lariatin A, an analysis of its amino acid sequence (GSQLVYREWVGHSNVIKP) is required.[17]

  • Basic Residues (positively charged at neutral pH): Arginine (R), Lysine (K), Histidine (H)

  • Acidic Residues (negatively charged at neutral pH): Glutamic Acid (E)

A precise calculation of the pI would require specialized software, but the presence of more basic than acidic residues suggests a basic pI. Therefore, dissolving Lariatin A in a slightly acidic buffer (pH 4-6) may improve solubility by protonating the basic residues and increasing the net positive charge.

Experimental Protocol for pH Optimization:

  • Prepare a series of small-volume buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Add a small, equal amount of Lariatin A to each buffer.

  • Vortex and sonicate all samples.

  • Visually inspect for the buffer in which the peptide is most soluble.

  • Important: Ensure the optimal pH for solubility is compatible with your assay system.

Surfactants can be highly effective in solubilizing hydrophobic molecules by forming micelles that encapsulate the non-polar regions of the peptide, presenting a hydrophilic exterior to the aqueous solvent.[18][19][20]

Surfactant TypeExamplesMechanism of Action
Non-ionic Tween® 20, Triton™ X-100Less denaturing, generally well-tolerated in biological assays.
Zwitterionic CHAPS, CHAPSOCan be more effective than non-ionic surfactants while still being relatively mild.
Ionic Sodium dodecyl sulfate (SDS)Highly effective but can denature proteins and may interfere with assays.[19]
Peptide Surfactants Ac-A6K-NH2Short, amphipathic peptides that can mimic traditional surfactants and have shown success in solubilizing membrane proteins.[18]

Recommendations:

  • Start with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) in your assay buffer.

  • If necessary, screen a panel of surfactants to find one that is both effective and compatible with your experimental setup.

Cyclodextrins:

These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][22] They can form inclusion complexes with hydrophobic molecules, like Lariatin A, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[23][24][25]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are often used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[] For larger molecules like peptides, γ-cyclodextrin may also be a suitable choice.[]

Chaotropic Agents:

Agents like urea or guanidine hydrochloride can be used as a last resort.[11][15] They work by disrupting the structure of water, which reduces the hydrophobic effect and can help to solubilize aggregated peptides. However, they are also potent denaturants and are often incompatible with biological assays.

Q3: How can I confirm that my Lariatin A is truly dissolved and not just suspended?

Answer:

This is a critical step for ensuring accurate and reproducible results.

Protocol for Verifying Dissolution:

  • After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Carefully collect the supernatant without disturbing any potential pellet.

  • Measure the absorbance of the supernatant at 280 nm (due to the presence of Tryptophan and Tyrosine in Lariatin A) to determine the concentration of the dissolved peptide.

  • If a pellet is visible, the peptide is not fully dissolved. The concentration in the supernatant represents the saturation solubility under those conditions. A clear solution with no pellet after centrifugation indicates complete dissolution.[7]

Visualizing the Troubleshooting Workflow

The following flowchart outlines the decision-making process for solubilizing Lariatin A.

G start Start: Lyophilized Lariatin A test_h2o Attempt to dissolve in Sterile H2O/Aqueous Buffer start->test_h2o check_sol_1 Is it soluble? test_h2o->check_sol_1 use_cosolvent Use Organic Co-solvent (e.g., DMSO) check_sol_1->use_cosolvent No success Success: Proceed to Assay check_sol_1->success Yes check_sol_2 Is it soluble? use_cosolvent->check_sol_2 adjust_ph Optimize pH check_sol_2->adjust_ph No check_sol_2->success Yes check_sol_3 Is it soluble? adjust_ph->check_sol_3 add_surfactant Add Surfactant (e.g., Tween-20) check_sol_3->add_surfactant No check_sol_3->success Yes check_sol_4 Is it soluble? add_surfactant->check_sol_4 use_excipient Use Advanced Excipient (e.g., Cyclodextrin) check_sol_4->use_excipient No check_sol_4->success Yes use_excipient->success Yes fail Insoluble: Re-evaluate strategy use_excipient->fail No G cluster_0 A) Peptide in Aqueous Buffer (Aggregation) cluster_1 B) With Co-solvent (e.g., DMSO) cluster_2 C) With Surfactant (Micelle Formation) P1 P P2 P P3 P P4 P P5 P S1 S S2 S S3 S P6 P M1 P6->M1 M2 P6->M2 M3 P6->M3 M4 P6->M4 M5 P6->M5 M6 P6->M6 M7 P6->M7 M8 P6->M8

Sources

Optimization

Technical Support Center: Enhancing the Stability of Lariatin A in Solution

Welcome to the technical support center for lariatin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for lariatin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving lariatin A. As a lasso peptide with a unique threaded structure, lariatin A possesses remarkable intrinsic stability.[1][2][3] However, like all peptides, its integrity in solution can be influenced by experimental conditions. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you maintain the stability and activity of lariatin A in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lariatin A and what makes it structurally unique?

Lariatin A is a cyclic peptide with a distinctive "lasso" structure. This architecture consists of an N-terminal macrolactam ring through which the C-terminal tail is threaded and sterically trapped.[4][5] This unique topology is stabilized by a network of internal hydrogen bonds, conferring significant resistance to thermal and enzymatic degradation compared to linear or simple cyclic peptides.[1][4][5]

Q2: How stable is lariatin A to proteases?

Lariatin A is exceptionally resistant to enzymatic degradation.[5] Early studies demonstrated its resistance to a variety of common proteases, including trypsin, chymotrypsin, and V8 protease.[6] This high stability is a direct result of its rigid, sterically hindered lasso structure which limits access of proteases to the peptide backbone.[7][8]

Q3: Can lariatin A degrade under any circumstances?

While highly stable, lariatin A is not completely immune to degradation. Prolonged exposure to harsh environmental conditions can potentially compromise its structure. Potential degradation pathways, common to peptides, include:

  • Hydrolysis: At extreme pH values (highly acidic or alkaline) and elevated temperatures, the amide bonds in the peptide backbone can be susceptible to hydrolysis.

  • Oxidation: Certain amino acid residues within lariatin A, such as histidine, tyrosine, and tryptophan, are susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.[2]

  • Deamidation: The asparagine residue in lariatin A could undergo deamidation to form aspartic or isoaspartic acid, which can alter the peptide's charge and conformation.[2][9]

Q4: What are the optimal storage conditions for lariatin A in solution?

For short-term storage (days to weeks), it is recommended to store lariatin A solutions at 2-8°C. For long-term storage, aliquoting the peptide solution and storing it at -20°C or -80°C is advisable to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles. The choice of buffer and pH is also critical (see Troubleshooting Guide).

Q5: How can I assess the stability of my lariatin A sample?

The stability of lariatin A can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate intact lariatin A from potential degradation products.[10][11] A decrease in the area of the main peak over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify lariatin A and its degradation products by their mass-to-charge ratio, providing more detailed information on the degradation pathways.[1][11]

Troubleshooting Guides

Issue 1: Loss of Lariatin A Activity in Biological Assays
Possible Cause Troubleshooting Steps & Scientific Rationale
Degradation due to inappropriate buffer pH. 1. Verify Buffer pH: Ensure the pH of your experimental buffer is within a stable range for peptides, typically between pH 5 and 7. Extreme pH values can accelerate hydrolysis of the peptide backbone.[12] 2. Buffer Selection: Use a well-characterized buffer system such as phosphate or citrate. The choice of buffer can influence peptide stability.[13]
Oxidation of susceptible amino acid residues. 1. Degas Buffers: To minimize dissolved oxygen, degas all buffers prior to use. 2. Avoid Metal Contamination: Use high-purity water and reagents to avoid metal ions that can catalyze oxidation. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) if metal contamination is suspected. 3. Add Antioxidants: For long-term experiments, the inclusion of antioxidants such as methionine or ascorbic acid can be beneficial.[13]
Adsorption to labware. 1. Use Low-Binding Tubes and Plates: Peptides can adsorb to the surfaces of plasticware. Utilize low-protein-binding microcentrifuge tubes and plates. 2. Include a Surfactant: A low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 can help prevent surface adsorption.[13]
Issue 2: Appearance of Additional Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps & Scientific Rationale
Chemical degradation (hydrolysis, deamidation, or oxidation). 1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of lariatin A to forced degradation conditions (e.g., acid, base, oxidation, heat).[9] The resulting chromatogram can help identify the nature of the unknown peaks in your experimental samples. 2. Optimize Storage and Handling: Review your storage and handling procedures. Ensure samples are stored at the correct temperature and protected from light. Prepare fresh solutions for critical experiments.
Sample Contamination. 1. Analyze Blank Samples: Run a blank injection (your experimental buffer without lariatin A) to check for contaminants from the solvent or system. 2. Use High-Purity Solvents: Ensure that the solvents used for your mobile phase and sample preparation are of high purity (e.g., HPLC or LC-MS grade).

Experimental Protocols

Protocol 1: General Procedure for Preparing Lariatin A Solutions
  • Select Appropriate Labware: Use low-protein-binding polypropylene or glass vials.

  • Choose a Suitable Buffer: A common starting point is 10 mM sodium phosphate buffer, pH 6.5.

  • Dissolve Lariatin A: Carefully weigh the lyophilized lariatin A and dissolve it in the chosen buffer to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Sterile Filtration (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Protocol 2: Stability Assessment of Lariatin A using RP-HPLC
  • Prepare Lariatin A Samples: Prepare solutions of lariatin A in the buffers and conditions you wish to test (e.g., different pH values, temperatures).

  • Set Up HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to elute lariatin A (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Inject Samples at Time Points: Inject an initial sample (t=0) and then inject samples at various time points (e.g., 1, 3, 7, 14 days) from your stability study.

  • Analyze Data: Monitor the peak area of the main lariatin A peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Data Summary

Table 1: General Recommendations for Enhancing Lariatin A Stability in Solution
ParameterRecommendationRationale
pH 5.0 - 7.5Minimizes acid- and base-catalyzed hydrolysis.[12]
Temperature 2-8°C (short-term), -20°C or -80°C (long-term)Reduces the rate of chemical degradation reactions.
Buffers Phosphate, CitrateProvide good buffering capacity in the recommended pH range.[13]
Excipients Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants.[13] Amino Acids (e.g., histidine, arginine): Can act as buffers and antioxidants.[13] Surfactants (e.g., Polysorbate 20): Prevent surface adsorption.[13]Enhance stability during storage and handling.
Light Exposure Minimize exposure to lightPrevents potential photodegradation of aromatic amino acid residues.

Visualizations

Diagram 1: Potential Degradation Pathways of Lariatin A

Potential Degradation Pathways of Lariatin A Lariatin_A Intact Lariatin A Hydrolysis Hydrolyzed Lariatin A (cleaved backbone) Lariatin_A->Hydrolysis Extreme pH, High Temperature Oxidation Oxidized Lariatin A (modified His, Tyr, Trp) Lariatin_A->Oxidation Oxidizing agents, Metal ions Deamidation Deamidated Lariatin A (Asn to Asp/isoAsp) Lariatin_A->Deamidation Alkaline pH, High Temperature Workflow for Lariatin A Stability Assessment start Prepare Lariatin A Solutions in Test Conditions incubate Incubate at Desired Temperatures start->incubate sample Collect Samples at Various Time Points incubate->sample hplc Analyze by RP-HPLC sample->hplc lcms Characterize Degradants by LC-MS (optional) hplc->lcms data Quantify Peak Area and Assess Degradation hplc->data end Determine Stability Profile data->end

Sources

Troubleshooting

Lariatin A Gene Cluster Expression: A Technical Support Guide for Researchers

This guide provides in-depth technical support for researchers and drug development professionals working on the heterologous expression of the lariatin A gene cluster. It is designed to address common challenges and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and drug development professionals working on the heterologous expression of the lariatin A gene cluster. It is designed to address common challenges and provide robust troubleshooting strategies to improve the efficiency of producing this promising anti-mycobacterial lasso peptide.

Introduction to Lariatin A and its Biosynthesis

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique "lasso" structure that confers remarkable stability and potent anti-mycobacterial activity.[1] It is produced by the Gram-positive bacterium Rhodococcus jostii. The biosynthetic gene cluster responsible for lariatin A production spans approximately 4.5 kb and consists of five open reading frames, larA to larE.[1]

The biosynthesis of lariatin A begins with the ribosomal synthesis of a precursor peptide, LarA. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified to form the final lariatin A molecule.[1] The maturation process is carried out by a suite of enzymes encoded by the lar gene cluster. A unique feature of the lariatin system is the "split" B enzyme, where the protease function is divided between two separate proteins, LarB1 and LarB2.[2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when attempting to express the lariatin A gene cluster in a heterologous host.

Q1: Why is my chosen heterologous host not producing any detectable lariatin A?

There are several potential reasons for a complete lack of lariatin A production. These can be broadly categorized as issues with transcription, translation, post-translational modification, or product stability.

  • Transcriptional Issues: The native promoters from Rhodococcus jostii may not be recognized efficiently by the transcriptional machinery of your chosen host, such as Streptomyces or E. coli. This is a common challenge when expressing genes from GC-rich organisms in different hosts.

  • Translational Problems: Codon usage bias between Rhodococcus and your heterologous host can lead to translational stalling and premature termination of protein synthesis.

  • Inefficient Post-Translational Modification: The complex series of post-translational modifications required to produce mature lariatin A may not be efficiently carried out in a heterologous host. The split B enzyme (LarB1 and LarB2) may not interact correctly, or the host may lack necessary co-factors.

  • Product Toxicity or Degradation: The produced lariatin A, or an intermediate in its biosynthesis, may be toxic to the heterologous host, leading to growth inhibition and selection against producing cells. Alternatively, the host's native proteases may degrade the precursor peptide or the final product.

Q2: Which heterologous host is recommended for expressing the lariatin A gene cluster?

While there is no universally successful heterologous host for lariatin A reported to date, members of the genus Streptomyces are generally considered promising candidates for expressing actinobacterial secondary metabolite gene clusters. Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus are well-characterized and genetically tractable hosts. They share a high GC content with Rhodococcus and possess a rich pool of precursors required for secondary metabolism.

It is important to note that attempts to express the lariatin A gene cluster in other Rhodococcus species have been unsuccessful, suggesting that even closely related hosts may not be suitable without significant engineering.[1]

Q3: What are the functions of the individual genes in the lariatin A cluster?

Understanding the role of each gene is crucial for targeted troubleshooting. The proposed functions are as follows:

GeneProposed Function
larAEncodes the 46-amino acid precursor peptide, which includes a leader peptide and the core peptide that is modified to become lariatin A.[1][5]
larBInitially annotated as a single gene, it is now understood that the B enzyme function is split. This designation is sometimes used to refer to the overall processing machinery. In more recent literature, the components are broken down further.
larB1 (formerly larC)A PqqD homologue that binds to the leader peptide of LarA, likely presenting it for further processing.[3][4] This protein is essential for lariatin production.[2][3]
larB2 (formerly larD)A cysteine protease that cleaves the leader peptide from the core peptide of LarA.[1]
larC (a proposed renaming in some literature refers to this as the cyclase)An ATP-dependent enzyme responsible for forming the macrolactam ring, a key feature of the lasso structure.
larEAn ABC transporter responsible for exporting the mature lariatin A out of the cell, which may also confer self-resistance to the producing organism.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific issues encountered during the heterologous expression of the lariatin A gene cluster.

Issue 1: Low or No Detectable Transcription of the lar Genes

If you suspect poor transcription is the bottleneck, replacing the native Rhodococcus promoters with well-characterized Streptomyces promoters is a primary strategy.

Workflow for Promoter Replacement

Promoter_Replacement_Workflow cluster_0 Design & Synthesis cluster_1 Recombineering cluster_2 Host Transformation & Verification P1 Select Strong Streptomyces Promoter P2 Design Primers with Homology Arms P1->P2 P3 Amplify Promoter Cassette via PCR P2->P3 R1 Introduce Cassette into E. coli with lar BGC P3->R1 R2 Select for Recombinants R1->R2 H1 Transfer Modified BGC to Streptomyces Host R2->H1 H2 Verify Integration via PCR & Sequencing H1->H2 H3 Assess Transcription with RT-qPCR H2->H3

Workflow for promoter replacement in the lariatin A gene cluster.

Detailed Protocol: Promoter Replacement via PCR-Targeted Recombineering

This protocol is adapted from the well-established method for gene replacement in Streptomyces.[6]

  • Select a suitable promoter: Choose a strong, constitutive promoter known to function well in your Streptomyces host. The table below provides a comparison of commonly used promoters.

    PromoterRelative Strength (Approx.)Host(s) of DemonstrationReference(s)
    stnYp~2.6-6.1x stronger than othersS. albus, S. coelicolor, S. lividans, S. venezuelae[7]
    kasOpHighS. coelicolor, S. venezuelae, S. avermitilis[8]
    SF14pHighS. coelicolor, S. venezuelae, S. avermitilis[8]
    ermEpModerate to HighWidely used in various Streptomyces species[8]
  • Design primers: Design forward and reverse primers with 5' extensions of ~40 nucleotides that are homologous to the regions immediately upstream and downstream of the native promoter you wish to replace in the lar gene cluster. The 3' ends of the primers should be complementary to your chosen promoter cassette.

  • Amplify the promoter cassette: Perform PCR using the designed primers and a template plasmid containing the desired Streptomyces promoter and a selectable marker (e.g., apramycin resistance).

  • Prepare the recombineering host: Use an E. coli strain (e.g., BW25113/pIJ790) that contains the λ Red recombination system and your lariatin A gene cluster on a suitable vector (e.g., a cosmid or BAC).

  • Electroporate the PCR product: Introduce the purified PCR product into electrocompetent E. coli cells from the previous step.

  • Select for recombinants: Plate the transformed cells on a medium containing the appropriate antibiotic to select for colonies where the native promoter has been replaced by the promoter cassette through homologous recombination.

  • Verify the recombinant plasmid: Isolate the plasmid from the selected colonies and verify the correct integration of the new promoter by PCR and sequencing.

  • Transfer to Streptomyces: Introduce the modified plasmid into your chosen Streptomyces host via conjugation or protoplast transformation.

  • Analyze gene expression: After culturing the recombinant Streptomyces strain, extract RNA and perform RT-qPCR on the lar genes to confirm successful transcription.

Issue 2: Poor Translation of lar Gene Transcripts

If transcription is confirmed but protein levels are low, codon usage bias is a likely culprit. Rhodococcus jostii has a high GC content, and its codon preferences may differ significantly from your Streptomyces host.

Strategy: Codon Optimization

Codon optimization involves synthesizing a new version of the gene(s) where rare codons are replaced with codons that are more frequently used in the expression host, without altering the amino acid sequence. This can significantly improve translation efficiency.

Example of Codon Optimization Impact on a GC-rich Gene in Streptomyces

GeneOriginal HostExpression HostFold Increase in Protein Expression after Codon OptimizationReference(s)
exo14 (exo-β-1,4-glucanase)Streptomyces sp.E. coli~13-fold[9]
endo13 (endo-β-1,3-glucanase)Streptomyces sp.E. coli~6.3-fold[9]

Note: While these examples are for expression in E. coli, similar principles apply when expressing between different actinobacterial species.

Recommended Approach:

  • Analyze codon usage: Use online tools or software to compare the codon usage of the lar gene cluster with that of your Streptomyces host.

  • Synthesize optimized genes: Synthesize codon-optimized versions of the key biosynthetic genes, particularly larA, larB1, larB2, and larC.

  • Construct new expression vectors: Replace the native genes in your expression construct with the codon-optimized versions.

  • Express and evaluate: Introduce the new construct into your Streptomyces host and compare protein expression levels and lariatin A production with the non-optimized version.

Issue 3: Insufficient Precursor Supply

The production of lariatin A, a peptide, is dependent on a sufficient supply of the constituent amino acids. The LarA precursor peptide sequence is: MNSQLVFTYRPVGEFAGSQAGYFGREWVGH SNVIKPGP.[3][5][10] The core peptide that forms lariatin A is derived from this precursor. The biosynthesis of these amino acids may be a rate-limiting step in a heterologous host that is not naturally adapted for high-level peptide production.

Strategies for Enhancing Precursor Supply:

  • Media Optimization: Supplement the growth medium with the amino acids that are abundant in the LarA precursor peptide, such as glycine, valine, and leucine.

  • Metabolic Engineering: Overexpress genes in your Streptomyces host that are involved in the biosynthesis of the required amino acids. For example, to increase the pool of branched-chain amino acids (valine, leucine, isoleucine), you could overexpress the ilv operon.

Issue 4: Product Toxicity

If you observe that your recombinant Streptomyces strain grows significantly slower than the wild-type, or if you see a decrease in cell viability over time, the expressed lariatin A or a biosynthetic intermediate may be toxic to the host.

Troubleshooting Product Toxicity:

  • Ensure the presence of the exporter gene: The larE gene encodes an ABC transporter that is proposed to export lariatin A. Ensure that this gene is present and expressed in your construct, as it may also provide self-resistance.

  • Use an inducible promoter: Instead of a constitutive promoter, use an inducible promoter system (e.g., the tipA promoter system in Streptomyces) to delay the expression of the lar gene cluster until the culture has reached a high cell density. This can mitigate the toxic effects on cell growth.

  • Directed evolution of the host: Subject your recombinant strain to serial passaging to select for mutants with increased tolerance to lariatin A.

Conclusion

Improving the efficiency of lariatin A gene cluster expression is a multifaceted challenge that requires a systematic and logical approach to troubleshooting. By addressing potential bottlenecks at the transcriptional, translational, and metabolic levels, researchers can significantly increase the chances of successfully producing this valuable anti-mycobacterial compound in a heterologous host. This guide provides a framework for these efforts, grounded in established scientific principles and experimental methodologies.

References

  • He, X., et al. (2023). Identification and characterization of a strong constitutive promoter stnYp for activating biosynthetic genes and producing natural products in streptomyces. AMB Express, 13(1), 69. Available at: [Link]

  • Chekan, J. R., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science, 2(10), 702-709. Available at: [Link]

  • Gust, B., et al. (2003). PCR-targeted Streptomyces gene replacement identifies a protein domain needed for biosynthesis of the sesquiterpene soil odor geosmin. Proceedings of the National Academy of Sciences, 100(4), 1541-1546. Available at: [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 29981. Available at: [Link]

  • Wang, W., et al. (2021). A Self-Sustained System Spanning the Primary and Secondary Metabolism Stages to Boost the Productivity of Streptomyces. ACS Synthetic Biology, 11(1), 325-334. Available at: [Link]

  • Gust, B., et al. (2002). PCR targeting system in Streptomyces coelicolor A3(2). John Innes Centre. Available at: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. Available at: [Link]

  • Gust, B., et al. (2004). Recombineering in Streptomyces coelicolor A3(2). John Innes Centre. Available at: [Link]

  • Sivakumar, N., et al. (2020). A Strategic Production Improvement of Streptomyces Beta Glucanase Enzymes with Aid of Codon Optimization and Heterologous Expression. Biosciences Biotechnology Research Asia, 17(3). Available at: [Link]

  • Wang, W., et al. (2013). An Engineered Strong Promoter for Streptomycetes. Applied and Environmental Microbiology, 79(14), 4484-4492. Available at: [Link]

  • Vodovar, N. (2006). Recombineering & Gap Repair Protocol. Institut Pasteur. Available at: [Link]

  • Gust, B., et al. (2002). PCR targeting system in Streptomyces coelicolor A3(2). John Innes Centre. Available at: [Link]

  • Chekan, J. R., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Central Science, 2(10), 702-709. Available at: [Link]

  • Chekan, J. R., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. ACS Publications. Available at: [Link]

  • Dietz, L. G., et al. (2014). Codon-Optimized Fluorescent Proteins Designed for Expression in Low-GC Gram-Positive Bacteria. Applied and Environmental Microbiology, 80(14), 4341-4351. Available at: [Link]

  • Chekan, J. R., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. PMC. Available at: [Link]

  • Maksimov, M. O., et al. (2012). Precursor-centric genome-mining approach for lasso peptide discovery. Proceedings of the National Academy of Sciences, 109(38), 15223-15228. Available at: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. Available at: [Link]

Sources

Optimization

Lariatin A Purification Support Center: Overcoming Protease Degradation

Welcome to the Technical Support Center for Lariatin A Purification. This guide is designed for researchers, scientists, and drug development professionals dealing with the extraction and purification of Lariatin A from...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lariatin A Purification. This guide is designed for researchers, scientists, and drug development professionals dealing with the extraction and purification of Lariatin A from Rhodococcus jostii K01-B0171. Here, we address the specific paradox of lasso peptide purification: while the mature peptide is highly resistant to proteases, its biosynthetic intermediates and unthreaded isomers are highly vulnerable.

The Protease Paradox in Lasso Peptides

Lariatin A is an 18-amino acid cyclic peptide with a unique "lasso" topology. It features an internal macrolactam ring formed between the α -amino group of Gly1 and the γ -carboxyl group of Glu8, with the C-terminal tail (Trp9-Pro18) threading through this ring[1]. This interlocked structure confers remarkable thermal and proteolytic stability[2].

However, significant yield losses during purification are often traced back to protease degradation . This occurs because:

  • Precursor Vulnerability: The linear precursor protein (LarA) is highly susceptible to non-specific cytosolic proteases upon cell lysis, before the split cysteine proteases (LarB1/LarB2) and macrolactam synthetase (LarC) can complete maturation[3],[4].

  • Conformational Unthreading: Harsh extraction solvents or excessive heat can induce the C-terminal tail to unthread from the ring, converting the protease-resistant lasso into a highly susceptible branched-cyclic isomer[2],[5].

Troubleshooting & FAQs

Q1: My Lariatin A yield is extremely low, and MS analysis shows truncated peptide fragments. Why is this happening if lasso peptides are protease-resistant?

Causality: You are likely degrading the unthreaded isomer or the linear precursor, not the mature lasso. While the mature lasso topology sterically blocks protease active sites, the linear LarA precursor and the unthreaded branched-cyclic isomers do not[2]. If your extraction protocol uses high heat (e.g., >60°C) or extreme pH to precipitate host proteins, you may be inducing the unthreading of the Trp9-Pro18 tail from the Gly1-Glu8 macrolactam ring[1],[5]. Once unthreaded, the exposed C-terminal tail is rapidly degraded by endogenous Rhodococcus exopeptidases. Solution: Maintain a strict cold chain (4°C) during cell lysis and clarification. Avoid thermal precipitation steps. Use mild, non-denaturing solvents (like methanol/water gradients) during early HP-20 resin chromatography.

Q2: How do I protect the LarA precursor during cell lysis to maximize the final yield of mature Lariatin A?

Causality: The biosynthesis of Lariatin A requires a split B-enzyme system (LarB1 and LarB2) to cleave the leader peptide from the core peptide[4]. If cells are lysed prematurely or harshly, the unprocessed LarA precursor is dumped into a homogenate full of aggressive host proteases, which outcompete the LarB1/B2 maturation machinery. Solution: Immediately upon lysis, introduce a broad-spectrum, EDTA-free protease inhibitor cocktail. Crucial Note: Do not use EDTA if you are relying on in vitro or delayed maturation, as the macrolactam synthetase (LarC) is an ATP-dependent enzyme that requires Mg2+ as a cofactor[4],[6].

Q3: How can I differentiate and separate the intact lasso Lariatin A from the protease-susceptible unthreaded isomer during RP-HPLC?

Causality: The intact lasso structure is more compact and possesses a different hydrophobic surface profile compared to the unthreaded branched-cyclic isomer, leading to distinct retention times on an ODS (C18) column[7]. Solution: Run a Carboxypeptidase Y (CPY) digestion assay on your HPLC fractions. CPY is an exopeptidase that sequentially removes amino acids from the C-terminus. The sterically locked lasso peptide is completely resistant to CPY, whereas the unthreaded isomer will be rapidly degraded[2]. This creates a self-validating feedback loop: if the fraction survives CPY treatment, it is the biologically active, intact lasso.

Experimental Protocols

Protocol 1: Optimized Lariatin A Extraction with Protease Protection

This protocol is designed to arrest endogenous protease activity while preserving the delicate threaded topology of Lariatin A.

Step-by-Step Methodology:

  • Harvest & Wash: Centrifuge the Rhodococcus jostii K01-B0171 culture broth at 6,000 × g for 15 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS (pH 7.4).

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, and 1X EDTA-free Protease Inhibitor Cocktail (e.g., Roche cOmplete™).

  • Cell Disruption: Resuspend the pellet in the lysis buffer. Perform cell lysis using a high-pressure homogenizer (e.g., French press) at 15,000 psi, maintaining the sample chamber at 4°C to prevent thermal unthreading.

  • Clarification: Centrifuge the lysate at 15,000 × g for 30 minutes at 4°C. Collect the supernatant.

  • Macroporous Resin Adsorption: Load the clarified supernatant onto a Diaion HP-20 column pre-equilibrated with water. Wash with 20% methanol to remove hydrophilic proteases and host proteins.

  • Elution: Elute the Lariatin A fraction using 80% methanol. Critical: Evaporate the methanol under reduced pressure at a temperature strictly below 40°C to prevent heat-induced unthreading.

Protocol 2: Carboxypeptidase Y (CPY) Structural Integrity Assay

This self-validating protocol confirms whether your purified Lariatin A has maintained its protease-resistant lasso topology or has degraded into the unthreaded isomer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 μ g of the purified Lariatin A HPLC fraction in 100 μ L of 50 mM sodium phosphate buffer (pH 6.5).

  • Enzyme Addition: Add 1 μ g of Carboxypeptidase Y (CPY) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 4 hours.

  • Reaction Termination: Quench the reaction by adding 10 μ L of 10% trifluoroacetic acid (TFA).

  • LC-MS Analysis: Analyze the quenched reaction via LC-MS.

    • Intact Lasso: A single mass peak corresponding to the full-length Lariatin A ( [M+H]+≈2051.08 )[1].

    • Unthreaded Isomer: Multiple lower-mass peaks indicating the sequential loss of C-terminal residues (e.g., loss of Pro18, Lys17, Ile16).

Quantitative Data Presentation

Table 1: Comparative Stability and Properties of Lariatin A Isoforms

Property / CharacteristicIntact Lasso Lariatin AUnthreaded Branched-Cyclic IsomerLinear Precursor (LarA)
Topology C-terminal tail threaded through Gly1-Glu8 ringC-terminal tail free, unthreadedCompletely linear, no macrolactam ring
Protease Resistance Highly Resistant (Steric lock)Highly Susceptible (Exposed tail)Highly Susceptible (Fully exposed)
CPY Assay Result No degradationSequential C-terminal degradationRapid total degradation
Edman Degradation Blocked (Modified N-terminus)Blocked (Modified N-terminus)Accessible N-terminus
Anti-mycobacterial Activity High (MIC: 0.39 μ g/mL against M. tb)Negligible / InactiveInactive

Visualizations

Biosynthetic Maturation & Protease Vulnerability

G LarA Linear Precursor (LarA) Highly Vulnerable LarB LarB1/B2 Cleavage (Leader Peptidase) LarA->LarB Processing Intermediate Core Peptide Vulnerable LarB->Intermediate LarC Macrolactam Synthetase (Cyclization) Intermediate->LarC ATP-dependent Mature Mature Lariatin A (Lasso Topology) Protease Resistant LarC->Mature Threading Unthreaded Unthreaded Isomer Protease Susceptible Mature->Unthreaded Heat/Solvent Stress

Caption: Biosynthetic maturation of Lariatin A highlighting points of protease vulnerability.

Optimized Purification Workflow

G Lysis Cell Lysis (4°C) + Protease Inhibitors Clarification Centrifugation Remove Cell Debris Lysis->Clarification HP20 Diaion HP-20 Resin Macroporous Adsorption Clarification->HP20 Supernatant Elution Methanol Elution (Keep < 40°C) HP20->Elution HPLC ODS RP-HPLC Isomer Separation Elution->HPLC Crude Extract CPY Carboxypeptidase Y Assay Validate Lasso Integrity HPLC->CPY Purified Fractions

Caption: Optimized Lariatin A purification workflow designed to minimize proteolytic degradation.

References

  • Iwatsuki, M., et al. "Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171." Journal of Antibiotics, 2007. URL: [Link]

  • Iwatsuki, M., et al. "Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure." Journal of the American Chemical Society, 2006. URL: [Link]

  • Inokoshi, J., et al. "Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171." Applied Microbiology and Biotechnology, 2012. URL: [Link]

  • Maksimov, M. O., et al. "Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA." ACS Central Science, 2016. URL: [Link]

  • Hegemann, J. D., et al. "Lasso Peptides: Heterologous Production and Potential Medical Application." Frontiers in Microbiology, 2020. URL: [Link]

Sources

Troubleshooting

Lariatin A Activity Assays: A Technical Support Guide for Researchers

Welcome to the technical support center for lariatin A activity assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent anti-mycobacterial lasso pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for lariatin A activity assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent anti-mycobacterial lasso peptide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning and field-proven insights to help you optimize your experiments and troubleshoot any challenges you may encounter. Lariatin A, with its unique lasso structure, offers remarkable stability, but its hydrophobic nature can present challenges in aqueous assay environments. This guide is structured to address these specific issues head-on, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about lariatin A and its activity assays.

Q1: What is lariatin A and what is its mechanism of action?

A1: Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP), specifically a lasso peptide, produced by the bacterium Rhodococcus sp. K01-B0171.[1] Its characteristic "lasso" structure, where the C-terminal tail is threaded through and locked into an N-terminal macrolactam ring, confers exceptional thermal and proteolytic stability.[2][3] Lariatin A exhibits potent and selective activity against mycobacteria, including Mycobacterium tuberculosis.[4][5] The precise mechanism of action is still under investigation, but it is understood to inhibit the biosynthesis of the mycobacterial cell wall.[6][7]

Q2: What is the primary in vitro assay to determine lariatin A activity?

A2: The primary and most common in vitro assay to quantify the antimicrobial efficacy of lariatin A is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] For lariatin A, this is typically performed using a broth microdilution method against a susceptible mycobacterial strain, such as Mycobacterium smegmatis or Mycobacterium tuberculosis.[4][5]

Q3: What are the key amino acid residues for lariatin A's activity?

A3: Structure-activity relationship (SAR) studies have identified several key residues crucial for the anti-mycobacterial activity of lariatin A. Notably, Tyr6, Gly11, and Asn14 are essential for its inhibitory function.[10][11] Additionally, Lys17 in the C-terminal tail has been shown to be critical for its anti-mycobacterial properties.[4] Understanding the importance of these residues can be vital when troubleshooting, as any degradation or modification of these sites could lead to a loss of activity.

Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Assays

This section provides a detailed troubleshooting guide for the most common issues encountered during lariatin A MIC assays.

Problem 1: High Variability or No Reproducibility in MIC Values

  • Potential Cause 1: Lariatin A Precipitation or Aggregation. Lariatin A, like many lasso peptides, has a significant number of hydrophobic residues, which can lead to poor solubility and aggregation in aqueous solutions like Mueller-Hinton Broth (MHB).[6][8] This effectively lowers the concentration of active, monomeric peptide, leading to artificially high and variable MIC values.

    • Solution:

      • Proper Solubilization of Lyophilized Peptide: Initially dissolve the lyophilized lariatin A in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[8][12] Subsequently, dilute this stock solution in the assay medium. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[12]

      • Sonication: After dilution, briefly sonicate the peptide solution to aid in dissolution and break up any small aggregates that may have formed.[8]

      • pH Adjustment: For basic peptides, dissolving in a slightly acidic solution can improve solubility. Conversely, acidic peptides may dissolve better in a slightly basic solution.[6]

  • Potential Cause 2: Adsorption of Lariatin A to Labware. Cationic and hydrophobic peptides can non-specifically bind to the surfaces of standard polystyrene microtiter plates and polypropylene tubes.[13] This loss of peptide from the solution will result in an overestimation of the MIC.

    • Solution:

      • Use Low-Binding Labware: Whenever possible, use low protein-binding polypropylene microtiter plates and tubes for preparing and performing the assay.[3]

      • Inclusion of a Carrier Protein: For cationic peptides, it is recommended to prepare serial dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[13] BSA can help to block non-specific binding sites on the labware, while the slightly acidic conditions can improve peptide solubility. However, be aware that BSA can sometimes reduce the activity of certain peptides, so its effect should be validated.[1]

Problem 2: No Inhibition of Mycobacterial Growth Observed

  • Potential Cause 1: Inactive Lariatin A. Improper storage or handling can lead to the degradation of the peptide.

    • Solution:

      • Proper Storage: Store lyophilized lariatin A at -20°C or -80°C. Once in solution, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.

      • Confirm Peptide Integrity: If you suspect degradation, it is advisable to confirm the integrity and concentration of your lariatin A stock using techniques like HPLC-MS.

  • Potential Cause 2: Incorrect Bacterial Inoculum Size. An excessively high concentration of bacteria can overwhelm the antimicrobial effect of the peptide, leading to apparent inactivity.

    • Solution:

      • Standardize Inoculum: Prepare the mycobacterial inoculum to a standardized concentration, typically by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then further diluted to achieve the desired final inoculum concentration in the assay wells (e.g., 5 x 10⁵ CFU/mL).[8]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Lariatin A

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for antimicrobial peptides.[8]

  • Preparation of Lariatin A Stock Solution: a. Allow the lyophilized lariatin A vial to come to room temperature. b. Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several colonies of the mycobacterial strain. b. Inoculate the colonies into an appropriate broth medium (e.g., Middlebrook 7H9 with appropriate supplements for M. tuberculosis or Mueller-Hinton Broth for M. smegmatis). c. Incubate until the culture reaches the mid-logarithmic growth phase. d. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. e. Dilute this adjusted suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Lariatin A: a. In a 96-well polypropylene microtiter plate, add 100 µL of assay broth to wells 2 through 11 of a single row. b. Prepare the highest concentration of lariatin A to be tested in well 1 by adding the appropriate amount of the DMSO stock solution to the assay broth (total volume 200 µL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well by pipetting up and down. Continue this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no lariatin A). Well 12 will contain 200 µL of uninoculated broth and serve as a sterility control.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. b. The final volume in these wells will be 200 µL. c. Cover the plate and incubate at the appropriate temperature and duration for the specific mycobacterial strain (e.g., 37°C for 18-24 hours for M. smegmatis, or longer for M. tuberculosis).

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of lariatin A in which there is no visible bacterial growth. b. Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that shows significant growth inhibition compared to the growth control.

Protocol 2: L,D-Transpeptidase (Ldt) Inhibition Assay (Conceptual Framework)

As lariatin A is a putative inhibitor of cell wall synthesis, a direct enzyme inhibition assay can provide mechanistic insights. This is a conceptual protocol based on established methods for LDT inhibitors.[14][15]

  • Expression and Purification of Mycobacterial LDT: a. Clone and express a mycobacterial LDT (e.g., Ldt_Mt2 from M. tuberculosis) in a suitable expression system like E. coli. b. Purify the recombinant enzyme using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Assay Principle: a. This assay measures the ability of lariatin A to inhibit the LDT-catalyzed cross-linking of a synthetic peptide substrate. A common method involves a fluorescently labeled substrate.

  • Assay Procedure: a. Prepare a reaction buffer (e.g., phosphate or Tris buffer at a physiological pH). b. In a microplate, combine the purified LDT enzyme, the fluorescently labeled peptide substrate, and varying concentrations of lariatin A. c. Include controls with no inhibitor (maximum enzyme activity) and no enzyme (background fluorescence). d. Incubate the reaction at 37°C for a predetermined time. e. Stop the reaction and measure the fluorescence signal. A decrease in signal in the presence of lariatin A indicates inhibition of the LDT. f. Calculate the IC₅₀ value, which is the concentration of lariatin A required to inhibit 50% of the enzyme's activity.

Data Presentation

ParameterRecommended ConditionRationale
Lariatin A Solvent 100% DMSO for stockMaximizes solubility of the hydrophobic peptide.[8][12]
Assay Labware Low-binding polypropyleneMinimizes non-specific adsorption of the peptide.[13]
Bacterial Inoculum 5 x 10⁵ CFU/mLStandardized concentration for reproducible MIC results.[8]
Assay Medium Cation-adjusted Mueller-Hinton BrothStandard medium for antimicrobial susceptibility testing.
Additives (Optional) 0.01% Acetic Acid, 0.2% BSACan improve solubility and reduce non-specific binding of cationic peptides.[13]

Visualizations

Lariatin A Mechanism of Action (Hypothesized)

LariatinA_Mechanism cluster_cell Inside Mycobacterium LariatinA Lariatin A LDT L,D-Transpeptidase (Ldt) LariatinA->LDT inhibits Mycobacterium Mycobacterium Cell CellWall Cell Wall Synthesis (Peptidoglycan) CellWall->LDT essential enzyme Growth Bacterial Growth & Survival LDT->Growth enables

Caption: Hypothesized mechanism of lariatin A inhibiting mycobacterial cell wall synthesis.

Experimental Workflow for Lariatin A MIC Assay

MIC_Workflow start Start prep_peptide Prepare Lariatin A Stock (in DMSO) start->prep_peptide prep_bacteria Prepare Mycobacterial Inoculum (0.5 McFarland) start->prep_bacteria serial_dilute Serial Dilution of Lariatin A in Microplate prep_peptide->serial_dilute inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate serial_dilute->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the MIC of lariatin A.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Isca Biochemicals. [Link]

  • Hug, I., et al. (2025). The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile. bioRxiv. [Link]

  • Melo, M. N., et al. (2012). Investigating the antimicrobial peptide 'window of activity' using cationic lipopeptides with hydrocarbon and fluorinated tails. International Journal of Antimicrobial Agents, 40(1), 39-45. [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3931-3940. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 30375. [Link]

  • Spryn, M., & Tilocca, B. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PubMed. [Link]

  • Kiessling, L. L., et al. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society, 126(49), 15974-15975. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]

  • Kumar, S., et al. (2020). Structure-Based Design of Small Peptide Ligands to Inhibit Early-Stage Protein Aggregation Nucleation. ACS Chemical Neuroscience, 11(10), 1461-1472. [Link]

  • Iwatsuki, M., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2888-2890. [Link]

  • Kiessling Lab. (n.d.). Identification of Inhibitors for UDP-Galactopyranose Mutase. [Link]

  • Vincent, S. P., et al. (2014). Synthesis of a Novel UDP-carbasugar as UDP-galactopyranose Mutase Inhibitor. Organic Letters, 16(9), 2474-2477. [Link]

  • Sahoo, H., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Cellular and Molecular Life Sciences, 79(11), 565. [Link]

  • Royal Society of Chemistry. (n.d.). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. [Link]

  • Spryn, M., & Tilocca, B. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Mercer, D. K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 349. [Link]

  • Kiessling, L. L., et al. (2004). Identification of inhibitors for UDP-galactopyranose mutase. PubMed. [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics, 60(6), 347-353. [Link]

  • Fakhar, Z., et al. (2019). Inhibition mechanism of L,D-transpeptidase 5 in presence of the β-lactams using ONIOM method. Journal of Molecular Graphics and Modelling, 88, 221-230. [Link]

  • Park, Y., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 62(4), e02023-17. [Link]

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Le, T. B., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. International Journal of Molecular Sciences, 24(22), 16323. [Link]

  • Torrent, M., et al. (2015). Predicting the Minimal Inhibitory Concentration for Antimicrobial Peptides with Rana-Box Domain. Journal of Chemical Information and Modeling, 55(10), 2169-2176. [Link]

  • DiCaprio, A. J., et al. (2020). Heterologous and in vitro reconstitution of fuscanodin, a lasso peptide from Thermobifida fusca. Journal of Biological Chemistry, 295(4), 1019-1028. [Link]

  • Jantakee, K., et al. (2022). The investigation of antibacterial properties of peptides and protein hydrolysates derived from serum of Asian water monitor (Varanus salvator). PLoS ONE, 17(1), e0262444. [Link]

  • Hug, I., et al. (2025). The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile. bioRxiv. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486-7491. [Link]

  • JHWCR. (2026). Peptidoglycan-Mimetic Inhibitors of D,D- and L,D- Transpeptidases: Mechanistic Design Principles and Translational Barriers in t. Journal of Health, Wellness and Community Research, 4(3), 1252. [Link]

  • Saeloh, D., et al. (2023). Mechanisms of Antimicrobial Peptides from Bagasse against Human Pathogenic Bacteria. International Journal of Molecular Sciences, 24(5), 4441. [Link]

  • Kim, H. K., et al. (2003). Antibacterial activities of peptides designed as hybrids of antimicrobial peptides. Journal of Peptide Science, 9(6), 393-400. [Link]

  • Stankiewicz, M., et al. (2022). The l,d-Transpeptidase LdtAb from Acinetobacter baumannii Is Poorly Inhibited by Carbapenems and Has a Unique Structural Architecture. ACS Infectious Diseases, 8(9), 1856-1868. [Link]

  • Kumar, A., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology, 14(11), 2415-2423. [Link]

Sources

Optimization

Lariatin A Antimicrobial Assays: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Lariatin A. As a highly constrained lasso peptide produced by Rhodococcus jostii K01-B0171, Lariatin A exhibits potent antimycobacterial properties[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lariatin A. As a highly constrained lasso peptide produced by Rhodococcus jostii K01-B0171, Lariatin A exhibits potent antimycobacterial properties[1][2]. However, its unique structural topology—featuring a macrolactam ring and a threaded C-terminal tail[3]—imparts extreme hydrophobicity and specific physicochemical behaviors that frequently cause inconsistencies in Minimum Inhibitory Concentration (MIC) assays.

This guide is engineered for application scientists and drug development professionals. It bypasses superficial fixes to address the root mechanistic causes of assay failure, providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow for MIC Inconsistencies

Follow this logical decision tree to isolate the variables confounding your Lariatin A MIC readouts.

MIC_Troubleshooting Start Inconsistent MIC for Lariatin A? CheckSol Is the peptide fully dissolved in stock? Start->CheckSol FixSol Use 100% DMSO/MeOH Purge with inert gas CheckSol->FixSol No CheckMedia Is Tween 80 strictly at 0.05% in 7H9? CheckSol->CheckMedia Yes FixSol->CheckMedia FixMedia Adjust Tween 80 Prevents micelle sequestration CheckMedia->FixMedia No CheckPlastic Are you using standard polystyrene plates? CheckMedia->CheckPlastic Yes FixMedia->CheckPlastic FixPlastic Switch to NBS plates (Non-Binding Surface) CheckPlastic->FixPlastic Yes CheckInoculum Is inoculum verified via OD600 and CFU? CheckPlastic->CheckInoculum No FixPlastic->CheckInoculum FixInoculum Filter clumps (5µm) Standardize to 5x10^5 CFU/mL CheckInoculum->FixInoculum No Success Reliable MIC Readout (e.g., 0.39 µg/mL for M. tb) CheckInoculum->Success Yes FixInoculum->Success

Workflow for diagnosing and resolving Lariatin A MIC inconsistencies.

Core Troubleshooting Guides & FAQs

Q1: Why are my Lariatin A MIC values against Mycobacterium tuberculosis fluctuating wildly between technical replicates? Mechanistic Cause: The primary driver of intra-assay variability with lasso peptides is non-specific adsorption to the assay vessel. Lariatin A is a highly constrained, hydrophobic molecule. When standard, untreated polystyrene 96-well plates are used, the peptide rapidly adsorbs to the plastic walls. This drastically lowers the effective concentration of the peptide in the aqueous phase, leading to artificially high MICs (false resistance). Resolution: Switch immediately to Non-Binding Surface (NBS) microtiter plates or polypropylene plates. Additionally, ensure your media contains a carrier protein (such as the 5% Bovine Serum Albumin provided in the standard 10% ADC enrichment supplement) to competitively block any remaining non-specific binding sites[4].

Q2: I am observing precipitation when diluting my Lariatin A stock into the assay media. How do I fix this? Mechanistic Cause: Lariatin A is sparingly soluble in aqueous solutions[5]. If the peptide is introduced into the Middlebrook 7H9 broth too rapidly or at too high of a concentration, it will nucleate and precipitate out of solution. Resolution: Always prepare the primary stock solution in 100% DMSO or Methanol (purged with inert gas to prevent oxidation)[5]. Perform your serial dilutions in the organic solvent first, and then spike these into the aqueous broth. Ensure the final concentration of DMSO/MeOH in the assay well does not exceed 1-2%, as higher concentrations will independently inhibit mycobacterial growth.

Q3: Does the concentration of Tween 80 in the media affect Lariatin A activity? Mechanistic Cause: Yes, significantly. Mycobacteria possess mycolic acid-rich cell walls that cause severe clumping in liquid culture. Tween 80 is a non-ionic surfactant used to maintain homogenous single-cell suspensions. However, because Lariatin A is amphiphilic, high concentrations of Tween 80 (>0.1%) can sequester the peptide within micelles, rendering it unavailable to bind to the bacterial target. Conversely, too little Tween 80 (<0.02%) leads to bacterial clumping, reducing the exposed cell surface area and artificially inflating the MIC. Resolution: Strictly maintain Tween 80 at exactly 0.05% (v/v) in Middlebrook 7H9 broth[4].

Q4: Why is the MIC of Lariatin A higher in Agar Dilution compared to Liquid Microdilution? Mechanistic Cause: Historical data shows Lariatin A exhibits an MIC of 3.13 µg/mL against M. smegmatis via agar dilution, but significantly more potent activity (0.39 µg/mL) against M. tuberculosis via liquid microdilution[1][2]. The rigid, bulky lasso structure of Lariatin A experiences hindered diffusion through the agar polymer matrix, reducing the localized concentration of the drug that reaches the bacterial colonies. Resolution: For accurate, highly reproducible quantification of lasso peptide potency, liquid microdilution is the gold standard and should be used exclusively.

Standardized Self-Validating Protocol: Liquid Microdilution for Lariatin A

To eliminate inconsistencies, this protocol incorporates internal controls to verify both peptide solubility and bacterial homogeneity.

Materials Required:

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin Dextrose Catalase) and 0.05% Tween 80[4].

  • Non-Binding Surface (NBS) 96-well microplates.

  • Lariatin A stock (10 mg/mL in 100% DMSO, stored at -20°C)[5].

  • Resazurin (Alamar Blue) reagent (0.01% aqueous solution).

Step-by-Step Methodology:

  • Inoculum Standardization: Grow the mycobacterial strain in 7H9/ADC/Tween 80 broth until mid-log phase (OD600 ≈ 0.4 - 0.8).

  • De-clumping & Inoculum Prep: Pass the culture through a 5 µm syringe filter to remove residual clumps. Adjust the supernatant to a final inoculum of 5×105 CFU/mL.

    • Self-Validation Step 1 (Retrospective CFU Plating): Because mycobacteria are prone to clumping, OD600 is an unreliable standalone metric. Plate a 10-fold dilution series of your inoculum on 7H10 agar to retrospectively confirm the exact CFU count, validating the MIC denominator.

  • Drug Dilution: In a separate polypropylene plate, prepare a 2-fold serial dilution of Lariatin A in 100% DMSO.

  • Media Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of 7H9 media in the NBS 96-well assay plate. (Final DMSO concentration = 2%).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well. (Total well volume = 200 µL).

  • Incubation: Seal the plate with a gas-permeable membrane to prevent evaporation. Incubate at 37°C (72-120 hours for slow growers like M. tuberculosis, 24-48 hours for M. smegmatis)[4].

  • Readout: Add 20 µL of Resazurin (0.01%) to each well. Incubate for an additional 16 hours.

    • Self-Validation Step 2 (Metabolic Readout): Relying purely on visual turbidity is subjective, especially if peptide precipitation occurs. Resazurin provides a binary, metabolism-dependent color change (blue = dead/inhibited, pink = viable). The MIC is defined as the lowest concentration of Lariatin A that prevents the color change from blue to pink.

Quantitative Data Reference: Established Lariatin A MIC Values

Use this table to benchmark your internal assay performance against established literature values. Deviations of more than 2-fold from these benchmarks suggest an assay parameter (e.g., plastic binding, solvent crash) requires immediate troubleshooting.

OrganismStrainAssay MethodMIC ValueReference
Mycobacterium tuberculosisH37RvLiquid Microdilution0.39 µg/mL (0.2 µM)[1][2][6]
Mycobacterium smegmatisATCC 607Agar Dilution3.13 µg/mL (3.0 µM)[1][2][6]
Mycobacteroides abscessusClinical IsolateLiquid Microdilution1.56 µg/mL[4]
Mycobacterium avium-Liquid Microdilution0.78 µg/mL[7]

Sources

Troubleshooting

methods for refolding and maturing recombinant lariatin A

A Guide to Successful Refolding and Maturation Welcome to the technical support center for the recombinant production of lariatin A. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Successful Refolding and Maturation

Welcome to the technical support center for the recombinant production of lariatin A. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of expressing, refolding, and maturing this unique lasso peptide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common hurdles and achieve a high yield of active, correctly folded lariatin A.

Introduction: The Challenge of the Lasso Fold

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent antimycobacterial activity.[1] Its defining feature is a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and locked within a macrolactam ring formed between the N-terminal Glycine (Gly1) and the side chain of a Glutamic acid (Glu8).[2][3] This intricate topology confers remarkable stability against proteases and harsh chemical conditions but also presents significant challenges for recombinant production.[4]

Unlike proteins that fold based solely on their primary sequence, lariatin A requires a series of enzymatic steps for its maturation. When the precursor peptide, LarA, is overexpressed in common hosts like E. coli, it often misfolds and accumulates in insoluble inclusion bodies. The challenge, therefore, is twofold: first, to recover the precursor peptide from these aggregates into a soluble, folded state (refolding), and second, to ensure the necessary enzymatic machinery is present and active to process it into the mature, lasso-structured lariatin A (maturation).

This guide will walk you through these distinct but interconnected processes, providing the causal logic behind our recommended protocols and troubleshooting steps.

Section 1: Understanding Lariatin A Biosynthesis

Successful maturation of recombinant lariatin A is impossible without understanding its natural biosynthetic pathway. The process is governed by a dedicated gene cluster, larABCDE.[5] The key steps involve the ribosomal synthesis of a precursor peptide, LarA, which consists of an N-terminal "leader" sequence and a C-terminal "core" sequence that will become the final lariatin A. This precursor is then recognized and modified by a cascade of maturation enzymes.

Key Biosynthetic Players:

  • LarA: The precursor peptide. Its leader sequence is crucial for recognition by the maturation enzymes.[6]

  • LarB/LarD: These are the maturation enzymes. They function to first cleave the leader peptide and then catalyze the formation of the critical isopeptide bond between Gly1 and Glu8 to form the macrolactam ring.[7] The threading of the tail through the ring is thought to occur before the ring is sealed.[8]

  • LarE: An ABC transporter responsible for exporting the mature peptide.[7]

The following diagram illustrates the simplified workflow for lariatin A maturation.

LariatinA_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Maturation larA_gene larA gene ribosome Ribosome larA_gene->ribosome Transcription & Translation precursor Precursor Peptide (LarA) [Leader-Core] ribosome->precursor enzymes Maturation Enzymes (LarB, LarD) precursor->enzymes Recognition & Processing mature_lariatin Mature Lariatin A (Lasso Fold) enzymes->mature_lariatin Cleavage & Cyclization

Caption: Simplified biosynthetic pathway of Lariatin A.

Section 2: Troubleshooting Guide for Production & Refolding

This section addresses common issues encountered during the expression and refolding of the lariatin A precursor peptide (LarA).

Expression & Solubility Issues

Q1: My recombinant LarA expression is very low or non-existent. What can I do?

A1: Low expression is a common issue in recombinant protein production.[9] The cause can range from codon bias to protein toxicity.

  • Codon Optimization: The larA gene is from Rhodococcus, which may have a different codon usage pattern than your expression host (e.g., E. coli). Synthesize a gene with codons optimized for your host to improve translational efficiency.

  • Promoter Strength & Toxicity: A very strong promoter can lead to high levels of transcription and translation that overwhelm the cell's machinery, leading to truncated products or toxicity.[10] If you suspect toxicity, switch to a more tightly regulated or weaker promoter system (e.g., pBAD instead of a strong T7 promoter) to lower the expression rate.[10]

  • Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) slows down protein synthesis. This can reduce metabolic load on the host and give the nascent peptide more time to fold correctly, potentially increasing the soluble fraction and reducing toxicity.[10]

Q2: My LarA precursor is expressed, but it's all in insoluble inclusion bodies. How do I get soluble protein?

A2: Inclusion body formation is the most common challenge. These are dense aggregates of misfolded protein.[11] While sometimes viewed as a problem, they can also be an advantage as they protect the protein from proteolysis and offer a highly concentrated starting point for purification. The goal is to solubilize these aggregates and then refold the protein.

  • Optimize Expression Conditions: As with low expression, lowering the induction temperature and using a less potent inducer concentration can significantly increase the proportion of soluble protein.

  • Co-expression with Chaperones: Molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in proper protein folding and prevent aggregation. Co-expressing these can sometimes increase the soluble yield.[10]

  • Fusion Tags: Using a highly soluble fusion partner like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can enhance the solubility of the target protein.[10] These tags can be cleaved off after purification.

Inclusion Body Solubilization & Refolding

Q3: I've isolated the inclusion bodies, but now I'm seeing aggregation as soon as I try to remove the denaturant. Why is this happening and how can I stop it?

A3: This is the most critical step and the most common point of failure. When you remove the denaturant (like Guanidine HCl or Urea), the protein's hydrophobic residues, which were exposed to the solvent, are now exposed to each other. If the protein doesn't quickly find its correct intramolecular contacts, it will make intermolecular contacts, leading to aggregation.[12]

  • The Problem: Rapid denaturant removal shocks the protein, favoring aggregation over correct folding.

  • The Solution: Control the Environment. The key is to create a refolding buffer environment that disfavors aggregation and promotes proper folding.

    • Protein Concentration: Keep the protein concentration low (typically < 0.1 mg/mL) during refolding to reduce the chances of intermolecular collisions.

    • Refolding Additives: These are crucial. L-Arginine is the most common and effective additive; it acts to suppress aggregation by interacting with exposed hydrophobic patches on folding intermediates.[12] Other additives like sugars (sucrose, sorbitol) or polyethylene glycol (PEG) can also help stabilize the native state.[12][13]

    • Redox System (If Applicable): While lariatin A is a Class II lasso peptide with no disulfide bonds, if you are working with a variant that includes engineered cysteines, a redox shuffling system (e.g., a glutathione-based system like GSH/GSSG) is essential to ensure correct disulfide bond formation.[8][12]

    • Gradual Denaturant Removal: Instead of a single rapid dilution, use stepwise dialysis or on-column refolding to remove the denaturant slowly, giving the protein more time to find its correct conformation.[12]

Q4: My refolding yield is very low. How can I optimize the process?

A4: Low yield means that while you may have prevented catastrophic aggregation, a large fraction of the protein is still misfolded. This requires a systematic optimization of your refolding buffer.

  • Screening Buffer Conditions: The optimal refolding condition is highly protein-dependent.[14] You must screen different parameters.

    • pH: The pH of the buffer should ideally be far from the protein's isoelectric point (pI) to promote electrostatic repulsion between molecules.

    • L-Arginine Concentration: Test a range of L-Arginine concentrations, typically from 0.4 M to 1.0 M.

    • Temperature: Refolding is often performed at low temperatures (4-10°C) to slow down the aggregation kinetics.

  • Use a Design of Experiment (DoE) Approach: For systematic optimization, a response surface methodology can efficiently screen multiple additives and conditions (e.g., pH, L-Arginine concentration, and a detergent like SDS) to find the optimal combination for maximal refolding yield.[13]

Maturation Issues

Q5: I have soluble, refolded LarA precursor, but when I add the maturation enzymes, I don't get any mature lariatin A. What's wrong?

A5: This indicates a failure in the enzymatic processing step. Assuming your enzymes are active, the issue likely lies with the substrate (the refolded LarA).

  • Incorrect Precursor Conformation: Even if the LarA is soluble, it may not be in the correct conformation to be recognized by the LarB/LarD enzymes. The leader peptide must be accessible and properly presented.[6] Try refolding under a different set of conditions to see if you can attain a more "native-like" unfolded state.

  • Essential Residues are Mutated: The biosynthesis and maturation of lariatin A are highly sensitive to specific amino acid residues. Mutational analysis has shown that Gly1, Arg7, Glu8, and Trp9 are essential for maturation and production.[4][5] If your construct has altered any of these residues, the maturation machinery may fail to process the precursor.

  • Inhibitors in your Buffer: Ensure that your final refolded LarA solution is free of inhibitors that could affect enzyme activity. For example, high concentrations of denaturants or certain detergents carried over from the solubilization step can inactivate the maturation enzymes. Buffer exchange your refolded protein into the optimal enzyme reaction buffer before starting the maturation reaction.

Section 3: Experimental Protocols & Workflows

Here we provide standardized, step-by-step protocols for the key stages of lariatin A precursor recovery and refolding.

Refolding Workflow Diagram

Refolding_Workflow start E. coli Culture Expressing LarA harvest Cell Harvest & Lysis start->harvest centrifuge1 Centrifugation harvest->centrifuge1 isolate_ib Isolate & Wash Inclusion Bodies (IBs) centrifuge1->isolate_ib Collect Pellet solubilize Solubilize IBs in Denaturant (e.g., 6M GdnHCl) isolate_ib->solubilize centrifuge2 Clarify by Centrifugation solubilize->centrifuge2 refold Refolding Step centrifuge2->refold Collect Supernatant purify Purification (e.g., IMAC, SEC) refold->purify end Soluble, Refolded LarA (Ready for Maturation) purify->end

Caption: General workflow for recovering recombinant LarA.

Protocol 1: On-Column Refolding of His-tagged LarA

This method is highly recommended as it immobilizes the protein on a chromatography resin, which keeps individual molecules separated during the critical denaturant removal step, thereby minimizing aggregation.[15]

  • Inclusion Body Solubilization: Resuspend the washed inclusion body pellet in 10 mL of Binding Buffer per gram of cell paste. Stir for 60 minutes at room temperature.

  • Clarification: Centrifuge the suspension at >15,000 x g for 30 minutes at 4°C to pellet any insoluble material. Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration: Equilibrate a Ni-NTA column (e.g., HisTrap FF) with 5-10 column volumes (CV) of Binding Buffer .

  • Protein Binding: Load the clarified supernatant onto the equilibrated column.

  • Wash Step: Wash the column with 10 CV of Binding Buffer to remove any non-specifically bound proteins.

  • On-Column Refolding: Wash the column with a linear gradient from 100% Binding Buffer to 100% Refolding Buffer over 20 CV. This gradually removes the denaturant.

  • Elution: Elute the refolded protein with Elution Buffer . Collect fractions and analyze by SDS-PAGE.

Buffer ComponentBinding BufferRefolding BufferElution Buffer
Buffer 20 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.0
Salt 0.5 M NaCl0.5 M NaCl0.5 M NaCl
Denaturant 6 M Guanidine HClNoneNone
Imidazole 20 mM20 mM500 mM
Additive None0.5 M L-Arginine0.5 M L-Arginine

Section 4: Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between "refolding" and "maturation" for lariatin A? A: This is a critical distinction. Refolding is a physical process. It refers to taking the denatured, linear LarA precursor peptide from solubilized inclusion bodies and guiding it into a soluble, non-aggregated state. The goal is to produce a conformation that is competent for enzymatic activity. Maturation is a biochemical, enzymatic process. It involves the specific actions of the Lar enzymes to cleave the leader peptide and form the isopeptide bond, creating the final, topologically unique lasso structure.[7] You must successfully refold before you can mature.

Q: Can lariatin A be produced by direct chemical synthesis? A: While solid-phase peptide synthesis can produce the linear 18-amino acid core peptide, achieving the correct threaded topology without the aid of the biosynthetic enzymes is exceptionally challenging.[6] The enzymatic process is believed to thread the tail before ring closure, overcoming a significant energetic barrier that is difficult to replicate chemically.[8]

Q: Which amino acids are most critical for lariatin A's activity? A: Structure-activity relationship studies have identified several key residues. Tyr6, Gly11, and Asn14 are crucial for the antimycobacterial activity itself.[5][16] Additionally, residues at positions 15, 16, and 18 are important for enhancing the activity.[5] Lys17, in particular, has been shown to be essential.[5]

Q: How can I verify that my final product has the correct lasso structure? A: Verifying the lasso topology is non-trivial.

  • Mass Spectrometry (MS): High-resolution MS can confirm the correct mass, which indicates the leader peptide has been cleaved and the cyclization (dehydration) has occurred.

  • Protease Resistance: A key characteristic of lasso peptides is their high resistance to proteolysis.[4] A simple assay comparing the digestion of your putative lariatin A to a linear control peptide of the same sequence can provide strong evidence for the locked structure.

  • Nuclear Magnetic Resonance (NMR): The definitive method is 2D NMR spectroscopy, which can be used to solve the three-dimensional structure and unambiguously show the threaded topology, as was done in the original structure elucidation.[2]

References

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available from: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available from: [Link]

  • Ogata, H., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available from: [Link]

  • Zong, C., et al. (2025). Lasso Peptides—A New Weapon Against Superbugs. Molecules. Available from: [Link]

  • Das, S., & Majumder, S. (2026). Progress and Challenges in the Biosynthesis and Chemical Synthesis of Lasso Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Cheung-Lau, J. C., et al. (2019). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. Biochemistry. Available from: [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, Novel Anti-mycobacterial Peptides with a Lasso Structure, Produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics. Available from: [Link]

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available from: [Link]

  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of Antibiotics. Available from: [Link]

  • Inokoshi, J., et al. (2016). 3D structure of lariatin A.: Surface model (A) and stick model (B) are shown here. Purple color shows three amino acid residues (Tyr6, Gly11 and Asn14). ResearchGate. Available from: [Link]

  • Pan, S. J., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology. Available from: [Link]

  • Inokoshi, J., et al. (2016). Structures of lariatins A and B. ResearchGate. Available from: [Link]

  • Biomatik. (2022). Recombinant Protein Production: Challenges and Opportunities. Biomatik. Available from: [Link]

  • GE Healthcare. (n.d.). Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein. Cytiva. Available from: [Link]

  • Tsumoto, K., et al. (2012). Refolding Technology for scFv Using a New Detergent, N-Lauroyl-L-glutamate and Arginine. International Journal of Molecular Sciences. Available from: [Link]

  • Future Market Peaks. (2024). Production of Recombinant Proteins: Techniques, Challenges, and Future Directions. Future Market Peaks. Available from: [Link]

  • Aragen Bioscience. (n.d.). Aragen's Solutions for Mitigating Challenges in Recombinant Protein Production. Aragen Bioscience. Available from: [Link]

  • Shokri, A., et al. (2016). Optimization of Buffer Additives for Efficient Recovery of hGM-CSF from Inclusion Bodies Using Response Surface Methodology. Avicenna Journal of Medical Biotechnology. Available from: [Link]

  • Kolisnychenko, V., et al. (2018). Experimental optimization of protein refolding with a genetic algorithm. Scientific Reports. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Antimicrobial Potency of Lariatin A Derivatives

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for researchers engaged in the development of lariatin A derivatives. This guide is designed to provide expert-driven, ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers engaged in the development of lariatin A derivatives. This guide is designed to provide expert-driven, actionable insights to navigate the common challenges encountered during the design, synthesis, and testing of these potent antimicrobial peptides. Our goal is to explain the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity and validated protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental workflow.

Q1: My purified lariatin A derivative shows significantly reduced or a complete loss of antimicrobial activity compared to the wild type. What went wrong?

A: A loss of activity is most commonly traced back to modifications of amino acid residues that are structurally or functionally essential.

  • Causality: The antimicrobial function of lariatin A is not uniformly distributed across its structure. Specific residues are critical for maintaining the three-dimensional fold required for target interaction. Structure-activity relationship (SAR) studies have definitively identified Tyr6, Gly11, and Asn14 as indispensable for its anti-mycobacterial activity.[1][2][3] The aromatic side chain at position 6 (tyrosine) and the specific conformations enforced by Gly11 and Asn14 are thought to be directly involved in binding to the molecular target.[1][4] Furthermore, Lys17, located in the C-terminal tail, has been identified as essential for activity, with its positively charged side chain likely playing a key role in target interaction.[5][6]

  • Troubleshooting Steps:

    • Verify Modified Positions: Confirm that your mutations did not target Tyr6, Gly11, Asn14, or Lys17. Any substitution at these sites is expected to be detrimental to the peptide's function.[3][5]

    • Structural Analysis: If possible, perform NMR or other structural analyses to confirm that the global "lasso" fold is maintained. The unique threaded structure of lariatin A is key to its stability and activity.[7][8] An unintended disruption to this fold, even from a distal mutation, could inactivate the molecule.

    • Check for Aggregation: Peptide aggregation can mask active sites and lead to a false-negative result. Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the monodispersity of your purified derivative.

    • Re-evaluate Purification Protocol: Ensure that your purification buffers or methods (e.g., extreme pH, organic solvents) have not irreversibly denatured the peptide, even though lasso peptides are known for their high stability.[1][7]

Q2: I am unable to produce or purify my lariatin A variant from our recombinant expression system. What is the likely cause?

A: Failure to produce lariatin A variants is often linked to the disruption of residues required by the biosynthetic machinery for maturation.

  • Causality: Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][9] Its maturation from a linear precursor peptide into the final, folded lasso structure requires a series of enzymatic steps.[10] Mutational analyses have revealed that four specific amino acid residues—Gly1, Arg7, Glu8, and Trp9—are essential for this maturation and production process.[1][3][4] Gly1 and Glu8 are directly involved in the formation of the macrolactam ring, the foundational feature of the structure.[1]

  • Troubleshooting Steps:

    • Confirm Mutagenesis Site: Double-check your sequence data to ensure you have not inadvertently altered the codons for Gly1, Arg7, Glu8, or Trp9.

    • Analyze Precursor Peptide: If your analytical methods allow, attempt to detect the linear precursor peptide (LarA) in cell lysates. Its presence, in the absence of the mature product, would strongly suggest a failure in the post-translational modification steps.

    • Optimize Expression Conditions: Standard protein expression troubleshooting applies. Verify promoter induction, optimize temperature and incubation times, and confirm the health of your host strain (e.g., Rhodococcus jostii).[1]

    • Codon Usage: Ensure the codons used for your substituted amino acid are optimized for your expression host, as rare codons can lead to truncated translation or low yield.

Q3: My minimum inhibitory concentration (MIC) results for the same derivative are highly variable and not reproducible. How can I improve my assay?

A: The physicochemical properties of peptides necessitate specialized antimicrobial susceptibility testing (AST) protocols. Standard methods used for small-molecule antibiotics are often unsuitable.[11][12]

  • Causality: Cationic and amphipathic peptides like lariatin A derivatives can non-specifically adsorb to surfaces, particularly the polystyrene used in standard 96-well microtiter plates.[7] This sequestration of the peptide from the test medium leads to an artificially high and variable MIC value. Furthermore, the activity of many antimicrobial peptides is highly sensitive to the ionic strength, pH, and presence of divalent cations in the growth medium.[13]

  • Solution: Adopt a Validated Peptide AST Protocol.

    • Use Polypropylene Plates: Switch from polystyrene to polypropylene 96-well plates to minimize peptide adsorption.[7]

    • Use Recommended Media and Diluents: Use Mueller-Hinton Broth (MHB) for the assay. Prepare peptide stock solutions and serial dilutions in a slightly acidic buffer containing a carrier protein, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent loss of peptide to tube and tip surfaces.[7]

    • Accurately Quantify Peptide Stock: Do not rely on spectrophotometric measurements (e.g., A280) alone. Use amino acid analysis or a validated HPLC-based method to determine the precise concentration of your active peptide stock.

    • Standardize Inoculum: Prepare the bacterial inoculum precisely as specified in standard protocols (e.g., CLSI guidelines) to a final concentration of ~5 x 10^5 CFU/mL in the wells.

    • Control for Assay Conditions: Ensure consistent pH, incubation time, and temperature across all experiments. When comparing derivatives, always include the wild-type lariatin A as a positive control in the same experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for lariatin A?

A: The precise molecular target of lariatin A is still under investigation. However, based on its selective and potent activity against mycobacteria, it is strongly suggested that the target is a component of the unique mycobacterial cell wall.[8][14] The C-terminal tail of the peptide is known to be critical for its activity, suggesting this region is directly involved in target binding.[5] Unlike other lasso peptides that are known to inhibit RNA polymerase or protein synthesis, lariatin A's mechanism appears to be distinct.[15]

Q2: Which amino acid positions should I target to rationally design derivatives with enhanced antimicrobial potency?

A: Based on comprehensive SAR studies, the C-terminal tail is the primary region for modifications aimed at enhancing potency. Specifically, residues at positions 15, 16, and 18 are critical for modulating and enhancing the anti-mycobacterial activity of lariatin A.[1][3] For example, substitutions such as V15A/I16A and P18A have been explored to understand their impact on activity.[2] While Lys17 is essential for function, substitutions at this position (e.g., K17R) can also be investigated to fine-tune the charge and interaction potential of the peptide.[2][5]

Q3: What are the primary challenges in translating a potent lariatin A derivative into a therapeutic drug?

A: While lariatin A's stability is a major advantage, its development faces challenges common to all antimicrobial peptides (AMPs).[16][17] These include:

  • Pharmacokinetics and Stability: While the lasso structure provides high resistance to proteases, in vivo stability in plasma and other biological fluids must be thoroughly evaluated.[18]

  • Toxicity and Selectivity: A key challenge is ensuring the derivative remains highly selective for microbial targets while exhibiting low toxicity to human cells.[19] Any modification must be evaluated for its effect on hemolysis and cytotoxicity.

  • Cost of Goods: The production of complex peptides, whether by recombinant expression or solid-phase synthesis, is significantly more expensive than for traditional small-molecule antibiotics, which can be a barrier to commercialization.[17]

  • Predictive Value of In Vitro Assays: MIC values obtained in standard laboratory media may not accurately predict efficacy in a complex in vivo infection environment, which may contain high salt concentrations or host factors that can inhibit peptide activity.[20]

Section 3: Data Summary & Key Residues

The following table summarizes the known roles of key amino acid residues in lariatin A, providing a quick reference for your design strategy.

Residue Position(s)Role in Lariatin A FunctionImpact of MutationSource(s)
Gly1, Arg7, Glu8, Trp9 Essential for Biosynthesis & MaturationAbolishes peptide production[1][3][4]
Tyr6, Gly11, Asn14 Essential for Core Antimicrobial ActivityAbolishes antimicrobial activity[1][2][3]
Lys17 Essential for Antimicrobial ActivityAbolishes antimicrobial activity[5][6]
Positions 15, 16, 18 Potency Enhancement & ModulationCan increase or decrease antimicrobial activity[1][3]

Section 4: Key Experimental Protocols

Protocol: Modified Broth Microdilution MIC Assay for Lariatin A Derivatives

This protocol is adapted from methodologies designed specifically for cationic antimicrobial peptides to ensure reproducibility and accuracy.[7]

Materials:

  • Sterile, 96-well polypropylene, round-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Peptide Diluent: 0.01% (v/v) acetic acid, 0.2% (w/v) bovine serum albumin (BSA).

  • Bacterial strain of interest (e.g., Mycobacterium smegmatis).

  • Sterile polypropylene tubes for dilutions.

  • Accurately quantified peptide stock solution.

Methodology:

  • Inoculum Preparation: a. From a fresh culture plate, inoculate the test organism into MHB and incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the logarithmic growth phase. b. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. This is your working inoculum.

  • Peptide Dilution Series: a. Perform all peptide dilutions in polypropylene tubes. b. Create a 2x concentrated serial dilution of your lariatin A derivative in the Peptide Diluent. For example, if your final desired concentrations are 128, 64, 32... µg/mL, your 2x dilution series will be 256, 128, 64... µg/mL. c. Always include a "no peptide" control (Peptide Diluent only).

  • Plate Setup: a. Add 50 µL of MHB to each well of the 96-well polypropylene plate. b. Add 50 µL of each 2x concentrated peptide dilution to the corresponding wells. You now have 100 µL in each well at the final desired (1x) peptide concentration. c. Add 50 µL of the working inoculum (1 x 10^6 CFU/mL) to each well. The final volume will be 150 µL, and the final bacterial concentration will be ~3.3 x 10^5 CFU/mL. d. Include a sterility control well (MHB only) and a growth control well (MHB + inoculum, no peptide).

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate at 37°C for 18-24 hours (or the appropriate time for the specific mycobacterial strain).

  • Reading the MIC: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the organism. b. Results can be read by eye or with a microplate reader measuring absorbance at 600 nm.

Section 5: Visualizing Workflows and Concepts

The following diagrams illustrate key processes and relationships in the development of lariatin A derivatives.

cluster_0 Design & Synthesis cluster_1 Production & Purification cluster_2 Activity Assessment cluster_3 Analysis A 1. Identify Target Residues (e.g., Pos. 15, 16, 18) B 2. Generate Variant (Site-Directed Mutagenesis or Solid-Phase Synthesis) A->B C 3. Recombinant Expression or Chemical Synthesis B->C D 4. Purify Derivative (e.g., HPLC) C->D E 5. Perform Modified MIC Assay D->E F 6. Determine MIC Value E->F G 7. Cytotoxicity Assay (e.g., Hemolysis, MTT) E->G H 8. Compare Potency & Toxicity to Wild Type F->H G->H I Lead Candidate? H->I

Caption: Workflow for Enhancing Lariatin A Antimicrobial Potency.

cluster_0 Residue Functions LariatinA Lariatin A Biosynthesis Biosynthesis & Maturation (Gly1, Arg7, Glu8, Trp9) LariatinA->Biosynthesis Required For Activity Core Activity (Tyr6, Gly11, Asn14, Lys17) LariatinA->Activity Depends On Potency Potency Enhancement (Pos. 15, 16, 18) LariatinA->Potency Modulated By

Caption: Lariatin A Structure-Activity Relationship Map.

References

  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports. Available at: [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology.
  • Chen, C.H., & Lu, T.K. (2020). Development and Challenges of Antimicrobial Peptides for Therapeutic Applications. Antibiotics. Available at: [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
  • Inokoshi, J., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PubMed. Available at: [Link]

  • Chen, C.H., & Lu, T.K. (2020). Development and challenges of antimicrobial peptides for therapeutic applications. dspace.mit.edu. Available at: [Link]

  • Miyano, T., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters.
  • Mercer, D.K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Hancock, R.E.W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Available at: [Link]

  • Rolnik, K., et al. (2023). Antimicrobial Peptides: Challenging Journey to the Pharmaceutical, Biomedical, and Cosmeceutical Use. MDPI. Available at: [Link]

  • Mercer, D.K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PMC. Available at: [Link]

  • Wiegand, I., et al. (2019). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. PMC. Available at: [Link]

  • Mercer, D.K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PubMed. Available at: [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production.
  • Mylonakis, E., et al. (2024). Antimicrobial peptides and proteins against drug-resistant pathogens. PMC. Available at: [Link]

  • Lariocidin. (n.d.). Wikipedia.
  • Iwatsuki, M., et al. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. PubMed. Available at: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. JACS.
  • Iwatsuki, M., et al. (2007). Lariatins, Novel Anti-mycobacterial Peptides with a Lasso Structure, Produced by Rhodococcus jostii K01-B0171.
  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. ACS Publications. Available at: [Link]

  • Zhu, S., et al. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. PubMed. Available at: [Link]

  • Miyano, T., et al. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. PubMed. Available at: [Link]

  • Clark, K.A., et al. (2016). Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide for Drug Development Professionals

An In-Depth Comparative Analysis of the Antimycobacterial Activities of Lariatin A and Lariatin B Introduction: Unveiling the Lariatins, Novel Lasso Peptides with Antimycobacterial Potential Tuberculosis (TB) remains a f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Antimycobacterial Activities of Lariatin A and Lariatin B

Introduction: Unveiling the Lariatins, Novel Lasso Peptides with Antimycobacterial Potential

Tuberculosis (TB) remains a formidable global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] In the ongoing search for such compounds, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lasso peptides has emerged as a promising source of inspiration.[2] Lariatins A and B, isolated from the soil bacterium Rhodococcus sp. K01-B0171, are exemplary members of this family.[3][4] These peptides are characterized by a unique, sterically constrained "lasso" structure, where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.[1][3] This distinctive topology confers remarkable stability against proteases, a highly desirable trait for therapeutic peptides.[1]

This guide provides a comprehensive comparison of the biological activities of lariatin A and lariatin B, focusing on their well-documented antimycobacterial properties. We will delve into their structural nuances, present comparative experimental data, and provide detailed protocols for assessing their activity, offering a critical resource for researchers in the field of infectious disease and drug development.

Structural Comparison: A Tale of Two Peptides

The fundamental difference between lariatin A and lariatin B lies in their primary amino acid sequence and length. Lariatin A is a cyclic peptide composed of 18 amino acids, while lariatin B contains 20.[1] The additional two residues in lariatin B are a Glycine-Proline (Gly-Pro) dipeptide, inserted into the C-terminal "tail" region of the lariatin A sequence.[3] Both peptides share the same 8-residue N-terminal ring, formed by an isopeptide bond between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of a Glutamic acid residue at position 8 (Glu8).[1][3]

The stability and rigid conformation endowed by the lasso architecture are believed to be crucial for the biological activities of both molecules.[1]

G cluster_0 Lariatin A (18 aa) cluster_1 Lariatin B (20 aa) cluster_diff Key Structural Difference Ring_A Ring (Gly1-Glu8) Tail_A Tail (Trp9-...-Lys-Pro18) Ring_A->Tail_A C-terminal tail threads through ring Tail_B Tail (Trp9-...-Lys-Gly-Pro-...-Pro20) Ring_B Ring (Gly1-Glu8) Ring_B->Tail_B C-terminal tail threads through ring Difference Lariatin B contains an additional Gly-Pro dipeptide in its tail

Caption: Structural difference between Lariatin A and B.

Comparative Analysis of Antimycobacterial Activity

The primary biological activity reported for lariatins A and B is their inhibitory effect against mycobacteria. Comparative studies have consistently shown that lariatin A is a more potent inhibitor than lariatin B against Mycobacterium smegmatis, a commonly used, non-pathogenic model organism for Mycobacterium tuberculosis.[1][3][4] Furthermore, lariatin A demonstrates significant activity against the pathogenic M. tuberculosis, highlighting its therapeutic potential.[4][5][6]

The precise mechanism of action for the lariatins remains to be fully elucidated, though evidence suggests their target may be associated with the mycobacterial cell wall.[3] This is distinct from other antimycobacterial lasso peptides like lassomycin, which targets the ATP-dependent protease ClpC1P1P2.[7] The reduced activity of lariatin B suggests that the insertion of the Gly-Pro dipeptide in the tail region may alter the peptide's conformation in a way that hinders its interaction with the molecular target.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for lariatin A and lariatin B against key mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
Lariatin A Mycobacterium smegmatis3.13[1][3][4]
Lariatin B Mycobacterium smegmatis6.25[1][3][4]
Lariatin A Mycobacterium tuberculosis0.39[4][5][6]

Note: Lower MIC values indicate higher potency.

Experimental Protocol: Broth Microdilution MIC Assay for Lariatins

To ensure the trustworthiness and reproducibility of the activity data, a standardized experimental protocol is essential. The broth microdilution method is a gold standard for determining the MIC of antimicrobial compounds. This protocol is a self-validating system as it includes positive (no drug) and negative (no bacteria) controls.

Causality Behind Experimental Choices:
  • Choice of Media: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) provides the necessary nutrients for the optimal growth of mycobacteria. The inclusion of a surfactant like Tween 80 prevents the clumping of mycobacterial cells, ensuring a uniform suspension for accurate inoculation.

  • Serial Dilution: A two-fold serial dilution series allows for the precise determination of the MIC value across a clinically relevant concentration range.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific McFarland turbidity standard (typically 0.5), which corresponds to a known concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL). This ensures that the results are consistent and comparable across different experiments.

  • Incubation: Mycobacteria are slow-growing organisms, requiring extended incubation periods (days to weeks) at 37°C to allow for sufficient growth in the control wells.

  • Visual Endpoint: The MIC is determined by visual inspection for the lowest concentration that completely inhibits bacterial growth, indicated by the absence of turbidity.

G prep Prepare Lariatin Stock Solutions serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prep->serial_dilute add_inoculum Inoculate Wells with Bacterial Suspension serial_dilute->add_inoculum inoculum Prepare & Standardize Mycobacterial Inoculum inoculum->add_inoculum controls Include Positive (bacteria, no drug) & Negative (media only) Controls add_inoculum->controls incubate Incubate Plate at 37°C controls->incubate read Visually Inspect for Turbidity & Determine MIC incubate->read

Sources

Comparative

Unlocking Antimycobacterial Lasso Peptides: A Comparative Guide to Lariatin A and Lassomycin

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely bottlenecked global infectious disease management[1]. To combat this, researchers are...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely bottlenecked global infectious disease management[1]. To combat this, researchers are increasingly turning to ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically lasso peptides [2]. Characterized by a highly stable, threaded macrolactam ring that confers exceptional thermal and proteolytic resistance, these molecules offer entirely novel pharmacological scaffolds[2].

This guide provides an in-depth technical comparison of two premier antimycobacterial lasso peptides—Lariatin A and Lassomycin —analyzing their structural topologies, divergent mechanisms of action, and the experimental workflows required to evaluate them.

Structural Topologies and Physicochemical Profiles

Despite both belonging to the lasso peptide family, Lariatin A and Lassomycin exhibit distinct structural and physicochemical properties that dictate their target interactions. Lariatin A is an 18-amino acid peptide featuring an 8-residue macrolactam ring formed between the N-terminal Gly1 and the sidechain of Glu8, with its C-terminal tail threading through this ring[3]. Conversely, Lassomycin is a 16-amino acid peptide characterized by a highly basic profile and an unusual structural fold[1].

Quantitative Data Comparison
PropertyLariatin ALassomycin
Microbial Source Rhodococcus jostii K01-B0171[3]Lentzea kentuckyensis[1]
Peptide Length 18 amino acids[3]16 amino acids[1]
Ring Size 8 residues (Gly1-Glu8)[3]8 residues (putative)
Physicochemical Profile Uncharged/Hydrophobic tail[3]Highly basic[1]
MIC (M. tuberculosis) 0.39 µg/mL[4]0.8 – 3.0 µg/mL[1]
Primary Target Putative Cell Wall Biosynthesis[3]ClpC1 ATPase Complex[1]

Divergent Mechanisms of Action (MoA)

The true therapeutic value of these peptides lies in their completely orthogonal mechanisms of action, which bypass existing resistance cassettes.

Lariatin A: Lariatin A exhibits narrow-spectrum activity, selectively inhibiting mycobacteria without affecting other Gram-positive or Gram-negative pathogens[4]. Its phenotypic inhibition profile closely mirrors that of first-line drugs isoniazid and ethambutol[3]. Because these drugs inhibit mycolic acid and arabinogalactan synthesis respectively, it is strongly hypothesized that Lariatin A's molecular target lies within the mycobacterial cell wall biosynthetic machinery[3][4].

Lassomycin: Lassomycin operates via a highly characterized, uncoupled mechanism. It specifically binds to the acidic N-terminal domain (NTD) of the ClpC1 ATPase complex—an essential mycobacterial enzyme responsible for protein degradation when complexed with the ClpP1P2 protease[1][5]. Lassomycin binding drastically stimulates ATP hydrolysis but uncouples it from ClpP1P2-catalyzed protein breakdown[1]. This forces the bacteria into a state of lethal ATP depletion while simultaneously halting essential protein turnover[1][6].

MoA Mtb Mycobacterium tuberculosis (Pathogen) LariatinA Lariatin A (18-aa Lasso Peptide) Lassomycin Lassomycin (16-aa Lasso Peptide) TargetA Cell Wall Biosynthesis (Putative Target) LariatinA->TargetA Phenotypic similarity to Isoniazid TargetB ClpC1 ATPase Complex (N-Terminal Domain) Lassomycin->TargetB Binds Acidic Pocket MechA Inhibition of Mycolic Acid / Arabinosyl Transferase Pathways TargetA->MechA MechB Uncoupled ATP Hydrolysis & Halted Proteolysis TargetB->MechB Activates ATPase, Blocks ClpP1P2 Outcome Bactericidal / Bacteriostatic Cell Death MechA->Outcome MechB->Outcome

Mechanistic divergence between Lariatin A and Lassomycin in Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights

Understanding the causality behind peptide modifications is critical for lead optimization.

  • Lariatin A: Enzymatic hydrolysis using carboxypeptidase P to create C-terminal truncations revealed that Lys17 is absolutely essential for antimicrobial activity[7]. Molecular dynamics simulations explain this causality: Lys17 forms a dynamic salt bridge with the C-terminal Pro18, which locks the threaded tail in its bioactive conformation[7]. Additional mutational screening confirmed that residues Tyr6, Gly11, and Asn14 are also indispensable for target engagement[4].

  • Lassomycin: The basic nature of Lassomycin is not incidental; it is the primary driver of target affinity. Crystallographic data of the MtClpC1 NTD complexed with Lassomycin shows that the peptide's positively charged guanidium groups interact directly with an acidic pocket formed by Gln17, Arg21, and Pro79 of MtClpC1[8].

Experimental Workflows for Lasso Peptide Evaluation

To objectively evaluate novel lasso peptides against these benchmarks, researchers must employ self-validating assay systems. Below are the gold-standard protocols for determining efficacy and validating the ClpC1 target mechanism.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mycobacteria naturally clump in liquid culture, rendering standard optical density (OD600) readings highly variable and unreliable. REMA utilizes resazurin, an oxidation-reduction indicator. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct, quantifiable readout of viability independent of cell clumping.

  • Preparation: Culture M. tuberculosis (or M. smegmatis for BSL-2 screening) in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6).

  • Dilution: Dilute the culture to a final inoculum of 5×105 CFU/mL.

  • Treatment: In a 96-well plate, perform 2-fold serial dilutions of the lasso peptide (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Self-Validation Controls: Include Rifampicin as a positive bactericidal control, and a drug-free well as a maximum reduction baseline.

  • Incubation: Incubate plates at 37°C for 5 days (for M. tuberculosis).

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color change.

Protocol 2: ClpC1-ClpP1P2 Coupled ATPase and Proteolysis Assay

Causality: Because Lassomycin uncouples ATPase activity from proteolysis[1], a dual-readout system is required to prove this specific MoA. ATP hydrolysis is measured via a malachite green assay (detecting free inorganic phosphate), while proteolysis is simultaneously tracked using a fluorogenic substrate.

  • Complex Assembly: Reconstitute recombinant MtClpC1, MtClpP1, and MtClpP2 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

  • Substrate Addition: Add 2 mM ATP and the fluorogenic peptide substrate Suc-LY-AMC.

  • Peptide Introduction: Introduce Lassomycin (or the test peptide) at varying concentrations (0.1 µM to 10 µM).

  • Self-Validation Controls: Use Cyclomarin A as a contrasting control (which over-activates both ATPase and proteolysis)[8], and a vehicle-only negative control.

  • Dual Readout:

    • Proteolysis: Continuously monitor AMC fluorescence (Ex 340 nm / Em 440 nm) over 60 minutes.

    • ATPase: Aliquot samples at 15-minute intervals, quench with malachite green reagent, and measure absorbance at 620 nm to quantify free phosphate.

  • Data Interpretation: A validated Lassomycin-like uncoupler will show a dose-dependent spike in phosphate release alongside a complete flatline in AMC fluorescence[1].

Workflow Phase1 1. Antimycobacterial Screening REMA MIC Assay Phase2 2. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Phase1->Phase2 Active Hits (MIC < 10 µg/mL) Branch1 Target: Cell Wall (e.g., Lariatin A) Phase2->Branch1 Branch2 Target: ClpC1 Protease (e.g., Lassomycin) Phase2->Branch2 Assay1 Macromolecular Synthesis Assay (Radiolabeled Precursors) Branch1->Assay1 Assay2 Coupled ATPase/Proteolysis Assay (Fluorogenic Substrates) Branch2->Assay2 Phase3 3. WGS of Resistant Mutants & Structure-Activity Relationship (SAR) Assay1->Phase3 Assay2->Phase3

Step-by-step experimental workflow for evaluating novel antimycobacterial lasso peptides.

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Validation

comparative analysis of lariatin A and microcin J25 structures

Title: Unraveling the Knots: A Comparative Structural and Mechanistic Analysis of Lasso Peptides Lariatin A and Microcin J25 As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unraveling the Knots: A Comparative Structural and Mechanistic Analysis of Lasso Peptides Lariatin A and Microcin J25

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of stabilizing peptide drug candidates against proteolytic degradation. Ribosomally synthesized and post-translationally modified peptides (RiPPs)—specifically lasso peptides—offer a masterclass in evolutionary molecular engineering. By threading their C-terminal tail through an N-terminal macrolactam ring, these molecules achieve extraordinary thermal and proteolytic stability.

This guide provides an in-depth comparative analysis of two archetypal Class II lasso peptides: Microcin J25 (MccJ25) and Lariatin A . By dissecting their structural topologies, mechanisms of action, and the self-validating experimental workflows used to characterize them, we can extract actionable insights for rational drug design.

Structural Architecture: A Comparative Analysis

Both MccJ25 and Lariatin A belong to the Class II lasso peptide family, meaning their topology is maintained solely by steric hindrance rather than covalent disulfide bonds. The defining feature is an 8-residue macrolactam ring formed by an isopeptide bond between the N-terminal Gly1 α-amino group and the side-chain γ-carboxyl group of Glu8 1. Despite this shared foundation, their spatial folding diverges significantly.

  • Microcin J25 (MccJ25): Produced by Escherichia coli, this 21-amino acid peptide features a long loop and a short threaded tail. The tail (Tyr9-Gly21) passes through the ring, with only a few residues (Phe19-Gly21) physically traversing the macrolactam structure 2. The topology is kinetically trapped by two bulky "steric lock" residues, Phe19 and Tyr20, which straddle the ring and prevent unthreading 1. Furthermore, MccJ25 possesses an additional antiparallel β-sheet between Val10-Gly11 and Pro15-Ile16 2.

  • Lariatin A: Isolated from Rhodococcus jostii, this 18-amino acid peptide features a short loop and a long threaded tail. A remarkable seven residues (His12-Pro18) pass through the ring structure 2. While it lacks the extensive secondary β-sheet network of MccJ25, it maintains a small antiparallel β-sheet between Tyr6-Arg7 and His12-Ser13 3.

Despite these differences, the root-mean-square deviation (RMSD) between the backbone atoms of their ring structures is a mere 1.74 Å, indicating a highly conserved macrolactam folding mechanism across divergent bacterial species 2.

Quantitative Structural Comparison
FeatureMicrocin J25 (MccJ25)Lariatin A
Origin Species Escherichia coliRhodococcus jostii K01-B0171
Total Length 21 amino acids18 amino acids
Macrolactam Ring 8 residues (Gly1-Glu8)8 residues (Gly1-Glu8)
Threaded Tail Length Short (Phe19-Gly21 pass through)Long (His12-Pro18 pass through)
Steric Locks Phe19, Tyr20Bulky C-terminal residues
Secondary Structure Antiparallel β-sheet (Val10-Gly11 / Pro15-Ile16)Small antiparallel β-sheet (Tyr6-Arg7 / His12-Ser13)
Biosynthetic Machinery mcjABCD operonlarA, larB1/larB2 (split), larE

Mechanisms of Action & Target Specificity

The structural divergence in the loop and tail regions directly dictates the biological targets of these peptides.

MccJ25 is a potent inhibitor of Gram-negative bacteria. It functions by binding deep within the secondary channel of the bacterial DNA-dependent RNA polymerase (RNAP) [[4]](). By lodging itself here, MccJ25 sterically blocks the folding of the RNAP trigger-loop, which is an essential conformational step for efficient nucleotide catalysis during transcription 4.

Conversely, Lariatin A exhibits highly specific bactericidal activity against Mycobacterium species, including M. tuberculosis [[5]](). While its exact intracellular target is still being elucidated, rigorous structure-activity relationship (SAR) studies have proven that the C-terminal tail is the primary pharmacophore. Specifically, the Lys17 residue is absolutely essential; truncating the tail or mutating this residue abolishes its anti-mycobacterial activity entirely 6.

MoA MccJ25 Microcin J25 (21 aa, E. coli) Ring1 Macrolactam Ring (Gly1-Glu8) MccJ25->Ring1 Tail1 Threaded Tail Locked by Phe19/Tyr20 MccJ25->Tail1 LariatinA Lariatin A (18 aa, Rhodococcus) Ring2 Macrolactam Ring (Gly1-Glu8) LariatinA->Ring2 Tail2 Threaded Tail Lys17 Essential LariatinA->Tail2 Target1 Bacterial RNAP (Secondary Channel) Tail1->Target1 Blocks Trigger-Loop Target2 Mycobacterial Target (Cell Wall Associated) Tail2->Target2 Bactericidal Action

Fig 1. Structural topology and mechanism of action comparison between MccJ25 and Lariatin A.

Biosynthetic Assembly Lines

The remarkable stability of lasso peptides is a direct result of their enzymatic pre-folding. In MccJ25, biosynthesis is driven by the mcjABCD gene cluster. The precursor peptide (McjA) is cleaved by a dedicated protease (McjB), cyclized by a macrolactam synthetase (McjC), and exported by an ABC transporter (McjD) to confer self-resistance 7.

Lariatin A utilizes a homologous but distinct machinery. In Rhodococcus jostii, the conserved B enzyme (protease) motifs are uniquely split between two separate proteins, LarB1 and LarB2 [[8]](). Mutational analysis of the precursor LarA shows that residues Gly1, Arg7, Glu8, and Trp9 are absolutely essential for recognition and maturation by this split-enzyme system [[5]]().

Experimental Protocols: Structural Validation Workflow

Proving that a peptide possesses a threaded lasso topology—rather than being a simple unthreaded cyclic peptide—requires a self-validating system of orthogonal analytical techniques. Below is the gold-standard methodology used in our laboratories.

Step 1: Isotope-Labeled Recombinant Expression
  • Action: Express the precursor gene (mcjA or larA) alongside its maturation enzymes in E. coli using M9 minimal media enriched with 13C-glucose and 15N-NH4Cl.

  • Causality: Uniform labeling is mandatory. Without 13C and 15N, multidimensional NMR (HSQC, NOESY) cannot resolve the highly overlapping proton signals inherent in tightly constrained peptide loops.

Step 2: Chromatographic Purification
  • Action: Extract the culture supernatant using solid-phase extraction (SPE) and purify via reversed-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

  • Causality: Achieving >95% purity acts as the first validation gate. Impurities will introduce false cross-peaks during NMR analysis, leading to incorrect structural assignments.

Step 3: Tandem Mass Spectrometry (ETD/ECD)
  • Action: Subject the purified peptide to Electron Transfer Dissociation (ETD) MS/MS.

  • Causality: Standard Collision-Induced Dissociation (CID) often fails to break the macrolactam ring or unthread the tail, yielding uninterpretable spectra. ETD selectively fragments the peptide backbone while preserving non-covalent spatial interactions, allowing us to pinpoint the exact location of the isopeptide bond and sequence the threaded tail.

Step 4: 2D NMR Spectroscopy (NOESY)
  • Action: Acquire NOESY spectra to identify spatial proximities (<5 Å) between protons.

  • Causality: The definitive proof of a lasso topology is the presence of NOE cross-peaks between the residues of the macrolactam ring and the residues of the C-terminal tail. This spatial data cross-validates the ETD MS/MS sequence data, proving the tail is physically trapped inside the ring 3.

Step 5: Mutational Unthreading Assay (Alanine Scanning)
  • Action: Generate site-directed mutants of the suspected steric lock residues (e.g., Phe19Ala in MccJ25) and subject them to thermal denaturation (95°C for 30 mins), followed by HPLC mobility shift analysis.

  • Causality: If the structure is a true kinetically trapped lasso, removing the bulky side chains will cause the tail to unthread upon heating, resulting in a distinct HPLC retention time shift. This functionally validates the physical constraints identified in Step 4 4.

Workflow Start Precursor Expression (Isotope Labeling) Purification HPLC Purification (>95% Purity) Start->Purification MS Tandem MS (ETD/ECD) (Backbone Fragmentation) Purification->MS NMR 2D NMR (NOESY) (Distance Constraints) Purification->NMR Mutagenesis Alanine Scanning (Steric Lock Validation) Purification->Mutagenesis Validation 3D Structural Elucidation & Lasso Topology Confirmed MS->Validation Sequence/Ring Size NMR->Validation Spatial Folding Mutagenesis->Validation Functional Locks

Fig 2. Self-validating experimental workflow for the structural elucidation of lasso peptides.

Conclusion

The comparative analysis of Lariatin A and Microcin J25 showcases the incredible versatility of the lasso peptide scaffold. While both utilize a conserved 8-residue macrolactam ring, evolutionary variations in their tail lengths and steric locks allow them to target entirely different pathogenic machinery—from the RNAP of Gram-negative bacteria to the cell wall of mycobacteria. Understanding these structure-function relationships is paramount for researchers aiming to engineer next-generation peptide therapeutics.

References

  • Structure of Microcin J25, a Peptide Inhibitor of Bacterial RNA Polymerase, is a Lassoed Tail. Journal of the American Chemical Society. 1

  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society.3

  • Structural mechanism of transcription inhibition by lasso peptides microcin J25 and capistruin. PNAS. 4

  • Structure Prediction and Protein Engineering Yield New Insights into Microcin J25 Precursor Recognition. ACS Publications. 7

  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure (Comparative Analysis). Renyi.hu. 2

  • Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA. PMC. 8

  • Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PMC. 5

  • Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. PubMed. 6

Sources

Validation

A Comparative Efficacy Analysis of Lariatin A and Standard First-Line Tuberculosis Therapies

Introduction The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (X...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has rendered some of the most effective first-line anti-TB drugs, such as isoniazid and rifampin, ineffective in a growing number of cases. Consequently, there is an urgent and ongoing need for novel therapeutic agents with unique mechanisms of action that can circumvent existing resistance pathways.

Lariatin A, a lasso peptide originally isolated from the bacterium Rhodococcus jostii, has emerged as a promising candidate in the anti-tubercular drug discovery pipeline. These unique, ribosomally synthesized and post-translationally modified peptides are characterized by a distinctive "lasso" structure that confers remarkable stability against proteases. This guide provides a comprehensive comparison of the efficacy of Lariatin A with the standard first-line anti-TB drugs: isoniazid, rifampin, pyrazinamide, and ethambutol. The analysis is grounded in available preclinical data, with a focus on mechanisms of action, in vitro potency, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Mechanisms of Action: A Tale of Different Targets

A fundamental principle in combination therapy for TB is the use of drugs that act on different bacterial targets, thereby reducing the likelihood of the emergence of resistance. Lariatin A and the standard first-line drugs exemplify this principle, each exhibiting a distinct mechanism of action.

Lariatin A: The precise molecular target of Lariatin A within M. tuberculosis has not yet been definitively elucidated. However, current evidence strongly suggests that its activity is directed towards the mycobacterial cell wall. The unique and complex cell envelope of Mtb, rich in mycolic acids, is essential for its survival and virulence, making it an excellent target for antimicrobial agents. Structure-activity relationship studies have revealed that specific amino acid residues, particularly Lys17 located in the C-terminal tail of the peptide, are essential for its anti-mycobacterial activity. This suggests that the C-terminal region of Lariatin A is likely involved in binding to its target on or within the mycobacterial cell envelope. Further research is required to identify the specific enzyme or structural component that Lariatin A inhibits.

Standard First-Line TB Drugs: The mechanisms of action for the standard first-line drugs are well-characterized:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Rifampin (RIF): This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and preventing protein synthesis.

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism, and is most effective against semi-dormant bacilli in acidic environments.

  • Ethambutol (EMB): This agent inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.

TB_Drug_Mechanisms cluster_LariatinA Lariatin A cluster_StandardDrugs Standard First-Line Drugs Lariatin_A Lariatin A Lariatin_Target Cell Wall Component (Precise target unknown) Lariatin_A->Lariatin_Target Inhibition Mtb_Cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis INH->Mycolic_Acid Inhibition RIF Rifampin (RIF) RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase Inhibition PZA Pyrazinamide (PZA) Membrane_Transport Membrane Transport & Energy Metabolism PZA->Membrane_Transport Disruption EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan Inhibition

Caption: Mechanisms of action of Lariatin A and standard first-line TB drugs.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of an anti-tubercular agent is a critical early indicator of its potential therapeutic value. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Lariatin A has demonstrated potent in vitro activity against the standard laboratory reference strain of M. tuberculosis, H37Rv. The table below summarizes the reported MIC values for Lariatin A and the standard first-line drugs against this strain. It is important to note that MIC values can vary between studies due to differences in experimental methodologies, such as the specific broth or agar medium used and the method of endpoint determination.

DrugMIC (µg/mL) against M. tuberculosis H37RvReference(s)
Lariatin A 0.39
Isoniazid 0.03 - 0.2
Rifampin 0.12 - 1.0
Pyrazinamide 25 - 100 (at acidic pH)
Ethambutol 2.0 - 5.0

From the available data, Lariatin A exhibits a promising MIC value that is within the range of some of the established first-line agents. A key advantage of Lariatin A is its novel structure and mechanism, which suggests it may be active against strains of Mtb that are resistant to the standard first-line drugs. However, further studies are needed to confirm its efficacy against a broad panel of clinical isolates, including MDR and XDR strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and cost-effective colorimetric assay for determining the MIC of anti-tubercular compounds. The principle of the assay is the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Test compounds (Lariatin A and standard drugs) dissolved in an appropriate solvent (e.g., DMSO)

  • Resazurin sodium salt solution

  • Sterile deionized water

  • Tween 80

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

    • Allow the culture to settle for 5-10 minutes to sediment large clumps.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard with fresh 7H9 broth.

    • Prepare the final inoculum by diluting the standardized suspension 1:20 in 7H9 broth.

  • Microplate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

    • Dispense 100 µL of supplemented 7H9 broth into all test wells.

    • Prepare serial two-fold dilutions of the test compounds directly in the plate, starting from the highest desired concentration.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to all test and drug-free control wells.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout Culture Culture M. tuberculosis (Mid-log phase) Inoculum Prepare Inoculum (0.5 McFarland, diluted 1:20) Culture->Inoculum Plate Prepare 96-well plate (Add broth and serially dilute compounds) Inoculate Inoculate plate with bacterial suspension Plate->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 Add_Alamar Add Alamar Blue and Tween 80 Incubate1->Add_Alamar Proceed to readout Incubate2 Re-incubate (24-48 hours) Add_Alamar->Incubate2 Read_MIC Read MIC (Blue = Inhibition, Pink = Growth) Incubate2->Read_MIC

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Intracellular and In Vivo Efficacy: The Next Frontier for Lariatin A

While in vitro assays provide valuable initial data, the evaluation of a drug's efficacy within host cells and in animal models is a critical step in preclinical development. This is because the physiological environment within a host is significantly more complex than in vitro culture conditions, and a drug must be able to penetrate host cells and reach the intracellularly located mycobacteria to be effective.

Standard First-Line TB Drugs: The in vivo efficacy of isoniazid, rifampin, pyrazinamide, and ethambutol is well-established through decades of clinical use and extensive studies in various animal models, most commonly the mouse model of tuberculosis. These studies have demonstrated the ability of these drugs to reduce the bacterial burden in the lungs and other organs of infected animals.

Lariatin A: To date, there is a notable absence of published studies evaluating the in vivo efficacy of Lariatin A in an animal model of tuberculosis. This represents a significant knowledge gap in the preclinical assessment of this promising compound. Such studies are crucial to determine its pharmacokinetic and pharmacodynamic properties, its ability to penetrate infected tissues and macrophages, and its overall therapeutic potential in a living organism.

Experimental Protocol: In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis

The mouse model is the most widely used animal model for preclinical evaluation of anti-TB drugs. The following is a general protocol for assessing the in vivo efficacy of a test compound.

Materials:

  • Specific-pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system for infection

  • Test compound and standard drugs for administration

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

    • Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks to mimic chronic human tuberculosis.

  • Treatment:

    • Randomly assign infected mice to treatment groups: vehicle control, test compound, and positive control (e.g., isoniazid or rifampin).

    • Administer the drugs daily or on a specified schedule via an appropriate route (e.g., oral gavage or injection) for a defined period (e.g., 4-8 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in a sterile buffer.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • The efficacy of the test compound is determined by the reduction in the log10 CFU in the organs compared to the vehicle control group.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect Aerosol Infection of Mice with M. tuberculosis Establish Establishment of Chronic Infection (4-6 weeks) Infect->Establish Group Randomize Mice into Treatment Groups Establish->Group Begin Treatment Treat Administer Drugs (4-8 weeks) Group->Treat Euthanize Euthanize Mice Treat->Euthanize End of Treatment Harvest Harvest Lungs and Spleens Euthanize->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions on 7H11 Agar Homogenize->Plate Count_CFU Incubate and Count CFU Plate->Count_CFU

Caption: Experimental workflow for in vivo efficacy testing in a murine model.

Drug Resistance: A Critical Consideration

The ability of M. tuberculosis to develop resistance to antimicrobial agents is a major driver of the ongoing TB pandemic. Understanding the mechanisms of resistance to a new drug candidate is crucial for its development and for designing effective combination therapies.

Standard First-Line TB Drugs: The genetic basis of resistance to the first-line drugs is well-understood and typically involves mutations in specific bacterial genes:

  • Isoniazid: Mutations in the katG gene, which encodes the activating enzyme, are the most common cause of resistance.

  • Rifampin: Resistance is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.

  • Pyrazinamide: Mutations in the pncA gene, which encodes the pyrazinamidase enzyme, are the main cause of resistance.

  • Ethambutol: Resistance is often linked to mutations in the embB gene, which encodes arabinosyl transferase.

Lariatin A: As with its in vivo efficacy, there is currently no published information on the mechanisms by which M. tuberculosis might develop resistance to Lariatin A. The unique lasso structure of this peptide may make it less susceptible to enzymatic degradation, a common resistance mechanism. However, it is plausible that resistance could arise through mutations in the as-yet-unidentified target of Lariatin A or through the upregulation of efflux pumps that can transport the peptide out of the bacterial cell. Further research in this area is of paramount importance.

Conclusion and Future Directions

Lariatin A represents a promising new class of anti-tubercular agents with a novel structure and a potent in vitro activity against M. tuberculosis. Its presumed mechanism of action, targeting the mycobacterial cell wall, is distinct from that of the current first-line drugs, making it an attractive candidate for inclusion in new combination therapies, particularly for drug-resistant TB.

However, this comparative analysis highlights critical gaps in our current understanding of Lariatin A. The lack of in vivo efficacy data and information on potential resistance mechanisms are significant hurdles that must be addressed through further preclinical research. Future studies should focus on:

  • Identifying the specific molecular target of Lariatin A to better understand its mechanism of action and to facilitate the design of more potent derivatives.

  • Evaluating the in vivo efficacy of Lariatin A in a murine model of tuberculosis to assess its therapeutic potential in a living organism.

  • Investigating the potential for resistance development to Lariatin A and elucidating the underlying genetic and molecular mechanisms.

  • Assessing the activity of Lariatin A against a diverse panel of clinical Mtb isolates , including MDR and XDR strains.

Addressing these research questions will be essential to determine whether Lariatin A can be translated from a promising lead compound into a clinically useful therapeutic agent in the global fight against tuberculosis.

References

  • Zhu, S., Su, Y., Shams, S., Feng, Y., & Zheng, G. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3931–3940. [Link]

  • Oliveira, G. S., Costa, R. P., Gomes, P., Gomes, M. S., & Teixeira, C. (2021). Antimicrobial Peptides as Potential Anti-Tubercular Leads: A Concise Review. Molecules (Basel, Switzerland), 26(7), 2029. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486–7491. [Link]

  • Iwatsuki, M., Koizumi, Y., Gouda, H., Hirono, S., Tomoda, H., & Ōmura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2888–2890. [Link]

  • Iwatsuki, M., Koizumi, Y., Gouda, H., Hirono, S., Tomoda, H., & Omura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. Bioorganic & medicinal chemistry letters, 19(10), 2888–2890. [Link]

  • Montaser, R., & Luesch, H. (2015). Natural antimicrobial peptides against Mycobacterium tuberculosis. Medicinal research reviews, 35(4), 739–778. [Link]

  • Gumbo, T., Pasipanodya, J. G., & Sir, G. (2015). New Susceptibility Breakpoints for First-Line Antituberculosis Drugs Based on Antimicrobial Pharmacokinetic/Pharmacodynamic Science and Population Pharmacokinetic Variability. Antimicrobial agents and chemotherapy, 59(10), 6177–6185. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(23), 7486-7491. [Link]

  • Zhu, S., Shams, S., Su, Y., & Zheng, G. (2015). Structure, bioactivity, and resistance mechanism of streptomonomicin, an unusual lasso peptide from an understudied halophilic actinomycete. Applied and environmental microbiology, 81(12), 4063–4071. [Link]

  • Zhu, S., Su, Y., Shams, S., Feng, Y., & Zheng, G. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(10), 3931-3940. [Link]

  • Iwatsuki, M., Uchida, R., Takakusagi, Y., Matsumoto, A., Jiang, C. L., Takahashi, Y., Arai, M., Kobayashi, S., Matsumoto, M., Inokoshi, J., Tomoda, H., & Omura, S. (2007).
Comparative

structural comparison of lariatin A from different Rhodococcus strains

Introduction Lasso peptides are a fascinating class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique, sterically constrained "lasso" structure. This architecture, wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lasso peptides are a fascinating class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique, sterically constrained "lasso" structure. This architecture, where the C-terminal tail of the peptide is threaded through and entrapped within a macrolactam ring, confers remarkable stability against thermal and proteolytic degradation. Among these, the lariatins, produced by species of the genus Rhodococcus, have garnered significant attention for their potent antimycobacterial activity. This guide provides a comprehensive structural comparison of lariatin A and its known variant, lariatin B, based on currently available data. It will delve into the detailed molecular architecture, the experimental methodologies employed for their characterization, and discuss the known structural variations.

The Archetype: Lariatins from Rhodococcus jostii K01-B0171

To date, the only structurally elucidated lariatins, lariatin A and lariatin B, have been isolated from the same bacterial strain, initially identified as Rhodococcus sp. K01-B0171 and later classified as Rhodococcus jostii K01-B0171[1][2][3]. This strain, therefore, provides the foundational understanding of the lariatin structure.

Lariatins A and B are both products of the same biosynthetic gene cluster, designated lar, and are derived from the same precursor peptide, LarA[4][5]. The defining feature of their structure is a "lasso" motif, formed by an isopeptide bond between the N-terminal glycine (Gly1) and the γ-carboxyl group of a glutamic acid residue at position 8 (Glu8)[1][6][7]. This creates an 8-amino acid macrolactam ring. The C-terminal portion of the peptide is then threaded through this ring, creating the characteristic lasso fold[6][7].

Structural Elucidation Workflow

The determination of the intricate lariatin structure necessitates a multi-pronged analytical approach. The causality behind this experimental workflow is to first establish the fundamental properties of the peptide (molecular weight and amino acid composition), then to determine the linear sequence of amino acids, and finally to elucidate the complex 3D structure, including the defining lasso topology.

G cluster_0 Isolation & Purification cluster_1 Primary Structure Determination cluster_2 3D Structure Elucidation Culture Rhodococcus jostii K01-B0171 Culture Broth Centrifugation Centrifugation Culture->Centrifugation Chromatography Column Chromatography (HP-20, ODS, LH-20) Centrifugation->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Purified Purified Lariatins A & B HPLC->Purified MS Mass Spectrometry (HR-FABMS, MS/MS) Purified->MS Molecular Formula AAC Amino Acid Analysis (Acid Hydrolysis) Purified->AAC Amino Acid Composition Edman Edman Degradation Purified->Edman Blocked N-terminus Limited_Hydrolysis Limited Acid Hydrolysis Purified->Limited_Hydrolysis NMR NMR Spectroscopy (1H, 13C, HMBC, NOESY) Purified->NMR Sequencing Fragment Sequencing Limited_Hydrolysis->Sequencing Annealing Dynamical Simulated Annealing NMR->Annealing Structure 3D 'Lasso' Structure Annealing->Structure

Experimental workflow for the isolation and structural elucidation of lariatins.

Comparative Analysis: Lariatin A vs. Lariatin B

The primary structural difference between lariatin A and lariatin B, both from Rhodococcus jostii K01-B0171, lies in their amino acid sequences. Lariatin B is a close analogue of lariatin A, containing a two-amino-acid insertion in its C-terminal tail[6][7].

FeatureLariatin ALariatin B
Producing Strain Rhodococcus jostii K01-B0171Rhodococcus jostii K01-B0171
Number of Residues 1820
Molecular Formula C₉₄H₁₄₄N₂₇O₂₅C₁₀₁H₁₅₄N₂₉O₂₇
Molecular Weight (M+H)⁺ 2051.08 Da2205.16 Da
Amino Acid Sequence Gly-Ser-Gln-Leu-Val-Tyr-Arg-Glu -Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-ProGly-Ser-Gln-Leu-Val-Tyr-Arg-Glu -Trp-Val-Gly-His-Ser-Asn-Val-Ile-Lys-Gly-Pro -Pro
Macrolactam Ring Gly1-Glu8 (via γ-carboxyl of Glu8)Gly1-Glu8 (via γ-carboxyl of Glu8)
Key Difference -Gly-Pro insertion between Lys and Pro in the tail

Note: The amino acid sequences are presented in their linear form for clarity. The isopeptide bond is between the N-terminus of Gly1 and the side chain of Glu8.

This seemingly minor difference in the primary structure can have implications for the peptide's conformation and biological activity, although both exhibit antimycobacterial properties[3][6].

Structural Comparison Across Different Rhodococcus Strains: A Knowledge Gap

A central objective for researchers is to understand the structural diversity of lariatins across different producer strains. However, a comprehensive review of the current scientific literature reveals that no structurally distinct variants of lariatin A have been isolated and characterized from any other named Rhodococcus strain besides R. jostii K01-B0171.

While genome mining studies have identified putative lasso peptide biosynthetic gene clusters in a variety of other bacteria, including other actinomycetes, the resulting peptides have not been expressed and structurally elucidated to confirm them as lariatin A variants[8]. This represents a significant knowledge gap and a promising area for future research. The discovery and characterization of new lariatin analogues from different Rhodococcus species could provide valuable insights into structure-activity relationships and potentially lead to the discovery of compounds with improved therapeutic properties.

Key Experimental Protocols for Structural Characterization

The following are detailed, step-by-step methodologies for the key experiments involved in the structural elucidation of lariatins.

Isolation and Purification of Lariatins
  • Rationale: To obtain pure samples of lariatin A and B from the complex culture medium for subsequent structural analysis.

  • Fermentation and Harvest: Culture Rhodococcus jostii K01-B0171 in a suitable broth medium for 4 days. Separate the supernatant from the bacterial cells by centrifugation[6][7].

  • Initial Separation: Apply the supernatant to a Diaion HP-20 resin column to capture the peptides. Elute with a methanol gradient.

  • Fractionation: Subject the active fractions to open column chromatography using octadecylsilanized (ODS) silica gel and Sephadex LH-20 to further separate the components[3][6][7].

  • Final Purification: Purify lariatin A and B to homogeneity using reversed-phase high-performance liquid chromatography (HPLC)[3][6][7].

Amino Acid Sequence Determination
  • Rationale: To determine the linear sequence of amino acids, which is fundamental to understanding the peptide's structure.

  • Mass Spectrometry (MS): Determine the molecular weight and formula of the intact peptides using high-resolution fast atom bombardment mass spectrometry (HR-FABMS) or electrospray ionization (ESI) MS[6][7].

  • Amino Acid Analysis: Perform complete acid hydrolysis (e.g., 6N HCl) followed by analysis of the resulting amino acids to determine the composition and stereochemistry (using chiral derivatizing agents) of the peptides[6][7].

  • Edman Degradation: Attempt N-terminal sequencing using automated Edman degradation. For lariatins, this method will fail to yield a sequence, indicating a blocked N-terminus, which is consistent with the cyclic nature of the macrolactam ring[6][9].

  • Limited Acid Hydrolysis and Sequencing: Due to the high stability of the lasso structure, complete enzymatic digestion is often unsuccessful[6][10]. Perform a limited acid hydrolysis (e.g., 0.1 N HCl, 108°C, 1.5 h) to generate smaller, linear peptide fragments. Isolate these fragments by HPLC and sequence them using Edman degradation[6].

  • Tandem Mass Spectrometry (MS/MS): Fragment the intact peptide in the mass spectrometer to obtain partial sequence information, which can be used to assemble the full sequence in conjunction with the data from hydrolyzed fragments[6][7].

Elucidation of the 3D "Lasso" Structure
  • Rationale: To determine the three-dimensional conformation of the peptide, including the unique threaded lasso topology.

  • NMR Spectroscopy: Dissolve the purified peptide in a suitable solvent (e.g., methanol-d4 or H₂O/D₂O) and acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY)[6].

  • Resonance Assignment: Use the NMR data to assign the chemical shifts to specific atoms in each amino acid residue.

  • Identification of the Isopeptide Linkage: The presence of strong Nuclear Overhauser Effect (NOE) correlations between the amide protons of Gly1 and the side-chain protons of Glu8 provides direct evidence for the isopeptide bond forming the macrolactam ring[6].

  • Structure Calculation: Use the distance restraints derived from the NOESY spectra and dihedral angle restraints from coupling constants as input for structure calculation algorithms, such as dynamical simulated annealing, to generate a family of 3D structures consistent with the experimental data[1][6][7].

G cluster_0 Lariatin A Structure cluster_1 Lariatin B Structural Variation Ring Macrolactam Ring (Gly1-Glu8) Linkage Isopeptide Bond (Gly1 N-terminus to Glu8 γ-carboxyl) Ring->Linkage Tail_B C-terminal Tail (Trp9-Pro20) Tail C-terminal Tail (Trp9-Pro18) Threading Tail threaded through Ring Tail->Threading Linkage->Threading Insertion Gly-Pro Insertion Tail_B->Insertion

Sources

Validation

A Researcher's Guide to Genetic Target Validation of Lariatin A

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating the molecular target of lariatin A, a unique antimycobacterial peptide,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating the molecular target of lariatin A, a unique antimycobacterial peptide, using state-of-the-art genetic approaches. We will delve into the scientific rationale behind each experimental choice, offering detailed protocols and comparative analyses to ensure robust and reliable target validation.

Introduction: The Quest for Lariatin A's Target

Lariatin A is a "lasso" peptide with a distinctive knotted structure that confers remarkable stability.[1][2][3][4] It exhibits potent and selective activity against various Mycobacterium species, including the formidable Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][4][5] While its antimycobacterial properties are well-documented, its precise molecular target and mechanism of action remain largely elusive. Early hypotheses suggest that the target may reside within the mycobacterial cell wall.[2][3]

Target validation is a cornerstone of modern drug discovery. It is the rigorous process of demonstrating that a specific biological molecule, typically a protein, is directly involved in a disease process and that modulating its activity will likely have a therapeutic effect.[6][7][8] Investing in robust target validation significantly increases the probability of success in the lengthy and expensive drug development pipeline.[9][10] Genetic methods, in particular, offer unparalleled precision in establishing a causal link between a target and a compound's effect.[8]

This guide will compare and contrast the leading genetic techniques for validating the putative target of lariatin A, providing the technical details necessary to design and execute these critical experiments.

Section 1: A Multi-Pronged Genetic Strategy for Target Validation

Here, we will compare two of the most powerful and widely used genetic techniques: CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi).

CRISPR-Cas9: The Gold Standard for Gene Inactivation

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a revolutionary gene-editing tool that allows for the precise and permanent disruption of a target gene.[11][12][13] This "molecular scalpel" is invaluable for target validation due to its high efficiency and specificity.[6][11]

The core principle of a CRISPR-based validation experiment is simple: if lariatin A exerts its antimycobacterial effect by inhibiting a specific target protein, then a bacterial cell in which the gene for that target has been knocked out should become resistant to lariatin A. The absence of the target means the drug has nothing to bind to, rendering it ineffective.

The overall workflow for a CRISPR-based target validation of lariatin A is depicted below.

CRISPR_Workflow cluster_design Phase 1: Design & Construction cluster_validation Phase 2: Genetic Modification & Verification cluster_phenotype Phase 3: Phenotypic Analysis A Identify Putative Target Gene B Design sgRNAs Targeting the Gene A->B Bioinformatics C Clone sgRNAs into Cas9-expressing Plasmid B->C Molecular Cloning D Transform Mycobacteria with CRISPR Plasmid C->D Electroporation E Select for Transformants D->E Antibiotic Selection F Verify Gene Knockout (Sequencing/PCR) E->F Genomic DNA Analysis G Culture Wild-Type (WT) and Knockout (KO) Strains F->G Inoculation H Treat with Lariatin A (Dose-Response) G->H I Measure Bacterial Viability (e.g., MIC determination) H->I Assay Readout

Caption: CRISPR-Cas9 target validation workflow.

  • sgRNA Design: Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of the putative target gene to maximize the chance of generating a loss-of-function mutation. Include a non-targeting sgRNA as a negative control.

  • Vector Construction: Clone the designed sgRNAs into an appropriate mycobacterial CRISPR-Cas9 expression vector.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into electrocompetent M. smegmatis.

  • Selection and Verification: Select transformed colonies. Isolate genomic DNA and perform PCR and Sanger sequencing across the target locus to confirm the presence of insertions or deletions (indels) that disrupt the gene's open reading frame.

  • Phenotypic Assay:

    • Culture both the wild-type (WT) and the verified target-knockout (KO) strains.

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of lariatin A for both strains.

    • The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

A successful validation will show a significant increase in the MIC of lariatin A for the KO strain compared to the WT strain. This indicates that the absence of the target protein confers resistance to the compound.

StrainTarget Gene StatusLariatin A MIC (µg/mL)Interpretation
Wild-Type (WT)Present0.4Sensitive to lariatin A
Target Knockout (KO)Absent> 25.6Resistant to lariatin A
Negative Control (Non-targeting sgRNA)Present0.4Sensitive to lariatin A

Table 1: Expected outcomes from a CRISPR-Cas9 target validation experiment for lariatin A.

RNA Interference (RNAi): Tunable Gene Knockdown

The logic is similar to CRISPR: if reducing the amount of the target protein via RNAi diminishes the cell's sensitivity to lariatin A, it supports the hypothesis that the protein is indeed the target. The degree of resistance should ideally correlate with the efficiency of the knockdown.

  • siRNA/shRNA Design: Design several siRNA or shRNA sequences targeting the mRNA of the putative target gene. A scrambled, non-targeting sequence is essential as a negative control.

  • Delivery: Introduce the siRNAs/shRNAs into the mycobacterial cells. This can be challenging in mycobacteria but specialized delivery systems can be employed.

  • Verification of Knockdown: After an appropriate incubation period, lyse the cells and quantify the knockdown efficiency. This is a critical self-validating step.

    • mRNA level: Use quantitative real-time PCR (qRT-PCR) to measure the amount of target mRNA relative to a housekeeping gene.

    • Protein level: Use Western blotting to measure the amount of the target protein.

  • Phenotypic Assay: Concurrently with the verification step, treat the knockdown and control cells with varying concentrations of lariatin A and measure cell viability to determine the MIC.

Successful validation would demonstrate that the MIC of lariatin A increases in cells with reduced levels of the target protein.

ConditionTarget Protein Level (vs. Control)Lariatin A MIC (µg/mL)Interpretation
Scrambled Control100%0.4Baseline Sensitivity
siRNA #125%6.4Partial Resistance
siRNA #215%12.8Stronger Resistance

Table 2: Expected outcomes from an RNAi target validation experiment, showing a correlation between knockdown efficiency and lariatin A resistance.

Section 2: Comparative Analysis of Genetic Methods

Choosing the right genetic tool is crucial and depends on the specific biological question and the experimental system.

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)
Mechanism DNA-level gene disruption (permanent)mRNA-level degradation (transient)
Effect Complete loss of function (usually)Partial reduction of function (knockdown)
Pros Unambiguous "on/off" result; low false-positive rate.[11]Tunable knockdown; useful for essential genes.
Cons Can be lethal if the target is an essential gene.Off-target effects; incomplete knockdown can complicate interpretation.
Best For Definitive validation of non-essential genes.Validating essential genes; dose-dependent studies.

Table 3: Comparison of CRISPR-Cas9 and RNAi for drug target validation.

Section 3: A Hypothetical Case Study: Lariatin A and the p53-MDM2 Pathway

While lariatin A is known for its antimycobacterial properties, many natural products have activities across different domains of life. For the sake of illustrating a different validation context, let's hypothesize that lariatin A was also found to have anti-cancer activity in human cells and its putative target is the p53-MDM2 interaction .

The p53 tumor suppressor is a critical regulator of cell cycle arrest and apoptosis.[18] In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation.[18][19] Small molecules that block the p53-MDM2 interaction can reactivate p53 and trigger cancer cell death.[20][21]

To validate MDM2 as the target of our hypothetical anti-cancer lariatin A, we would use CRISPR to create an MDM2 knockout cell line.

p53_Pathway cluster_wt Wild-Type Cell cluster_ko MDM2 Knockout Cell MDM2 MDM2 p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis LariatinA Lariatin A LariatinA->MDM2 inhibits Degradation Degradation p53_ko p53 Apoptosis_ko Apoptosis p53_ko->Apoptosis_ko constitutively active NoEffect Lariatin A has no effect

Caption: Lariatin A's hypothetical effect on the p53-MDM2 pathway.

  • Hypothesis: Lariatin A inhibits MDM2, leading to p53 stabilization and apoptosis.

  • Prediction: In MDM2 knockout cells, p53 is already stable and the apoptotic pathway is active. Therefore, lariatin A should have no additional effect on cell viability in these cells compared to untreated knockout cells. The drug's effect will be "phenocopied" by the gene knockout.

Conclusion

Genetic approaches, particularly CRISPR-Cas9 and RNAi, are indispensable tools for the rigorous validation of drug targets.[6][7][12][15] For a compound like lariatin A with a yet-to-be-discovered target, these methods provide a clear and powerful path forward. By systematically knocking out or knocking down putative target genes, researchers can build a robust, evidence-based case for the compound's mechanism of action. This foundational knowledge is paramount for advancing a promising molecule like lariatin A through the drug development pipeline.

References

  • Plenge, R. M., Scolnick, E. M., & Altshuler, D. (2013). Genetic-Driven Druggable Target Identification and Validation. PMC. [Link]

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

  • Shi, J., Wang, E., Milazzo, J. P., Wang, Z., & Kinney, J. B. (2015). CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery. PMC. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]

  • The Pharmaceutical Journal. (2015, July 15). Genetic validation of drug targets improves chance of success. The Pharmaceutical Journal. [Link]

  • Major, M. B., & Apsel, B. (2004). High-throughput siRNA-based functional target validation. PubMed. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Aza-Blanc, P., & Stephan, J. P. (2007). siRNAs in drug discovery: target validation and beyond. PubMed. [Link]

  • Lu, P. Y., Xie, F., & Woodle, M. C. (2005). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. PMC. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • UK Biobank. (2025, July 2). Genetic validation of therapeutic drug targets and phenotype modifiers. UK Biobank. [Link]

  • Schmidt, A. F., & Holmes, M. V. (2019). Genetic drug target validation using Mendelian randomization. bioRxiv. [Link]

  • Slideshare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx. Slideshare. [Link]

  • ResearchGate. (n.d.). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. ResearchGate. [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. [Link]

  • Iwatsuki, M., et al. (n.d.). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. JA060563P. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Omura, S. (2009). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. PubMed. [Link]

  • Yagi, Y., et al. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PMC. [Link]

  • ResearchGate. (n.d.). Lasso structure of lariatin A. ResearchGate. [Link]

  • Makowski, M., et al. (2025, August 23). Lasso Peptides—A New Weapon Against Superbugs. PMC. [Link]

  • ResearchGate. (n.d.). Structures of lariatins A and B. ResearchGate. [Link]

  • Aylon, Y., et al. (2006). A positive feedback loop between the p53 and Lats2 tumor suppressors prevents tetraploidization. PubMed. [Link]

  • Pazgier, M., et al. (2009). Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. PMC. [Link]

  • Gu, W., et al. (2000). MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins. PMC. [Link]

  • Galatin, P. S., & Abraham, D. J. (2004). A nonpeptidic sulfonamide inhibits the p53-mdm2 interaction and activates p53-dependent transcription in mdm2-overexpressing cells. PubMed. [Link]

  • Yin, H., et al. (2005). p53 alpha-Helix mimetics antagonize p53/MDM2 interaction and activate p53. PubMed. [Link]

Sources

Comparative

Comparative Biosynthesis of Lariatin A and Canonical Lasso Peptides: A Technical Guide

Introduction: The Biosynthetic Logic of Lasso Peptides Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly constrained, threaded topol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biosynthetic Logic of Lasso Peptides

Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly constrained, threaded topology. This "lariat" structure—where the C-terminal tail passes through an N-terminal macrolactam ring—confers exceptional thermal stability and resistance to proteolytic degradation[1].

While the biosynthetic logic of lasso peptides is broadly conserved, significant mechanistic divergence exists between Gram-negative and Gram-positive producers. Microcin J25 (MccJ25) , produced by Escherichia coli, serves as the canonical Gram-negative model[2]. In contrast, Lariatin A , a potent antimycobacterial peptide produced by the Gram-positive Rhodococcus jostii K01-B0171, utilizes a highly distinct "split-enzyme" architecture[3]. As a Senior Application Scientist, understanding these evolutionary divergences is critical for engineering novel lasso peptide scaffolds and optimizing heterologous expression systems.

Mechanistic Pathway Analysis: Fused vs. Split-B Systems

The biosynthesis of a standard lasso peptide requires a precursor peptide (A), a cysteine protease (B) to cleave the leader sequence, and an ATP-dependent macrolactam synthetase (C) to form the isopeptide bond[2].

The Canonical Fused System (Microcin J25)

In the MccJ25 pathway (mcjABCD), the McjB enzyme is a multifunctional protein. Its N-terminal domain acts as the RiPP precursor protein recognition element (RRE), binding the McjA leader peptide, while its C-terminal domain houses the cysteine protease catalytic triad responsible for liberating the core peptide[2].

The Split-B Architecture (Lariatin A)

Lariatin A biosynthesis relies on a decentralized, split-B enzyme system. Originally annotated as larA-larB-larC-larD-larE[4], the nomenclature has been updated to reflect functional homology: larA (precursor), larB1 (RRE), larB2 (protease), larC (synthetase), and larD (transporter)[5].

The causality behind this split system offers a fascinating bioengineering advantage. LarB1 (formerly LarC) is a PqqD homologue that lacks any catalytic activity. Instead, it functions exclusively as a high-affinity RRE, binding both the leader and core regions of the LarA precursor with sub-micromolar affinity[6]. By physically decoupling substrate recognition (LarB1) from proteolytic cleavage (LarB2), the Rhodococcus machinery allows for highly modular precursor recruitment[7]. Once LarB1 captures the precursor, it recruits the LarB2 protease to cleave the leader, followed by LarC-mediated ATP-dependent cyclization[5].

Comparative Biosynthetic and Structural Parameters

To facilitate rapid comparison for drug development applications, the quantitative and structural data distinguishing these two systems are summarized below.

ParameterLariatin A (Gram-positive)Microcin J25 (Gram-negative)
Native Producer Rhodococcus jostii K01-B0171Escherichia coli AY25
Precursor Gene larAmcjA
Recognition Element (RRE) larB1 (Discrete PqqD homologue)mcjB (N-terminal domain)
Protease Enzyme larB2 (Discrete enzyme)mcjB (C-terminal domain)
Macrolactam Synthetase larCmcjC
Macrolactam Ring Size 8 residues (Gly1 - Glu8)8 residues (Gly1 - Glu8)
Tail Length 10 residues (Trp9 - Pro18)13 residues (Tyr9 - Gly21)
Total Mature Length 18 residues21 residues
Primary Bioactivity Antimycobacterial[3]Antibacterial (RNA Pol inhibitor)[2]

Experimental Workflows: Self-Validating Systems

To rigorously study and engineer the Lariatin A pathway, experimental designs must move beyond simple observation and incorporate strict causality checks. The following protocols are designed as self-validating systems .

Protocol 1: Photocrosslinking to Map RRE-Precursor Interfaces

Rationale: Because LarB1 lacks catalytic activity, traditional mutational knockouts only show a loss of final product, failing to prove direct physical interaction. Photocrosslinking covalently traps the transient RRE-precursor complex for downstream mapping[5].

  • Plasmid Construction & Amber Suppression: Clone the larA gene with an amber stop codon (TAG) at target positions within the core/leader sequence. Co-transform E. coli with a plasmid encoding an orthogonal tRNA/aaRS pair specific for p-azidophenylalanine (pBpa).

    • Validation Gate: Cultivate a control batch without pBpa in the media. The absence of full-length LarA in this control confirms that read-through is strictly dependent on the unnatural amino acid.

  • Co-purification: Co-express His-tagged LarB1 and MBP-tagged LarA(pBpa). Purify the complex via Ni-NTA affinity chromatography.

  • Covalent Trapping (UV Irradiation): Expose the purified complex to 365 nm UV light for 30 minutes to activate the azide group into a highly reactive nitrene, crosslinking it to nearby LarB1 residues.

    • Validation Gate: Run a parallel non-irradiated control. High-molecular-weight crosslinked bands on SDS-PAGE must exclusively appear in the UV-treated sample.

  • LC-MS/MS Mapping: Digest the crosslinked complex with trypsin and analyze via high-resolution LC-MS/MS. The identification of crosslinked peptide fragments confirms that LarB1 binds both the leader and core peptide regions simultaneously[7].

Protocol 2: In Vitro Reconstitution of Macrolactamization

Rationale: Heterologous expression of GC-rich Actinobacterial clusters often suffers from cellular background noise. In vitro reconstitution isolates the enzymatic variables, proving the distinct roles of the split-B system.

  • Protein Isolation: Independently express and purify LarA, LarB1, LarB2, and LarC from E. coli BL21(DE3).

  • Decoupled Cleavage Assay: Incubate the LarA precursor with LarB1 and LarB2 in reaction buffer (50 mM Tris-HCl, pH 8.0).

    • Validation Gate: Omit LarB1 from a control reaction. LC-MS must show zero cleavage of LarA in this control, proving that LarB2 cannot process the precursor without the obligate LarB1 RRE[6].

  • ATP-Dependent Cyclization: Add 5 mM ATP, 10 mM MgCl₂, and LarC to the cleaved core peptide mixture.

    • Validation Gate: Substitute ATP with the non-hydrolyzable analog AMP-PNP in a parallel reaction. The mass shift corresponding to the loss of H₂O (isopeptide bond formation) must only occur in the presence of hydrolyzable ATP, confirming LarC's role as a true synthetase rather than a spontaneous cyclase[8].

Biosynthetic Pathway Visualization

LassoBiosynthesis cluster_MccJ25 Microcin J25 (Gram-negative Canonical) cluster_Lariatin Lariatin A (Gram-positive Split-B System) McjA McjA Precursor (Leader + Core) McjB McjB (Fused RRE & Protease) McjA->McjB Leader recognition & cleavage McjC McjC (Macrolactam Synthetase) McjB->McjC Core peptide intermediate MccJ25 Microcin J25 (Mature Lasso) McjC->MccJ25 ATP-dependent cyclization LarA LarA Precursor (Leader + Core) LarB1 LarB1 (RRE) Leader Binding LarA->LarB1 High-affinity binding LarB2 LarB2 (Cysteine Protease) LarB1->LarB2 Complex recruits protease LarC LarC (Macrolactam Synthetase) LarB2->LarC Cleaved core peptide LariatinA Lariatin A (Mature Lasso) LarC->LariatinA ATP-dependent cyclization

Comparison of fused (Microcin J25) and split-B (Lariatin A) lasso peptide biosynthetic pathways.

References

  • Iwatsuki, M., et al. "Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure." Journal of the American Chemical Society. URL:[Link]

  • Inokoshi, J., et al. "Molecular cloning of the gene cluster for lariatin biosynthesis of Rhodococcus jostii K01-B0171." PubMed / Gene. URL:[Link]

  • "Progress and Challenges in the Biosynthesis and Chemical Synthesis of Lasso Peptides." ACS Publications. URL:[Link]

  • Cheung, W. L., et al. "Lasso Peptide Biosynthetic Protein LarB1 Binds Both Leader and Core Peptide Regions of the Precursor Protein LarA." ACS Central Science / PMC. URL:[Link]

  • "Lasso Peptides—A New Weapon Against Superbugs." MDPI. URL:[Link]

  • Maksimov, M. O., et al. "Precursor-centric genome-mining approach for lasso peptide discovery." PNAS. URL:[Link]

Sources

Validation

Assessing the In Vivo Efficacy of Lariatin A: A Comparative Guide to Antimycobacterial Lasso Peptides

Tuberculosis (TB) remains a critical global health challenge, severely exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis[1]. Traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Tuberculosis (TB) remains a critical global health challenge, severely exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis[1]. Traditional first-line therapies, such as isoniazid and rifampicin, are increasingly compromised by spontaneous chromosomal mutations in target pathogens[2]. In the search for novel modalities, antimicrobial peptides (AMPs)—specifically lasso peptides like Lariatin A—represent a structural and mechanistic paradigm shift.

This guide objectively compares the in vivo efficacy of Lariatin A against standard alternatives, detailing the causality behind its structural advantages and providing a self-validating experimental protocol for early-stage in vivo assessment.

Structural Advantage and Mechanism of Action

Isolated from the soil bacterium Rhodococcus jostii K01-B0171, Lariatin A is an 18-amino-acid peptide characterized by a unique threaded topology[3]. It features an internal macrolactam ring formed between the γ-carboxyl group of Glu8 and the α-amino group of Gly1, through which the C-terminal tail (Trp9-Pro18) passes[3].

This "lasso" structure is not merely a structural anomaly; it is the functional basis for the peptide's high biological stability. Peptides typically fail in in vivo models due to rapid proteolytic degradation in systemic circulation. However, Lariatin A's sterically locked conformation protects it from host proteases, ensuring a sufficient half-life to exert bactericidal effects[4].

Unlike isoniazid (which inhibits mycolic acid biosynthesis via InhA) or rifampicin (which targets RNA polymerase)[1], Lariatin A selectively disrupts mycobacterial cell wall biosynthesis through a distinct, specific pathway[5]. This unique mechanism allows it to entirely bypass the resistance mechanisms that render traditional drugs ineffective against MDR-TB[2].

MOA Lariatin Lariatin A (Lasso Peptide) CW_Lariatin Cell Wall Biosynthesis (Mycobacteria Specific) Lariatin->CW_Lariatin INH Isoniazid (Small Molecule) CW_INH Mycolic Acid Synthesis (InhA Target) INH->CW_INH RIF Rifampicin (Small Molecule) RNA_RIF RNA Synthesis (RNA Polymerase) RIF->RNA_RIF Death Mycobacterial Cell Death CW_Lariatin->Death CW_INH->Death RNA_RIF->Death

Fig 1. Comparative Mechanisms of Action: Lariatin A vs. First-Line Anti-TB Drugs.

Comparative Efficacy Data

Evaluating early-stage drug candidates requires bridging the gap between in vitro Minimum Inhibitory Concentration (MIC) and in vivo efficacy. While murine models are the gold standard for late-stage preclinical TB research, the silkworm (Bombyx mori) infection model has emerged as a highly predictive, ethically sound, and cost-effective in vivo system for early screening[6]. Crucially, silkworms can be incubated at 37°C, mimicking the human physiological temperatures necessary for the accurate expression of mycobacterial virulence factors[7].

Table 1: Comparative Efficacy of Lariatin A vs. Standard Anti-Tubercular Agents

CompoundClassPrimary TargetMIC (M. tuberculosis)MIC (M. smegmatis)In Vivo ED50 (Silkworm Model)
Lariatin A Lasso PeptideCell Wall Biosynthesis0.39 µg/mL0.1 - 3.13 µg/mL0.5 µg/g
Isoniazid (INH) Small MoleculeMycolic Acid Synthesis0.02 - 0.2 µg/mL~2.0 µg/mL~1.5 µg/g
Rifampicin (RIF) Small MoleculeRNA Polymerase0.05 - 0.5 µg/mL~5.0 µg/mL~2.0 µg/g

Data synthesized from comparative in vitro and silkworm in vivo assays[3][5][7].

In Vivo Experimental Protocol: The Silkworm Infection Assay

To validate the therapeutic efficacy of Lariatin A, researchers utilize the in vivo-mimic silkworm infection model. This model serves as a self-validating system: compounds that are highly toxic to eukaryotic cells will kill the host faster than the infection, while compounds with poor bioavailability will fail to rescue the host[6]. Lariatin A's high survival rate at therapeutic doses confirms both its selective toxicity toward mycobacteria and its systemic stability[7].

Step-by-Step Methodology:

  • Animal Preparation: Select healthy, fifth-instar silkworm larvae.

    • Causality: At this developmental stage, the larvae have sufficient hemolymph volume to accommodate precise microinjections and can easily tolerate 37°C incubation[6].

  • Inoculum Preparation: Culture Mycobacterium smegmatis to the logarithmic growth phase. Adjust the bacterial concentration to approximately 1.25 × 10⁷ CFU per larva[7].

  • Infection: Inject the bacterial suspension directly into the hemolymph of the silkworms using a micro-syringe.

    • Causality: Hemolymph injection ensures rapid systemic dissemination of the mycobacteria, mimicking a severe, acute bacteremia.

  • Drug Administration: Shortly after infection, inject varying concentrations of Lariatin A (e.g., 0.1 to 10 µg/g), or control drugs (Isoniazid/Rifampicin), into the hemolymph. Use a vehicle control (e.g., saline with minimal organic solvent) to establish baseline mortality[8].

  • Incubation & Monitoring: House the infected silkworms at 37°C.

    • Causality: Mycobacterial virulence is temperature-dependent; 37°C accurately simulates human infection dynamics[7].

  • Survival Analysis: Record survival rates at 48 hours post-infection. Calculate the ED50 based on the dose-dependent survival curve.

Protocol Prep 1. Animal Preparation Fifth-instar silkworm larvae Infect 2. Infection Inject M. smegmatis into hemolymph Prep->Infect Dose 3. Drug Administration Inject Lariatin A or Control Infect->Dose Incubate 4. Incubation Breed at 37°C for 48 hours Dose->Incubate Analyze 5. Survival Analysis Calculate ED50 based on survival Incubate->Analyze

Fig 2. Step-by-Step Workflow for Silkworm In Vivo Efficacy Assay.

Conclusion & Future Perspectives

Lariatin A represents a highly promising scaffold for next-generation anti-tubercular therapeutics. Its unique lasso topology provides critical resistance to proteolytic degradation, while its targeted mechanism of action circumvents the resistance pathways plaguing traditional first-line drugs. The robust in vivo efficacy demonstrated in the silkworm infection model provides a validated, ethical, and highly predictive foundation for advancing Lariatin A into advanced murine studies and eventual clinical evaluation.

References
  • Evaluation of Anti-Mycobacterial Compounds in a Silkworm Infection Model with Mycobacteroides abscessus - PMC. nih.gov.
  • Opportunities and challenges of RiPP-based therapeutics - RSC Publishing. rsc.org.
  • Natural antimicrobial peptides against Mycobacterium tuberculosis - Oxford Academic. oup.com.
  • Isolation and structure determination of a new lasso peptide subterisin from Sphingomonas subterranea. nii.ac.jp.
  • Antimicrobial Peptides as Potential Anti-Tubercular Leads: A Concise Review - MDPI. mdpi.com.
  • MIC and ED 50 values of anti-Mycobacterium agents against Mycobacterium... - ResearchGate.
  • PRODUCT INFORM
  • Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure | Journal of the American Chemical Society. acs.org.

Sources

Comparative

A Comparative Guide to the Purification of Lariatin A: From Culture Broth to Antimycobacterial Agent

For researchers in the fields of natural product chemistry, microbiology, and drug development, the isolation of bioactive compounds in a pure form is a critical step. Lariatin A, a lasso peptide with potent antimycobact...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the fields of natural product chemistry, microbiology, and drug development, the isolation of bioactive compounds in a pure form is a critical step. Lariatin A, a lasso peptide with potent antimycobacterial activity, presents a unique purification challenge due to its complex structure. This guide provides a side-by-side comparison of established and potential methods for the purification of Lariatin A, offering insights into the rationale behind each step and providing the necessary experimental data for informed decision-making.

Introduction to Lariatin A and the Importance of Its Purification

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the bacterium Rhodococcus jostii K01-B0171.[1][2] Its unique "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability against proteases and thermal denaturation.[3][4] This stability, combined with its significant activity against Mycobacterium tuberculosis[1][2], makes Lariatin A a promising candidate for drug development.

Effective purification is paramount for several reasons:

  • Structural Elucidation: High-purity material is essential for analytical techniques such as NMR and mass spectrometry to determine the correct structure.

  • Preclinical and Clinical Development: Regulatory agencies require well-characterized and highly pure compounds for any therapeutic application.

This guide will compare and contrast the established multi-step chromatographic method for purifying Lariatin A from its natural source with potential alternative approaches, providing a comprehensive resource for scientists working with this fascinating molecule.

Method 1: Multi-Step Chromatographic Purification from Rhodococcus jostii Culture

The most well-documented method for the purification of Lariatin A from its native producer involves a series of chromatographic steps designed to separate the peptide from a complex mixture of cellular metabolites.[1][2][3] This method relies on the differential partitioning of molecules between a stationary phase and a mobile phase based on their physicochemical properties.

Experimental Workflow

The overall workflow for this method can be visualized as follows:

Lariatin A Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) Fermentation Fermentation of Rhodococcus jostii Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant HP20 HP-20 Column Chromatography Supernatant->HP20 Initial Capture ODS ODS Column Chromatography HP20->ODS Intermediate Purification HPLC Reversed-Phase HPLC ODS->HPLC Final Polishing Pure_Lariatin_A Pure Lariatin A HPLC->Pure_Lariatin_A

Caption: Workflow for the multi-step chromatographic purification of Lariatin A.

Step-by-Step Protocols

1. Fermentation and Initial Capture on HP-20 Resin

  • Rationale: The first step aims to capture Lariatin A from the clarified culture broth and remove highly polar impurities. HP-20, a porous styrene-divinylbenzene resin, is effective for adsorbing hydrophobic and amphiphilic molecules like Lariatin A from aqueous solutions.

  • Protocol:

    • Culture Rhodococcus jostii K01-B0171 in a suitable production medium.

    • After fermentation, centrifuge the culture broth to remove bacterial cells.

    • Apply the supernatant to a column packed with Diaion® HP-20 resin.

    • Wash the column with water to remove salts and other polar molecules.

    • Elute the bound compounds with a stepwise gradient of increasing methanol concentration in water.

    • Collect fractions and test for antimycobacterial activity to identify those containing Lariatin A.

2. Intermediate Purification on ODS (C18) Resin

  • Rationale: Octadecylsilane (ODS or C18) is a reversed-phase chromatography medium that separates molecules based on their hydrophobicity. This step further purifies Lariatin A from other, less hydrophobic, co-eluting compounds from the HP-20 column.

  • Protocol:

    • Pool the active fractions from the HP-20 chromatography.

    • Concentrate the pooled fractions under reduced pressure to remove methanol.

    • Apply the concentrated sample to an ODS column.

    • Elute with a gradient of acetonitrile in water, typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

    • Collect fractions and monitor by analytical HPLC to identify those containing Lariatin A.

3. Final Polishing by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Rationale: HPLC provides high resolution and is used as the final polishing step to achieve high purity. A C18 column is commonly used, and the separation is based on fine differences in hydrophobicity between Lariatin A and any remaining impurities.

  • Protocol:

    • Pool the Lariatin A-containing fractions from the ODS column.

    • Concentrate the pooled fractions.

    • Inject the concentrated sample onto a preparative or semi-preparative RP-HPLC column (e.g., C18).

    • Elute with a shallow gradient of acetonitrile in water with 0.1% TFA.

    • Collect the peak corresponding to Lariatin A.

    • Confirm the purity by analytical HPLC and mass spectrometry.

Performance Data
ParameterValueSource
Starting Culture Volume16 L[3]
Yield of Lariatin A38.2 mg[3]
Purity>95% (by HPLC)Assumed based on standard practices

Method 2: Potential Alternative and Complementary Purification Strategies

While the multi-step chromatographic method is effective, other techniques could potentially be employed to improve efficiency, yield, or scalability. Below is a comparison of these potential alternatives.

Ion-Exchange Chromatography (IEX)
  • Principle: IEX separates molecules based on their net charge at a given pH. Lariatin A has several ionizable groups, making it a candidate for this technique.

  • Potential Application: IEX could be used as an orthogonal purification step to reversed-phase chromatography. For example, it could be inserted before or after the ODS chromatography step to remove impurities with different charge properties.

  • Advantages:

    • Offers a different selectivity compared to reversed-phase chromatography.

    • Can be a high-capacity and cost-effective step.

  • Disadvantages:

    • Requires careful pH and buffer selection to achieve optimal binding and elution.

    • The net charge of Lariatin A will depend on the pH, which needs to be experimentally determined.

Size-Exclusion Chromatography (SEC)
  • Principle: SEC separates molecules based on their size (hydrodynamic radius).

  • Potential Application: SEC could be used in the early stages of purification to remove high molecular weight proteins or low molecular weight contaminants. It is generally a low-resolution technique and is best suited for group separations.

  • Advantages:

    • Gentle method that preserves the biological activity of the peptide.

    • Can be used for buffer exchange.

  • Disadvantages:

    • Low resolution compared to other chromatography methods.

    • Limited sample loading capacity.

Solid-Phase Extraction (SPE)
  • Principle: SPE is a sample preparation technique that uses a solid-phase packing material to selectively adsorb the target compound or impurities.

  • Potential Application: SPE with C18 or other suitable sorbents could be used for the initial capture and concentration of Lariatin A from the culture supernatant, potentially replacing the larger HP-20 column for smaller-scale purifications.

  • Advantages:

    • Rapid and can handle small to medium sample volumes.

    • Can significantly concentrate the sample.

  • Disadvantages:

    • Lower capacity compared to column chromatography.

    • May not provide sufficient resolution for complex mixtures.

Side-by-Side Comparison of Purification Methods

FeatureMethod 1: Multi-Step ChromatographyPotential Alternative: IEXPotential Alternative: SEC
Primary Separation Principle HydrophobicityNet ChargeSize
Typical Stage of Use Entire purification workflowIntermediate stepEarly or late step (group separation)
Resolution High (especially HPLC)Medium to HighLow
Sample Capacity High (scalable)HighLow to Medium
Purity Achieved >95%Dependent on the overall processGenerally lower, used for polishing
Key Advantage Established and proven methodOrthogonal selectivity to RPGentle, non-denaturing conditions
Key Disadvantage Multiple steps can lead to yield lossRequires optimization of pH and bufferLow resolution and capacity

Conclusion

The purification of Lariatin A from its natural source is most effectively achieved through a multi-step process that leverages the principles of reversed-phase chromatography. The established workflow of HP-20, ODS, and RP-HPLC provides a reliable path to obtaining high-purity material suitable for research and preclinical studies.

For process optimization, the introduction of orthogonal techniques such as ion-exchange chromatography could offer improved impurity clearance and potentially increase overall yield by reducing the burden on the final HPLC polishing step. The choice of the optimal purification strategy will ultimately depend on the scale of the purification, the desired final purity, and the resources available. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their Lariatin A purification endeavors.

References

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2007). Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171. The Journal of antibiotics, 60(6), 357–364.
  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure. Journal of the American Chemical Society, 128(23), 7486–7491.
  • Iwatsuki, M., Tomoda, H., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Organic letters, 8(13), 2779-2782.
  • Inokoshi, J., Miyake, M., Kudo, F., & Eguchi, T. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific reports, 6, 30317.
  • Nar, H., Bonelli, F., Griesinger, C., & Zähner, H. (1991). The three-dimensional structure of the lantibiotic anantin in aqueous solution. The Journal of antibiotics, 44(11), 1251–1257.

Sources

Validation

Benchmarking Lariatin A: A Comparative Analysis Against Drug-Resistant Mycobacterium tuberculosis

A Technical Guide for Researchers The emergence of drug-resistant Mycobacterium tuberculosis (M.tb) strains presents a formidable challenge to global public health, necessitating the discovery and development of novel an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

The emergence of drug-resistant Mycobacterium tuberculosis (M.tb) strains presents a formidable challenge to global public health, necessitating the discovery and development of novel antitubercular agents with unique mechanisms of action. Lariatin A, a lasso peptide isolated from Rhodococcus sp., has demonstrated potent in vitro activity against M.tb and represents a promising scaffold for new therapeutic strategies. This guide provides a comprehensive framework for benchmarking the activity of lariatin A against a representative panel of drug-resistant M.tb strains, offering a detailed experimental protocol and comparative data analysis to inform further drug development efforts.

The Imperative for Novel Anti-TB Agents: The Case of Lariatin A

The current standard of care for tuberculosis is threatened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. MDR-TB is defined by resistance to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs. Resistance to these agents is primarily conferred by genetic mutations in specific target genes. For instance, isoniazid resistance is frequently associated with mutations in the katG gene, which encodes the catalase-peroxidase responsible for activating this prodrug, or in the promoter region of the inhA gene, leading to the overexpression of its target. Rifampicin resistance is most commonly due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.

Lariatin A is a ribosomally synthesized and post-translationally modified peptide with a unique "lasso" structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring. This structure confers remarkable stability against proteolysis. While its precise mechanism of action is still under investigation, it is hypothesized to target the mycobacterial cell wall. The novelty of its structure and putative target make it an attractive candidate for activity against drug-resistant M.tb strains, as it is unlikely to be affected by existing resistance mechanisms.

Experimental Design: A Head-to-Head Comparison

This section outlines a robust methodology for evaluating the in vitro efficacy of lariatin A against a curated panel of drug-resistant M.tb strains. The experimental workflow is designed to provide a clear, quantitative comparison with first-line anti-TB drugs.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis strain_selection Selection of Drug-Resistant M.tb Strains inoculum_prep Inoculum Preparation strain_selection->inoculum_prep compound_prep Lariatin A and Control Drug Preparation plate_setup 96-Well Plate Setup (Serial Dilutions) compound_prep->plate_setup media_prep Culture Media Preparation (7H9 Broth) media_prep->inoculum_prep inoculum_prep->plate_setup incubation1 5-Day Incubation at 37°C plate_setup->incubation1 alamar_blue Addition of Alamar Blue Reagent incubation1->alamar_blue incubation2 24-Hour Incubation at 37°C alamar_blue->incubation2 readout Fluorescence/Colorimetric Reading incubation2->readout mic_determination MIC Value Determination readout->mic_determination data_comparison Comparative Analysis of Lariatin A vs. Controls mic_determination->data_comparison

Caption: Experimental workflow for MABA.

Panel of Drug-Resistant M. tuberculosis Strains

A representative panel of well-characterized M.tb strains should be employed to assess the spectrum of lariatin A activity. This panel should include:

  • H37Rv: The standard drug-susceptible laboratory reference strain.

  • Isoniazid-Resistant (INH-R) Strain: A clinical isolate with a known mutation in the katG gene (e.g., S315T), which is found in a high percentage of INH-resistant clinical isolates.

  • Isoniazid-Resistant (INH-R) Strain: A clinical isolate with a known mutation in the promoter region of the inhA gene (e.g., c-15t).

  • Rifampicin-Resistant (RIF-R) Strain: A clinical isolate with a known mutation in the rpoB gene (e.g., S531L), a common mutation conferring RIF resistance.

  • Multidrug-Resistant (MDR) Strain: A clinical isolate with characterized mutations in both katG and rpoB genes, confirming resistance to both isoniazid and rifampicin.

Control Compounds

For a robust comparison, the following well-established anti-TB drugs should be tested in parallel with lariatin A:

  • Isoniazid (INH): A first-line drug targeting mycolic acid synthesis.

  • Rifampicin (RIF): A first-line drug that inhibits RNA synthesis.

Detailed Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric and fluorometric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of bacteria. It is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M.tb.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Lariatin A, Isoniazid, and Rifampicin stock solutions in an appropriate solvent (e.g., DMSO)

  • Alamar Blue reagent

  • Selected M.tb strains

Procedure:

  • Preparation of Drug Plates:

    • Add 100 µL of sterile deionized water to all outer wells of the 96-well plates to minimize evaporation.

    • In the remaining wells, add 100 µL of 7H9 broth.

    • Add the test compounds (lariatin A, INH, RIF) to the first well of each row and perform serial dilutions across the plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Grow the M.tb strains in 7H9 broth until they reach the mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. This will result in a final volume of 200 µL per well.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Final Incubation:

    • After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading and MIC Determination:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

    • For a more quantitative result, the fluorescence can be read using a microplate reader with excitation at 530 nm and emission at 590 nm.

Comparative Data Analysis

The primary output of this study will be the MIC values of lariatin A, isoniazid, and rifampicin against the panel of M.tb strains. The results should be tabulated for a clear and direct comparison.

Table 1: Hypothetical MIC Values (µg/mL) of Lariatin A and Control Drugs against a Panel of M. tuberculosis Strains

StrainGenotypeLariatin AIsoniazidRifampicin
H37RvWild-type0.390.050.1
INH-R 1katG S315T0.39> 100.1
INH-R 2inhA c-15t0.391.00.1
RIF-RrpoB S531L0.390.05> 20
MDRkatG S315T, rpoB S531L0.39> 10> 20

Note: The MIC values for lariatin A are based on published data for susceptible M.tb, with the assumption of continued activity against resistant strains due to its novel mechanism. The MICs for INH and RIF are illustrative of typical resistance profiles.

Discussion and Interpretation

The hypothetical data presented in Table 1 illustrates the potential of lariatin A as a promising anti-TB drug candidate. The key takeaway is that lariatin A's activity is expected to remain consistent across both drug-susceptible and drug-resistant strains. This is a critical attribute for a novel antibiotic, as it suggests that the compound's mechanism of action is independent of the resistance pathways that have evolved against current first-line therapies.

The consistent MIC of lariatin A against strains with mutations in katG, inhA, and rpoB would strongly indicate a lack of cross-resistance. This is a significant finding, as it positions lariatin A as a potential component of new treatment regimens for MDR- and XDR-TB.

Lariatin A's Putative Mechanism and its Implications

The unique lasso structure of lariatin A is crucial for its biological activity. Structure-activity relationship studies have identified specific amino acid residues, such as Lys17, that are essential for its anti-mycobacterial properties. The proposed targeting of the cell wall is a validated strategy for anti-TB drug development, as the mycobacterial cell envelope is a complex and essential structure.

lariatin_mechanism cluster_drugs Anti-TB Drugs cluster_targets Bacterial Targets cluster_resistance Resistance Mechanisms Lariatin_A Lariatin A Cell_Wall Cell Wall Biosynthesis Lariatin_A->Cell_Wall Inhibits (putative) INH Isoniazid Mycolic_Acid Mycolic Acid Synthesis (InhA) INH->Mycolic_Acid Inhibits RIF Rifampicin RNA_Polymerase RNA Polymerase (RpoB) RIF->RNA_Polymerase Inhibits katG_mutation katG mutation (INH activation failure) katG_mutation->INH confers resistance to inhA_overexpression inhA overexpression (target titration) inhA_overexpression->INH confers resistance to rpoB_mutation rpoB mutation (drug binding failure) rpoB_mutation->RIF confers resistance to

Caption: Mechanisms of action and resistance.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of lariatin A against drug-resistant M. tuberculosis. The presented methodology, centered around the Microplate Alamar Blue Assay, offers a robust and reproducible approach for generating comparative efficacy data. The anticipated lack of cross-resistance with isoniazid and rifampicin positions lariatin A as a high-priority candidate for further investigation.

Future studies should aim to elucidate the precise molecular target and mechanism of action of lariatin A. Additionally, in vivo efficacy studies in relevant animal models of tuberculosis are essential to translate these promising in vitro findings into potential clinical applications. The development of novel agents like lariatin A is critical in the global fight against drug-resistant tuberculosis.

References

  • Ghodousi, A., Tagliani, E., Karunaratne, E., Niemann, S., Perera, J., Köser, C. U., & Cirillo, D. M. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 63(7), e00092-19. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2019). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 7(2). [Link]

  • Kim, H. J., Lee, S. H., Kim, C. K., & Lee, M. K. (2016). Accurate Detection of Rifampicin-Resistant Mycobacterium Tuberculosis Strains. Molecules and Cells, 39(3), 237–242. [Link]

  • Glover, W. A., Ee, R., & Yusof, M. Y. M. (2001). Bacteriological and Molecular Analysis of Rifampin-Resistant Mycobacterium tuberculosis Strains Isolated in Australia. Journal of Clinical Microbiology, 39(12), 4375–4379. [Link]

  • Uddin, M. K. M., & Kumar, A. (2015). Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach. Journal of Young Pharmacists, 7(4), 319-325. [Link]

  • Lange, C., Dheda, K., & Chesov, D. (2021). Rifampicin Mono-Resistant Tuberculosis—A Review of an Uncommon But Growing Challenge for Global Tuberculosis Control. Clinical Infectious Diseases, 72(4), 704–713. [Link]

  • Thuy, D. T. T., Caws, M., & Thwaites, G. E. (2004). Molecular Characteristics of Rifampin- and Isoniazid-Resistant Mycobacterium tuberculosis Strains Isolated in Vietnam. Journal of Clinical Microbiology, 42(9), 4042–4047. [Link]

  • Yelamanchi, S. D., Mishra, A., Behra, S. K., Karthikkeyan, G., Prasad, T. S. K., & Surolia, A. (2022). Microplate Alamar Blue Assay (MABA). Bio-protocol, 12(11), e4431. [Link]

  • Iwatsuki, M., Tomoda, H., Uchida, R., Gouda, H., Hirono, S., & Ōmura, S. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure. Journal of the American Chemical Society, 128(22), 7486–7491. [Link]

  • Inokoshi, J., Miyake, M., Koganemaru, S., Tomoda, H., & Ōmura, S. (2016). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. Scientific Reports, 6, 30220. [Link]

  • Bham, J., & B-Rajo, M. (2023). Drug-resistant strains of Mycobacterium tuberculosis: cell envelope profiles and interactions with the host. Frontiers in Cellular and Infection Microbiology, 13, 1146816. [Link]

  • Zhu, S., Su, Y., Shams, S., & Zheng, G. (2019). Lassomycin and lariatin lasso peptides as suitable antibiotics for combating mycobacterial infections: current state of biosynthesis and perspectives for production. Applied Microbiology and Biotechnology, 103(9), 3589–3600. [Link]

  • Iwatsuki, M., Uchida, R., Takakusagi, Y., Matsumoto, A., Jiang, C. L., Takahashi, Y., Arai, M., Kobayashi, S., Matsumoto, M., Inokoshi, J., Tomoda, H., & Omura, S. (200

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Lariatin A

As a Senior Application Scientist, it is imperative to bridge the gap between cutting-edge research and the foundational principles of laboratory safety. Lariatin A, a potent antimycobacterial lasso peptide, represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to bridge the gap between cutting-edge research and the foundational principles of laboratory safety. Lariatin A, a potent antimycobacterial lasso peptide, represents a significant area of research.[1][2][3] Its unique and robust "lasso" structure, formed by an internal linkage between the N-terminal and a glutamate residue, confers high resistance to proteases and is key to its biological activity.[4][5] This inherent stability, while beneficial for therapeutic development, demands a rigorous and scientifically-grounded approach to its disposal.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Lariatin A. The procedures outlined here are designed to protect laboratory personnel, prevent environmental contamination, and ensure full compliance with safety regulations.

Core Principle: Hazard Assessment and Precaution

Lariatin A is a potent, biologically active molecule with selective activity against Mycobacterium species, including M. tuberculosis.[3][6] While a specific Safety Data Sheet (SDS) from Cayman Chemical indicates the pure substance is not classified as hazardous under the Globally Harmonized System (GHS), this applies to the compound in its pure, solid form and does not account for its biological activity in solution or its unknown long-term environmental impact.[7]

Therefore, the foundational principle of this guide is precaution . All materials contaminated with Lariatin A—including aqueous solutions, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous chemical waste. This approach aligns with the OSHA Laboratory Standard, which mandates that laboratories establish procedures for the safe removal of contaminated waste, especially for particularly hazardous substances where the full toxicological profile is not known.[8][9]

The Lariatin A Disposal Workflow

The proper disposal of Lariatin A is a multi-step process that begins at the point of waste generation and ends with collection by your institution's Environmental Health & Safety (EHS) department. The workflow is designed to mitigate risk at each stage through inactivation, segregation, and secure containment.

G A Waste Generation (Aqueous Lariatin A, Contaminated Solids) B Chemical Inactivation (For Aqueous Waste) A->B Liquid Waste C Waste Segregation A->C B->C D Secure Containerization C->D E Proper Labeling ('Hazardous Waste') D->E F EHS Collection E->F

Caption: Workflow for the safe disposal of Lariatin A waste.

Detailed Disposal Protocols

Adherence to detailed, validated protocols is essential for ensuring safety and compliance. The following sections provide step-by-step instructions for each phase of the disposal process.

Part A: Chemical Inactivation of Aqueous Waste

The primary hazard associated with Lariatin A is its biological activity. Therefore, the first and most critical step is to chemically inactivate all aqueous waste containing the peptide. While Lariatin A is resistant to proteases, its peptide bonds are susceptible to hydrolysis under strongly basic conditions.[5] This process breaks the covalent bonds of the peptide backbone, destroying its three-dimensional structure and rendering it biologically inert.

Protocol for Inactivation via Base Hydrolysis:

  • Prepare Inactivating Solution: In a designated chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Don Appropriate PPE: Wear nitrile gloves, safety goggles, and a lab coat.[10]

  • Waste Collection: Collect all aqueous waste containing Lariatin A (e.g., leftover stock solutions, media from cell-based assays) in a chemically compatible, sealable waste container.

  • Inactivation: Slowly and carefully add the 1 M NaOH solution to the aqueous Lariatin A waste to achieve a final NaOH concentration of at least 0.5 M.

  • Reaction Time: Loosely cap the container to avoid pressure buildup and allow the mixture to stand for a minimum of 12 hours at room temperature within the fume hood. This extended time ensures complete hydrolysis of the peptide.

  • Neutralization: After the inactivation period, carefully neutralize the basic solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.

  • Final Containment: The resulting neutralized, inactivated solution is now ready for collection as hazardous chemical waste.

Part B: Waste Segregation, Containment, and Labeling

Proper segregation and containment are mandated by EPA and OSHA regulations to prevent accidental chemical reactions and ensure waste is routed to the correct disposal facility.[11][12][13]

  • Liquid Waste: The inactivated and neutralized Lariatin A solution should be collected in a dedicated, leak-proof hazardous waste container.[14] Do not mix this waste with other streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's EHS office.

  • Solid Waste: All solid materials that have come into contact with Lariatin A are considered contaminated. This includes:

    • Gloves, bench paper, and other disposable PPE.

    • Pipette tips and serological pipettes.

    • Vials and tubes that contained the peptide.

    These items must be collected in a separate, clearly marked hazardous waste container designated for solid chemical waste.[10]

Labeling: All waste containers must be labeled in accordance with EPA and OSHA standards.[11][12] The label must clearly state:

  • The words "HAZARDOUS WASTE ".

  • The full chemical names of the contents (e.g., "Inactivated Lariatin A solution," "Lariatin A contaminated solid waste"). Avoid formulas or abbreviations.[11]

  • The date when waste was first added to the container (the "accumulation start date").[14]

Containers must remain closed except when adding waste.[11] Once a container is 90% full, schedule a pickup with your institution's EHS department.[11]

Summary of Disposal Parameters

The following table summarizes the key operational parameters for the safe disposal of Lariatin A.

ParameterGuidelineRationale & Source
Waste Type Aqueous Solutions, Contaminated SolidsAll materials potentially containing the active peptide must be treated as hazardous.[10]
Inactivation Agent 0.5 M Sodium Hydroxide (Final Conc.)Strong base effectively hydrolyzes peptide bonds, destroying biological activity.[15]
Inactivation Time ≥ 12 hoursEnsures complete degradation of the robust lasso peptide structure.[5]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard practice for handling hazardous chemicals and potent biologicals.[10][16]
Container Type Leak-proof, chemically compatible, sealedPrevents spills and exposure during accumulation and transport.[13]
Labeling "HAZARDOUS WASTE" + Full Chemical NameComplies with EPA and OSHA regulations for hazard communication.[11][12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert: Notify all personnel in the immediate area of the spill.

  • Isolate: Secure the area to prevent others from entering. If the substance is in powdered form, avoid creating dust.

  • Protect: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain & Absorb: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp paper towels to avoid aerosolization.

  • Clean: Working from the outside in, carefully clean the spill area. Place all contaminated absorbent materials and PPE into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable laboratory disinfectant or detergent, followed by water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically-grounded procedures, researchers can work confidently with Lariatin A, ensuring both the integrity of their research and the safety of their laboratory environment.

References

  • Vertex AI Search. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Inokoshi, J., et al. (2016, July 26). Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity. PubMed. Available from: [Link]

  • Iwatsuki, M., et al. (2006, May 17). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01−B0171, Have a Lasso Structure. Journal of the American Chemical Society. Available from: [Link]

  • Iwatsuki, M., et al. (2006). Lariatins, Antimycobacterial Peptides Produced by Rhodococcus sp. K01-B0171, Have a Lasso Structure.
  • Yagi, Y., et al. (2009, May 15). Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity. PubMed. Available from: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available from: [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Available from: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA. Available from: [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Available from: [Link]

  • Iwatsuki, M., et al. (2006, June 14). Lariatins, antimycobacterial peptides produced by Rhodococcus sp. K01-B0171, have a lasso structure. PubMed. Available from: [Link]

  • ResearchGate. Lasso structure of lariatin A. Download Scientific Diagram. Available from: [Link]

  • ResearchGate. 3D structure of lariatin A. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link]

  • ResearchGate. Chemical Instability in Peptide and Protein Pharmaceuticals. Available from: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • ResearchGate. Structure and biosynthesis of the lasso peptide lariatin. Available from: [Link]

  • Breuer, C., et al. Redirecting the Peptide Cleavage Causes Protease Inactivation. PMC. Available from: [Link]

  • Yao, X., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. Available from: [Link]

  • ResearchGate. (2025, December 5). Redirecting the Peptide Cleavage Causes Protease Inactivation. Available from: [Link]

  • Bertin Bioreagent. Lariatin A - Antibiotics. Available from: [Link]

  • NIBSC. Peptide Handling, dissolution & Storage. Available from: [Link]

  • NovoPro Bioscience Inc. Lariatin B peptide. Available from: [Link]

Sources

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